Product packaging for acetyl-AMP(Cat. No.:)

acetyl-AMP

Cat. No.: B1262862
M. Wt: 388.25 g/mol
InChI Key: UBPVOHPZRZIJHM-WOUKDFQISA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-adenosine-5'-monophosphate (acetyl-AMP) is a central, enzyme-bound intermediate in the reaction cascade catalyzed by AMP-forming acetyl-coenzyme A synthetase (Acs, EC 6.2.1.1) . This class of enzymes activates acetate to form acetyl-CoA, a fundamental metabolite at the intersection of anabolic and catabolic pathways . The synthesis occurs via a two-step mechanism: first, the enzyme catalyzes the reaction of acetate with ATP to form the this compound intermediate and release pyrophosphate (PPi); second, the acetyl group is transferred from this compound to the sulfhydryl group of coenzyme A (CoA), yielding the final product, acetyl-CoA, and AMP . As a stable analog or a trapped intermediate, this compound is an essential tool for researching the structure and kinetics of acyl-adenylate-forming enzymes, a superfamily that includes not only acetyl-CoA synthetases but also other ligases and non-ribosomal peptide synthetases . Studies utilizing this compound have been critical for crystallizing and understanding the different conformational states of these enzymes, particularly the "adenylation conformation" adopted for the first half-reaction . Furthermore, research indicates that regulators like cyclic AMP (cAMP) can inhibit acetyl-CoA synthetase activity by binding competitively to the enzyme's ATP/AMP pocket, highlighting the functional importance of this site and the relevance of this compound in studies of metabolic regulation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N5O8P- B1262862 acetyl-AMP

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N5O8P-

Molecular Weight

388.25 g/mol

IUPAC Name

acetyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C12H16N5O8P/c1-5(18)25-26(21,22)23-2-6-8(19)9(20)12(24-6)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,19-20H,2H2,1H3,(H,21,22)(H2,13,14,15)/p-1/t6-,8-,9-,12-/m1/s1

InChI Key

UBPVOHPZRZIJHM-WOUKDFQISA-M

Isomeric SMILES

CC(=O)OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CC(=O)OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Foundational & Exploratory

The Central Role of Acetyl-AMP in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Acetyl-adenosine monophosphate (acetyl-AMP) is a pivotal, yet transient, intermediate in cellular metabolism, primarily known for its essential role in the activation of acetate (B1210297) to acetyl-coenzyme A (acetyl-CoA). This reaction, catalyzed by the ubiquitous enzyme acetyl-CoA synthetase (Acs), bridges acetate metabolism with central carbon metabolism, including the tricarboxylic acid (TCA) cycle and fatty acid biosynthesis. The formation and consumption of this compound are tightly regulated, primarily through the post-translational modification of Acs, highlighting its importance in maintaining cellular energy homeostasis and responding to nutrient availability. This technical guide provides an in-depth exploration of the core functions of this compound, presenting quantitative data, detailed experimental protocols for its study, and visual representations of the associated metabolic and signaling pathways.

Introduction

Acetyl-coenzyme A (acetyl-CoA) stands as a central hub in cellular metabolism, serving as the primary two-carbon donor for a vast array of biosynthetic and energy-generating pathways.[1][2] The synthesis of acetyl-CoA from acetate proceeds through a two-step reaction catalyzed by acetyl-CoA synthetase (Acs), an AMP-forming enzyme.[3][4] In this process, this compound is formed as a high-energy intermediate.

The overall reaction is as follows:

  • Acetate + ATP ⇌ this compound + PPi

  • This compound + CoA ⇌ Acetyl-CoA + AMP

The physiological significance of this pathway is underscored by its conservation across all domains of life, from bacteria to eukaryotes.[5] It allows cells to scavenge and utilize acetate, a common metabolic byproduct and environmental carbon source. The regulation of Acs activity, and consequently this compound turnover, is critical, as uncontrolled synthesis can lead to the depletion of cellular ATP pools.[6] This regulation is primarily achieved through reversible lysine (B10760008) acetylation of the Acs enzyme itself, creating a sophisticated feedback loop.[7]

This guide will delve into the biochemical properties of this compound, its role in metabolic regulation, and the experimental approaches used to investigate its function.

Quantitative Data on Acetyl-CoA Synthetase Activity

The enzymatic conversion involving this compound is characterized by the kinetic parameters of acetyl-CoA synthetase. These parameters can vary depending on the organism and the specific isoform of the enzyme. The following tables summarize key quantitative data for Acs from various organisms.

Enzyme SourceSubstrateKM (mM)Vmax (nmol mg-1 min-1)kcat (s-1)kcat/KM (s-1 mM-1)Reference
Bacillus subtilis AcsAAcetate0.432167--[6]
Bacillus subtilis AcsA (in complex with AcuA)Acetate0.10390--[6]
Chromochloris zofingiensis CzACS1Potassium Acetate0.99--70.67[8]
Chromochloris zofingiensis CzACS2Potassium Acetate0.81--79.98[8]
Arabidopsis thaliana ACS (Wild-Type)Acetate----[7]
Arabidopsis thaliana ACS (K622Ac mutant)Acetate-->500-fold lower catalytic efficiency-[7]

Table 1: Kinetic Parameters of Acetyl-CoA Synthetase (Acs) from Various Organisms. The Michaelis-Menten constant (KM), maximum reaction velocity (Vmax), turnover number (kcat), and catalytic efficiency (kcat/KM) are presented for different Acs enzymes and their substrates. Data for the K622Ac mutant of Arabidopsis thaliana ACS demonstrates the inhibitory effect of acetylation on enzyme activity.

TissueConditionAcetyl-CoA Concentration (nmol/g wet weight)Reference
Rat LiverNormal~19[9]
Rat LiverMild Ischemia (1-2 min)Largely preserved[10]
Rat LiverAdvanced Ischemia (5-6 min)Decreased[10]
Mouse Liver-~105[9]

Table 2: Representative Cellular Concentrations of Acetyl-CoA. While direct measurements of the transient this compound intermediate are technically challenging and rarely reported, the concentration of the end-product, acetyl-CoA, provides an indication of the flux through the Acs-catalyzed reaction. Concentrations vary depending on the tissue and metabolic state.

Signaling and Metabolic Pathways

The production and consumption of this compound are at the core of a critical metabolic pathway and are subject to intricate regulation.

Acetyl-CoA Synthesis Pathway

The fundamental pathway involving this compound is the two-step synthesis of acetyl-CoA from acetate.

Acetyl_CoA_Synthesis cluster_step1 Step 1: Adenylation cluster_step2 Step 2: Thioesterification Acetate Acetate Acs Acetyl-CoA Synthetase (Acs) Acetate->Acs ATP ATP ATP->Acs Acetyl_AMP This compound Acs->Acetyl_AMP PPi PPi Acs->PPi Acetyl_CoA Acetyl-CoA Acs->Acetyl_CoA AMP AMP Acs->AMP Acetyl_AMP->Acs CoA CoA-SH CoA->Acs

Caption: The two-step reaction catalyzed by Acetyl-CoA Synthetase (Acs).

Regulation of Acetyl-CoA Synthetase by Acetylation

The activity of Acs is post-translationally regulated by reversible acetylation of a conserved lysine residue within its active site. This creates a feedback mechanism sensitive to the cellular concentration of acetyl-CoA.

Acs_Regulation cluster_reaction Acs Catalyzed Reaction Acs_active Acs (Active) (deacetylated) Acs_inactive Acs (Inactive) (acetylated at Lys) Acs_active->Acs_inactive Acetylation Acetyl_CoA Acetyl-CoA Acs_active->Acetyl_CoA AMP AMP Acs_active->AMP PPi PPi Acs_active->PPi Acs_inactive->Acs_active Deacetylation Acs_inactive->Acs_inactive Reaction Blocked Pat Protein Acetyltransferase (Pat/AcuA) Pat->Acs_active Sirtuin Sirtuin Deacetylase (CobB/SIRT1/SIRT3) Sirtuin->Acs_inactive NADH NADH Sirtuin->NADH Acetyl_CoA->Pat activates NAD NAD+ NAD->Sirtuin required Acetate Acetate Acetate->Acs_active ATP ATP ATP->Acs_active CoA CoA CoA->Acs_active

Caption: Post-translational regulation of Acs activity by acetylation.

Experimental Protocols

Investigating the role of this compound necessitates a variety of biochemical and molecular biology techniques. Below are detailed protocols for key experiments.

Measurement of Acetyl-CoA Synthetase Activity

This protocol describes a spectrophotometric assay to measure the production of acetyl-CoA, which is indicative of this compound turnover.

Principle: The formation of acetyl-CoA is coupled to the reduction of NAD+ to NADH, which can be monitored by the change in absorbance at 340 nm. This is achieved through a series of coupled enzymatic reactions.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • ATP solution (50 mM)

  • CoA solution (10 mM)

  • Acetate solution (1 M)

  • MgCl2 solution (100 mM)

  • Phosphoenolpyruvate (PEP) solution (20 mM)

  • NADH solution (10 mM)

  • Lactate dehydrogenase (LDH) (10 units/µL)

  • Pyruvate kinase (PK) (10 units/µL)

  • Myokinase (MK) (10 units/µL)

  • Citrate synthase (CS) (10 units/µL)

  • Malate dehydrogenase (MDH) (10 units/µL)

  • Purified Acs enzyme or cell lysate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture: In a 1 ml cuvette, combine the following reagents:

    • 700 µL Tris-HCl buffer

    • 50 µL MgCl2

    • 50 µL ATP

    • 20 µL CoA

    • 50 µL PEP

    • 20 µL NADH

    • 5 µL LDH

    • 5 µL PK

    • 5 µL MK

    • 5 µL CS

    • 5 µL MDH

  • Equilibrate: Mix the contents of the cuvette by gentle inversion and incubate at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP or pyruvate.

  • Initiate the reaction: Add 10-50 µL of the purified Acs enzyme or cell lysate to the cuvette.

  • Add substrate: Start the reaction by adding 10 µL of the acetate solution.

  • Monitor absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record the absorbance every 30 seconds for 5-10 minutes.

  • Calculate activity: The rate of NADH oxidation is proportional to the rate of acetyl-CoA synthesis. The activity of Acs can be calculated using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1). One unit of Acs activity is defined as the amount of enzyme that produces 1 µmol of acetyl-CoA per minute.

Detection of Acetylated Acetyl-CoA Synthetase by Western Blot

This protocol details the immunoprecipitation of acetylated proteins followed by Western blotting to specifically detect the acetylated form of Acs.

Materials:

  • Cell culture or tissue samples

  • IP Lysis/Wash Buffer (e.g., from a commercial kit)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Anti-acetyl-lysine antibody (for immunoprecipitation)

  • Protein A/G agarose (B213101) beads

  • Primary antibody against Acs

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

Part A: Immunoprecipitation of Acetylated Proteins

  • Cell Lysis: Lyse cells or homogenized tissue in ice-cold IP Lysis/Wash Buffer containing protease and phosphatase inhibitors.

  • Quantify Protein: Determine the protein concentration of the lysate using a BCA assay.

  • Pre-clear Lysate: Incubate the lysate with Protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-acetyl-lysine antibody overnight at 4°C with gentle rotation.

  • Capture Immune Complexes: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

  • Wash: Pellet the beads by centrifugation and wash several times with IP Lysis/Wash Buffer to remove non-specifically bound proteins.

  • Elute: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

Part B: Western Blotting

  • SDS-PAGE: Separate the eluted proteins and an input control (a small fraction of the total cell lysate) by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against Acs overnight at 4°C.

  • Washing: Wash the membrane extensively with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Incubate the membrane with an ECL substrate and detect the chemiluminescent signal using an imaging system. The presence of a band in the immunoprecipitated lane indicates that Acs is acetylated.

Workflow for Analysis

Experimental_Workflow cluster_acs_activity Acs Activity Assay cluster_acetylation_detection Detection of Acs Acetylation start Start: Biological Sample (Cells or Tissue) lysate_prep_activity Prepare Cell/Tissue Lysate start->lysate_prep_activity lysate_prep_wb Prepare Cell/Tissue Lysate start->lysate_prep_wb spectrophotometry Spectrophotometric Coupled Enzyme Assay lysate_prep_activity->spectrophotometry activity_data Calculate Acs Activity (U/mg) spectrophotometry->activity_data ip Immunoprecipitation with Anti-Acetyl-Lysine Antibody lysate_prep_wb->ip western_blot Western Blot with Anti-Acs Antibody ip->western_blot acetylation_result Visualize Acetylated Acs western_blot->acetylation_result

Caption: A logical workflow for the experimental analysis of Acs.

Conclusion

This compound is a critical metabolic intermediate that, despite its transient nature, plays a central role in cellular metabolism by facilitating the conversion of acetate to the key metabolite acetyl-CoA. The intricate regulation of its formation through the post-translational modification of acetyl-CoA synthetase highlights the importance of this pathway in maintaining metabolic homeostasis. The quantitative data, detailed protocols, and pathway diagrams presented in this guide provide a comprehensive resource for researchers in academia and industry. A deeper understanding of the role and regulation of this compound metabolism will continue to be a vital area of research, with potential implications for the development of novel therapeutics targeting metabolic diseases and cancer.

References

Acetyl-AMP as a Covalent Intermediate in Acetyl-CoA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Acetyl-Coenzyme A (acetyl-CoA) is a pivotal metabolite at the crossroads of numerous anabolic and catabolic pathways. Its synthesis from acetate (B1210297) is a fundamental process in all domains of life, catalyzed by the enzyme acetyl-CoA synthetase (ACS). This reaction proceeds through a critical, high-energy acetyl-adenylate (acetyl-AMP) intermediate. This technical guide provides an in-depth exploration of the biochemical mechanism involving this compound, detailing the enzymatic kinetics, experimental protocols for analysis, and the enzyme's emerging role as a therapeutic target. The information is tailored for professionals in biomedical research and drug development, offering structured data and methodologies to facilitate further investigation.

Introduction to Acetate Activation

Acetyl-CoA is a central node in cellular metabolism, serving as the primary substrate for the citric acid (TCA) cycle, the building block for fatty acid and cholesterol biosynthesis, and the acetyl-group donor for post-translational modifications like histone acetylation.[1][2][3][4] While it can be generated from pyruvate (B1213749) or citrate (B86180), many organisms, from bacteria to mammals, utilize acetate as a key carbon source.[5][6] The activation of the chemically stable acetate molecule into the high-energy thioester, acetyl-CoA, is accomplished by acetyl-CoA synthetase (ACS, EC 6.2.1.1).[1] This process is energetically coupled to the hydrolysis of ATP and critically involves the formation of a reactive this compound intermediate.[7][8][9]

ACS enzymes are part of the broader Acyl-CoA/NRPS/Luciferase (ANL) superfamily of adenylating enzymes, which share a common mechanistic feature: the activation of a carboxylate substrate via the formation of an acyl-adenylate intermediate.[7] Understanding this mechanism is crucial for comprehending cellular energy and carbon management and for developing targeted therapeutic agents against pathogens and cancer cells that rely on this pathway.[7][10]

The Catalytic Mechanism via an this compound Intermediate

The synthesis of acetyl-CoA from acetate is not a single-step ligation but a two-step process occurring within the active site of ACS.[1][7] This mechanism ensures the efficient capture and transfer of the acetyl group.

The Two-Step Reaction Pathway

The overall reaction is: Acetate + ATP + CoA → Acetyl-CoA + AMP + Pyrophosphate (PPi) [1]

This conversion is broken down into two distinct half-reactions:

  • Adenylation Step: Acetate first reacts with ATP, leading to the formation of a mixed anhydride, acetyl-adenosine monophosphate (this compound), and the release of inorganic pyrophosphate (PPi). This step "activates" the acetate carboxyl group.[7][9]

    • Reaction 1: Acetate + ATP ⇌ this compound + PPi

  • Thioesterification Step: The highly reactive this compound intermediate remains bound to the enzyme. Coenzyme A (CoA) then enters the active site, and its thiol group nucleophilically attacks the carbonyl carbon of the acetyl group, displacing AMP and forming the final product, acetyl-CoA.[7][11]

    • Reaction 2: this compound + CoA ⇌ Acetyl-CoA + AMP

The hydrolysis of the released pyrophosphate (PPi) into two molecules of inorganic phosphate (B84403) by ubiquitous pyrophosphatases is a highly exergonic reaction that drives the overall synthesis of acetyl-CoA forward.[12]

Acetyl_CoA_Synthesis_Pathway cluster_enzyme Acetyl-CoA Synthetase (ACS) Active Site step1 Step 1: Adenylation intermediate E•this compound step1->intermediate forms PPi PPi step1->PPi step2 Step 2: Thioesterification AcetylCoA Acetyl-CoA step2->AcetylCoA AMP AMP step2->AMP intermediate->step2 reacts with CoA Acetate Acetate Acetate->step1 ATP ATP ATP->step1 CoA CoA CoA->step2

Caption: The two-step reaction mechanism of Acetyl-CoA Synthetase.
Key Enzymatic Features

The ACS enzyme undergoes significant conformational changes to accommodate the two half-reactions. Structural studies have shown that the enzyme has distinct "adenylation" and "thioesterification" conformations.[7] The binding of ATP and acetate induces a conformational change that facilitates the formation of the this compound intermediate. Following this, a large-scale rotation of the C-terminal domain is required to bring the intermediate into proximity with the CoA binding site for the second step of the reaction.[7] A crucial lysine (B10760008) residue within the active site is essential for catalysis.[1]

Biochemical Properties and Enzyme Kinetics

The properties of ACS can vary significantly between different organisms, reflecting their specific metabolic needs.

Enzyme Characteristics

ACS is typically a homo-oligomeric enzyme.[13] For example, the enzyme purified from Bradyrhizobium japonicum has a native molecular weight of approximately 150 kDa and is composed of two identical 72 kDa subunits.[14] The enzyme from baker's yeast has a similar native molecular weight of 151 kDa with 78 kDa subunits.[15][16][17] The optimal pH for activity is generally in the alkaline range (pH 8.0-8.5), and the optimal temperature can be quite high, especially for enzymes from thermophiles.[14]

Kinetic Parameters

The affinity of ACS for its substrates (Kₘ) is a key determinant of its physiological role. Enzymes involved in scavenging low concentrations of environmental acetate typically exhibit a low Kₘ for acetate. The table below summarizes reported kinetic constants for ACS from various sources.

OrganismSubstrateKₘ (µM)Specific ActivityReference
Bradyrhizobium japonicumAcetate14616 µmol/min/mg[14]
ATP275[14]
CoA202[14]
Penicillium chrysogenumAcetate6800Not Reported[17]
ATP17000[17]
CoA180[17]
Chromochloris zofingiensis (CzACS1)Acetate990Not Reported[18]
Chromochloris zofingiensis (CzACS2)Acetate810Not Reported[18]
Rat Liver (Acetoacetyl-CoA Synthetase)Acetoacetate82.3 µmol/min/mg[19]
ATP60[19]
CoA10[19]

Note: The data for rat liver is for the related enzyme acetoacetyl-CoA synthetase, which follows the same mechanistic pathway but with a different substrate.

Experimental Protocols

Studying the ACS reaction pathway requires robust methods for enzyme purification, activity measurement, and product quantification.

Purification of Acetyl-CoA Synthetase

A general workflow for purifying ACS from cell lysates involves multiple chromatographic steps.

  • Cell Lysis: Cells (e.g., bacterial pellet, yeast, or homogenized tissue) are resuspended in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0, with 20% glycerol) and lysed via sonication, French press, or enzymatic digestion.[20]

  • Clarification: The lysate is centrifuged at high speed to pellet cell debris and insoluble proteins.

  • (Optional) Ammonium (B1175870) Sulfate Precipitation: The protein of interest is selectively precipitated by the gradual addition of ammonium sulfate, followed by centrifugation and resuspension of the pellet.

  • Chromatography: The clarified or resuspended protein fraction is subjected to a series of column chromatography steps. A common sequence includes:

    • Ion-Exchange Chromatography (e.g., DEAE-Sepharose): Separates proteins based on net charge.[19]

    • Affinity Chromatography (e.g., Blue-Sepharose, CoA-Sepharose): Separates proteins based on specific binding to ligands that mimic ATP or CoA.[19]

    • Gel-Filtration Chromatography (e.g., Ultrogel AcA-44): Separates proteins based on size, which also allows for the estimation of the native molecular weight.[14][19]

  • Purity Analysis: Throughout the purification, fractions are analyzed for specific activity and purity using SDS-PAGE.[15][16]

Assays for ACS Activity

Several methods exist to measure the rate of acetyl-CoA formation.

Method 1: Coupled Spectrophotometric Assay This continuous assay is based on the downstream conversion of acetyl-CoA and subsequent measurement of NADH production.[21]

  • Principle: The acetyl-CoA produced by ACS is used by citrate synthase to form citrate from oxaloacetate. The consumed oxaloacetate is then replenished by malate (B86768) dehydrogenase, which oxidizes L-malate to oxaloacetate and concurrently reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is directly proportional to ACS activity.

  • Reaction Mixture (1 mL total volume):

    • 100 mM Phosphate Buffer

    • 50 mM L-malate

    • 20 mM ATP

    • 50 mM MgCl₂

    • 2 mM Coenzyme A

    • 50 mM NAD⁺

    • Excess Malate Dehydrogenase

    • Excess Citrate Synthase

    • 100 µL cell extract/purified enzyme

  • Procedure:

    • Combine all reagents except the final substrate (acetate).

    • Initiate the reaction by adding 1 M sodium acetate.

    • Immediately monitor the change in absorbance at 340 nm using a spectrophotometer.

Coupled_Assay_Workflow start Acetate + CoA + ATP acs_reaction ACS Reaction start->acs_reaction acetyl_coa Acetyl-CoA acs_reaction->acetyl_coa cs_reaction Citrate Synthase (CS Reaction) acetyl_coa->cs_reaction + Oxaloacetate citrate Citrate cs_reaction->citrate mdh_reaction Malate Dehydrogenase (MDH Reaction) mdh_reaction->cs_reaction produces Oxaloacetate nadh NADH mdh_reaction->nadh produces spectro Measure Absorbance at 340 nm nadh->spectro

Caption: Workflow for a coupled spectrophotometric ACS activity assay.

Method 2: Pyrophosphate (PPi) Detection Assay This colorimetric endpoint assay measures the PPi produced in the first half-reaction.[22]

  • Principle: The amount of PPi generated is stoichiometrically equivalent to the amount of acetyl-CoA formed. PPi can be quantified by reacting it with a molybdate (B1676688) reagent in the presence of a reducing agent (e.g., 1-amino-2-naphthol-4-sulfonic acid) to form a colored complex.

  • Procedure:

    • Incubate the enzyme with substrates (acetate, ATP, CoA, MgCl₂) at 37°C for a defined period (e.g., 20 minutes).[22]

    • Terminate the reaction.

    • Add molybdate reagent and reducing agents.

    • Measure the absorbance of the resulting chromophore at the appropriate wavelength.

Method 3: Fluorometric Assay Commercial kits provide a highly sensitive method for measuring ACS activity.

  • Principle: The produced acyl-CoA is metabolized by a proprietary enzyme mix to generate an intermediate that reacts with a probe, yielding a fluorescent signal (e.g., Ex/Em = 535/587 nm).[23][24]

  • Procedure: Follow the manufacturer's protocol, which typically involves preparing a reaction mix, adding the sample, and measuring fluorescence in a kinetic mode.[24]

Detection of this compound and Acetyl-CoA

Directly quantifying the this compound intermediate is challenging due to its high reactivity. However, the substrate (CoA) and product (acetyl-CoA) can be reliably measured using chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for separating and quantifying CoA and acetyl-CoA in deproteinized biological samples.[25][26] Separation is typically achieved on a reverse-phase column.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, especially when analyzing complex biological matrices or low-abundance acyl-CoA species, LC-MS/MS is the method of choice.[25][27]

Biological Significance and Drug Development

The ACS pathway is not just a housekeeping metabolic route; it is a highly regulated process with implications for cellular signaling and disease.

Physiological Roles
  • Central Metabolism: ACS provides a direct link between acetate metabolism and the TCA cycle and lipogenesis.[6]

  • Gene Expression: In the nucleus and cytosol, ACS (specifically the ACSS2 isoform in mammals) produces acetyl-CoA that is used by histone acetyltransferases (HATs) for histone acetylation. This epigenetic modification is critical for regulating chromatin structure and gene expression.[1][3]

  • Metabolic Stress Response: Under conditions of nutrient limitation or hypoxia, some cancer cells become highly dependent on acetate as a carbon source, upregulating ACSS2 to maintain acetyl-CoA pools for survival and growth.[6]

ACS_Central_Role ACS Acetate Activation (ACS Pathway) AcetylCoA Acetyl-CoA ACS->AcetylCoA Acetate Acetate Acetate->ACS TCA TCA Cycle (Energy Production) AcetylCoA->TCA FAS Fatty Acid Synthesis (Energy Storage) AcetylCoA->FAS Histone Histone Acetylation (Gene Regulation) AcetylCoA->Histone

References

The Genesis of a Key Metabolic Intermediate: A Technical History of Acetyl-AMP

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the discovery, characterization, and ongoing relevance of acetyl-adenosine monophosphate (acetyl-AMP), a pivotal but transient player in cellular metabolism. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the history of its discovery, the experimental methodologies used to study it, and its role in metabolic signaling.

Introduction: The Unveiling of a Reactive Intermediate

In the landscape of cellular metabolism, acetyl-coenzyme A (acetyl-CoA) stands as a central hub, connecting catabolic and anabolic pathways. However, the formation of this critical molecule from acetate (B1210297) is not a single-step process. It proceeds through a highly reactive and transient intermediate: acetyl-adenosine monophosphate, more commonly known as this compound. This molecule, an acyl-adenylate, is formed in the first step of a two-part reaction catalyzed by the enzyme acetyl-CoA synthetase (ACS). While its existence is fleeting, the discovery and characterization of this compound were crucial in elucidating the mechanism of acetate activation and have had far-reaching implications for our understanding of a large superfamily of adenylate-forming enzymes.

This guide will traverse the historical path of this compound's discovery, present key quantitative data in a structured format, provide detailed experimental protocols for its study, and visualize the metabolic pathways in which it participates.

A Historical Perspective: From "Active Acetate" to a Defined Intermediate

The journey to understanding acetate activation was a central theme in mid-20th-century biochemistry. Following Fritz Lipmann's groundbreaking discovery of coenzyme A (CoA) in 1945 and his establishment of its role in acetylation reactions, the focus shifted to the precise mechanism by which acetate was "activated" to form acetyl-CoA.[1][2][3]

A pivotal breakthrough came in 1955 from the work of Paul Berg , a postdoctoral fellow at the time.[3][4] His research overturned previous models and provided definitive proof for a two-step reaction mechanism for acetyl-CoA synthetase (then often referred to as acetate-activating enzyme).[4][5][6] Berg demonstrated that the reaction proceeds through the formation of an enzyme-bound this compound intermediate.[4][7] This discovery was not only crucial for understanding acetate metabolism but also provided a model for the activation of other carboxylic acids, such as fatty acids and amino acids, revealing a conserved biochemical principle.[4][8][9]

The overall reaction catalyzed by acetyl-CoA synthetase is as follows:

Acetate + ATP + CoA ⇌ Acetyl-CoA + AMP + Pyrophosphate (PPi) [10]

This is broken down into two distinct steps that occur within the active site of the enzyme:

Step 1: Adenylation Acetate + ATP ⇌ this compound + PPi[5][6][10]

Step 2: Thioesterification this compound + CoA ⇌ Acetyl-CoA + AMP[5][6][10]

Berg's work laid the foundation for recognizing a vast superfamily of adenylate-forming enzymes, which includes acyl-CoA synthetases, non-ribosomal peptide synthetases (NRPSs), and firefly luciferase, all of which utilize a similar acyl-adenylate intermediate strategy.[5][6][8][9]

Quantitative Data Summary

The study of acetyl-CoA synthetase and its intermediates has yielded important quantitative data regarding enzyme kinetics. The following table summarizes key kinetic parameters from studies on acetyl-CoA synthetase from the archaeon Methanothrix soehngenii.[11]

SubstrateMichaelis Constant (Km)Notes
Acetate0.86 mM[11]
Coenzyme A48 µM[11]
ATPWeak sigmoidal kineticsA Hill plot gave a slope of 1.58, suggesting two interacting substrate sites for ATP.[11]

Experimental Protocols

The characterization of this compound and the activity of acetyl-CoA synthetase have been made possible through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Continuous Coupled Spectrophotometric Assay for Acetyl-CoA Synthetase Activity

This assay indirectly measures the rate of acetyl-CoA production by coupling it to subsequent enzymatic reactions that result in a change in NADH absorbance.[12]

Principle: The overall reaction is monitored by the increase in absorbance at 340 nm due to the formation of NADH. The reactions are as follows:

  • Acetate + ATP + CoA → Acetyl-CoA + AMP + PPi (catalyzed by Acetyl-CoA Synthetase)

  • Acetyl-CoA + Oxaloacetate → Citrate (B86180) + CoA (catalyzed by Citrate Synthase)

  • L-Malate + NAD+ ⇌ Oxaloacetate + NADH + H+ (catalyzed by Malate (B86768) Dehydrogenase)

Under conditions where citrate synthase and malate dehydrogenase are in excess, the rate of NADH formation is directly proportional to the activity of acetyl-CoA synthetase.[12]

Reagents:

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • MgCl2 (e.g., 10 mM)

  • ATP (e.g., 5 mM)

  • Coenzyme A (e.g., 0.5 mM)

  • Sodium Acetate (e.g., 20 mM)

  • L-Malate (e.g., 10 mM)

  • NAD+ (e.g., 2 mM)

  • Citrate Synthase (excess activity, e.g., 1-2 units)

  • Malate Dehydrogenase (excess activity, e.g., 1-2 units)

  • Enzyme sample (e.g., cell-free extract or purified acetyl-CoA synthetase)

Procedure:

  • Prepare a master mix containing Tris-HCl buffer, MgCl2, ATP, CoA, L-Malate, NAD+, citrate synthase, and malate dehydrogenase.

  • Add the master mix to a cuvette and equilibrate to the desired temperature (e.g., 37°C).

  • Add the enzyme sample to the cuvette and mix.

  • Initiate the reaction by adding sodium acetate.

  • Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.

  • The rate of reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).

Colorimetric Assay for Acetyl-CoA Formation (Hydroxylamine Method)

This endpoint assay measures the amount of acetyl-CoA produced by its reaction with hydroxylamine (B1172632) to form acetyl-hydroxamate, which then forms a colored complex with ferric ions.[13]

Principle: Acetyl-CoA reacts with hydroxylamine to form acetyl-hydroxamate and free CoA. The acetyl-hydroxamate then reacts with acidic ferric chloride to produce a brownish-red colored complex that can be quantified spectrophotometrically at approximately 520-540 nm.

Reagents:

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • ATP (e.g., 10 mM)

  • MgCl2 (e.g., 5 mM)

  • Coenzyme A (e.g., 0.5 mM)

  • Sodium Acetate (e.g., 20 mM)

  • Enzyme sample

  • Neutralized hydroxylamine solution (e.g., 1 M, freshly prepared by mixing equal volumes of 2 M hydroxylamine-HCl and 2 M KOH)

  • Acidic ferric chloride solution (e.g., 2.5 g FeCl3 in 100 mL of 2 M HCl)

  • Trichloroacetic acid (TCA) for reaction termination

Procedure:

  • Set up the enzymatic reaction in the reaction buffer containing ATP, MgCl2, CoA, and the enzyme sample.

  • Initiate the reaction by adding sodium acetate.

  • Incubate at the desired temperature for a fixed period (e.g., 20 minutes at 37°C).

  • Terminate the reaction by adding TCA to precipitate the protein.

  • Centrifuge to pellet the precipitated protein.

  • To the supernatant, add the neutralized hydroxylamine solution and incubate for a few minutes.

  • Add the acidic ferric chloride solution.

  • Measure the absorbance at 520-540 nm.

  • A standard curve is generated using known concentrations of acetyl-CoA or lithium potassium acetyl phosphate.[13]

Detection of Acyl-Adenylates by Liquid Chromatography-Mass Spectrometry (LC-MS)

Modern analytical techniques allow for the direct detection of transient intermediates like this compound.

Principle: LC-MS allows for the separation of components in a complex mixture by liquid chromatography followed by their detection and identification based on their mass-to-charge ratio by mass spectrometry. This is a highly sensitive and specific method for identifying and quantifying acyl-adenylates.[14]

Sample Preparation:

  • Enzymatic reactions are set up as described previously but are quenched rapidly to preserve the transient intermediate. This is often done by adding a cold organic solvent like methanol (B129727) or acetonitrile (B52724), which also serves to precipitate the enzyme.

  • The sample is centrifuged, and the supernatant is collected for analysis.

LC-MS/MS Analysis:

  • Chromatography: A reversed-phase C18 column is typically used for separation. A gradient of mobile phases, such as water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol, is used to elute the compounds.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used to generate ions of the analytes.

  • Detection: The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of this compound. For increased specificity and quantification, tandem mass spectrometry (MS/MS) can be used, where the parent ion of this compound is fragmented, and specific daughter ions are monitored (Selected Reaction Monitoring or SRM).

Signaling Pathways and Logical Relationships

While this compound itself is not known to be a signaling molecule due to its transient, enzyme-bound nature, its formation and the subsequent reaction are intricately linked to key metabolic signaling pathways. The reactants (acetate, ATP) and products (acetyl-CoA, AMP, PPi) of the acetyl-CoA synthetase reaction are all significant players in cellular regulation.

The Acetyl-CoA Synthetase Reaction

The core reaction is a two-step process that activates acetate for use in various metabolic pathways.

Acetyl_CoA_Synthetase_Reaction Acetate Acetate ACS Acetyl-CoA Synthetase (ACS) Acetate->ACS ATP ATP ATP->ACS Acetyl_AMP [ACS-Acetyl-AMP] ACS->Acetyl_AMP Acetyl_CoA Acetyl-CoA ACS->Acetyl_CoA Acetyl_AMP->ACS PPi PPi Acetyl_AMP->PPi Step 1: Adenylation CoA CoA CoA->ACS AMP AMP Acetyl_CoA->AMP Step 2: Thioesterification

Caption: The two-step reaction mechanism of Acetyl-CoA Synthetase.

Link to AMPK Signaling Pathway

The production of AMP from the acetyl-CoA synthetase reaction directly influences the activity of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. An increase in the AMP:ATP ratio activates AMPK, which in turn initiates a cascade of events to conserve energy.

AMPK_Signaling_Pathway ACS_reaction Acetyl-CoA Synthetase Reaction AMP_ATP_ratio Increased AMP:ATP ratio ACS_reaction->AMP_ATP_ratio Produces AMP, Consumes ATP AMPK AMPK (Energy Sensor) AMP_ATP_ratio->AMPK Activates Anabolic_pathways Anabolic Pathways (e.g., Fatty Acid Synthesis) AMPK->Anabolic_pathways Inhibits Catabolic_pathways Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic_pathways Activates

Caption: Activation of the AMPK signaling pathway by the ACS reaction.

Experimental Workflow for ACS Activity Assay

The following diagram illustrates the logical flow of the continuous coupled spectrophotometric assay for measuring acetyl-CoA synthetase activity.

Experimental_Workflow start Start: Prepare Master Mix (Buffer, ATP, CoA, Malate, NAD+, CS, MDH) add_enzyme Add Enzyme Sample start->add_enzyme initiate_reaction Initiate Reaction (Add Acetate) add_enzyme->initiate_reaction measure_absorbance Monitor Absorbance at 340 nm (NADH production) initiate_reaction->measure_absorbance calculate_rate Calculate Reaction Rate measure_absorbance->calculate_rate end End: ACS Activity Determined calculate_rate->end

Caption: Workflow for the continuous spectrophotometric ACS assay.

Conclusion

This compound, though a transient intermediate, holds a significant place in the history of biochemistry. Its discovery was a landmark achievement that unraveled the fundamental mechanism of acetate activation and provided a paradigm for a vast class of adenylate-forming enzymes. While not a signaling molecule in its own right, its formation is inextricably linked to the levels of key metabolic regulators like ATP, AMP, and acetyl-CoA. The experimental techniques developed to study this fleeting molecule have become standard tools in enzymology. For researchers in metabolism and drug development, a thorough understanding of the history, enzymology, and analytical methods associated with this compound provides a crucial foundation for exploring the broader implications of acyl-activation in health and disease.

References

Acetyl-AMP: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Adenosine (B11128) Monophosphate (Acetyl-AMP or Ac-AMP) is a high-energy mixed anhydride (B1165640) intermediate crucial in the metabolic activation of acetate (B1210297). This pivotal role is primarily embodied in its transient formation during the synthesis of acetyl-coenzyme A (acetyl-CoA) from acetate and ATP, a reaction catalyzed by the ubiquitous enzyme acetyl-CoA synthetase (ACS).[1][2] The formation of acetyl-CoA is a central node in metabolism, feeding the citric acid cycle for energy production and providing the fundamental two-carbon acetyl unit for the biosynthesis of fatty acids and other essential biomolecules. Understanding the chemical intricacies and properties of this compound is therefore paramount for researchers in metabolic diseases, enzymology, and drug development targeting acetate metabolism. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and biological context of this compound, supplemented with detailed experimental protocols and visualizations to facilitate further research.

Chemical Structure and Properties

This compound is an acyl-adenylate, characterized by a high-energy phospho-anhydride bond linking the carboxyl group of acetate to the phosphate (B84403) group of adenosine monophosphate (AMP). This bond is thermodynamically unstable, rendering this compound a transient but highly reactive intermediate.

Chemical Structure

The chemical structure of this compound consists of an adenosine moiety (adenine base and a ribose sugar) linked to a phosphate group, which in turn is esterified to the carboxyl group of an acetyl moiety.

Molecular Formula: C₁₂H₁₆N₅O₈P

Molecular Weight: 389.26 g/mol [3]

Physicochemical Properties

Quantitative data on the specific physicochemical properties of isolated this compound are not extensively reported in the literature due to its inherent instability. However, its properties can be inferred from the thermodynamics of the acetyl-CoA synthetase reaction and data from related acyl-CoA compounds.

PropertyValue/DescriptionSource/Basis of Estimation
Nature of the Acyl-Phosphate Bond High-energy mixed anhydride bond.General biochemical principles.
Hydrolysis Readily undergoes hydrolysis to form acetate and AMP.Inferred from the reactivity of similar acyl-phosphates and the catalytic mechanism of ACS.
Stability Inherently unstable in aqueous solutions. Its transient nature is central to its biological function as an intermediate.The non-enzymatic hydrolysis of high-energy thioester bonds in compounds like acetyl-CoA suggests that the even more labile phospho-anhydride bond of this compound is highly susceptible to hydrolysis.[4]
Standard Gibbs Free Energy of Hydrolysis (ΔG°') Estimated to be highly exergonic, likely more negative than that of the thioester bond in acetyl-CoA (−32.2 kJ/mol). The hydrolysis of ATP to AMP and PPi, a related reaction, has a ΔG°' of -45.6 kJ/mol.[5][6]Estimation based on the overall reaction equilibrium of acetyl-CoA synthetase and comparison with similar high-energy bonds.

Biological Significance and Signaling Pathways

This compound is a key intermediate in the two-step reaction catalyzed by acetyl-CoA synthetase (ACS), which is found in all domains of life.[1] This enzyme plays a critical role in scavenging acetate for entry into central metabolism.

The overall reaction is: Acetate + ATP + CoA ⇌ Acetyl-CoA + AMP + PPi [1]

This reaction proceeds through two distinct steps:

  • Adenylation of Acetate: Acetate reacts with ATP to form the this compound intermediate and pyrophosphate (PPi). This step involves the nucleophilic attack of the acetate carboxylate on the α-phosphate of ATP. Acetate + ATP ⇌ this compound + PPi

  • Thioesterification: The acetyl group is then transferred from this compound to the thiol group of coenzyme A, forming acetyl-CoA and releasing AMP. This compound + CoA ⇌ Acetyl-CoA + AMP

The subsequent hydrolysis of pyrophosphate (PPi) to two molecules of inorganic phosphate (Pi) by pyrophosphatase provides a strong thermodynamic driving force for the overall reaction, making the synthesis of acetyl-CoA from acetate essentially irreversible under physiological conditions.[6]

Signaling Pathway of Acetyl-CoA Synthesis

The formation of this compound is the committed step in the activation of acetate. The subsequent product, acetyl-CoA, is a central molecule with numerous fates, including:

  • Energy Production: Oxidation in the citric acid cycle.

  • Biosynthesis: Precursor for fatty acids, cholesterol, and other essential molecules.

  • Epigenetic Regulation: Acetyl group donor for histone acetylation.

Below is a Graphviz diagram illustrating the central role of the acetyl-CoA synthetase reaction.

Acetyl_CoA_Synthesis cluster_ACS Acetyl-CoA Synthetase (ACS) cluster_fates Fates of Acetyl-CoA Acetate Acetate Acetyl_AMP This compound Intermediate Acetate->Acetyl_AMP Step 1 ATP ATP ATP->Acetyl_AMP CoA Coenzyme A Acetyl_CoA Acetyl-CoA CoA->Acetyl_CoA TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Other_Biosynthesis Other Biosynthesis Acetyl_CoA->Other_Biosynthesis AMP AMP PPi PPi Pi 2 Pi PPi->Pi Pyrophosphatase Acetyl_AMP->Acetyl_CoA Step 2 Acetyl_AMP->AMP

Caption: The two-step reaction of Acetyl-CoA synthetase.

Experimental Protocols

Detailed experimental protocols for the direct study of this compound are often embedded within the broader context of acetyl-CoA synthetase characterization. The following sections provide methodologies adapted for the synthesis, purification, and analysis of this compound, as well as for studying its enzymatic formation.

Protocol 1: Chemical Synthesis of this compound

This protocol is adapted from methods for synthesizing other acyl-adenylates and acetylated compounds.[7][8][9]

Objective: To chemically synthesize this compound for use as a standard or for non-enzymatic studies.

Materials:

  • Adenosine 5'-monophosphate (AMP), free acid

  • Acetic anhydride

  • Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) (e.g., EDC)

  • Anhydrous pyridine (B92270)

  • Anhydrous ether

  • Dowex 1-X8 resin (chloride form)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Mobile phase for TLC (e.g., isobutyric acid:ammonia:water, 66:1:33)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve AMP in anhydrous pyridine.

  • Acylation: Add a slight molar excess of acetic anhydride to the solution and stir at room temperature for 2-4 hours.

  • Activation: Cool the reaction mixture in an ice bath and add a molar equivalent of DCC dissolved in a minimal amount of anhydrous pyridine.

  • Reaction: Allow the reaction to proceed overnight at 4°C with continuous stirring. A precipitate of dicyclohexylurea (DCU) will form.

  • Workup:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Precipitate the crude this compound by adding a large volume of cold, anhydrous ether.

    • Collect the precipitate by centrifugation and wash it several times with cold ether to remove residual pyridine and unreacted starting materials.

    • Dry the crude product under vacuum.

  • Purification:

    • Dissolve the crude product in a minimal volume of cold water.

    • Apply the solution to a pre-equilibrated Dowex 1-X8 column.

    • Elute with a linear gradient of lithium chloride or hydrochloric acid to separate this compound from unreacted AMP and other byproducts.

    • Monitor the elution fractions by UV absorbance at 260 nm and by TLC.

  • Desalting and Lyophilization: Pool the fractions containing pure this compound, desalt using an appropriate method (e.g., gel filtration or reverse-phase chromatography), and lyophilize to obtain the final product as a stable powder.

Protocol 2: Enzymatic Synthesis and Detection of this compound Formation

This protocol outlines a coupled-enzyme assay to monitor the formation of AMP, which is stoichiometrically released upon the consumption of the this compound intermediate in the second step of the ACS reaction.[10][11][12]

Objective: To kinetically characterize the formation of this compound by monitoring the overall reaction catalyzed by acetyl-CoA synthetase.

Materials:

  • Purified acetyl-CoA synthetase (ACS)

  • Acetate (e.g., sodium acetate or potassium acetate)

  • ATP

  • Coenzyme A (CoA)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer, pH 7.5-8.0

  • Coupling enzymes: Pyruvate (B1213749) kinase (PK) and Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:

    • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

    • MgCl₂ (e.g., 5 mM)

    • PEP (e.g., 1 mM)

    • NADH (e.g., 0.2 mM)

    • ATP (at desired concentration)

    • CoA (at desired concentration)

    • PK (e.g., 5-10 units)

    • LDH (e.g., 5-10 units)

  • Initiation of Reaction: Add acetate to the cuvette to initiate the reaction. The final component to be added to start the reaction should be the limiting substrate being varied for kinetic analysis (often acetate or ATP).

  • Enzyme Addition: Add a known amount of purified ACS to the reaction mixture.

  • Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. Record the absorbance at regular intervals.

  • Calculation of Activity: The rate of the reaction is proportional to the rate of NADH oxidation. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹. One unit of ACS activity is typically defined as the amount of enzyme that produces 1 µmol of acetyl-CoA (and thus consumes 1 µmol of NADH) per minute under the specified conditions.

Principle of the Coupled Assay:

  • ACS produces AMP and PPi.

  • Myokinase (if added, or as a contaminant) can convert AMP and ATP to 2 ADP. For the direct assay of AMP production from the second half-reaction, myokinase is essential.

  • Pyruvate kinase (PK) transfers a phosphate group from PEP to ADP (or AMP if myokinase is present) to form pyruvate and ATP.

  • Lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process.

  • The rate of NADH oxidation is therefore stoichiometrically linked to the rate of AMP formation.

Protocol 3: Characterization of this compound by Mass Spectrometry and NMR

Objective: To confirm the identity and purity of synthesized this compound.

Mass Spectrometry (MS): [13][14]

  • Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).

  • Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire mass spectra in positive ion mode. The expected [M+H]⁺ ion for this compound is at m/z 389.07.

  • Tandem MS (MS/MS): Perform fragmentation of the parent ion to confirm its structure. Expected fragments would include those corresponding to AMP (m/z 347.06) and the acetyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [15][16][17][18]

  • Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., D₂O).

  • Analysis: Acquire ¹H and ³¹P NMR spectra.

  • Expected Signals:

    • ¹H NMR: Signals corresponding to the protons of the adenine (B156593) base, the ribose sugar, and a characteristic singlet for the acetyl methyl group (expected around 2.0-2.2 ppm).

    • ³¹P NMR: A characteristic signal for the phosphate group in the mixed anhydride linkage, which will be distinct from that of free AMP.

Mandatory Visualizations

Experimental Workflow for Acetyl-CoA Synthetase Coupled Assay

ACS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer and Reagents (Tris, MgCl2, PEP, NADH, ATP, CoA) Mix_Reagents Mix Assay Buffer, Coupling Enzymes, and Substrates (except one) in Cuvette Prepare_Reagents->Mix_Reagents Prepare_Enzymes Prepare Coupling Enzymes (PK, LDH) and ACS Add_ACS Add Acetyl-CoA Synthetase (ACS) Prepare_Enzymes->Add_ACS Initiate_Reaction Initiate Reaction by Adding the Final Substrate (e.g., Acetate) Mix_Reagents->Initiate_Reaction Initiate_Reaction->Add_ACS Monitor_Absorbance Monitor Absorbance at 340 nm over Time Add_ACS->Monitor_Absorbance Calculate_Rate Calculate Rate of NADH Oxidation Monitor_Absorbance->Calculate_Rate Determine_Activity Determine ACS Activity Calculate_Rate->Determine_Activity

Caption: Workflow for the coupled-enzyme assay of ACS.

Logical Relationship in the Regulation of Acetate Metabolism

Acetate_Metabolism_Regulation High_Energy_Charge High Cellular Energy Charge (High ATP/AMP Ratio) ACS_Activity Acetyl-CoA Synthetase Activity High_Energy_Charge->ACS_Activity Inhibits (indirectly via product inhibition) Low_Energy_Charge Low Cellular Energy Charge (Low ATP/AMP Ratio) AMPK_Activity AMPK Activity Low_Energy_Charge->AMPK_Activity Activates Anabolic_Pathways Anabolic Pathways (e.g., Fatty Acid Synthesis) ACS_Activity->Anabolic_Pathways Provides Substrate Catabolic_Pathways Catabolic Pathways (e.g., Citric Acid Cycle) ACS_Activity->Catabolic_Pathways Provides Substrate AMPK_Activity->Anabolic_Pathways Inhibits AMPK_Activity->Catabolic_Pathways Activates

Caption: Regulation of acetate metabolism by cellular energy status.

Conclusion

This compound, though a transient intermediate, lies at the heart of acetate activation and its integration into central metabolism. Its high-energy nature facilitates the efficient synthesis of acetyl-CoA, a molecule indispensable for a myriad of cellular processes. A thorough understanding of the chemical properties, synthesis, and enzymatic handling of this compound is crucial for researchers aiming to modulate acetate metabolism for therapeutic or biotechnological purposes. The protocols and data presented in this guide provide a solid foundation for such endeavors, enabling further investigation into the intricate roles of this pivotal biomolecule.

References

Acetyl-AMP at the Crossroads of Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Roles of Acetyl-AMP in Prokaryotic vs. Eukaryotic Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acetyl-adenosine monophosphate (this compound) is a pivotal, high-energy intermediate in the activation of acetate (B1210297) to acetyl-CoA, a central molecule in the metabolism of all domains of life. This reaction is catalyzed by the highly conserved enzyme acetyl-CoA synthetase (Acs). While the fundamental biochemical role of this compound as a transient intermediate is conserved between prokaryotes and eukaryotes, the regulatory strategies governing its formation and the downstream signaling consequences of the reaction's products diverge significantly. This guide provides a comprehensive technical overview of the comparative metabolism of this compound, focusing on quantitative data, detailed experimental methodologies, and the intricate signaling pathways involved. Understanding these differences is critical for researchers in metabolic engineering, infectious disease, and oncology, offering potential avenues for targeted therapeutic development.

The Core Reaction: Formation and Fate of this compound

In both prokaryotes and eukaryotes, acetyl-CoA synthetase (Acs) catalyzes a two-step reaction to produce acetyl-CoA from acetate.[1]

Step 1: Adenylation of Acetate Acetate reacts with ATP to form the mixed anhydride (B1165640) intermediate, this compound, with the release of pyrophosphate (PPi).

Acetate + ATP <=> this compound + PPi

Step 2: Thioesterification The acetyl group is then transferred from this compound to the thiol group of coenzyme A (CoA), forming acetyl-CoA and releasing AMP.[1]

This compound + CoA <=> Acetyl-CoA + AMP

This two-step mechanism, involving the formation of an enzyme-bound acetyl-adenylate intermediate, is a conserved feature of Acs enzymes across all domains of life.[1][2]

Quantitative Data: Enzyme Kinetics

The kinetic properties of acetyl-CoA synthetase vary between organisms and, within eukaryotes, between different cellular compartments. These differences reflect the diverse metabolic roles of acetate in different organisms.

Organism/EnzymeDomainSubstrateK_mV_maxReference
Bacillus subtilis AcsAProkaryoteAcetate0.43 mM2167 nmol/mg/min[3]
Escherichia coli AcsProkaryoteAcetate0.2 mM-[4]
Saccharomyces cerevisiae Acs1pEukaryoteAcetate~0.01 mM-[5]
Saccharomyces cerevisiae Acs2pEukaryoteAcetate~0.3 mM-[5]
Saccharomyces cerevisiae Faa1pEukaryoteOleate71.1 µM158.2 nmol/mg/min[6]
Chromochloris zofingiensis CzACS1EukaryoteAcetate0.99 mM-[7]
Chromochloris zofingiensis CzACS2EukaryoteAcetate0.81 mM-[7]
Rat Skeletal Muscle Acs (in vivo)EukaryoteAcetate0.35 mM0.199 µmol/g/min[6]

Note: Direct quantitative data on the intracellular concentration of the transient this compound intermediate is scarce in the literature for both prokaryotes and eukaryotes. Its high reactivity and rapid turnover make it technically challenging to measure in vivo.[5][8]

Signaling Pathways and Regulation

While this compound itself is not established as a direct signaling molecule, the reactants and products of the acetyl-CoA synthetase reaction are deeply integrated into cellular signaling networks.

Prokaryotic Regulation: A Focus on Transcriptional and Allosteric Control

In bacteria, the regulation of acetyl-CoA synthetase is tightly linked to the availability of carbon sources and the energetic state of the cell.

  • Post-Translational Modification by Acetylation: A key regulatory mechanism conserved from bacteria to humans is the reversible acetylation of a conserved lysine (B10760008) residue in the active site of Acs.[1][9] In prokaryotes like Salmonella enterica and Bacillus subtilis, the protein acetyltransferase (Pat) or AcuA, respectively, acetylates this lysine, leading to enzyme inactivation.[3][10] This acetylation is often dependent on the concentration of acetyl-CoA, creating a feedback inhibition loop. The acetyl group can be removed by deacetylases, such as the sirtuin CobB in S. enterica or AcuC in B. subtilis, restoring Acs activity.[3][10]

  • cAMP-Mediated Regulation: In some bacteria, cyclic AMP (cAMP) plays a direct regulatory role. In Salmonella enterica, cAMP can bind to the ATP/AMP pocket of Acs, acting as a competitive inhibitor.[11] Furthermore, cAMP binding can promote the acetylation of Acs, thus enhancing its inhibition.[11] This provides a direct link between carbon sensing (as cAMP levels are often high when glucose is scarce) and the control of acetate metabolism.

  • Transcriptional Control: The expression of the acs gene is often under the control of global regulators. For instance, in E. coli, the cAMP receptor protein (CRP) can directly activate acs transcription, linking its expression to carbon catabolite repression.[12]

prokaryotic_acs_regulation cluster_conditions Cellular State cluster_enzymes Regulatory Enzymes High_Acetyl_CoA High Acetyl-CoA Pat Pat/AcuA (Acetyltransferase) High_Acetyl_CoA->Pat Activates Low_Glucose Low Glucose High_cAMP High cAMP Low_Glucose->High_cAMP Acs_inactive Acetyl-CoA Synthetase (Inactive) High_cAMP->Acs_inactive Inhibits & Promotes Acetylation Acs Acetyl-CoA Synthetase (Active) Acs->Acs_inactive Acetylation Acs_inactive->Acs Deacetylation Pat->Acs Acetylates CobB CobB/AcuC (Deacetylase) CobB->Acs_inactive Deacetylates

Prokaryotic regulation of Acetyl-CoA Synthetase.
Eukaryotic Regulation: Compartmentalization and Energy Sensing

In eukaryotes, the regulation of acetyl-CoA synthesis is more complex, involving subcellular compartmentalization and sophisticated energy-sensing pathways.

  • Compartmentalization of Acs Isoforms: Eukaryotic cells possess multiple Acs isoforms located in different subcellular compartments, including the cytoplasm, mitochondria, and nucleus.[13] This allows for the independent regulation of acetyl-CoA pools for various metabolic functions, such as histone acetylation in the nucleus, fatty acid synthesis in the cytoplasm, and the TCA cycle in the mitochondria.

  • AMP-Activated Protein Kinase (AMPK) Signaling: The production of AMP by the Acs reaction plays a crucial signaling role in eukaryotes. An increase in the AMP/ATP ratio is a key indicator of low cellular energy. This ratio is sensed by AMP-activated protein kinase (AMPK), a master regulator of metabolism.[14] Upon activation by AMP, AMPK phosphorylates a multitude of downstream targets to switch off anabolic (energy-consuming) pathways and switch on catabolic (energy-producing) pathways.[14] For example, activated AMPK can phosphorylate and inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, thereby conserving energy.

  • Regulation by Acetylation: Similar to prokaryotes, eukaryotic Acs enzymes are also regulated by reversible lysine acetylation.[1] This modification can be mediated by sirtuins, a class of NAD+-dependent deacetylases, linking the activity of Acs to the cellular redox state.

eukaryotic_amp_signaling cluster_acs Acetyl-CoA Synthesis cluster_ampk AMPK Signaling Acetate Acetate Acs Acetyl-CoA Synthetase Acetate->Acs Acetyl_CoA Acetyl-CoA Acs->Acetyl_CoA AMP AMP Acs->AMP AMPK AMPK AMP->AMPK Activates Anabolic Anabolic Pathways (e.g., Fatty Acid Synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic Activates

AMPK signaling pathway activated by AMP from the Acs reaction.

Role in Gene Regulation

While a direct role for this compound in gene regulation has not been established, the product of the Acs reaction, acetyl-CoA, is a critical link between metabolism and epigenetic gene regulation in eukaryotes.

  • Prokaryotes: Gene regulation is primarily controlled by transcription factors that respond to metabolic signals, such as cAMP.[12] The cAMP-CRP complex, for instance, can directly bind to DNA and regulate the expression of genes involved in carbon metabolism, including acs.[15]

  • Eukaryotes: Acetyl-CoA is the sole donor of acetyl groups for the acetylation of histones.[16] Histone acetylation neutralizes the positive charge of lysine residues, leading to a more relaxed chromatin structure (euchromatin) that is more accessible to the transcriptional machinery.[16][17] Therefore, the availability of nuclear acetyl-CoA, which can be generated by a nuclear-localized Acs, directly influences gene expression by modulating the epigenetic landscape.

Experimental Protocols and Methodologies

Quantification of Acetyl-CoA Synthetase Activity

A common method for determining Acs activity is a coupled spectrophotometric assay.

Principle: The formation of acetyl-CoA is coupled to the reduction of NAD+ to NADH by the enzymes citrate (B86180) synthase and malate (B86768) dehydrogenase. The increase in absorbance at 340 nm due to NADH formation is proportional to the Acs activity.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl (pH 8.0)

    • 10 mM MgCl₂

    • 10 mM ATP

    • 0.5 mM CoA

    • 10 mM Acetate

    • 10 units/mL Malate Dehydrogenase

    • 1 unit/mL Citrate Synthase

    • 2 mM L-Malate

    • 0.5 mM NAD+

  • Initiation: Add cell lysate or purified enzyme to the reaction mixture to start the reaction.

  • Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: Calculate the specific activity based on the rate of NADH formation, the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹), and the protein concentration of the sample.

acs_activity_assay Acetate Acetate Acs Acetyl-CoA Synthetase Acetate->Acs ATP ATP ATP->Acs CoA CoA CoA->Acs Acetyl_CoA Acetyl-CoA Acs->Acetyl_CoA AMP AMP Acs->AMP PPi PPi Acs->PPi Citrate_Synthase Citrate Synthase Acetyl_CoA->Citrate_Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_Synthase Citrate Citrate Citrate_Synthase->Citrate Malate L-Malate MDH Malate Dehydrogenase Malate->MDH MDH->Oxaloacetate NADH NADH MDH->NADH NAD NAD+ NAD->MDH Measure A340 Measure A340 NADH->Measure A340

Workflow for the coupled spectrophotometric assay of Acs activity.
Quantification of this compound and Acyl-CoAs by Mass Spectrometry

Due to its transient nature, direct quantification of this compound is challenging. However, its presence can be inferred, and related metabolites like acetyl-CoA can be accurately quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: Cellular metabolites are extracted and separated by liquid chromatography. The separated molecules are then ionized and fragmented in a mass spectrometer. The specific mass-to-charge ratio of the parent ion and its fragments allows for highly specific and sensitive quantification.

Protocol Outline:

  • Sample Quenching and Extraction:

    • Rapidly quench metabolism by flash-freezing cells or tissue in liquid nitrogen.

    • Extract metabolites using a cold solvent mixture, such as acetonitrile/methanol/water.

  • Chromatographic Separation:

    • Separate the extracted metabolites using a reversed-phase or HILIC liquid chromatography column.

  • Mass Spectrometry Analysis:

    • Analyze the eluate using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for targeted quantification.

    • For this compound, one would monitor for the specific transition from the parent ion mass to a characteristic fragment ion (e.g., the AMP fragment).

  • Quantification:

    • Quantify the amount of each metabolite by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.

lc_ms_workflow Sample Cells/Tissue Quenching Quench Metabolism (Liquid Nitrogen) Sample->Quenching Extraction Metabolite Extraction (Cold Solvents) Quenching->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

General workflow for quantification of metabolites by LC-MS/MS.

Implications for Drug Development

The differences in the regulation and context of acetyl-CoA synthesis between prokaryotes and eukaryotes present opportunities for therapeutic intervention.

  • Antibacterial Targets: The unique regulatory features of prokaryotic Acs and its associated acetyltransferases could be exploited for the development of novel antibiotics. Inhibitors targeting these enzymes could disrupt bacterial metabolism, particularly in pathogenic bacteria that rely on acetate utilization during infection.

  • Oncology: Many cancer cells exhibit altered metabolism, including an increased reliance on acetate as a carbon source for acetyl-CoA production to fuel lipid synthesis and histone acetylation. Targeting eukaryotic Acs isoforms, therefore, represents a promising strategy for cancer therapy.

Conclusion

This compound stands as a critical but fleeting intermediate at the heart of cellular metabolism. While its direct role as a signaling molecule is not yet established, the reaction that produces it is a major hub for metabolic regulation and signaling in both prokaryotes and eukaryotes. The comparative analysis of the kinetics, regulation, and downstream consequences of the acetyl-CoA synthetase reaction reveals fundamental differences in the metabolic strategies of these two domains of life. A deeper understanding of these distinctions will continue to fuel advancements in metabolic engineering and the development of targeted therapeutics.

References

Regulating the Gatekeeper: A Technical Guide to the Cellular Control of Acetyl-AMP Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-adenosine monophosphate (acetyl-AMP) is a critical, high-energy intermediate in the biosynthesis of acetyl-CoA from acetate (B1210297), a reaction catalyzed by the ubiquitous enzyme acetyl-CoA synthetase (ACS). The cellular concentration of acetyl-CoA is a key metabolic node, influencing everything from energy metabolism and lipid synthesis to protein acetylation and gene regulation. Consequently, the levels of its precursor, this compound, are exquisitely controlled. This technical guide provides an in-depth exploration of the multifaceted regulatory mechanisms governing this compound concentrations within the cell. We delve into the primary control point—the regulation of acetyl-CoA synthetase—through post-translational modifications and allosteric control. Furthermore, this guide furnishes detailed experimental protocols for assessing ACS activity and presents quantitative data on enzyme kinetics. Visual pathways and workflows are provided to elucidate the complex regulatory networks.

Introduction

The activation of acetate to acetyl-CoA proceeds through a two-step reaction catalyzed by acetyl-CoA synthetase (ACS), a member of the adenylate-forming enzyme superfamily.[1] The first half-reaction involves the adenylation of acetate by ATP to form an this compound intermediate and pyrophosphate.[2]

Acetate + ATP ⇌ this compound + PPi

This intermediate remains tightly bound to the enzyme and subsequently reacts with coenzyme A (CoA) in the second half-reaction to produce acetyl-CoA and AMP.[2]

This compound + CoA ⇌ Acetyl-CoA + AMP

Given that this compound is a transient but essential intermediate, its cellular levels are intrinsically linked to the activity of ACS. Therefore, the regulation of this compound is predominantly achieved through the stringent control of ACS.

Regulation of Acetyl-CoA Synthetase: The Master Controller of this compound Levels

The cellular concentration of this compound is primarily dictated by the catalytic activity of acetyl-CoA synthetase. ACS activity is modulated by a sophisticated network of regulatory mechanisms, including post-translational modifications and allosteric regulation.

Post-Translational Modification: A Reversible Switch

A key mechanism for regulating ACS activity, and by extension this compound production, is the reversible acetylation of a conserved lysine (B10760008) residue within the enzyme's active site.

  • Acetylation (Inactivation): In bacteria and mammals, ACS is inactivated by the acetylation of a specific lysine residue.[3] This modification is carried out by protein acetyltransferases (PATs). For instance, in Salmonella enterica, the PAT enzyme (SePat) acetylates Lys609 of ACS, which blocks the formation of the this compound intermediate.[4] In Bacillus subtilis, the acetyltransferase AcuA acetylates AcsA.[5] This acetylation serves as a feedback inhibition mechanism in response to high levels of acetyl-CoA.[5]

  • Deacetylation (Activation): The removal of the inhibitory acetyl group is catalyzed by NAD+-dependent deacetylases known as sirtuins.[3] In mammals, the cytosolic SIRT1 and the mitochondrial SIRT3 have been shown to deacetylate and activate their respective isoforms of acetyl-CoA synthetase (ACSS2 and ACSS1).[3] This activation is crucial for mobilizing acetate for fatty acid synthesis or energy production.[3] In bacteria, the sirtuin homolog CobB is responsible for the deacetylation and activation of ACS.

// Nodes Acetate [label="Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; ACS_inactive [label="Acetyl-CoA Synthetase\n(Inactive, Acetylated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ACS_active [label="Acetyl-CoA Synthetase\n(Active, Deacetylated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acetyl_AMP [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; CoA [label="CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetyl_CoA [label="Acetyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMP [label="AMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PPi [label="PPi", fillcolor="#F1F3F4", fontcolor="#202124"]; Sirtuin [label="Sirtuin (e.g., SIRT1, SIRT3, CobB)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; PAT [label="Protein Acetyltransferase\n(e.g., Pat, AcuA)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; NAD [label="NAD+", fillcolor="#F1F3F4", fontcolor="#202124"]; NADH [label="NADH", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetyl_CoA_reg [label="Acetyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Acetate -> ACS_active; ATP -> ACS_active; ACS_active -> Acetyl_AMP [label=" 1st half-reaction"]; Acetyl_AMP -> Acetyl_CoA [label=" 2nd half-reaction"]; CoA -> Acetyl_AMP; Acetyl_AMP -> AMP; ACS_active -> PPi;

ACS_active -> ACS_inactive [label=" Acetylation", color="#EA4335"]; ACS_inactive -> ACS_active [label=" Deacetylation", color="#34A853"];

PAT -> ACS_active [label=" Catalyzes", style=dashed, color="#EA4335"]; Acetyl_CoA_reg -> PAT [label=" Activates", style=dashed, color="#EA4335"];

Sirtuin -> ACS_inactive [label=" Catalyzes", style=dashed, color="#34A853"]; NAD -> Sirtuin [label=" Activates", style=dashed, color="#34A853"]; Sirtuin -> NADH;

} caption: "Post-translational regulation of Acetyl-CoA Synthetase."

Allosteric Regulation

Allosteric regulation provides a rapid mechanism to fine-tune ACS activity in response to the cell's energetic state.

  • AMP: AMP, an indicator of low cellular energy, can act as an allosteric regulator. In some systems, AMP binding to a site distinct from the active site is required for a conformational change that allows the catalytic reaction to proceed.[6]

  • Cyclic AMP (cAMP): In bacteria, cAMP has been shown to directly bind to ACS and inhibit its activity in a competitive manner with ATP.[4] This provides a link between carbon source availability and acetate utilization.

// Nodes ACS [label="Acetyl-CoA Synthetase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acetate [label="Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetyl_AMP [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; AMP_allo [label="AMP (allosteric)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; cAMP [label="cAMP", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges Acetate -> ACS; ATP -> ACS; ACS -> Acetyl_AMP;

AMP_allo -> ACS [label=" Activates", color="#34A853", style=dashed]; cAMP -> ACS [label=" Inhibits (competes with ATP)", color="#EA4335", style=dashed]; } caption: "Allosteric regulation of Acetyl-CoA Synthetase."

The Fate of this compound: A Transient Intermediate

The current body of scientific literature suggests that the primary, if not sole, fate of the this compound intermediate is its immediate conversion to acetyl-CoA by the same ACS enzyme that generated it. The high reactivity of the acyl-adenylate bond likely precludes its accumulation in the cytoplasm. While dedicated hydrolases for other acyl-CoAs exist, specific "this compound hydrolases" that would serve to regulate this compound levels by degradation have not been identified. The tight coupling of the two half-reactions of ACS appears to be the dominant mechanism for controlling the concentration of this transient intermediate.

Quantitative Data

The following tables summarize key quantitative data related to the regulation of this compound levels, primarily through the kinetic parameters of acetyl-CoA synthetase.

Table 1: Kinetic Parameters of Acetyl-CoA Synthetase from Various Organisms

OrganismSubstrateKm (µM)Reference
Bradyrhizobium japonicumAcetate146[7]
CoA202[7]
ATP275[7]
Bakers' YeastAcetate-[8][9]
Propionate-[8][9]
Rat LiverAcetoacetate8[10]
L-(+)-3-hydroxybutyrate75[10]
ATP60[10]
CoA10[10]
Escherichia coliATP (deacetylated Acs)-[11]
ATP (acetylated Acs)-[11]

Note: Specific Km values for some substrates were not explicitly provided in the referenced abstracts.

Experimental Protocols

Accurate measurement of the enzymatic activity that produces this compound is crucial for studying its regulation. The following are detailed protocols for the purification and activity assay of acetyl-CoA synthetase.

Purification of Acetyl-CoA Synthetase (Example from Bradyrhizobium japonicum)

This protocol describes an 800-fold purification of ACS with a 30-40% yield.[7]

Materials:

  • Bradyrhizobium japonicum bacteroids

  • Chromatography resins (specific types to be determined based on the full, unavailable text)

  • Appropriate buffers and elution gradients

Procedure:

  • Cell Lysis: Prepare a cell-free extract from B. japonicum bacteroids.

  • Chromatography Series: Perform a series of three consecutive chromatography steps to purify the enzyme. The specific resins and elution conditions would be optimized for ACS from this source.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

  • Characterization: Determine the native and subunit molecular weight by gel-permeation chromatography and SDS-PAGE, respectively.[7]

Acetyl-CoA Synthetase Activity Assay (Coupled Spectrophotometric Method)

This is a continuous coupled enzymatic assay where the formation of acetyl-CoA is linked to the reduction of NAD+, which can be monitored spectrophotometrically at 340 nm.

Principle:

  • Acetate + CoA + ATP → Acetyl-CoA + AMP + PPi (catalyzed by ACS)

  • Acetyl-CoA + Oxaloacetate → Citrate (B86180) + CoA (catalyzed by Citrate Synthase)

  • Malate (B86768) + NAD+ → Oxaloacetate + NADH + H+ (catalyzed by Malate Dehydrogenase)

In this coupled system, the rate of NADH production is proportional to the ACS activity when citrate synthase and malate dehydrogenase are in excess.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.8)

  • L-Malate solution

  • ATP solution

  • CoA solution

  • NAD+ solution

  • MgCl2 solution

  • Citrate Synthase (CS)

  • Malate Dehydrogenase (MDH)

  • Enzyme sample (cell extract or purified ACS)

  • Sodium acetate solution (to start the reaction)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Master Mix Preparation: Prepare a master mix containing Tris-HCl buffer, L-malate, ATP, CoA, NAD+, MgCl2, CS, and MDH in appropriate concentrations.

  • Reaction Setup: In a 96-well plate, add the master mix to each well. Then add the enzyme sample.

  • Initiation: Start the reaction by adding sodium acetate solution to each well.

  • Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm over time at 37°C.

// Nodes Prepare_Reagents [label="Prepare Reagents\n(Buffer, Substrates, Coupling Enzymes)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Master_Mix [label="Prepare Master Mix", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_to_Plate [label="Add Master Mix and\nEnzyme Sample to Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Start_Reaction [label="Initiate Reaction\nwith Acetate", fillcolor="#FBBC05", fontcolor="#202124"]; Measure_Absorbance [label="Measure A340 over time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate_Activity [label="Calculate ACS Activity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Prepare_Reagents -> Prepare_Master_Mix; Prepare_Master_Mix -> Add_to_Plate; Add_to_Plate -> Start_Reaction; Start_Reaction -> Measure_Absorbance; Measure_Absorbance -> Calculate_Activity; } caption: "Workflow for the coupled ACS activity assay."

Quantification of this compound

Direct quantification of intracellular this compound is challenging due to its low abundance and transient nature. Currently, there are no established, standardized protocols specifically for this compound measurement. However, advanced analytical techniques could be adapted for this purpose.

Potential Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the high sensitivity and specificity required to detect and quantify low-abundance metabolites.

Conceptual Workflow:

  • Rapid Quenching and Extraction: Cellular metabolism must be instantly halted, typically using cold methanol (B129727) or other quenching solutions, to prevent the degradation of this compound. This is followed by extraction with a suitable solvent system.

  • Chromatographic Separation: The extract is injected into an LC system, where this compound is separated from other cellular components on a suitable column (e.g., reversed-phase or HILIC).

  • Mass Spectrometric Detection: The eluting this compound is ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for this compound would need to be determined.

  • Quantification: The concentration of this compound would be determined by comparing its signal to that of a stable isotope-labeled internal standard, which is currently not commercially available and would need to be synthesized.

Conclusion and Future Directions

The regulation of this compound levels is a critical aspect of cellular metabolic control, primarily orchestrated through the multifaceted regulation of acetyl-CoA synthetase. Post-translational modifications, particularly reversible acetylation by sirtuins and PATs, and allosteric control by key metabolic indicators like AMP and cAMP, provide a robust system for fine-tuning this compound production in response to the cell's energetic and nutritional status. While the fate of this compound appears to be almost exclusively its conversion to acetyl-CoA, the potential for alternative pathways or dedicated hydrolases remains an area for future investigation. The development of sensitive and specific analytical methods for the direct quantification of intracellular this compound will be instrumental in further unraveling the precise dynamics of this key metabolic intermediate and its role in health and disease, offering potential new targets for therapeutic intervention in metabolic disorders and cancer.

References

The Physiological Significance of Acetyl-AMP Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-adenosine monophosphate (acetyl-AMP) is a high-energy intermediate formed during the activation of acetate (B1210297) to acetyl-CoA, a reaction catalyzed by acetyl-CoA synthetase (ACS). While transient, the formation of this compound is a critical node in cellular metabolism, linking the availability of the simple carbon source, acetate, to central metabolic pathways and cellular signaling networks. This technical guide provides an in-depth exploration of the physiological significance of this compound formation, detailing its role in metabolism, the regulation of the enzymes that produce it, and its impact on downstream signaling cascades, particularly the AMP-activated protein kinase (AMPK) pathway. This document includes quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for relevant assays, and visual diagrams of the associated biochemical pathways and workflows.

Introduction: The Central Role of this compound

Acetyl-CoA is a pivotal molecule in cellular metabolism, serving as the primary substrate for the tricarboxylic acid (TCA) cycle, a precursor for fatty acid and cholesterol biosynthesis, and the acetyl donor for protein acetylation, a key post-translational modification influencing gene expression and enzyme activity.[1][2][3] The synthesis of acetyl-CoA from acetate proceeds through a two-step reaction catalyzed by acetyl-CoA synthetase (ACS), with this compound as an essential, albeit transient, intermediate.[1][4]

The overall reaction is as follows: Acetate + ATP + CoA ⇌ Acetyl-CoA + AMP + PPi [1]

This reaction is rendered effectively irreversible by the subsequent hydrolysis of pyrophosphate (PPi). The formation of this compound in the first step represents a key commitment of cellular energy, in the form of ATP, to the utilization of acetate. The physiological significance of this event extends beyond simple metabolic activation; the co-production of AMP directly links acetate metabolism to the cellular energy sensing machinery.

Quantitative Data

Understanding the physiological context of this compound formation requires quantitative data on enzyme kinetics and the intracellular concentrations of relevant metabolites.

Kinetic Parameters of Acetyl-CoA Synthetase (ACS)

The affinity of ACS for its substrates, acetate and ATP, varies across different organisms and isoforms, reflecting their adaptation to different metabolic niches.

Enzyme SourceSubstrateKMVmaxReference
Bacillus subtilis AcsAAcetate0.43 mM2167 nmol mg-1 min-1[5]
Bacillus subtilis AcsA (with AcuA)Acetate0.10 mM390 nmol mg-1 min-1[5]
Human ACSS1 (mitochondrial)Acetate0.6 mM-[6]
Human ACSS2 (cytosolic/nuclear)Acetate0.11 mM-[6]
Chromochloris zofingiensis CzACS1Potassium Acetate0.99 mM-[7]
Chromochloris zofingiensis CzACS2Potassium Acetate0.81 mM-[7]

Note: Vmax values are highly dependent on assay conditions and purity of the enzyme preparation. The presence of regulatory proteins, such as AcuA in B. subtilis, can significantly alter the kinetic parameters.[5]

Intracellular Metabolite Concentrations

The physiological relevance of this compound formation is underscored by the intracellular concentrations of its precursors, acetate and AMP.

MetaboliteOrganism/TissueConcentration RangeReference
AcetateEscherichia coli100 µM - 100 mM[1]
AcetateHuman Venous Serum50 - 200 µM
AMPRat Liver~0.1 - 0.5 mM[8]
AMPEscherichia coli-
Acetyl-CoAEscherichia coli20 - 600 µM[9]
Acetyl-CoARat Liver50 - 100 nmol/g wet weight[10]
ATPEscherichia coli~3 mM[11]

Note: Intracellular metabolite concentrations are dynamic and vary significantly with nutrient availability, metabolic state, and cellular compartment. The concentration of this compound itself is not well-characterized due to its transient nature as a reaction intermediate.

Signaling Pathways and Logical Relationships

The formation of this compound is intricately linked to cellular signaling, primarily through the co-production of AMP, a key allosteric activator of AMP-activated protein kinase (AMPK).

Acetyl-CoA Synthesis Pathway

The synthesis of acetyl-CoA from acetate is a fundamental metabolic process.

Acetyl_CoA_Synthesis Acetate Acetate ACS Acetyl-CoA Synthetase (ACS) Acetate->ACS ATP ATP ATP->ACS Acetyl_AMP This compound (Intermediate) ACS->Acetyl_AMP Step 1 PPi PPi ACS->PPi Acetyl_CoA Acetyl-CoA ACS->Acetyl_CoA Step 2 AMP AMP ACS->AMP Acetyl_AMP->ACS CoA Coenzyme A CoA->ACS

Figure 1: Two-step reaction for acetyl-CoA synthesis from acetate.
This compound Formation and AMPK Activation

The production of AMP during acetyl-CoA synthesis directly links acetate metabolism to the master energy sensor, AMPK.

AMPK_Activation cluster_ACS Acetyl-CoA Synthesis cluster_AMPK AMPK Signaling Acetate Acetate ACS ACS Acetate->ACS ATP ATP ATP->ACS Acetyl_CoA Acetyl-CoA ACS->Acetyl_CoA AMP AMP ACS->AMP PPi PPi ACS->PPi AMPK_inactive AMPK (inactive) AMP->AMPK_inactive Allosteric Activation AMP->AMPK_inactive CoA CoA CoA->ACS AMPK_active AMPK (active) AMPK_inactive->AMPK_active Phosphorylation Downstream Downstream Targets (e.g., ACC, SREBP-1c) AMPK_active->Downstream Phosphorylates LKB1 LKB1 LKB1->AMPK_inactive

Figure 2: Signaling cascade from this compound formation to AMPK activation.

Experimental Protocols

Direct quantification of the transient this compound intermediate is challenging and not routinely performed. However, the activity of the enzyme that produces it, acetyl-CoA synthetase, and the resulting product, acetyl-CoA, can be accurately measured.

Coupled Spectrophotometric Assay for Acetyl-CoA Synthetase Activity

This assay measures the production of acetyl-CoA by coupling it to subsequent reactions that result in a change in absorbance.

Principle: Acetyl-CoA produced by ACS is used by citrate (B86180) synthase (CS) to convert oxaloacetate to citrate. The consumption of oxaloacetate is coupled to the oxidation of malate (B86768) to oxaloacetate by malate dehydrogenase (MDH), which reduces NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • 100 mM ATP solution

  • 100 mM MgCl2 solution

  • 10 mM Coenzyme A solution

  • 1 M Potassium Acetate solution

  • 100 mM L-Malic acid solution

  • 10 mM NAD+ solution

  • Citrate Synthase (CS) solution (e.g., 100 units/mL)

  • Malate Dehydrogenase (MDH) solution (e.g., 1000 units/mL)

  • Enzyme sample (cell lysate or purified ACS)

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL Assay Buffer

    • 10 µL 100 mM MgCl2

    • 10 µL 100 mM ATP

    • 10 µL 10 mM CoA

    • 10 µL 100 mM L-Malic acid

    • 20 µL 10 mM NAD+

    • 5 µL Citrate Synthase solution

    • 5 µL Malate Dehydrogenase solution

  • Add the enzyme sample (e.g., 10-50 µL) to the cuvette and mix gently.

  • Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm.

  • Initiate the reaction by adding 10 µL of 1 M Potassium Acetate.

  • Immediately start recording the absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M-1cm-1).

Calculation: Activity (µmol/min/mg) = (ΔA340/min) / (6.22 * mg protein in reaction)

LC-MS/MS Method for Quantification of Acetyl-CoA

This method provides high sensitivity and specificity for the quantification of acetyl-CoA in biological samples.[8][10]

Sample Preparation (from cultured cells):

  • Aspirate culture medium and wash cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol (B129727) to the culture plate.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of 5% sulfosalicylic acid for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Column: Reversed-phase C18 column (e.g., 150 x 2.1 mm, 1.8 µm).[8]

  • Mobile Phase A: 5 mM Ammonium Acetate in water, pH 8.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for acetyl-CoA (e.g., m/z 810.2 → 303.1) and an appropriate internal standard.

Quantification: Generate a standard curve using known concentrations of acetyl-CoA. The concentration in the sample is determined by comparing its peak area ratio to the internal standard against the standard curve.

Experimental Workflow for Acetylome Analysis

Investigating the impact of acetyl-CoA on protein acetylation involves a multi-step workflow.

Acetylome_Workflow start Cell Culture/ Tissue Sample lysis Protein Extraction and Quantification start->lysis digest Proteolytic Digestion (e.g., Trypsin) lysis->digest enrich Immunoaffinity Enrichment of Acetylated Peptides digest->enrich lcms LC-MS/MS Analysis enrich->lcms data Data Analysis: Identification and Quantification of Acetylation Sites lcms->data bioinformatics Bioinformatic Analysis: Pathway and Functional Enrichment data->bioinformatics

Figure 3: A typical experimental workflow for acetylome analysis.

Physiological Significance and Implications for Drug Development

Metabolic Integration

The formation of this compound is a key step in integrating acetate into central carbon metabolism. In prokaryotes like E. coli, ACS allows the utilization of acetate as a primary carbon source when preferred sugars are scarce.[1] In mammals, acetate is derived from the diet, gut microbiome metabolism, and ethanol (B145695) metabolism. Cytosolic and nuclear ACSS2 converts this acetate into acetyl-CoA, which is then used for lipid synthesis and histone acetylation.[6] Mitochondrial ACSS1 produces acetyl-CoA for the TCA cycle.

Energy Sensing and Signaling

The generation of AMP during the ACS reaction directly links acetate availability to the cellular energy status via AMPK.[6] Activation of AMPK in response to an increased AMP/ATP ratio initiates a cascade of events to restore energy homeostasis. This includes the inhibition of anabolic pathways (e.g., fatty acid and cholesterol synthesis) and the activation of catabolic pathways (e.g., fatty acid oxidation and glycolysis). Therefore, this compound formation can be viewed as a signal of both carbon source availability and energetic cost.

Gene Expression and Epigenetics

The acetyl-CoA produced from acetate via this compound is a critical substrate for histone acetyltransferases (HATs). Histone acetylation is a major epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription.[12] By providing the acetyl group for this modification, the pathway involving this compound formation directly influences the epigenetic landscape and gene expression programs in response to nutrient availability.

Implications for Drug Development

The central role of acetyl-CoA synthetases and the pathways they feed into make them attractive targets for drug development, particularly in oncology and metabolic diseases.

  • Cancer: Many cancer cells exhibit increased reliance on acetate as a carbon source, a phenomenon known as the "Warburg effect" in reverse. Inhibition of ACSS2 has been shown to impede tumor growth by limiting the supply of acetyl-CoA for lipid synthesis and histone acetylation.

  • Metabolic Diseases: The link between acetate metabolism, acetyl-CoA production, and AMPK signaling suggests that targeting ACS enzymes could be a strategy for modulating energy balance and lipid metabolism in conditions such as obesity and type 2 diabetes.

Conclusion

The formation of this compound, though a transient step in the synthesis of acetyl-CoA from acetate, holds profound physiological significance. It serves as a critical link between a simple two-carbon nutrient and the central metabolic and signaling networks of the cell. By influencing the levels of both acetyl-CoA and AMP, this reaction impacts energy homeostasis, lipid metabolism, and epigenetic regulation. A thorough understanding of the quantitative aspects of this pathway and the methodologies to study it are essential for researchers in basic science and for professionals in drug development seeking to modulate these fundamental cellular processes.

References

An In-depth Technical Guide to Acetyl-AMP: From Metabolic Intermediate to a Potential Signaling Molecule

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Acetyl-Adenosine Monophosphate (acetyl-AMP) is a high-energy intermediate in the biosynthesis of acetyl-Coenzyme A (acetyl-CoA) from acetate (B1210297), a reaction catalyzed by acetyl-CoA synthetase (ACS). While its role as a metabolic intermediate is well-established, emerging concepts in cellular regulation prompt a re-evaluation of such transient molecules as potential signaling entities. This technical guide explores the known biochemistry of this compound and builds a case for its potential, yet underexplored, role as a signaling molecule. We delve into its synthesis, and chemical properties, and the intricate regulation of its parent enzyme, ACS. Furthermore, we propose hypothetical signaling pathways and provide detailed experimental protocols to investigate this hypothesis. This document serves as a comprehensive resource for researchers interested in the expanding universe of small-molecule signaling and the metabolic-epigenetic interface.

Introduction: The Expanding Lexicon of Cellular Signals

Cellular signaling is orchestrated by a complex network of molecules that transmit information and elicit specific responses. While proteins and nucleic acids have long been recognized as central players, the role of small molecules as primary and secondary messengers is a field of ever-growing importance. Molecules like cyclic AMP (cAMP) and acetyl-CoA are now understood to be critical nodes in the signaling architecture, integrating metabolic status with gene expression and other cellular processes.[1][2][3]

This compound, a reactive acyl-adenylate, is formed during the first step of the two-step reaction catalyzed by acetyl-CoA synthetase (ACS).[4][5][6]

Reaction Catalyzed by Acetyl-CoA Synthetase (ACS):

  • Acetate + ATP ⇌ this compound + PPi

  • This compound + CoA ⇌ Acetyl-CoA + AMP

Traditionally viewed as a short-lived intermediate, the high reactivity of the phosphoanhydride bond in this compound and the tight regulation of its synthesizing enzyme suggest that its cellular concentration, while low, might be dynamically regulated. Fluctuations in this compound levels could, in principle, allow it to interact with other cellular components, thus endowing it with a signaling capacity. This guide will explore this intriguing possibility.

The Biochemistry of this compound

Biosynthesis and Degradation
Chemical Properties

This compound is a mixed anhydride, making the acetyl group highly reactive and prone to nucleophilic attack. This inherent reactivity is key to its function in transferring the acetyl group to the thiol of Coenzyme A. It also suggests that if this compound were to accumulate, it could potentially acetylate other nucleophiles, such as lysine (B10760008) residues on proteins, in an enzyme-independent or -dependent manner. This non-enzymatic acetylation has been observed with other reactive metabolites and is a plausible mechanism for signaling.

Acetyl-CoA Synthetase (ACS): The Gatekeeper of this compound Levels

The cellular concentration of this compound is intrinsically linked to the activity of ACS. Eukaryotes possess distinct isoforms of ACS, typically a cytosolic and a mitochondrial form, which are involved in different metabolic pathways.[6] The activity of ACS is tightly regulated at both the transcriptional and post-translational levels, suggesting a need to precisely control the flux of acetate into acetyl-CoA.

Transcriptional Regulation
Post-Translational Regulation

Interestingly, cyclic AMP (cAMP), a canonical second messenger, has been shown to directly bind to the ATP/AMP pocket of Salmonella enterica Acs, inhibiting its activity and promoting its acetylation.[2][9] This provides a direct link between a major signaling pathway and the enzyme responsible for this compound synthesis.

This compound as a Potential Signaling Molecule: A Hypothesis

We propose that under specific cellular conditions, such as high acetate concentrations, fluctuations in ATP/AMP ratios, or altered regulation of ACS, this compound could accumulate to levels sufficient to act as a signaling molecule.

Proposed Signaling Mechanisms
  • Protein Acetylation: this compound could serve as an acetyl group donor for the acetylation of proteins, a widespread post-translational modification that regulates protein function.[10][11][12][13][14] This could occur non-enzymatically due to the reactivity of this compound or be catalyzed by a new class of enzymes that use this compound as a substrate.

  • Allosteric Regulation: this compound could bind to and allosterically regulate the activity of other enzymes or proteins, similar to how AMP regulates AMP-activated protein kinase (AMPK).[1][15]

A Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway involving this compound.

Acetyl_AMP_Signaling cluster_downstream Potential Downstream Effects High Acetate High Acetate ACS Acetyl-CoA Synthetase (ACS) High Acetate->ACS Substrate Low Energy High AMP/ATP Low Energy->ACS Allosteric Regulation? This compound This compound ACS->this compound Synthesis Protein Acetylation Protein Acetylation This compound->Protein Acetylation Acetyl Donor Allosteric Regulation Allosteric Regulation This compound->Allosteric Regulation Binding Cellular Response Cellular Response Protein Acetylation->Cellular Response Allosteric Regulation->Cellular Response

Caption: Hypothetical signaling pathway of this compound.

Quantitative Data

While direct measurements of this compound as a signaling molecule are not yet available, kinetic data for its synthesizing enzyme, acetyl-CoA synthetase, provide a basis for understanding its potential dynamics.

EnzymeOrganism/IsoformSubstrateKm (µM)Reference
Acetyl-CoA Synthetase 1 (CnAcs1)Cryptococcus neoformansAcetate>100-fold lower than propionate[5]
Acetyl-CoA SynthetaseIgnicoccus hospitalisAcetateNot specified[16]

Note: The available literature often provides relative affinities or qualitative descriptions rather than precise Km values for acetate in the context of comparing different substrates.

Experimental Protocols

Investigating the potential signaling role of this compound requires specific and sensitive methodologies.

Protocol for Measuring Acetyl-CoA Synthetase Activity

This protocol is adapted from methods used to characterize ACS activity.[16]

Objective: To measure the rate of acetyl-CoA formation from acetate, ATP, and CoA.

Principle: The formation of acetyl-CoA is monitored using a coupled-enzyme assay that detects pyrophosphate (PPi) release or by directly measuring acetyl-CoA via HPLC. A simpler method involves the hydroxamate reaction to detect acetyl-CoA.

Materials:

  • Purified ACS enzyme

  • Reaction buffer: 100 mM Tris-HCl (pH 7.5), 30 mM MgCl₂, 1.4% NaCl

  • Substrates: 400 mM potassium acetate, 10 mM ATP, 1 mM Coenzyme A

  • Detection reagent: 700 mM hydroxylammonium chloride

  • Spectrophotometer

Procedure:

  • Prepare the reaction buffer with all components except the enzyme and substrates.

  • Add ATP and Coenzyme A to the reaction buffer immediately before use.

  • Initiate the reaction by adding a known amount of purified ACS enzyme (e.g., 0.15 mg of protein).

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 90°C for hyperthermophilic enzymes, 37°C for others).

  • At various time points, take aliquots of the reaction mixture.

  • Stop the reaction by adding the hydroxylammonium chloride solution.

  • Measure the formation of acetyl-hydroxamate photometrically at 540 nm.

  • As controls, run reactions without the enzyme, without ATP/CoA, or without acetate.

Protocol for Detecting this compound-Mediated Protein Acetylation (Hypothetical)

Objective: To determine if this compound can directly acetylate a protein substrate in vitro.

Principle: A purified protein substrate is incubated with chemically synthesized this compound. The acetylation of the substrate is then detected by Western blotting using an anti-acetyl-lysine antibody.

Materials:

  • Chemically synthesized this compound

  • Purified protein substrate (e.g., a histone or a known acetylated enzyme)

  • Reaction buffer: 50 mM HEPES (pH 7.5), 1 mM DTT

  • SDS-PAGE gels and blotting apparatus

  • Primary antibody: Anti-acetyl-lysine antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

Procedure:

  • Set up reaction tubes containing the protein substrate in the reaction buffer.

  • Add varying concentrations of this compound to the tubes.

  • Incubate at 37°C for 1-2 hours.

  • As a negative control, incubate the protein substrate without this compound.

  • As a positive control, incubate the protein substrate with a known acetyltransferase and acetyl-CoA.

  • Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with the anti-acetyl-lysine antibody, followed by the secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

Experimental_Workflow cluster_setup Reaction Setup cluster_analysis Analysis A Purified Protein Substrate + Reaction Buffer B Add this compound (Varying Concentrations) A->B C Negative Control (No this compound) A->C D Positive Control (KAT + Acetyl-CoA) A->D E Incubate at 37°C B->E C->E D->E F SDS-PAGE G Western Blot F->G H Probe with Anti-Acetyl-Lysine Ab G->H I Chemiluminescent Detection H->I E->F

References

evolutionary conservation of the acetyl-AMP synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Evolutionary Conservation of the Acetyl-AMP Synthesis Pathway

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of acetyl-coenzyme A (acetyl-CoA) from acetate (B1210297) is a fundamental metabolic process, critical for energy production and biosynthesis across all domains of life. This reaction is catalyzed by acetyl-CoA synthetase (ACS), a highly conserved enzyme that proceeds via a pivotal acetyl-adenylate (this compound) intermediate. The evolutionary persistence of this pathway underscores its fundamental importance in cellular metabolism, from bacteria to mammals. This technical guide provides a comprehensive overview of the , focusing on the structure, function, and regulation of ACS. We present comparative quantitative data, detailed experimental protocols, and pathway diagrams to offer a thorough resource for researchers and professionals in drug development targeting this essential enzyme.

Introduction: The Central Role of Acetyl-CoA Synthetase

Acetyl-CoA is a central metabolite that serves as a key node in cellular metabolism, linking catabolic processes like glycolysis with anabolic pathways such as fatty acid synthesis and the tricarboxylic acid (TCA) cycle.[1][2] The enzyme Acetyl-CoA Synthetase (ACS, EC 6.2.1.1) provides a primary route for activating acetate into the high-energy thioester, acetyl-CoA.[2] This function is particularly vital in organisms that utilize acetate as a carbon source and in specific cellular contexts in mammals, including tumorigenesis, where acetate metabolism is upregulated.[2][3]

ACS belongs to the large superfamily of adenylate-forming enzymes, which also includes firefly luciferases and acyl- and aryl-CoA ligases.[2][4] The conservation of this enzymatic strategy across vast evolutionary distances highlights its efficiency and importance. Understanding the deep conservation of the ACS enzyme family in terms of its sequence, structure, and function provides critical insights for basic research and applied science, including the development of novel antimicrobial and anticancer therapeutics.[2]

The this compound Synthesis Pathway: A Conserved Two-Step Mechanism

The conversion of acetate to acetyl-CoA is not a single-step reaction. Instead, it proceeds through a two-step mechanism involving the formation and subsequent consumption of a high-energy this compound intermediate. This mechanism is conserved across all known ACS enzymes.

  • Adenylation Step: Acetate reacts with ATP to form the mixed anhydride (B1165640) intermediate, acetyl-adenylate (Ac-AMP), releasing pyrophosphate (PPi).[5]

  • Thioesterification Step: The activated acetyl group is then transferred from Ac-AMP to the thiol group of coenzyme A (CoA), forming acetyl-CoA and releasing AMP.[2][5]

The overall reaction is: Acetate + ATP + CoA ⇌ Acetyl-CoA + AMP + PPi

This two-step process is catalyzed within a single active site that undergoes a significant conformational change between the two half-reactions.[6]

Two_Step_Reaction cluster_step1 Step 1: Adenylation cluster_step2 Step 2: Thioesterification Acetate Acetate ACS1 ACS (Conformation 1) Acetate->ACS1 ATP ATP ATP->ACS1 AcAMP This compound AcAMP->AcAMP_input Conformational Change PPi PPi ACS1->AcAMP ACS1->PPi CoA Coenzyme A ACS2 ACS (Conformation 2) CoA->ACS2 AcetylCoA Acetyl-CoA AMP AMP AcAMP_input->ACS2 ACS2->AcetylCoA ACS2->AMP

Caption: The conserved two-step reaction mechanism of Acetyl-CoA Synthetase (ACS).

Evolutionary Conservation and Phylogenetics

ACS enzymes are found in all three domains of life: Bacteria, Archaea, and Eukarya.[5] Based on substrate chain-length preference and sequence homology, the broader acyl-CoA synthetase family is divided into several sub-families, including short-chain (ACSS), medium-chain (ACSM), long-chain (ACSL), and very long-chain (ACSVL) synthetases.[7][8] The enzymes specifically responsible for activating acetate belong to the ACSS group.

Phylogenetic analysis reveals distinct evolutionary clades that often correspond to cellular localization and metabolic function. For instance, in fungi and mammals, different ACS isoforms are targeted to the cytoplasm and mitochondria to manage distinct pools of acetyl-CoA.[3] The widespread presence and diversification of ACS genes underscore their fundamental role and adaptation to various metabolic niches.[8]

Phylogenetic_Workflow start Define ACS Protein of Interest blast Perform BLASTp Search (e.g., against NCBI nr database) start->blast retrieve Retrieve Homologous Protein Sequences blast->retrieve align Perform Multiple Sequence Alignment (MSA) (e.g., ClustalΩ, MAFFT) retrieve->align curate Curate Alignment (Remove poorly aligned regions) align->curate model Select Model of Amino Acid Substitution (e.g., ProtTest) curate->model tree Construct Phylogenetic Tree (e.g., Neighbor-Joining, Maximum Likelihood) model->tree bootstrap Assess Branch Support (e.g., Bootstrap Analysis) tree->bootstrap visualize Visualize and Annotate Tree bootstrap->visualize

Caption: A generalized experimental workflow for the phylogenetic analysis of ACS homologs.

Structural Conservation of Acetyl-CoA Synthetase

Crystal structures of ACS from several species, including Salmonella enterica and Saccharomyces cerevisiae, have revealed a highly conserved structural fold.[2][4] The enzyme is typically composed of a large N-terminal domain and a smaller C-terminal domain.[6] All ACS proteins contain a highly conserved AMP-binding domain, which is a hallmark of the adenylate-forming enzyme superfamily.[3][8][9]

The active site is located in a cleft between these two domains. Catalysis requires a dramatic ~140° rotation of the C-terminal domain relative to the N-terminal domain to transition the active site from the adenylation-competent conformation to the thioesterification-competent conformation.[6]

Specific residues within the active site are highly conserved. In particular, a set of hydrophobic residues forms the binding pocket for the acetate substrate.[4] Studies have shown that a conserved tryptophan residue acts as a "wall" that provides remarkable selectivity for acetate over larger carboxylic acids.[2] Mutagenesis of these conserved pocket residues can significantly alter the enzyme's substrate affinity and specificity.[4]

Functional Conservation: A Comparative Kinetic Analysis

The kinetic properties of ACS enzymes have been characterized in a variety of organisms. While the absolute values for Michaelis constants (Km) and maximal velocity (Vmax) can vary, they generally fall within a consistent range, reflecting a conserved catalytic efficiency tailored to physiological substrate concentrations.

OrganismSubstrateKm (µM)Specific Activity / VmaxReference(s)
Bradyrhizobium japonicumAcetate14616 µmol/min/mg[10]
CoA202[10]
ATP275[10]
Methanothrix soehngeniiAcetate86055 µmol/min/mg[11]
CoA48[11]
Saccharomyces cerevisiaeAcetate30044 units/mg[12]
Penicillium chrysogenumAcetate6,800N/A[12]
CoA180[12]
ATP17,000[12]
Mycobacterium tuberculosisAcetate1,600 ± 11014.6 ± 0.9 µmol/min/mg[5]
CoA240 ± 20[5]
ATP630 ± 40[5]

Note: Assay conditions (pH, temperature) vary between studies, which can affect kinetic values. "N/A" indicates data not available in the cited source.

Conservation of Regulatory Mechanisms

To prevent the wasteful depletion of ATP, the activity of ACS is tightly regulated.[13] A key post-translational modification, the acetylation of a catalytic lysine (B10760008) residue in the active site, is a conserved regulatory mechanism.[5] In Salmonella enterica and Bacillus subtilis, ACS is inactivated by an acetyl-CoA-dependent acetyltransferase.[13] This modification can be reversed by a sirtuin-family deacetylase (e.g., CobB in S. enterica, AcuC in B. subtilis), which restores enzyme activity.[13] Evidence suggests this regulatory switch is conserved in prokaryotes and eukaryotes, including in Mycobacterium tuberculosis, where the enzyme can undergo auto-acetylation, which is then reversed by the deacetylase Mt-Sir2.[5]

ACS_Regulation cluster_feedback Feedback Inhibition cluster_activation Reactivation ACS_active Active ACS (Lys-NH2) ACS_inactive Inactive ACS (Lys-NH-Acetyl) ACS_active->ACS_inactive Acetylation ACS_inactive->ACS_active Deacetylation AcetylCoA High Acetyl-CoA Acetyltransferase Acetyltransferase (e.g., AcuA) AcetylCoA->Acetyltransferase Activates Acetyltransferase->ACS_active Deacetylase Deacetylase (e.g., Sir2/AcuC) Deacetylase->ACS_inactive

Caption: Conserved regulatory cycle of ACS activity via lysine acetylation and deacetylation.

Key Experimental Protocols

Measurement of Acetyl-CoA Synthetase Activity

A continuous coupled spectrophotometric assay is commonly used to measure ACS activity. The production of acetyl-CoA is coupled to subsequent enzymatic reactions that result in the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle:

  • ACS: Acetate + ATP + CoA → Acetyl-CoA + AMP + PPi

  • Citrate (B86180) Synthase (CS): Acetyl-CoA + Oxaloacetate → Citrate + CoA

  • Malate Dehydrogenase (MDH): L-Malate + NAD⁺ → Oxaloacetate + NADH + H⁺ (Reaction is run in reverse)

By providing L-Malate and NAD⁺, the consumption of acetyl-CoA by citrate synthase pulls the MDH reaction forward, consuming NADH. The rate of NADH disappearance is proportional to the ACS activity.

Protocol Outline:

  • Prepare Reaction Buffer: Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 7.8-8.1).[14][15]

  • Prepare Reagent Master Mix: To the buffer, add the following to final concentrations:

    • 5 mM MgCl₂[16]

    • 5 mM L-Malate[15]

    • 2 mM Coenzyme A[15]

    • 5 mM ATP[16]

    • 0.1 mM NADH[16]

    • Excess coupling enzymes: ~10 units of Malate Dehydrogenase and ~5 units of Citrate Synthase.[15][16]

  • Sample Preparation: Prepare cell-free extracts or purified enzyme dilutions in an appropriate buffer.

  • Assay Execution:

    • Pipette the master mix into a cuvette and equilibrate to the desired temperature (e.g., 37°C).[15]

    • Add the enzyme sample to the cuvette and mix.

    • Initiate the reaction by adding the final substrate, sodium acetate (e.g., to a final concentration of 10 mM).[15]

    • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • Calculation: Calculate the rate of reaction using the molar extinction coefficient of NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.[14]

Phylogenetic Analysis of ACS Homologs

This protocol outlines the bioinformatic steps to determine the evolutionary relationships among ACS proteins.

Protocol Outline:

  • Sequence Retrieval:

    • Begin with a known ACS protein sequence (e.g., from E. coli or S. cerevisiae).

    • Use this sequence as a query in a BLASTp search against a non-redundant protein database (e.g., NCBI-nr).[3]

    • Select a representative set of homologous sequences from diverse taxa, covering different domains of life.

  • Multiple Sequence Alignment (MSA):

    • Align the collected sequences using a robust MSA program like Clustal Omega, MAFFT, or MUSCLE.[1] The alignment is crucial for identifying homologous residue positions.

  • Alignment Curation:

    • Visually inspect the alignment and manually remove regions with high ambiguity or large gaps, as these can introduce noise into the phylogenetic reconstruction.

  • Phylogenetic Tree Construction:

    • Use the curated alignment to build a phylogenetic tree. Common methods include:

      • Neighbor-Joining (NJ): A fast distance-based method.

      • Maximum Likelihood (ML): A statistically robust method that evaluates the likelihood of the data given a specific evolutionary model.[17]

    • Software such as MEGA or PhyML can be used for tree construction.[3][17]

  • Statistical Support:

    • Assess the reliability of the tree topology by performing a bootstrap analysis (e.g., 1000 replicates).[3] Bootstrap values are typically shown at the nodes of the tree branches.

  • Visualization and Interpretation:

    • Use a tree viewer like FigTree or iTOL to visualize and annotate the phylogenetic tree, coloring branches based on taxonomy or other relevant metadata.

Implications for Drug Development

The high degree of conservation and essentiality of ACS makes it an attractive target for drug development. Since some pathogenic fungi, parasites, and tumor cells rely heavily on acetate uptake and activation, inhibitors of ACS could serve as selective therapeutic agents.[2][3] The conserved structural features of the active site, particularly the acetate-binding pocket, provide a clear target for rational drug design. However, the high conservation between microbial and human ACS isoforms presents a challenge for developing species-specific inhibitors, necessitating the exploitation of subtle structural differences.

Conclusion

The this compound synthesis pathway, catalyzed by Acetyl-CoA Synthetase, represents a cornerstone of core metabolism that has been deeply conserved throughout 4 billion years of evolution.[18] Its persistence across all known life forms is a testament to its biochemical elegance and indispensability. The conservation is evident at multiple levels: a ubiquitous two-step catalytic mechanism involving an this compound intermediate, a conserved two-domain protein architecture that facilitates catalysis through domain rotation, and shared strategies for allosteric and post-translational regulation. This profound evolutionary conservation not only illuminates fundamental principles of biochemistry but also provides a robust framework for scientific inquiry and the development of targeted therapeutics.

References

The Central Role of Acetyl-AMP in Acetate Assimilation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetate (B1210297) is a crucial carbon source for a multitude of organisms, ranging from bacteria to eukaryotes. Its assimilation into central metabolism is a vital process, enabling growth and the biosynthesis of essential molecules. At the heart of the primary acetate assimilation pathway lies the transient but indispensable intermediate, acetyladenosine monophosphate (acetyl-AMP). This high-energy molecule is formed during the activation of acetate by the enzyme acetyl-CoA synthetase (ACS), a key player in cellular carbon and energy metabolism. This technical guide provides an in-depth exploration of the role of this compound in acetate assimilation, detailing the enzymatic reaction, its regulation, and its significance in various metabolic contexts. Furthermore, this guide furnishes detailed experimental protocols for the study of these pathways and presents quantitative data to facilitate comparative analysis.

The Core of Acetate Assimilation: The Acetyl-CoA Synthetase Reaction

The assimilation of acetate is predominantly carried out by acetyl-CoA synthetase (ACS), an enzyme that catalyzes the conversion of acetate to acetyl-CoA.[1][2] This reaction proceeds through a two-step mechanism involving the formation of an this compound intermediate.[1][3]

Step 1: Adenylation of Acetate

In the first step, ACS utilizes a molecule of ATP to adenylate acetate, forming the mixed anhydride (B1165640) intermediate, this compound, and releasing pyrophosphate (PPi).[1][4]

Acetate + ATP ⇌ this compound + PPi

This initial activation step is crucial as it "charges" the acetate molecule, making it susceptible to nucleophilic attack by Coenzyme A.

Step 2: Thioesterification with Coenzyme A

In the second step, the sulfhydryl group of Coenzyme A (CoA-SH) attacks the carbonyl carbon of this compound, displacing AMP and forming the thioester bond of acetyl-CoA.[1][3]

This compound + CoA-SH ⇌ Acetyl-CoA + AMP

The overall reaction is rendered effectively irreversible in vivo by the rapid hydrolysis of pyrophosphate by inorganic pyrophosphatase.[5]

Overall Reaction:

Acetate + ATP + CoA-SH → Acetyl-CoA + AMP + PPi

The product, acetyl-CoA, is a central metabolite that can enter various metabolic pathways, including the tricarboxylic acid (TCA) cycle for energy production or be utilized as a precursor for the biosynthesis of fatty acids and other essential molecules.[1][6][7]

Visualization of the Acetate Assimilation Pathway

The following diagram illustrates the central role of this compound in the conversion of acetate to acetyl-CoA.

Acetate_Assimilation cluster_step1 Step 1: Adenylation cluster_step2 Step 2: Thioesterification Acetate Acetate ACS Acetyl-CoA Synthetase (ACS) Acetate->ACS ATP ATP ATP->ACS Acetyl_AMP This compound ACS->Acetyl_AMP PPi PPi ACS->PPi Acetyl_CoA Acetyl-CoA ACS->Acetyl_CoA AMP AMP ACS->AMP Acetyl_AMP->ACS CoA CoA-SH CoA->ACS TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis

Figure 1: The Acetyl-CoA Synthetase Pathway

Quantitative Data on Acetyl-CoA Synthetase Kinetics

The kinetic parameters of acetyl-CoA synthetase vary between organisms and are influenced by factors such as substrate concentrations and post-translational modifications. The following table summarizes key kinetic data for ACS from different sources.

OrganismEnzymeSubstrateKm (mM)Vmax (nmol mg-1 min-1)kcat (s-1)kcat/Km (s-1 mM-1)Reference
Bacillus subtilisAcsAAcetate0.432167--[1]
Bacillus subtilisAcsA-AcuA complexAcetate0.10390--[1]
Chromochloris zofingiensisCzACS1Potassium Acetate0.99--70.67[8]
Chromochloris zofingiensisCzACS2Potassium Acetate0.81--79.98[8]
Entamoeba histolyticaACSAcetyl-CoA---Higher for acetate formation[4]

Note: The conditions under which these parameters were determined can vary. Refer to the original publications for detailed experimental conditions. The '-' indicates data not reported in the cited source.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study acetate assimilation and the role of this compound.

Acetyl-CoA Synthetase Activity Assay

This protocol describes a common method for measuring the activity of ACS by detecting the formation of acetyl-CoA.

Principle:

The activity of ACS is determined by a coupled enzyme assay. The acetyl-CoA produced by ACS is used in a subsequent reaction that generates a detectable product, either through a colorimetric or fluorometric signal.[6] A fluorometric assay often involves the metabolism of acyl-CoA by an enzyme mix to generate an intermediate that reacts with a probe to produce a fluorescent signal.[5]

Materials:

  • Cell lysate or purified ACS enzyme

  • Assay Buffer (e.g., 200 mM Tris-HCl, pH 8.1)[6]

  • Magnesium Chloride (MgCl2) (e.g., 100 mM)[6]

  • Sodium Acetate (e.g., 400 mM)[6]

  • Coenzyme A (CoA) lithium salt (e.g., 3.33 mM, prepare fresh)[6]

  • ATP disodium (B8443419) salt (e.g., 100 mM, prepare fresh)[6]

  • Fluorometric Assay Kit for Acyl-CoA Synthetase (e.g., Abcam ab273315 or similar)[5]

  • Microplate reader capable of fluorescence detection (e.g., Ex/Em = 535/587 nm)[5]

  • 96-well microplate

Procedure:

  • Sample Preparation: Prepare cell-free extracts by sonication or other appropriate lysis methods, followed by centrifugation to remove cell debris.[9]

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions if using a kit, or prepare fresh solutions of substrates and cofactors.

  • Standard Curve: Prepare a standard curve using a known concentration of the final detectable product (e.g., H2O2 for some fluorometric kits) to allow for quantification of the reaction rate.[5]

  • Reaction Setup:

    • In a 96-well plate, add the sample (cell lysate or purified enzyme) to the appropriate wells.

    • Prepare a sample background control for each sample by omitting a key substrate (e.g., acetate or CoA).

    • Add the reaction mix containing all substrates (acetate, ATP, CoA) and the detection reagents to each well.

  • Measurement: Immediately place the microplate in a plate reader and measure the fluorescence in a kinetic mode at the appropriate wavelength (e.g., Ex/Em = 535/587 nm) for a set period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).[5]

  • Data Analysis:

    • Subtract the background fluorescence from the sample fluorescence.

    • Calculate the rate of the reaction from the linear portion of the kinetic curve.

    • Use the standard curve to convert the rate of fluorescence change to the rate of product formation (e.g., nmol/min).

    • Calculate the specific activity of the enzyme (e.g., nmol/min/mg of protein).

Workflow Visualization:

ACS_Assay_Workflow Start Start Prepare_Sample Prepare Sample (Cell Lysate or Purified Enzyme) Start->Prepare_Sample Prepare_Reagents Prepare Reagents (Substrates, Buffers, Detection Mix) Start->Prepare_Reagents Setup_Plate Set up 96-well Plate (Samples, Controls, Standards) Prepare_Sample->Setup_Plate Prepare_Reagents->Setup_Plate Add_Reaction_Mix Add Reaction Mix Setup_Plate->Add_Reaction_Mix Kinetic_Measurement Kinetic Measurement (Fluorescence Plate Reader) Add_Reaction_Mix->Kinetic_Measurement Data_Analysis Data Analysis (Calculate Specific Activity) Kinetic_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for Acetyl-CoA Synthetase Activity Assay
Quantification of Intracellular Organic Acids and Acetyl-CoA by HPLC

This protocol outlines a general method for the extraction and quantification of intracellular metabolites like acetate and acetyl-CoA using High-Performance Liquid Chromatography (HPLC).

Principle:

Cells are rapidly quenched and metabolites are extracted. The extracted metabolites are then separated by reverse-phase HPLC and detected by UV absorbance. Quantification is achieved by comparing the peak areas of the samples to those of known standards.[10][11]

Materials:

  • Cell culture

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., perchloric acid or a mixture of acetonitrile/methanol/water)[10][12]

  • Neutralization solution (e.g., potassium carbonate)

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile phase (e.g., phosphate (B84403) buffer, pH adjusted)

  • Standards for acetate, acetyl-CoA, and other relevant metabolites

Procedure:

  • Quenching and Extraction:

    • Rapidly quench metabolic activity by adding cold quenching solution to the cell culture.

    • Centrifuge to pellet the cells.

    • Extract the metabolites by adding the cold extraction solvent and vortexing.

    • Centrifuge to remove precipitated proteins and cell debris.

  • Neutralization: Neutralize the acidic extract to prevent degradation of acid-labile metabolites.

  • HPLC Analysis:

    • Inject the neutralized extract onto the HPLC system.

    • Separate the metabolites using an appropriate gradient of the mobile phase.

    • Detect the metabolites by UV absorbance at a specific wavelength (e.g., 254 nm or 259 nm for acetyl-CoA).[10]

  • Data Analysis:

    • Identify the peaks corresponding to the metabolites of interest by comparing their retention times to those of the standards.

    • Quantify the concentration of each metabolite by integrating the peak area and comparing it to a standard curve generated with known concentrations of the standards.

13C-Metabolic Flux Analysis (13C-MFA)

Principle:

13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways. Cells are cultured with a 13C-labeled substrate (e.g., [1,2-13C]acetate). The isotopic labeling patterns of downstream metabolites, particularly proteinogenic amino acids, are then measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR). These labeling patterns are used to computationally estimate the intracellular metabolic fluxes.[13][14][15]

Procedure Outline:

  • Isotopic Labeling Experiment: Culture cells in a defined medium with a 13C-labeled substrate until isotopic and metabolic steady state is reached.

  • Sample Collection and Hydrolysis: Harvest the cells and hydrolyze the biomass to release amino acids.

  • Derivatization and Analysis: Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Analyze the mass isotopomer distributions of the amino acid fragments.

  • Metabolic Modeling and Flux Calculation: Use a computational model of the organism's central metabolism to simulate the expected labeling patterns for different flux distributions. Compare the simulated patterns to the experimentally measured data to estimate the most likely intracellular fluxes.[7]

Regulation of Acetyl-CoA Synthetase and the Role of this compound

The activity of ACS is tightly regulated to meet the metabolic demands of the cell and to prevent the wasteful depletion of ATP.[1]

4.1. Post-Translational Modification: Acetylation

A key regulatory mechanism is the reversible acetylation of a conserved lysine (B10760008) residue within the active site of ACS.[1][16]

  • Inactivation: In the presence of high levels of acetyl-CoA, a protein acetyltransferase can transfer an acetyl group to the catalytic lysine of ACS, leading to its inactivation.[1][17]

  • Activation: A deacetylase can remove this acetyl group, restoring the activity of ACS when acetate assimilation is required.[1]

This regulatory switch ensures that ACS is active when acetate is the preferred carbon source and inactive when other, more favorable carbon sources are available.

Logical Relationship of ACS Regulation:

ACS_Regulation High_Acetyl_CoA High Acetyl-CoA Acetyltransferase Protein Acetyltransferase High_Acetyl_CoA->Acetyltransferase activates ACS_Active Active ACS Acetyltransferase->ACS_Active acetylates ACS_Inactive Inactive ACS (Acetylated Lysine) ACS_Active->ACS_Inactive Deacetylase Deacetylase ACS_Inactive->Deacetylase substrate for Deacetylase->ACS_Active deacetylates Low_Acetyl_CoA Low Acetyl-CoA (Acetate as primary C source) Low_Acetyl_CoA->Deacetylase activates

Figure 3: Regulation of Acetyl-CoA Synthetase by Acetylation

Conclusion

This compound, though a transient intermediate, is fundamental to the assimilation of acetate into the central metabolism of a vast array of organisms. Its formation, catalyzed by acetyl-CoA synthetase, represents the committed step in converting environmental acetate into the versatile and vital metabolite, acetyl-CoA. The intricate regulation of ACS activity, particularly through post-translational modification, highlights the importance of controlling this gateway to central carbon metabolism. A thorough understanding of the role of this compound and the pathways it participates in is crucial for researchers in fields ranging from microbiology and metabolic engineering to drug development, where targeting acetate metabolism in pathogens or cancer cells presents a promising therapeutic strategy. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of these essential metabolic processes.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Synthesis of Acetyl-AMP

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetyl-CoA synthetase (ACS) catalyzes the formation of acetyl-CoA by ligating acetate (B1210297) and coenzyme A (CoA), a reaction coupled with the hydrolysis of ATP to AMP and pyrophosphate.[1][2] This process occurs in two distinct steps:

  • Adenylation: Acetate reacts with ATP to form the mixed anhydride (B1165640) intermediate, acetyl-AMP, with the release of pyrophosphate (PPi).

  • Thioesterification: The acetyl group is transferred from this compound to the thiol group of coenzyme A, forming acetyl-CoA and releasing AMP.

The in vitro synthesis of this compound focuses on the first half-reaction by providing the necessary substrates (acetate and ATP) and the catalyzing enzyme (acetyl-CoA synthetase) while omitting coenzyme A to prevent the subsequent formation of acetyl-CoA.[3] This allows for the accumulation and subsequent purification of the this compound intermediate.

Data Presentation

The following table summarizes the typical quantitative parameters for the in vitro synthesis of this compound. These values are representative and may require optimization depending on the specific source and activity of the acetyl-CoA synthetase used.

ParameterValueNotes
Reactant Concentrations
Acetyl-CoA Synthetase (ACS)1 - 10 µMThe optimal concentration depends on the specific activity of the enzyme preparation.
ATP10 mMShould be in excess to drive the reaction forward.
Sodium Acetate10 mMCan be varied to study enzyme kinetics.
MgCl₂10 - 30 mMA required cofactor for ACS activity.[6]
Reaction Conditions
Buffer50 - 100 mM Tris-HClMaintain a stable pH for the reaction.
pH7.5 - 8.0Optimal pH range for most acetyl-CoA synthetases.
Temperature37 °COptimal temperature for many microbial and mammalian ACS enzymes.
Incubation Time30 - 120 minutesTime can be optimized to maximize yield while minimizing potential degradation of this compound.
Purification Parameters
Enzyme RemovalCentrifugal Filtration (10 kDa MWCO)To separate the large enzyme from the small molecule products and reactants.
Small Molecule SeparationHPLC with C18 columnTo separate this compound from unreacted ATP, acetate, and pyrophosphate. A gradient of acetonitrile (B52724) in an aqueous buffer with an ion-pairing agent is often used.
Characterization
Mass SpectrometryESI-MS/MSTo confirm the molecular weight and fragmentation pattern of this compound.[7][8]
NMR Spectroscopy¹H NMRTo confirm the structure of this compound.[9][10]

Experimental Protocols

I. In Vitro Synthesis of this compound

This protocol describes the enzymatic synthesis of this compound from ATP and acetate using acetyl-CoA synthetase.

Materials:

  • Recombinant Acetyl-CoA Synthetase (ACS)

  • Adenosine (B11128) 5'-triphosphate (ATP), disodium (B8443419) salt

  • Sodium Acetate

  • Magnesium Chloride (MgCl₂)

  • Tris-HCl

  • Nuclease-free water

  • Microcentrifuge tubes

  • Thermomixer or water bath

Procedure:

  • Prepare the Reaction Buffer: Prepare a 100 mM Tris-HCl buffer with a pH of 8.0.

  • Prepare Stock Solutions:

    • 500 mM ATP in nuclease-free water.

    • 500 mM Sodium Acetate in nuclease-free water.

    • 1 M MgCl₂ in nuclease-free water.

    • A stock solution of ACS at a known concentration (e.g., 100 µM).

  • Set up the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order:

    • Nuclease-free water to a final volume of 1 mL.

    • 100 µL of 1 M Tris-HCl, pH 8.0 (final concentration: 100 mM).

    • 20 µL of 500 mM ATP (final concentration: 10 mM).

    • 20 µL of 500 mM Sodium Acetate (final concentration: 10 mM).

    • 20 µL of 1 M MgCl₂ (final concentration: 20 mM).

    • 10 µL of 100 µM ACS (final concentration: 1 µM).

  • Incubation: Mix the reaction components gently by pipetting and incubate at 37°C for 60 minutes in a thermomixer or water bath.

  • Reaction Termination: To stop the reaction, the enzyme can be denatured by heating at 95°C for 5 minutes, followed by centrifugation to pellet the denatured protein, or proceed directly to the purification step where the enzyme will be removed.

II. Purification of this compound

This protocol describes the purification of this compound from the reaction mixture.

Materials:

  • Reaction mixture containing this compound

  • Centrifugal filter units (10 kDa molecular weight cutoff)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA) or other ion-pairing agent

  • Nuclease-free water

Procedure:

  • Enzyme Removal:

    • Transfer the reaction mixture to a 10 kDa MWCO centrifugal filter unit.

    • Centrifuge according to the manufacturer's instructions to separate the large ACS enzyme from the small molecules in the filtrate.

    • Collect the filtrate, which contains this compound, unreacted ATP, acetate, and pyrophosphate.

  • HPLC Purification:

    • Set up the HPLC system with a C18 column.

    • Prepare mobile phase A: 0.1% TFA in water.

    • Prepare mobile phase B: 0.1% TFA in acetonitrile.

    • Equilibrate the column with 100% mobile phase A.

    • Inject the filtrate onto the column.

    • Elute the components using a gradient of mobile phase B (e.g., 0-50% over 30 minutes).

    • Monitor the elution profile at 260 nm.

    • Collect fractions corresponding to the peak identified as this compound (based on retention time of a standard, if available, or subsequent characterization).

  • Lyophilization:

    • Pool the fractions containing pure this compound.

    • Freeze the pooled fractions and lyophilize to obtain a stable powder of this compound.

III. Characterization of this compound

This protocol outlines the methods for confirming the identity and purity of the synthesized this compound.

1. Mass Spectrometry:

  • Dissolve a small amount of the lyophilized product in a suitable solvent (e.g., 50% acetonitrile in water).

  • Analyze the sample using electrospray ionization tandem mass spectrometry (ESI-MS/MS) in positive ion mode.[7][8]

  • Confirm the presence of the parent ion corresponding to the calculated molecular weight of this compound.

  • Analyze the fragmentation pattern to confirm the structure.

2. NMR Spectroscopy:

  • Dissolve the lyophilized product in a suitable deuterated solvent (e.g., D₂O).

  • Acquire a ¹H NMR spectrum.[9][10]

  • Confirm the presence of characteristic peaks for the acetyl group and the adenosine monophosphate moiety.

Signaling Pathways and Workflows

Acetyl_AMP_Synthesis_Pathway cluster_second_step Second Half-Reaction (Omitted) Acetate Acetate ACS Acetyl-CoA Synthetase (ACS) Acetate->ACS ATP ATP ATP->ACS Acetyl_AMP This compound ACS->Acetyl_AMP + PPi PPi ACS->PPi + Acetyl_CoA Acetyl-CoA ACS->Acetyl_CoA AMP AMP ACS->AMP Acetyl_AMP->ACS CoA Coenzyme A CoA->ACS

Experimental_Workflow cluster_synthesis I. In Vitro Synthesis cluster_purification II. Purification cluster_characterization III. Characterization A Prepare Reaction Mixture B Incubate at 37°C A->B C Terminate Reaction B->C D Enzyme Removal (Centrifugal Filtration) C->D E HPLC Purification (C18 Column) D->E F Lyophilization E->F G Mass Spectrometry (ESI-MS/MS) F->G H NMR Spectroscopy (¹H NMR) F->H

References

Detecting the Elusive Intermediate: Application Notes and Protocols for Acetyl-AMP in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-adenosine monophosphate (acetyl-AMP) is a high-energy, transient intermediate in cellular metabolism, most notably formed during the first step of the reaction catalyzed by acetyl-CoA synthetase (ACS). This enzyme plays a crucial role in linking cellular energy status with protein acetylation and gene expression by generating acetyl-CoA. Due to its short-lived and reactive nature, the direct detection and quantification of this compound in complex biological matrices like cell lysates present a significant technical challenge. However, measuring the flux through this intermediate can provide invaluable insights into ACS activity, cellular bioenergetics, and the regulation of metabolic pathways implicated in cancer, metabolic disorders, and neurodegenerative diseases.

These application notes provide a comprehensive overview of proposed methodologies for the detection of this compound in cell lysates, focusing on mass spectrometry-based approaches and adaptable enzymatic assays. Detailed protocols are provided to guide researchers in setting up and executing these challenging but informative experiments.

Signaling Pathway and Experimental Rationale

The synthesis of acetyl-CoA from acetate (B1210297) by ACS proceeds through a two-step mechanism involving the formation of an this compound intermediate. Understanding this pathway is fundamental to designing experiments for its detection.

Acetyl_CoA_Synthesis cluster_step1 Step 1: Adenylation cluster_step2 Step 2: Thioesterification Acetate Acetate ACS Acetyl-CoA Synthetase (ACS) Acetate->ACS ATP ATP ATP->ACS Acetyl_AMP This compound Intermediate ACS->Acetyl_AMP Formation PPi Pyrophosphate (PPi) ACS->PPi Release Acetyl_CoA Acetyl-CoA ACS->Acetyl_CoA Formation AMP AMP ACS->AMP Release Acetyl_AMP->ACS CoA Coenzyme A (CoA-SH) CoA->ACS

Caption: Acetyl-CoA Synthesis Pathway.

The core challenge is to capture the this compound intermediate before it is consumed in the second step of the reaction. This necessitates rapid and effective quenching of enzymatic activity immediately after cell lysis.

I. Direct Detection of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest specificity and sensitivity for the direct detection of small molecules in complex mixtures. The proposed method involves rapid quenching of metabolic activity, efficient extraction of metabolites, and sensitive detection using multiple reaction monitoring (MRM).

Experimental Workflow

LCMS_Workflow Start Cell Culture Quench Rapid Quenching (e.g., Liquid Nitrogen) Start->Quench Lysis Cell Lysis in Cold Acetonitrile (B52724)/Methanol/Water Quench->Lysis Extraction Metabolite Extraction (Centrifugation) Lysis->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Data Data Analysis and Quantification Analysis->Data

Caption: LC-MS/MS Workflow for this compound Detection.

Protocol: LC-MS/MS Detection of this compound

1. Cell Culture and Treatment:

  • Culture cells to the desired confluency.

  • Apply experimental treatments as required.

2. Rapid Quenching and Metabolite Extraction:

  • Aspirate culture medium.

  • Immediately place the culture dish on a bed of dry ice or immerse in liquid nitrogen to halt enzymatic activity.

  • Add 1 mL of ice-cold extraction solvent (acetonitrile:methanol:water, 40:40:20 v/v/v) to the frozen cells.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of 5% acetonitrile in water for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: Reversed-phase C18 column suitable for polar analytes.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from other cellular components.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Proposed MRM Transitions for this compound: Based on the known fragmentation of AMP and the lability of the acyl-phosphate bond, the following transitions are proposed.

Data Presentation: Proposed MRM Transitions for this compound
AnalyteParent Ion (m/z)Fragment Ion (m/z)Collision Energy (eV)
This compound390.07348.0615-25
136.0625-35
Internal StandardVariesVariesVaries

Note: These are predicted transitions. Optimization of collision energies is essential. The transition to m/z 348.06 corresponds to the neutral loss of the acetyl group (ketene), while the transition to m/z 136.06 is a characteristic fragment of the adenine (B156593) base.

II. Indirect Detection of this compound using a Bioluminescent AMP Assay

This method provides an indirect measure of this compound by first converting it to AMP, which is then quantified using a commercially available bioluminescent AMP detection kit. This approach is more accessible than LC-MS/MS but is less direct and may be subject to interference.

Experimental Workflow

Bioluminescent_Workflow Start Cell Lysis and Rapid Quenching Conversion Conversion of this compound to AMP (e.g., Hydroxylamine (B1172632) Treatment) Start->Conversion Assay Bioluminescent AMP Detection Conversion->Assay Measurement Luminometry Assay->Measurement Data Data Analysis Measurement->Data

Caption: Indirect Bioluminescent Workflow.

Protocol: Indirect Bioluminescent Assay

1. Cell Lysis and Quenching:

  • Prepare cell lysates as described in the LC-MS/MS protocol, ensuring rapid quenching of enzymatic activity.

2. Conversion of this compound to AMP:

  • To a portion of the cell lysate, add a neutral hydroxylamine solution to a final concentration of 0.1 M. Hydroxylamine will cleave the acyl-phosphate bond of this compound, releasing AMP.

  • Incubate at room temperature for 10 minutes.

  • As a control, treat a parallel aliquot of the lysate with a buffer blank. The difference in AMP concentration between the hydroxylamine-treated and control samples will be attributable to the initial this compound concentration.

3. Bioluminescent AMP Detection:

  • Use a commercial bioluminescent AMP detection kit according to the manufacturer's instructions. These kits typically involve a series of enzymatic reactions that convert AMP to ATP, which is then used by luciferase to generate a light signal.

  • Add the appropriate kit reagents to both the hydroxylamine-treated and control samples.

  • Incubate as recommended by the kit protocol.

4. Measurement and Data Analysis:

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the concentration of AMP in each sample using a standard curve.

  • The concentration of this compound is determined by subtracting the AMP concentration in the control sample from the AMP concentration in the hydroxylamine-treated sample.

Data Presentation: Comparison of Detection Methods
MethodPrincipleSensitivitySpecificityThroughputEquipment Required
LC-MS/MS Direct detection of parent and fragment ionsHigh (picomolar to femtomolar)HighModerateLC-MS/MS system
Bioluminescent Assay Indirect detection via conversion to AMPModerate to High (nanomolar)Moderate (potential for interference)HighLuminometer

III. Cell Lysate Preparation Protocols

A critical first step for any detection method is the preparation of high-quality cell lysates that preserve the target molecule.

Protocol for Adherent Cells
  • Wash the cells once with ice-cold 1X PBS.

  • Aspirate the PBS completely.

  • For rapid quenching, immediately place the plate on dry ice or in liquid nitrogen.

  • Add ice-cold lysis buffer (specific to the downstream application, e.g., acetonitrile/methanol/water for mass spectrometry or a buffer compatible with enzymatic assays).

  • Scrape the cells and collect the lysate.

  • Proceed with the chosen detection protocol.

Protocol for Suspension Cells
  • Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold 1X PBS.

  • Centrifuge again to pellet the cells and aspirate the supernatant.

  • Flash-freeze the cell pellet in liquid nitrogen.

  • Add ice-cold lysis buffer to the frozen pellet.

  • Vortex thoroughly to lyse the cells.

  • Proceed with the chosen detection protocol.

Conclusion and Future Perspectives

The detection of this compound in cell lysates is a frontier in metabolomics that holds significant promise for understanding the regulation of cellular energy and signaling. While challenging, the methods outlined here provide a rational approach for researchers to begin investigating the role of this transient intermediate. The direct LC-MS/MS method, though technically demanding, offers the most specific and sensitive detection. The indirect bioluminescent assay provides a more accessible, albeit less direct, alternative. Further development of chemical probes or derivatization agents that can trap and stabilize this compound in situ will be a major advancement in this field. The successful application of these methods will undoubtedly shed new light on the intricate connections between metabolism and cellular regulation.

Application Note and Protocols for the Quantification of Intracellular Acetyl-CoA and AMP by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-Coenzyme A (acetyl-CoA) is a central metabolite, acting as a key node in cellular metabolism and as the acetyl donor for protein acetylation, a critical post-translational modification influencing gene expression and enzyme activity.[1][2] The synthesis of acetyl-CoA from acetate (B1210297) is catalyzed by acetyl-CoA synthetase (ACS), a reaction that proceeds through a transient acetyl-AMP intermediate. In this two-step reaction, acetate and ATP react to form acetyladenylate (this compound) and pyrophosphate, followed by the reaction of this compound with coenzyme A to produce acetyl-CoA and AMP.

Given the transient nature of this compound, its direct and stable intracellular quantification is challenging and not a routinely established method. However, the activity of the ACS pathway can be effectively monitored by quantifying the levels of its substrate, AMP, and its end-product, acetyl-CoA. This application note provides detailed protocols for the sensitive and specific quantification of intracellular acetyl-CoA and AMP using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly accurate and robust analytical technique.[1][3]

This methodology is crucial for researchers in metabolic studies, epigenetics, and drug discovery to understand the regulation of acetyl-CoA pools and the impact of various stimuli or therapeutic interventions on cellular energy status and signaling.

Signaling Pathway Context: Acetyl-CoA Synthesis and Cellular Energy Sensing

The synthesis of acetyl-CoA from acetate is intrinsically linked to the cell's energy state, represented by the relative levels of ATP, ADP, and AMP. The enzyme AMP-activated protein kinase (AMPK) acts as a master sensor of cellular energy homeostasis. An increase in the AMP/ATP ratio allosterically activates AMPK, which in turn phosphorylates downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP. The quantification of both acetyl-CoA and AMP provides a snapshot of both the biosynthetic capacity for acetylation and the overall energy status of the cell.

Acetyl_CoA_Synthesis_and_AMPK_Signaling Acetate Acetate ACS Acetyl-CoA Synthetase (ACS) Acetate->ACS ATP ATP ATP->ACS AMPK AMPK ATP->AMPK Inhibits Acetyl_AMP This compound (Transient Intermediate) ACS->Acetyl_AMP + PPi Acetyl_CoA Acetyl-CoA Acetyl_AMP->Acetyl_CoA + AMP CoA Coenzyme A CoA->Acetyl_AMP AMP AMP AMP->AMPK Activates PPi PPi Energy_Consuming Anabolic Pathways (e.g., Lipid Synthesis) AMPK->Energy_Consuming Inhibits Energy_Producing Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Energy_Producing Activates

Figure 1: Acetyl-CoA synthesis and its link to AMPK signaling.

Experimental Workflow for Quantification of Intracellular Acetyl-CoA and AMP

The overall experimental workflow involves rapid quenching of metabolic activity, extraction of metabolites, separation by liquid chromatography, and detection and quantification by tandem mass spectrometry.

Experimental_Workflow Cell_Culture 1. Cell Culture and Treatment Quenching 2. Rapid Quenching (e.g., with liquid nitrogen) Cell_Culture->Quenching Extraction 3. Metabolite Extraction (e.g., with cold solvent) Quenching->Extraction Centrifugation 4. Centrifugation to Remove Debris Extraction->Centrifugation Supernatant 5. Collection of Metabolite-Containing Supernatant Centrifugation->Supernatant LC_MS 6. LC-MS/MS Analysis Supernatant->LC_MS Data_Analysis 7. Data Analysis and Quantification LC_MS->Data_Analysis

Figure 2: General experimental workflow for metabolite quantification.

Detailed Experimental Protocols

Protocol 1: Extraction of Intracellular Metabolites

This protocol is designed for the extraction of both acetyl-CoA and AMP from cultured cells.

Materials:

  • Cultured cells in 6-well plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade, pre-chilled to -80°C

  • Acetonitrile, HPLC grade, pre-chilled to -80°C

  • Water, HPLC grade, pre-chilled to 4°C

  • Extraction Solvent: Acetonitrile:Methanol:Water (2:2:1, v/v/v), pre-chilled to -80°C[4][5]

  • Cell scraper, pre-chilled

  • Centrifuge capable of 14,000 x g at 4°C

  • Microcentrifuge tubes, 1.5 mL, pre-chilled

Procedure:

  • Aspirate the cell culture medium from the 6-well plate.

  • Quickly wash the cells twice with 1 mL of ice-cold PBS per well. Aspirate the PBS completely after the final wash.

  • Immediately add 400 µL of pre-chilled (-80°C) Extraction Solvent to each well.

  • Scrape the cells from the plate using a pre-chilled cell scraper and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Vortex the tubes for 30 seconds.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.[4]

  • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

  • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

  • Store the dried metabolite pellets at -80°C until LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Acetyl-CoA and AMP

Materials:

  • Dried metabolite extracts

  • Reconstitution Solvent: 5 mM Ammonium Acetate in water (pH 8)[4]

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

  • C18 reverse-phase HPLC column (e.g., Acquity HSS T3, 150 x 2.1 mm, 1.8 µm)[4][5]

  • Mobile Phase A: 5 mM Ammonium Acetate in water (pH 8)[4]

  • Mobile Phase B: Acetonitrile[4]

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite pellets in 50 µL of Reconstitution Solvent. Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material. Transfer the supernatant to LC vials.

  • LC Separation:

    • Inject 5-10 µL of the reconstituted sample onto the C18 column.[4]

    • Maintain the column temperature at 30°C.[4]

    • Set the flow rate to 0.2 mL/min.[4]

    • Use the following gradient:

      Time (min) % Mobile Phase B (Acetonitrile)
      0.0 5.2
      10.0 21.0
      15.0 100.0
      20.0 100.0
      20.1 5.2

      | 24.0 | 5.2 |

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Set the spray voltage to 4 kV, sheath gas to 80, and auxiliary gas to 12.[5]

    • Set the capillary temperature to 280°C.[5]

    • Use the following MRM transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Acetyl-CoA810.1303.035
810.1428.025
AMP348.1136.115
348.197.120

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation and Quantification

For absolute quantification, a standard curve should be prepared using known concentrations of authentic acetyl-CoA and AMP standards. The peak areas of the endogenous metabolites are then compared to the standard curve. The results should be normalized to the amount of protein in the initial cell lysate or to the cell number.

Table 1: Example Quantitative Data for Intracellular Acetyl-CoA and AMP

ConditionAcetyl-CoA (pmol/10^6 cells)AMP (pmol/10^6 cells)
Control15.2 ± 1.825.6 ± 3.1
Treatment X8.7 ± 1.142.1 ± 4.5
Treatment Y22.5 ± 2.518.9 ± 2.2

Data are presented as mean ± standard deviation (n=3). This is example data and should be replaced with experimental results.

Conclusion

The provided protocols offer a robust and sensitive method for the quantification of intracellular acetyl-CoA and AMP using LC-MS/MS. While the direct measurement of the transient intermediate this compound is not feasible with current standard metabolomics workflows, the quantification of the stable substrate (AMP) and product (acetyl-CoA) of the acetyl-CoA synthetase reaction provides valuable insights into the metabolic flux through this pathway. This approach enables researchers to investigate the intricate relationship between cellular energy status, metabolic regulation, and epigenetic modifications.

References

acetyl-CoA synthetase activity assay to measure acetyl-AMP formation

Author: BenchChem Technical Support Team. Date: December 2025

Measuring the Formation of the Acetyl-AMP Intermediate via a Continuous Coupled Enzymatic Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-CoA Synthetase (ACS) is a critical enzyme that catalyzes the formation of acetyl-CoA from acetate (B1210297), a key metabolite involved in central carbon metabolism, fatty acid synthesis, and epigenetic regulation through histone acetylation.[1][2] The enzymatic reaction proceeds through a two-step mechanism involving the formation of a highly reactive acetyl-adenylate (this compound) intermediate.[2][3][4][5] Directly quantifying this transient intermediate is challenging. This application note provides a detailed protocol for a reliable and continuous coupled enzymatic assay to determine ACS activity by measuring the formation of pyrophosphate (PPi), a co-product of the first half-reaction, which is stoichiometric to this compound formation.[2] This method offers a robust platform for kinetic studies, inhibitor screening, and characterizing ACS function in various biological contexts.

Introduction

Acetyl-CoA Synthetase (ACS), also known as acetate-CoA ligase, belongs to the ligase class of enzymes and is essential for activating acetate into acetyl-CoA.[1] This function is vital across all domains of life. In eukaryotes, ACS provides acetyl-CoA for the TCA cycle, lipid biosynthesis, and serves as the acetyl-group donor for histone acetyltransferases (HATs), thereby playing a crucial role in gene expression.[1][6]

The synthesis of acetyl-CoA is a two-step process:[4][5]

  • Adenylation Step: Acetate reacts with ATP to form an this compound intermediate and releases pyrophosphate (PPi).

    • Acetate + ATP ⇌ this compound + PPi

  • Thioesterification Step: The activated acetyl group is transferred from this compound to Coenzyme A (CoA) to produce acetyl-CoA and AMP.

    • This compound + CoA ⇌ Acetyl-CoA + AMP

Due to the transient nature of the this compound intermediate, direct measurement is impractical for routine activity assays.[2] A scientifically sound alternative is to quantify the production of pyrophosphate (PPi) from the first adenylation step. In an assay system containing acetate and ATP but lacking CoA, the reaction stalls after the first step, allowing for the accumulation of PPi. The rate of PPi generation is directly proportional to the rate of this compound formation and thus reflects ACS activity. This protocol details a continuous, coupled assay where PPi is hydrolyzed to phosphate (B84403), which is then used in a reaction that generates a fluorescent signal.[2][5]

Assay Principle

This assay quantifies ACS activity by measuring the rate of pyrophosphate (PPi) production. The generated PPi is immediately hydrolyzed by inorganic pyrophosphatase into two molecules of inorganic phosphate (Pi). This phosphate is then consumed by a detector enzyme mix, which in turn drives the conversion of a non-fluorescent probe to a highly fluorescent product. The resulting increase in fluorescence, measured at Ex/Em = 535/587 nm, is directly proportional to the amount of PPi produced, and therefore to the ACS activity in the sample.

The coupled reaction scheme is as follows:

  • Acetyl-CoA Synthetase: Acetate + ATP → this compound + PPi

  • Inorganic Pyrophosphatase: PPi + H₂O → 2 Pi

  • Enzyme & Developer Mix: 2 Pi + Probe → Fluorescent Product

Visualized Mechanisms and Workflows

ACS_Reaction_Mechanism cluster_step1 Step 1: Adenylation cluster_step2 Step 2: Thioesterification Acetate Acetate ACS_E1 ACS Acetate->ACS_E1 ATP ATP ATP->ACS_E1 Acetyl_AMP This compound Intermediate ACS_E1->Acetyl_AMP PPi Pyrophosphate (PPi) ACS_E1->PPi Acetyl_AMP_input This compound Intermediate Acetyl_AMP->Acetyl_AMP_input CoA Coenzyme A (CoA) ACS_E2 ACS CoA->ACS_E2 Acetyl_CoA Acetyl-CoA ACS_E2->Acetyl_CoA AMP AMP ACS_E2->AMP Acetyl_AMP_input->ACS_E2

Caption: The two-step reaction mechanism of Acetyl-CoA Synthetase (ACS).

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Substrates, and Enzyme Mixes prep_plate Prepare 96-well plate with Standards, Samples, Controls prep_reagents->prep_plate prep_samples Prepare Samples (e.g., purified enzyme, cell lysate) prep_samples->prep_plate add_mix Add Reaction Mix to wells to initiate the reaction prep_plate->add_mix incubate Incubate at 37°C add_mix->incubate measure Measure fluorescence kinetically (Ex/Em = 535/587 nm) for 30-60 minutes incubate->measure plot_data Plot Fluorescence vs. Time measure->plot_data calc_slope Determine linear slope (ΔRFU/min) plot_data->calc_slope calc_activity Calculate ACS Activity (nmol/min/mg) calc_slope->calc_activity

Caption: Experimental workflow for the coupled fluorometric ACS activity assay.

Materials and Reagents

ReagentVendor ExampleComments
ACS Assay BufferBioVision (ab273315)Or prepare a custom buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
Acetyl-CoA Synthetase (Positive Control)Sigma-Aldrich (A1765)For assay validation and as a positive control.
ATP Solution (100 mM)Thermo Fisher (R0441)Prepare fresh working dilutions.
Sodium Acetate (1 M)Sigma-Aldrich (S2889)Substrate for the ACS reaction.
PPi Detection KitAbcam (ab273315)*Contains necessary enzymes, probe, and standard for detection.
96-well black, clear-bottom microplateCorning (3603)Recommended for fluorescence assays to minimize background.
Purified Water (Nuclease-Free)VariousFor reagent preparation.
Protein Quantification Kit (e.g., BCA)Thermo Fisher (23225)To determine protein concentration of samples.

Note: The protocol is adapted from commercially available Acyl-CoA Synthetase assay kits that measure the final product, but is modified here to specifically focus on the first half-reaction by omitting Coenzyme A.

Experimental Protocol

Reagent Preparation
  • ACS Assay Buffer: Thaw and bring to room temperature before use. Keep on ice during the experiment.

  • ATP Stock Solution (10 mM): Dilute the 100 mM ATP stock 1:10 with purified water.

  • Acetate Stock Solution (100 mM): Dilute the 1 M Sodium Acetate stock 1:10 with purified water.

  • PPi Standard (for standard curve): Prepare a PPi standard curve (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 nmol/well) by diluting a stock solution according to the detection kit manufacturer's instructions. This is crucial for converting the fluorescence signal to the amount of PPi produced.

  • Sample Preparation:

    • Purified Enzyme: Dilute the purified ACS enzyme to the desired concentration (e.g., 0.1 - 1.0 µg/µL) using ACS Assay Buffer.

    • Cell/Tissue Lysates: Homogenize cells or tissue in ice-cold ACS Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C to remove insoluble material.[7] Collect the supernatant for the assay. Determine the protein concentration of the lysate.

Reaction Mix Preparation
  • Prepare a master Reaction Mix for all wells. For each well, combine the following:

ComponentVolume per WellFinal Concentration (in 100 µL)
ACS Assay Buffer30 µL-
PPi Detection Enzyme Mix2 µLAs per kit
PPi Detection Probe2 µLAs per kit
ATP Solution (10 mM)10 µL1 mM
Sample/Control X µL -
Initiating Substrate 10 µL -
Purified WaterUp to 100 µL-
  • Important: The reaction is initiated by the addition of either the sample or a key substrate (e.g., acetate). It is recommended to add the sample to the mix first and initiate with the substrate.

Assay Procedure
  • Plate Setup: Add 2-20 µL of your sample (purified enzyme or lysate) to the desired wells of a 96-well plate. For each sample, prepare a parallel "Sample Background" well that will receive a reaction mix without the initiating substrate (acetate). Add a positive control (e.g., 2-5 µL purified ACS) and a negative control (no enzyme). Adjust the volume in all wells to 50 µL with ACS Assay Buffer.

  • Standard Curve: Add the prepared PPi standards to separate wells. Adjust the volume to 50 µL with ACS Assay Buffer.

  • Reaction Mix Addition: Prepare a master mix containing Assay Buffer, Detection Mix, Probe, and ATP. Add 40 µL of this mix to each well (standards, samples, and controls). The total volume should now be 90 µL.

  • Reaction Initiation: Start the reaction by adding 10 µL of the Acetate Stock Solution (100 mM) to all wells except the Sample Background and Negative Control wells. Add 10 µL of Assay Buffer to the background/negative control wells. The final volume is 100 µL.

  • Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence in kinetic mode (Ex/Em = 535/587 nm) every 1-2 minutes for at least 30 minutes.

Data Analysis and Presentation

  • Standard Curve: Plot the fluorescence values for the PPi standards against the known concentration (nmol/well). This will be used to convert the change in fluorescence in your samples to the amount of PPi produced.

  • Background Subtraction: For each sample, subtract the kinetic fluorescence reading of the Sample Background control from the corresponding sample reading.

  • Calculate Reaction Rate: Plot the background-subtracted fluorescence values versus time (minutes). Identify the linear portion of the curve and calculate the slope (ΔFluorescence / ΔTime).

  • Determine PPi Production: Use the standard curve to convert the reaction rate from ΔFluorescence/min to nmol of PPi produced per minute.

    • Rate (nmol/min) = (Slope of Sample / Slope of Standard Curve) * [PPi Standard]

  • Calculate Specific Activity: Normalize the rate to the amount of protein added to the well.

    • Specific Activity (nmol/min/mg) = (Rate (nmol/min) / mg of protein in well)

    • One unit (U) of ACS activity is the amount of enzyme that generates 1.0 µmol of PPi per minute at 37°C.

Data Summary Tables

Table 1: ACS Specific Activity in Different Samples

Sample ID Protein Conc. (mg/mL) Volume Added (µL) PPi Production Rate (nmol/min) Specific Activity (U/mg)
Purified ACS 0.5 5 12.5 5.0
Cell Lysate A 2.0 10 5.8 0.29
Cell Lysate B 2.5 10 1.2 0.048

| Negative Control| N/A | N/A | 0.05 | N/A |

Table 2: Kinetic Parameters for an ACS Inhibitor

Inhibitor Conc. (µM) Vmax (U/mg) Km for Acetate (mM)
0 (Control) 5.2 0.45
10 3.1 0.46
50 1.5 0.44

| 100 | 0.8 | 0.45 |

Conclusion

This application note provides a detailed, robust protocol to measure the activity of Acetyl-CoA Synthetase by focusing on its first catalytic step: the formation of the this compound intermediate. By quantifying the stoichiometric co-product, pyrophosphate, this continuous fluorometric assay enables sensitive and reliable characterization of ACS kinetics and is highly amenable to high-throughput screening for the identification of novel inhibitors or activators, making it a valuable tool for academic research and drug development.

References

Application Notes and Protocols for Coupled Enzymatic Assays of Acetyl-AMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the indirect quantification of acetyl-AMP through coupled enzymatic assays. This compound is a key intermediate in the reaction catalyzed by acetyl-CoA synthetase (ACS), an enzyme crucial for cellular metabolism. The methods described herein are essential for studying ACS activity, screening for inhibitors, and understanding its role in various physiological and pathological processes. Two primary approaches are presented: a pyrophosphate (PPi) detection-based assay and a classic NADH-producing coupled enzyme system.

Introduction

Acetyl-CoA synthetase (ACS) catalyzes the formation of acetyl-CoA from acetate (B1210297), ATP, and Coenzyme A. This reaction proceeds through a two-step mechanism involving the formation of an enzyme-bound this compound intermediate:

  • Acetate + ATP ⇌ this compound + PPi

  • This compound + CoA ⇌ Acetyl-CoA + AMP

Direct measurement of the transient this compound intermediate is challenging. Therefore, its formation is typically inferred by measuring the rate of product or co-product generation. The following protocols detail robust methods for indirectly quantifying this compound formation by measuring either the release of pyrophosphate (PPi) or the consumption of acetyl-CoA in a downstream reaction.

Method 1: Pyrophosphate (PPi) Detection-Based Assay for this compound Formation

This method quantifies the activity of acetyl-CoA synthetase by measuring the amount of pyrophosphate (PPi) produced, which is stoichiometric to the amount of this compound formed in the first step of the ACS reaction. Commercially available kits provide a simple and direct means for this measurement, often relying on a fluorogenic sensor that reacts with PPi.[1][2][3][4]

Principle

The assay relies on a specific sensor that, in the presence of PPi, undergoes a conformational change or enzymatic conversion to produce a fluorescent signal. The intensity of the fluorescence is directly proportional to the PPi concentration, and thus to the this compound generated. This method is highly sensitive and avoids the complexity of multi-enzyme coupled systems.[1][3]

PPi_Detection_Assay cluster_ACS_Reaction Acetyl-CoA Synthetase Reaction cluster_Detection Detection Step Acetate Acetate ACS Acetyl-CoA Synthetase (ACS) Acetate->ACS ATP ATP ATP->ACS Acetyl_AMP This compound ACS->Acetyl_AMP PPi Pyrophosphate (PPi) ACS->PPi Fluorogenic_Sensor Fluorogenic Sensor PPi->Fluorogenic_Sensor reacts with Fluorescent_Product Fluorescent Product Fluorogenic_Sensor->Fluorescent_Product generates

Caption: Workflow for the PPi detection-based assay.

Experimental Protocol

This protocol is a generalized procedure based on commercially available pyrophosphate assay kits.[1][2][4] Users should always refer to the specific kit manual for detailed instructions.

1. Reagent Preparation:

  • PPi Assay Buffer: Prepare according to the kit manufacturer's instructions. Keep on ice.

  • Fluorogenic PPi Sensor/Probe: Reconstitute as directed, protecting from light.

  • PPi Standard: Prepare a dilution series of the PPi standard (e.g., 0-10 µM) in PPi Assay Buffer to generate a standard curve.

  • Enzyme Solution: Prepare a solution of purified acetyl-CoA synthetase at the desired concentration in assay buffer.

  • Substrate Solution: Prepare a stock solution containing acetate and ATP at concentrations optimized for the specific ACS enzyme.

2. Assay Procedure:

  • Standard Curve: Add 50 µL of each PPi standard dilution to separate wells of a 96-well black microplate.

  • Sample Wells: Add 50 µL of PPi Assay Buffer to the sample wells.

  • Enzyme Addition: Add 10 µL of the ACS enzyme solution to the sample wells.

  • Reaction Initiation: Start the reaction by adding 40 µL of the substrate solution (containing acetate and ATP) to the sample wells.

  • Incubation: Incubate the plate at the optimal temperature for the ACS enzyme (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes).

  • Detection: Add 20 µL of the reconstituted Fluorogenic PPi Sensor/Probe to all wells (standards and samples).

  • Final Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 316/456 nm or 535/587 nm, depending on the kit).[1][2]

3. Data Analysis:

  • Subtract the blank (0 µM PPi standard) reading from all other readings.

  • Plot the fluorescence of the PPi standards versus their concentrations to generate a standard curve.

  • Use the standard curve to determine the concentration of PPi produced in the sample wells.

  • Calculate the ACS activity based on the amount of PPi produced over time.

Data Presentation
ParameterConcentration/Value
Reagents
Acetyl-CoA Synthetase10-100 ng/µL
Acetate1-10 mM
ATP1-5 mM
MgCl₂5-10 mM
Assay Conditions
Incubation Temperature37°C
Incubation Time15-30 minutes
Detection
Excitation Wavelength535 nm
Emission Wavelength587 nm

Table 1: Example parameters for the PPi detection-based assay.

Sample IDFluorescence Intensity (RFU)PPi Concentration (µM)ACS Activity (nmol/min/mg)
Blank5000
Sample 15505.2Calculated Value
Sample 29809.5Calculated Value
+Inhibitor2101.8Calculated Value

Table 2: Example data summary for the PPi detection-based assay.

Method 2: NADH Production-Based Coupled Enzymatic Assay for this compound Formation

This classic spectrophotometric assay measures the activity of acetyl-CoA synthetase by coupling the production of acetyl-CoA to the citrate (B86180) synthase and malate (B86768) dehydrogenase reactions, which ultimately results in the production of NADH.[5][6] The rate of NADH formation, monitored by the increase in absorbance at 340 nm, is proportional to the rate of acetyl-CoA synthesis, and therefore to the formation of the this compound intermediate.

Principle

The assay is based on the following coupled reactions:

  • Acetate + ATP + CoA → Acetyl-CoA + AMP + PPi (catalyzed by Acetyl-CoA Synthetase)

  • Acetyl-CoA + Oxaloacetate + H₂O → Citrate + CoA (catalyzed by Citrate Synthase)

  • L-Malate + NAD⁺ ⇌ Oxaloacetate + NADH + H⁺ (catalyzed by Malate Dehydrogenase)

The equilibrium of the malate dehydrogenase reaction lies far to the left. However, the continuous removal of oxaloacetate by citrate synthase drives the reaction forward, leading to the production of NADH.[7] Under conditions where citrate synthase and malate dehydrogenase are in excess, the rate-limiting step is the formation of acetyl-CoA by ACS.[6]

NADH_Coupled_Assay cluster_ACS Primary Reaction cluster_CS Coupling Reaction 1 cluster_MDH Coupling Reaction 2 & Detection Acetate Acetate ACS Acetyl-CoA Synthetase (ACS) Acetate->ACS ATP ATP ATP->ACS CoA CoA CoA->ACS Acetyl_CoA Acetyl-CoA ACS->Acetyl_CoA CS Citrate Synthase (CS) Acetyl_CoA->CS Acetyl_CoA->CS Oxaloacetate Oxaloacetate Oxaloacetate->CS Oxaloacetate->CS Citrate Citrate CS->Citrate Malate L-Malate MDH Malate Dehydrogenase (MDH) Malate->MDH NAD NAD+ NAD->MDH MDH->Oxaloacetate NADH NADH MDH->NADH Absorbance at 340 nm Absorbance at 340 nm NADH->Absorbance at 340 nm

Caption: Signaling pathway for the NADH-coupled assay.

Experimental Protocol

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8.

  • Master Mix: Prepare a master mix containing the following components in the assay buffer. The final concentrations in the reaction are indicated.

    • 5 mM MgCl₂

    • 2 mM L-Malate

    • 1 mM ATP

    • 0.5 mM Coenzyme A

    • 0.4 mM NAD⁺

    • 10 U/mL Malate Dehydrogenase (MDH)

    • 5 U/mL Citrate Synthase (CS)

  • Enzyme Solution: Prepare dilutions of acetyl-CoA synthetase in assay buffer.

  • Initiator Solution: 1 M Sodium Acetate.

2. Assay Procedure:

  • Set up reactions in a 96-well clear, flat-bottom plate or in a cuvette.

  • Add 140 µL of the Master Mix to each well.[6]

  • Add 40 µL of the ACS enzyme solution (or buffer for the blank). Mix gently by pipetting.

  • Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate and for any background reaction to stabilize.

  • Initiate the reaction by adding 20 µL of 1 M Sodium Acetate.[6]

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Monitor the increase in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

3. Data Analysis:

  • Determine the rate of reaction (ΔAbs₃₄₀/min) from the linear portion of the curve.

  • Subtract the rate of the blank (no ACS enzyme) from the sample rates.

  • Calculate the ACS activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    Activity (µmol/min/mL) = (ΔAbs₃₄₀/min) / (6.22 * path length in cm)

  • Calculate the specific activity by dividing by the concentration of the ACS enzyme in mg/mL.

Data Presentation
ComponentStock ConcentrationVolume per well (µL)Final Concentration
Master Mix 140
Tris-HCl (pH 7.8)1 M20100 mM
MgCl₂100 mM15 mM
L-Malate40 mM102 mM
ATP20 mM101 mM
CoA10 mM100.5 mM
NAD⁺8 mM100.4 mM
MDH200 U/mL110 U/mL
CS100 U/mL15 U/mL
Water-67-
ACS Enzyme Variable40 Variable
Initiator 1 M20 100 mM
Total Volume 200

Table 3: Reagent setup for the NADH-coupled assay.

SampleRate (ΔAbs₃₄₀/min)Specific Activity (µmol/min/mg)
No Enzyme Blank0.0050
ACS Sample 10.085Calculated Value
ACS Sample 20.150Calculated Value
+Inhibitor0.020Calculated Value

Table 4: Example data summary for the NADH-coupled assay.

Concluding Remarks

The choice between the two described methods depends on the specific experimental needs and available equipment. The PPi detection assay offers high sensitivity and a simpler workflow, making it ideal for high-throughput screening. The NADH-coupled assay is a classic, robust method that utilizes standard laboratory spectrophotometers and provides continuous monitoring of the reaction progress. Both methods provide reliable means to study the kinetics of acetyl-CoA synthetase and, by extension, the formation of its critical intermediate, this compound, facilitating research and drug discovery efforts targeting this important enzyme.

References

Application Notes and Protocols: Synthesis and Use of Stable Isotope-Labeled Acetyl-AMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled acetyladenosine monophosphate (acetyl-AMP) is a critical tool for in-depth studies of cellular metabolism and enzyme kinetics. As the activated intermediate in the reaction catalyzed by acetyl-CoA synthetase (ACS), labeled this compound allows for precise tracing of the acetyl group from acetate (B1210297) to acetyl-CoA, a central hub in cellular metabolism.[1][2] This document provides detailed application notes and protocols for the synthesis and use of stable isotope-labeled this compound, catering to researchers in metabolic analysis, enzyme kinetics, and drug discovery.

Acetyl-CoA synthetase catalyzes the formation of acetyl-CoA in a two-step reaction. First, acetate reacts with ATP to form an this compound intermediate and pyrophosphate. Subsequently, the acetyl group is transferred from this compound to coenzyme A, yielding acetyl-CoA and AMP.[1][3][4] By using isotopically labeled acetate (e.g., ¹³C₂-acetate), one can generate labeled this compound, which can be used to probe the kinetics and mechanism of ACS and related enzymes, or as a standard for mass spectrometry-based quantification.

Applications

Stable isotope-labeled this compound is a versatile tool with several key applications in biomedical research:

  • Metabolic Flux Analysis: Tracing the flow of carbon from labeled acetate through this compound to acetyl-CoA and downstream pathways, such as the tricarboxylic acid (TCA) cycle and fatty acid synthesis.[1]

  • Enzyme Kinetics and Mechanism Studies: As a direct substrate or intermediate analog, it allows for detailed investigation of the kinetics and reaction mechanism of acetyl-CoA synthetase and other AMP-forming enzymes.[3][5] The use of labeled this compound can help in determining rate-limiting steps and understanding enzyme regulation.

  • Drug Discovery and Development: Labeled this compound can be used in high-throughput screening assays to identify and characterize inhibitors of acetyl-CoA synthetase, a potential therapeutic target in various diseases.[3]

  • Quantitative Mass Spectrometry: It serves as an internal standard for the accurate quantification of endogenous this compound levels in complex biological samples.

Data Presentation

Table 1: Quantitative Parameters for Enzymatic Synthesis of ¹³C₂-Acetyl-AMP

ParameterValueMethod of Determination
Starting Material¹³C₂-Acetic Acid-
EnzymeAcetyl-CoA Synthetase (e.g., from Bacillus subtilis)-
Typical Yield40-60% (estimated)HPLC-UV/MS
Purity>95%HPLC-UV/MS, NMR
Labeling Efficiency>99%Mass Spectrometry

Table 2: Key Kinetic Parameters for Acetyl-CoA Synthetase

ParameterSubstrateOrganismValue
KmAcetateIgnicoccus hospitalis0.86 U/mg (specific activity)
KmATPEscherichia coliVaries with acetylation state
KiAc-AMS (inhibitor)Candida albicans0.59 µM

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Stable Isotope-Labeled this compound

This protocol describes the synthesis of ¹³C₂-acetyl-AMP using ¹³C₂-acetate and acetyl-CoA synthetase. The key to isolating the this compound intermediate is to omit coenzyme A from the reaction mixture.

Materials:

  • ¹³C₂-Acetic acid (sodium salt)

  • Adenosine triphosphate (ATP), disodium (B8443419) salt

  • Recombinant Acetyl-CoA Synthetase (ACS)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT

  • Quenching Solution: 10% (v/v) perchloric acid, ice-cold

  • Neutralization Solution: 3 M potassium carbonate

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Acetonitrile (B52724)

  • Deionized water

Procedure:

  • Enzyme Preparation: Purify recombinant acetyl-CoA synthetase according to established protocols. Ensure the enzyme preparation is free of contaminating ATPases and nucleotidases.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

    • Reaction Buffer: 400 µL

    • ¹³C₂-Sodium Acetate (100 mM stock): 50 µL (final concentration: 10 mM)

    • ATP (100 mM stock): 50 µL (final concentration: 10 mM)

    • Acetyl-CoA Synthetase (1 mg/mL): 10 µL (final concentration: 20 µg/mL)

  • Initiate Reaction: Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically by monitoring the formation of this compound.

  • Quench Reaction: Stop the reaction by adding 50 µL of ice-cold 10% perchloric acid. Vortex vigorously and incubate on ice for 10 minutes to precipitate the enzyme.

  • Neutralization: Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube. Neutralize the supernatant by dropwise addition of 3 M potassium carbonate while monitoring the pH with pH paper until it reaches ~7.0. The precipitation of potassium perchlorate (B79767) will be observed.

  • Purification by SPE:

    • Equilibrate a C18 SPE cartridge with 5 mL of acetonitrile followed by 5 mL of deionized water.

    • Load the neutralized supernatant onto the cartridge.

    • Wash the cartridge with 10 mL of deionized water to remove salts and unreacted ATP and acetate.

    • Elute the ¹³C₂-acetyl-AMP with 5 mL of 50% acetonitrile in water.

  • Quantification and Storage: Determine the concentration and purity of the eluted ¹³C₂-acetyl-AMP using HPLC-UV/MS and/or quantitative NMR.[6][7] Lyophilize the purified product and store at -80°C. Due to the inherent instability of the acyl-adenylate linkage, it is recommended to use the product promptly after reconstitution.[8]

Protocol 2: Chemical Synthesis of Stable Isotope-Labeled this compound

This protocol is adapted from the synthesis of aminoacyl adenylates and provides an alternative to the enzymatic method.[9]

Materials:

  • ¹³C₂-Acetic anhydride (B1165640)

  • Adenosine-5'-monophosphate (AMP), free acid

  • Dicyclohexylcarbodiimide (DCC)

  • Pyridine (B92270) (anhydrous)

  • Diethyl ether (anhydrous)

  • Dowex 1-X8 resin (chloride form)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve AMP (1 mmol) in 10 mL of anhydrous pyridine.

  • Acylation: Add ¹³C₂-acetic anhydride (1.2 mmol) dropwise to the solution while stirring at room temperature.

  • Activation: After 1 hour, add DCC (1.5 mmol) to the reaction mixture. Stir at room temperature for 12-24 hours. A precipitate of dicyclohexylurea will form.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • Evaporate the pyridine under reduced pressure.

    • Redissolve the residue in a minimal amount of water.

    • Extract the aqueous solution with diethyl ether three times to remove any remaining DCC and dicyclohexylurea.

  • Purification by Ion-Exchange Chromatography:

    • Load the aqueous solution onto a Dowex 1-X8 column (Cl⁻ form).

    • Wash the column with deionized water.

    • Elute with a linear gradient of 0 to 0.5 M lithium chloride.

    • Collect fractions and monitor for the presence of ¹³C₂-acetyl-AMP using UV spectroscopy (260 nm) and a suitable analytical method (e.g., TLC or HPLC).

  • Desalting and Storage: Pool the fractions containing the product and desalt using a suitable method (e.g., size-exclusion chromatography or SPE). Lyophilize the purified product and store at -80°C.

Protocol 3: Quantification of this compound using LC-MS/MS

This protocol outlines a method for the quantification of stable isotope-labeled this compound in a biological matrix, using an unlabeled this compound standard.

Materials:

  • Stable isotope-labeled this compound (from Protocol 1 or 2)

  • Unlabeled this compound standard

  • LC-MS/MS system with a C18 column

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate in water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Sample extraction buffer (e.g., 80% methanol)

Procedure:

  • Sample Preparation:

    • Spike the biological sample with a known amount of unlabeled this compound as an internal standard.

    • Extract the metabolites using an appropriate method, such as protein precipitation with cold 80% methanol.

    • Centrifuge to remove precipitated proteins and evaporate the supernatant to dryness.

    • Reconstitute the sample in a suitable volume of Mobile Phase A.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Separate the analytes using a gradient elution with Mobile Phase A and B.

    • Detect the labeled and unlabeled this compound using multiple reaction monitoring (MRM) in positive or negative ion mode. The specific precursor and product ion transitions will depend on the labeling pattern and the instrument used.

  • Data Analysis:

    • Integrate the peak areas for both the labeled this compound and the unlabeled internal standard.

    • Calculate the concentration of the labeled this compound in the original sample by comparing the peak area ratio to a standard curve generated with known amounts of labeled and unlabeled standards.

Mandatory Visualizations

Synthesis_and_Use_of_Labeled_Acetyl_AMP cluster_synthesis Synthesis cluster_application Application Labeled_Acetate ¹³C₂-Acetate ACS Acetyl-CoA Synthetase (ACS) Labeled_Acetate->ACS ATP ATP ATP->ACS Labeled_Acetyl_AMP ¹³C₂-Acetyl-AMP ACS->Labeled_Acetyl_AMP Pyrophosphate Labeled_Acetyl_AMP_App ¹³C₂-Acetyl-AMP ACS_App Acetyl-CoA Synthetase (ACS) Labeled_Acetyl_AMP_App->ACS_App CoA Coenzyme A CoA->ACS_App Labeled_Acetyl_CoA ¹³C₂-Acetyl-CoA ACS_App->Labeled_Acetyl_CoA AMP Metabolic_Pathways Downstream Metabolic Pathways Labeled_Acetyl_CoA->Metabolic_Pathways TCA Cycle, Fatty Acid Synthesis, etc. Enzymatic_Synthesis_Protocol start Start: Reaction Setup (¹³C₂-Acetate, ATP, ACS) incubation Incubate at 37°C start->incubation quench Quench with Perchloric Acid incubation->quench neutralize Neutralize with Potassium Carbonate quench->neutralize purify Purify by SPE (C18) neutralize->purify analyze Quantify & Store (HPLC-MS, NMR, -80°C) purify->analyze Acetyl_CoA_Synthetase_Pathway Acetate Acetate ACS Acetyl-CoA Synthetase Acetate->ACS ATP ATP ATP->ACS Acetyl_AMP This compound Intermediate ACS->Acetyl_AMP Step 1 PPi Pyrophosphate ACS->PPi Acetyl_CoA Acetyl-CoA ACS->Acetyl_CoA Step 2 AMP AMP ACS->AMP Acetyl_AMP->ACS CoA Coenzyme A CoA->ACS

References

Application Notes and Protocols: Fluorescent Probes for Imaging Acetyl-CoA in Live Cells as a Proxy for Acetyl-AMP Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection of key metabolic intermediates in living cells is crucial for understanding cellular physiology, disease states, and the efficacy of therapeutic interventions. While direct fluorescent probes for acetyladenosine monophosphate (acetyl-AMP) are not yet described in the scientific literature, the closely related and downstream molecule, acetyl-coenzyme A (acetyl-CoA), is a central node in metabolism and a viable proxy for monitoring the activity of this compound-producing enzymes like acetyl-CoA synthetase. Acetyl-CoA is a critical molecule in cellular metabolism, participating in the TCA cycle for energy production and serving as the acetyl group donor for protein acetylation, which regulates gene expression.[1]

Recent advancements have led to the development of genetically encoded fluorescent biosensors that allow for real-time imaging of acetyl-CoA dynamics in various subcellular compartments of living cells.[2][3][4] This document provides detailed application notes and protocols for one such biosensor, PancACe, a genetically-encoded fluorescent biosensor for the visualization of acetyl-CoA.[2][5]

Principle of the PancACe Biosensor

The PancACe biosensor is engineered from the bacterial protein PanZ, which naturally binds acetyl-CoA, and a circularly permuted green fluorescent protein (cpGFP).[2][5] The binding of acetyl-CoA to the PanZ domain induces a conformational change that is allosterically transmitted to the cpGFP, altering its fluorescence properties. This allows for ratiometric imaging of acetyl-CoA concentrations, providing a robust method for quantifying its levels in different cellular compartments.[2]

Quantitative Data Summary

The performance of the PancACe biosensor has been characterized biochemically and in live cells. The key quantitative parameters are summarized in the table below for easy comparison.

ParameterValueCell Type / ConditionReference
Response Range ~10 µM - 2 mM acetyl-CoAIn vitro[5]
Maximum Fold Change ~2-foldIn vitro[5]
Selectivity vs. CoA > 7-foldIn vitro[5]
Selectivity vs. butyryl-CoA > 7-foldIn vitro[5]
Selectivity vs. malonyl-CoA > 7-foldIn vitro[5]
Selectivity vs. succinyl-CoA > 7-foldIn vitro[5]
Selectivity vs. propionyl-CoA 2.3-foldIn vitro[5]

Signaling Pathway and Experimental Workflow

To visualize the context of this compound and the workflow for using the PancACe biosensor, the following diagrams are provided.

Acetyl_AMP_Pathway cluster_reaction1 Step 1: Adenylation cluster_reaction2 Step 2: Thioesterification Acetate (B1210297) Acetate Acetyl_AMP This compound Acetate->Acetyl_AMP ACSS Acetyl-CoA Synthetase (ACSS) ATP ATP ATP->Acetyl_AMP Acetyl_CoA Acetyl-CoA Acetyl_AMP->Acetyl_CoA PPi PPi Acetyl_AMP->PPi CoA CoA CoA->Acetyl_CoA AMP AMP Acetyl_CoA->AMP ACSS->Acetyl_AMP ACSS->Acetyl_CoA

Biochemical pathway from acetate to acetyl-CoA via this compound.

Live_Cell_Imaging_Workflow Start Start: Culture Cells Transfection Transfect Cells with PancACe Plasmid Start->Transfection Incubation Incubate for 24-48h for Protein Expression Transfection->Incubation Imaging_Prep Prepare for Imaging: - Transfer to imaging dish - Add imaging medium Incubation->Imaging_Prep Microscopy Live-Cell Fluorescence Microscopy Imaging_Prep->Microscopy Data_Acquisition Acquire Images at Dual Excitation Wavelengths (e.g., 488nm and 405nm) Microscopy->Data_Acquisition Analysis Ratiometric Image Analysis (e.g., 488nm / 405nm ratio) Data_Acquisition->Analysis Quantification Quantify Acetyl-CoA Levels Analysis->Quantification End End: Interpret Results Quantification->End

Experimental workflow for imaging acetyl-CoA with PancACe.

Experimental Protocols

The following are detailed protocols for the use of the PancACe biosensor in live mammalian cells.

Cell Culture and Transfection
  • Cell Lines: HeLa or other suitable mammalian cell lines.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Plasmid: Use a mammalian expression vector containing the PancACe biosensor cDNA. For subcellular localization, the plasmid should include a targeting sequence (e.g., nuclear localization signal or mitochondrial targeting sequence).

  • Transfection:

    • Plate cells in a glass-bottom imaging dish to reach 60-80% confluency on the day of transfection.

    • Transfect the cells with the PancACe plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the biosensor.

Live-Cell Imaging
  • Imaging Medium: Before imaging, replace the culture medium with a live-cell imaging solution (e.g., Hank's Balanced Salt Solution - HBSS) to reduce background fluorescence.[6]

  • Microscope: A fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2 is required. A confocal microscope is recommended for high-resolution imaging of subcellular compartments.[6]

  • Imaging Parameters:

    • To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[6][7]

    • For ratiometric imaging of PancACe, acquire two fluorescence images sequentially using different excitation wavelengths. Based on the characterization of similar cpGFP-based biosensors, typical excitation wavelengths are 488 nm and 405 nm, with emission collected around 510-550 nm.[2]

    • Acquire images at desired time points to monitor dynamic changes in acetyl-CoA levels in response to specific treatments (e.g., nutrient deprivation or drug administration).

Data Analysis
  • Image Processing:

    • Correct for background fluorescence by subtracting the average fluorescence intensity of a region of interest with no cells from the entire image.

    • If necessary, apply a threshold to segment the cells from the background.

  • Ratiometric Analysis:

    • For each cell or subcellular region of interest, calculate the ratio of the fluorescence intensity from the two excitation wavelengths (e.g., Intensity_488nm / Intensity_405nm).

    • Changes in this ratio over time or between different experimental conditions reflect changes in the intracellular acetyl-CoA concentration.

  • Quantitative Analysis:

    • To obtain quantitative measurements, a calibration curve can be generated by permeabilizing cells and incubating them with known concentrations of acetyl-CoA. However, relative changes in the ratio are often sufficient for many experimental questions.

    • Statistical analysis should be performed on the ratiometric data from multiple cells to determine the significance of any observed changes.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Fluorescence Signal - Low transfection efficiency- Low biosensor expression- Photobleaching- Optimize transfection protocol- Increase incubation time post-transfection- Reduce laser power and/or exposure time[8]
High Background Fluorescence - Autofluorescence from cell culture medium- Unbound fluorescent molecules- Use a live-cell imaging medium with low background fluorescence- Wash cells with imaging medium before acquiring images[8]
Cell Death or Stress - Phototoxicity from excessive light exposure- Unsuitable imaging conditions- Minimize light exposure[6][7]- Ensure proper temperature and CO2 control during imaging
No Change in Ratio Upon Stimulation - Intracellular acetyl-CoA levels are outside the dynamic range of the sensor- The specific stimulus does not affect acetyl-CoA levels in the imaged compartment- Confirm the expected metabolic shift with an orthogonal assay- Ensure the biosensor is localized to the correct subcellular compartment

Conclusion

The genetically encoded fluorescent biosensor PancACe provides a powerful tool for the real-time, quantitative imaging of acetyl-CoA dynamics in live cells.[2][5] While not a direct measure of this compound, monitoring the flux of the closely related downstream metabolite acetyl-CoA offers invaluable insights into the metabolic pathways where this compound is an intermediate. The protocols and data presented here provide a comprehensive guide for researchers to apply this technology to their studies in cell biology, metabolism, and drug discovery.

References

protocol for purifying recombinant acetyl-CoA synthetase for acetyl-AMP synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Protocol for Purifying Recombinant Acetyl-CoA Synthetase for Acetyl-AMP Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl-CoA Synthetase (Acs), also known as acetate-CoA ligase, is a ubiquitous enzyme (EC 6.2.1.1) that plays a critical role in central metabolism across all domains of life.[1][2] It catalyzes the conversion of acetate (B1210297) into acetyl-CoA, a vital intermediate for numerous anabolic and catabolic pathways, including the TCA cycle and fatty acid synthesis.[1][3] The enzyme follows a two-step reaction mechanism. In the first half-reaction, Acs utilizes ATP to activate acetate, forming an acetyl-adenylate (this compound) intermediate and releasing pyrophosphate (PPi).[2][4] In the second half-reaction, the acetyl group is transferred from this compound to the sulfhydryl group of Coenzyme A (CoA), producing acetyl-CoA and AMP.[2]

This unique mechanism allows for the enzymatic synthesis of the this compound intermediate by omitting Coenzyme A from the reaction mixture. This application note provides a detailed protocol for the expression and purification of recombinant, His-tagged acetyl-CoA synthetase from an E. coli expression system and its subsequent use for the specific synthesis of this compound.

Catalytic Pathway of Acetyl-CoA Synthetase

The enzymatic synthesis of acetyl-CoA is a two-step process, which is crucial for understanding how to produce the this compound intermediate.

reaction_pathway cluster_step1 Step 1: this compound Formation cluster_step2 Step 2: Acetyl-CoA Formation Acetate Acetate Acs1 Acetyl-CoA Synthetase (Acs) Acetate->Acs1 ATP ATP ATP->Acs1 AcAMP This compound Acs1->AcAMP PPi PPi Acs1->PPi Acs2 Acetyl-CoA Synthetase (Acs) AcAMP->Acs2 Intermediate Transfer CoA Coenzyme A (CoA) CoA->Acs2 AcCoA Acetyl-CoA Acs2->AcCoA AMP AMP Acs2->AMP

Caption: The two-step catalytic mechanism of Acetyl-CoA Synthetase.

Experimental Protocols

This protocol is adapted from methodologies for expressing and purifying recombinant proteins, specifically tailored for acetyl-CoA synthetase.[2]

Part 1: Expression of Recombinant His-Tagged Acetyl-CoA Synthetase
  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the gene for acetyl-CoA synthetase with a C-terminal 6xHis-tag.

  • Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C with shaking at 220 rpm.

  • Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM.

  • Incubation: Continue to incubate the culture for 16-20 hours at the lower temperature (18-25°C) with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

Part 2: Purification of Recombinant Acetyl-CoA Synthetase
  • Cell Lysis:

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 1 mg/mL Lysozyme, and protease inhibitor cocktail).

    • Incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice to ensure complete lysis and to shear DNA.

    • Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C. Collect the supernatant containing the soluble His-tagged protein.

  • Affinity Chromatography (Ni-NTA):

    • Equilibrate a Ni-NTA affinity column with 5 column volumes (CV) of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole).

    • Load the clarified supernatant onto the column.

    • Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.

    • Elute the bound protein with 5 CV of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole). Collect 1 mL fractions.

  • Buffer Exchange and Concentration:

    • Analyze the eluted fractions by SDS-PAGE to identify those containing the purified protein.

    • Pool the pure fractions and concentrate using an appropriate centrifugal filter device (e.g., Amicon Ultra, 30 kDa MWCO).

    • Perform a buffer exchange into a final Storage Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% Glycerol).

    • Determine the final protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Aliquot the purified enzyme and store at -80°C.

Part 3: Protocol for this compound Synthesis

This protocol is designed to halt the enzymatic reaction after the first step, leading to the accumulation of this compound.

  • Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 100 µL reaction is as follows:

    • 50 mM Tris-HCl (pH 8.0)

    • 10 mM MgCl₂

    • 10 mM ATP[2]

    • 10 mM Potassium Acetate[2]

    • 1-5 µM purified recombinant Acetyl-CoA Synthetase

    • Nuclease-free water to 100 µL

    Note: Critically, Coenzyme A (CoA) is omitted from this reaction to prevent the second half-reaction from occurring.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[2]

  • Reaction Termination: Terminate the reaction by adding an equal volume of acetonitrile (B52724) or by heat inactivation.[4]

  • Analysis: The formation of this compound can be confirmed and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).[4][5]

Overall Experimental Workflow

workflow cluster_expression Protein Expression cluster_purification Purification cluster_synthesis Synthesis & Analysis A Transformation of E. coli B Cell Culture & Growth A->B C IPTG Induction B->C D Cell Harvest C->D E Cell Lysis & Clarification D->E F Ni-NTA Affinity Chromatography E->F G Concentration & Buffer Exchange F->G H Purity Check (SDS-PAGE) G->H I Enzymatic Reaction (Acetate + ATP, No CoA) H->I J Reaction Termination I->J K Analysis (HPLC) J->K

Caption: Workflow for recombinant Acs production and this compound synthesis.

Quantitative Data Summary

The kinetic properties of Acetyl-CoA Synthetase can vary depending on the source organism. The following table summarizes reported Michaelis-Menten constants (Km) for the enzyme's substrates.

Table 1: Kinetic Parameters of Acetyl-CoA Synthetase from Various Sources

OrganismSubstrateKm (µM)Reference
Bradyrhizobium japonicumAcetate146[6]
CoA202[6]
ATP275[6]
Penicillium chrysogenumAcetate6,800[7]
CoA180[7]
ATP17,000[7]
Bacillus subtilisAcetate430[4]

A successful purification should result in a significant increase in specific activity and a high degree of purity. Table 2 provides a theoretical summary of a typical purification run.

Table 2: Example Purification Summary for Recombinant Acetyl-CoA Synthetase (from 1L Culture)

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (U/mg)Yield (%)Purity Fold
Crude Lysate25050021001
Ni-NTA Eluate15420288414
Buffer Exchange12384327716

References

Application of Acetyl-AMP Analogs in Enzyme Kinetic Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive set of application notes and protocols has been released, detailing the use of acetyl-adenosine monophosphate (acetyl-AMP) analogs in enzyme kinetic studies. This resource is designed to support researchers, scientists, and drug development professionals in leveraging these powerful chemical probes to investigate enzyme mechanisms, identify novel inhibitors, and accelerate therapeutic development.

This compound analogs are invaluable tools for studying the kinetics and mechanisms of adenylating enzymes, a large and diverse superfamily involved in crucial metabolic and signaling pathways. These enzymes catalyze the activation of carboxylic acids by forming a high-energy acyl-adenylate intermediate. By mimicking this transient intermediate, stable this compound analogs can act as potent inhibitors, allowing for detailed characterization of enzyme active sites and reaction dynamics.

Key Applications in Enzyme Kinetics

The application of this compound analogs spans several key areas of enzymatic research:

  • Elucidation of Enzyme Mechanisms: Non-hydrolyzable this compound analogs can effectively "trap" an enzyme in a specific conformational state, providing a snapshot of the enzyme-intermediate complex. This is instrumental for structural biology studies, such as X-ray crystallography, and for understanding the catalytic cycle.

  • Inhibitor Discovery and Characterization: As stable mimics of the reactive this compound intermediate, these analogs often act as potent competitive inhibitors of adenylating enzymes.[1][2][3] They serve as excellent tool compounds for validating new drug targets and as scaffolds for the development of novel therapeutics.

  • Probing Substrate Specificity: By systematically modifying the acetyl group of the analog, researchers can probe the structural and chemical requirements of an enzyme's active site, yielding insights into its substrate specificity.

Data Presentation: Enzyme Kinetic Parameters

The following tables summarize key quantitative data from enzyme kinetic studies using various this compound analogs against different adenylating enzymes.

Table 1: Inhibition of Fungal Acetyl-CoA Synthetase (ACS1) by Alkyl-AMP Esters

AnalogOrganismInhibition Constant (Ki)Notes
Methyl-AMP EsterCoccidioides immitis~47 µMWeak inhibitor.
Ethyl-AMP EsterCoccidioides immitis470 nMPotent competitive inhibitor with respect to ATP.[3]
Propyl-AMP EsterCoccidioides immitis>500 nMPotent competitive inhibitor with respect to ATP.
Butyl-AMP EsterCoccidioides immitisNo inhibition observedSuggests a size limitation in the active site.[3]

Table 2: Kinetic Parameters for Other Adenylating Enzymes

EnzymeSubstrate/AnalogKM (ATP)KM (Substrate)kcatNotes
Bacillus anthracis MenEATP, OSB, CoASH27 µM22 µM (OSB)155 min⁻¹Demonstrates that CoASH binding accelerates the first half-reaction.[4]
Salmonella enterica AcscAMPKd = 164 ± 11 µMcAMP acts as a competitive inhibitor by directly binding to the ATP/AMP pocket.[5]

Experimental Protocols

Protocol 1: Synthesis of Alkyl-AMP Esters

This protocol describes a general method for the synthesis of alkyl-AMP esters, which can be used as this compound mimics.[6]

Materials:

  • 5'-Adenosine monophosphate (5'-AMP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Desired alcohol (e.g., ethanol, propanol)

  • Triethylamine (B128534) (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Silica (B1680970) gel for chromatography

Procedure:

  • Dissolve 5'-AMP in anhydrous DMF.

  • Add triethylamine to the solution to act as a base.

  • In a separate vial, dissolve EDC·HCl in anhydrous DMF.

  • Slowly add the EDC·HCl solution to the 5'-AMP solution while stirring at room temperature.

  • After 30 minutes, add the desired alcohol to the reaction mixture.

  • Allow the reaction to proceed overnight at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting alkyl-AMP ester using silica gel chromatography.[6]

Protocol 2: Continuous Spectrophotometric Assay for Adenylating Enzyme Activity

This protocol outlines a continuous coupled assay to measure the activity of adenylating enzymes, which can be adapted to screen for inhibitors like this compound analogs.[7][8][9] This assay measures the production of pyrophosphate (PPi), a product of the adenylation reaction.

Materials:

  • Purified adenylating enzyme

  • ATP

  • Carboxylic acid substrate (e.g., acetate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with MgCl₂)

  • Purine nucleoside phosphorylase (PNP)

  • Inorganic pyrophosphatase

  • 7-methylthioguanosine (MESG) or other suitable PNP substrate

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 360 nm (for MESG)

Procedure:

  • Prepare a reaction master mix containing assay buffer, ATP, carboxylic acid substrate, PNP, inorganic pyrophosphatase, and MESG.

  • To test for inhibition, pre-incubate the enzyme with the this compound analog for a defined period in a 96-well plate.

  • Initiate the reaction by adding the master mix to the wells containing the enzyme (and inhibitor).

  • Immediately place the plate in the spectrophotometer and begin monitoring the change in absorbance at 360 nm over time. The rate of increase in absorbance is proportional to the rate of PPi production.

  • For kinetic analysis, vary the concentration of the substrate or inhibitor and measure the initial reaction velocities.

  • Plot the data to determine kinetic parameters such as KM, Vmax, and Ki.

Visualization of Relevant Pathways and Workflows

The following diagrams illustrate key concepts and experimental setups described in these application notes.

Enzyme_Mechanism cluster_0 Adenylating Enzyme Catalytic Cycle E Enzyme (E) E_ATP_Sub E-ATP-Substrate Complex E->E_ATP_Sub + ATP + Substrate E_AcAMP_PPi E-Acetyl-AMP-PPi Complex E_ATP_Sub->E_AcAMP_PPi Adenylation E_AcAMP E-Acetyl-AMP Complex E_AcAMP_PPi->E_AcAMP - PPi E_Prod_AMP E-Product-AMP Complex E_AcAMP->E_Prod_AMP + CoA-SH Analog This compound Analog (Inhibitor) E_AcAMP->Analog Analog Binding (Inhibition) E_final Enzyme (E) E_Prod_AMP->E_final - Product - AMP ATP ATP Substrate Carboxylic Acid (e.g., Acetate) PPi PPi CoA CoA-SH Product Acetyl-CoA AMP AMP

Figure 1: General mechanism of an adenylating enzyme and the inhibitory action of an this compound analog.

Experimental_Workflow cluster_1 Kinetic Assay Workflow A Prepare Reagents (Enzyme, Substrates, Analogs) B Pre-incubate Enzyme with this compound Analog A->B C Initiate Reaction with Substrates B->C D Monitor Reaction Progress (Spectrophotometry) C->D E Data Analysis (Calculate Kinetic Parameters) D->E

Figure 2: A typical experimental workflow for enzyme kinetic analysis using this compound analogs.

cAMP_Signaling cluster_2 Regulation of Acetyl-CoA Synthetase by cAMP cAMP cAMP Acs Acetyl-CoA Synthetase (Acs) cAMP->Acs Binds to ATP/AMP pocket Inhibition Inhibition of Acs Activity cAMP->Inhibition Acetyl_AMP This compound Acs->Acetyl_AMP Acs->Inhibition ATP ATP ATP->Acs Acetate Acetate Acetate->Acs

Figure 3: The signaling pathway showing the direct inhibition of Acetyl-CoA Synthetase by cyclic AMP (cAMP).[5]

These resources aim to empower researchers to effectively utilize this compound analogs in their studies, ultimately contributing to a deeper understanding of enzyme function and the development of novel therapeutic agents.

References

Application Notes and Protocols: Tracing Acetyl-AMP Formation with Radiolabeled Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-coenzyme A (CoA) synthetase (ACS) is a pivotal enzyme in cellular metabolism, catalyzing the conversion of acetate (B1210297) to acetyl-CoA. This process is fundamental for various anabolic and catabolic pathways, including fatty acid synthesis and energy production.[1][2] The reaction proceeds through a two-step mechanism involving a high-energy acetyl-adenosine monophosphate (acetyl-AMP) intermediate.[3][4][5] Understanding the kinetics of this compound formation is crucial for elucidating the regulatory mechanisms of ACS and for the development of novel therapeutics targeting this enzyme. The use of radiolabeled acetate provides a highly sensitive method to trace the formation of this transient intermediate. These application notes provide a detailed protocol for tracing the formation of radiolabeled this compound.

Signaling Pathway and Reaction Mechanism

Acetyl-CoA synthetase catalyzes the ATP-dependent activation of acetate in two distinct half-reactions:

  • Adenylation: Acetate reacts with ATP to form an enzyme-bound this compound intermediate and pyrophosphate (PPi).[5]

  • Thioesterification: The acetyl group is then transferred from this compound to the thiol group of coenzyme A, forming acetyl-CoA and releasing AMP.[3]

The overall reaction is: Acetate + ATP + CoA ⇌ Acetyl-CoA + AMP + PPi [1]

The formation of the this compound intermediate is the first committed step of the reaction. By omitting Coenzyme A from the reaction mixture, the reaction can be effectively stalled after the first half-reaction, allowing for the accumulation and detection of the this compound intermediate.

Acetyl_AMP_Formation cluster_reaction Acetyl-CoA Synthetase (ACS) Catalyzed Reaction Acetate Acetate Acetyl_AMP This compound (Intermediate) Acetate->Acetyl_AMP ACS ATP ATP ATP->Acetyl_AMP CoA Coenzyme A Acetyl_CoA Acetyl-CoA CoA->Acetyl_CoA PPi Pyrophosphate (PPi) Acetyl_AMP->Acetyl_CoA ACS AMP AMP Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis MasterMix Prepare Reaction Master Mix ([¹⁴C]-Acetate, ATP, Buffer) Incubate Pre-incubate Master Mix at 37°C MasterMix->Incubate Enzyme Prepare ACS Enzyme Solution Initiate Initiate Reaction with ACS Enzyme->Initiate Incubate->Initiate TimeCourse Incubate for Time Course Initiate->TimeCourse Quench Quench Reaction TimeCourse->Quench Separate Separate Products by TLC Quench->Separate Quantify Quantify Radioactivity of this compound Spot Separate->Quantify Analyze Data Analysis Quantify->Analyze Logical_Relationship cluster_inputs Inputs cluster_outputs Outputs of First Half-Reaction Acetate [¹⁴C]-Acetate ACS Acetyl-CoA Synthetase (ACS) Acetate->ACS ATP ATP ATP->ACS Acetyl_AMP [¹⁴C]-Acetyl-AMP ACS->Acetyl_AMP catalyzes PPi Pyrophosphate (PPi) ACS->PPi releases

References

Application Notes and Protocols for Acetyl-AMP Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-adenosine monophosphate (acetyl-AMP) is a key metabolic intermediate involved in various cellular processes. Accurate and reliable quantification of this compound is crucial for understanding its biological roles and for the development of novel therapeutics. This document provides detailed application notes and protocols for the sample preparation of this compound from various biological matrices for subsequent analysis, primarily by liquid chromatography-mass spectrometry (LC-MS).

The protocols described herein are based on established methods for the extraction of similar molecules like acetyl-coenzyme A (acetyl-CoA) and cyclic AMP (cAMP), adapted for the specific analysis of this compound.[1][2][3] The core principles of these preparation techniques focus on the rapid quenching of enzymatic activity to prevent metabolite degradation, efficient extraction from the sample matrix, and removal of interfering substances such as proteins and salts.

Core Principles of this compound Sample Preparation

Successful sample preparation for this compound analysis hinges on several key considerations:

  • Rapid Quenching: Enzymatic activity that can alter this compound levels must be stopped immediately upon sample collection. This is typically achieved by flash-freezing the sample in liquid nitrogen or using ice-cold extraction solvents.[2][4]

  • Efficient Extraction: The chosen solvent system must effectively lyse cells and solubilize this compound. Common methods include protein precipitation with strong acids like perchloric acid (PCA) or extraction with organic solvents such as methanol (B129727) or acetonitrile.[2][3][5]

  • Analyte Stability: this compound, containing a labile acetyl group, can be prone to hydrolysis. Therefore, maintaining cold temperatures throughout the extraction process and minimizing sample handling time are critical.

  • Removal of Interferences: Proteins, salts, and other cellular components can interfere with downstream analysis, particularly LC-MS. Protein precipitation and solid-phase extraction (SPE) are common techniques to clean up the sample.[6][7]

Signaling Pathway Involving this compound

Acetyl_AMP_Pathway Acetate (B1210297) Acetate AcSS Acetyl-CoA Synthetase Acetate->AcSS Substrate ATP ATP ATP->AcSS Substrate Acetyl_AMP This compound AcSS->Acetyl_AMP Intermediate PPi PPi AcSS->PPi Product Acetyl_CoA Acetyl-CoA Acetyl_AMP->Acetyl_CoA with CoA CoA CoA CoA->Acetyl_CoA Downstream Downstream Metabolic Pathways (e.g., TCA Cycle, Fatty Acid Synthesis) Acetyl_CoA->Downstream

Caption: A simplified diagram illustrating the role of this compound as an intermediate in the synthesis of Acetyl-CoA from acetate and ATP, catalyzed by Acetyl-CoA Synthetase.

Experimental Protocols

This section details two primary protocols for the extraction of this compound from biological samples: Perchloric Acid (PCA) Precipitation and Organic Solvent Extraction.

Protocol 1: Perchloric Acid (PCA) Precipitation

This method is a robust and widely used technique for the deproteinization of samples and the extraction of small, water-soluble metabolites.[3]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 1 M Perchloric Acid (PCA)

  • Ice-cold 3 M Potassium Bicarbonate (KHCO3)

  • Centrifuge capable of >10,000 x g at 4°C

  • pH indicator strips or pH meter

Procedure for Cultured Cells:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 1 M PCA to the cell pellet (typically from a 10 cm dish or equivalent).

    • Scrape adherent cells in the presence of PCA. For suspension cells, resuspend the pellet in PCA.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the lysate thoroughly and incubate on ice for 10 minutes to ensure complete protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Neutralization:

    • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

    • Neutralize the extract by adding 3 M KHCO3 dropwise while vortexing. Monitor the pH using pH strips or a calibrated pH meter until it reaches 6.0-8.0. The formation of a precipitate (potassium perchlorate) will be observed.

    • Incubate on ice for 5 minutes to allow for complete precipitation of potassium perchlorate.

  • Final Clarification:

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate.

    • Collect the supernatant containing the this compound. This extract is now ready for immediate analysis by LC-MS or can be stored at -80°C.

Procedure for Tissue Samples:

  • Tissue Preparation:

    • Excise the tissue of interest and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

    • Store frozen tissue at -80°C until extraction.

  • Homogenization:

    • Weigh the frozen tissue (typically 20-100 mg).

    • In a pre-chilled mortar and pestle, grind the frozen tissue into a fine powder under liquid nitrogen.

    • Transfer the powdered tissue to a pre-chilled tube containing an appropriate volume of ice-cold 1 M PCA (e.g., 2 µL per mg of tissue).

    • Homogenize the sample using a sonicator or a bead beater, ensuring the sample remains cold throughout the process.

  • Follow Steps 3-5 from the Cultured Cells Protocol.

Protocol 2: Organic Solvent Extraction

This method utilizes a mixture of organic solvents to simultaneously precipitate proteins and extract metabolites. A common and effective mixture is acetonitrile/methanol/water.[2][8][9]

Materials:

  • Ice-cold Acetonitrile/Methanol/Water (2:2:1, v/v/v) extraction solvent, pre-chilled to -20°C.[2][9]

  • Centrifuge capable of >15,000 x g at 4°C.

Procedure for Cultured Cells:

  • Cell Harvesting:

    • Follow the same cell harvesting procedure as in Protocol 1.

  • Metabolite Extraction:

    • Add 1 mL of the ice-cold extraction solvent to the cell pellet.

    • Vortex vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Protein Precipitation:

    • Incubate the mixture at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation:

    • Centrifuge the extract at 16,000 x g for 10 minutes at 4°C.

  • Sample Collection:

    • Carefully collect the supernatant containing the extracted metabolites.

    • The extract can be directly analyzed by LC-MS or dried under a stream of nitrogen and reconstituted in a suitable solvent for analysis.

Procedure for Tissue Samples:

  • Tissue Preparation:

    • Follow the same tissue preparation steps as in Protocol 1.

  • Homogenization:

    • Transfer the powdered tissue to a pre-chilled tube containing the ice-cold extraction solvent. The volume should be adjusted based on tissue weight (e.g., 1 mL per 50 mg of tissue).

    • Homogenize the sample using a bead beater or sonicator until the tissue is completely dispersed, keeping the sample on ice.

  • Follow Steps 3-5 from the Cultured Cells Protocol.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Biological Sample (Cells or Tissue) Quench Rapid Quenching (Liquid Nitrogen) Start->Quench PCA_Extraction Protocol 1: PCA Extraction Quench->PCA_Extraction Organic_Extraction Protocol 2: Organic Solvent Extraction Quench->Organic_Extraction Homogenization_PCA Homogenization in Cold 1M PCA PCA_Extraction->Homogenization_PCA Precipitation_PCA Protein Precipitation (10 min on ice) Homogenization_PCA->Precipitation_PCA Centrifugation_PCA Centrifugation (10,000 x g, 10 min, 4°C) Precipitation_PCA->Centrifugation_PCA Neutralization Neutralization with KHCO3 Centrifugation_PCA->Neutralization Centrifugation_KClO4 Centrifugation (10,000 x g, 5 min, 4°C) Neutralization->Centrifugation_KClO4 Supernatant Collect Supernatant Centrifugation_KClO4->Supernatant Homogenization_Org Homogenization in Cold ACN/MeOH/H2O Organic_Extraction->Homogenization_Org Precipitation_Org Protein Precipitation (30 min at -20°C) Homogenization_Org->Precipitation_Org Centrifugation_Org Centrifugation (16,000 x g, 10 min, 4°C) Precipitation_Org->Centrifugation_Org Centrifugation_Org->Supernatant SPE Optional: Solid-Phase Extraction (SPE) Cleanup Supernatant->SPE Analysis LC-MS Analysis Supernatant->Analysis Direct Injection SPE->Analysis

Caption: A flowchart illustrating the two main experimental workflows for this compound sample preparation, from initial sample quenching to final analysis.

Data Presentation

The choice of extraction method can influence the recovery and reproducibility of this compound quantification. The following table summarizes expected performance characteristics of the described methods, based on typical results for similar small molecule metabolites.

ParameterPCA PrecipitationOrganic Solvent Extraction
Recovery Generally high for polar metabolitesCan be variable depending on the exact solvent composition, but generally good.[5]
Reproducibility HighHigh, provided temperature and solvent ratios are strictly controlled.
Protein Removal ExcellentVery good
Salt Content Can be high if not properly neutralized and precipitated.Lower salt content, which is advantageous for LC-MS.
Throughput More hands-on steps (neutralization)Fewer steps, potentially higher throughput.
Compatibility Excellent for LC-MSExcellent for LC-MS

Further Considerations: Solid-Phase Extraction (SPE) and Derivatization

Solid-Phase Extraction (SPE):

For samples with complex matrices or when very low levels of this compound are expected, an additional cleanup step using SPE may be beneficial.[6][7][10] A mixed-mode or reversed-phase SPE cartridge could be employed to remove residual salts and other interfering compounds, and to concentrate the analyte. The general steps for SPE are conditioning, loading, washing, and eluting.[6]

Derivatization:

While this compound is amenable to direct analysis by LC-MS, derivatization can be employed to enhance its chromatographic retention (especially on reversed-phase columns) and ionization efficiency, thereby improving sensitivity.[11][12][13] Derivatization strategies often target the phosphate (B84403) or amine moieties of the molecule. However, this adds complexity to the sample preparation workflow and should be optimized carefully.

Logical Relationship of Sample Preparation Choices

Logical_Relationships Goal Goal: Accurate this compound Quantification Sample_Type Sample Type Goal->Sample_Type Cells Cultured Cells Sample_Type->Cells Tissue Tissue Sample_Type->Tissue Extraction_Choice Extraction Method Cells->Extraction_Choice Tissue->Extraction_Choice PCA PCA Precipitation Extraction_Choice->PCA Robust, high recovery Organic Organic Solvent Extraction_Choice->Organic Higher throughput, lower salt Cleanup Need for Further Cleanup? PCA->Cleanup Organic->Cleanup Yes_Cleanup Yes Cleanup->Yes_Cleanup Complex matrix or low abundance No_Cleanup No Cleanup->No_Cleanup Relatively clean matrix SPE Implement SPE Yes_Cleanup->SPE Direct_Analysis Direct LC-MS Analysis No_Cleanup->Direct_Analysis Final_Analysis Final Analysis SPE->Final_Analysis Direct_Analysis->Final_Analysis

Caption: A decision-making diagram illustrating the logical flow for selecting an appropriate sample preparation strategy for this compound analysis based on sample type and analytical requirements.

Conclusion

The selection of an appropriate sample preparation technique is critical for the successful analysis of this compound. Both perchloric acid precipitation and organic solvent extraction are effective methods, with the choice depending on the specific experimental requirements such as sample type, throughput needs, and the complexity of the sample matrix. For challenging samples, the inclusion of a solid-phase extraction step can significantly improve data quality. The protocols and considerations outlined in these application notes provide a comprehensive guide for researchers to develop and implement robust and reliable workflows for this compound quantification.

References

Developing Antibodies Specific for Acetyl-AMP: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and characterization of polyclonal and monoclonal antibodies that specifically recognize acetyl-adenosine monophosphate (acetyl-AMP). This compound is a key intermediate in cellular metabolism, notably in the reaction catalyzed by acetyl-CoA synthetase.[1][2][3] The ability to specifically detect and quantify this compound is crucial for studying the regulation of this enzyme and its role in various physiological and pathological processes.[1][2][3] These application notes offer detailed protocols for immunogen preparation, antibody production, and subsequent characterization and application in various immunoassays.

Introduction

Acetyl-CoA synthetase (Acs) catalyzes the formation of acetyl-CoA from acetate (B1210297) and CoA, proceeding through an this compound intermediate.[3] This enzyme and its regulation are critical in the metabolic pathways of diverse organisms, from bacteria to humans.[2][3] Dysregulation of Acs activity has been implicated in various diseases, making it a potential therapeutic target. Antibodies specific for the this compound intermediate would be invaluable tools for:

  • Investigating Enzyme Kinetics and Regulation: Directly detecting the formation of the enzyme-intermediate complex.

  • High-Throughput Screening: Developing assays to screen for inhibitors or activators of Acs.

  • Cellular Localization Studies: Visualizing the subcellular sites of Acs activity.

  • Biomarker Discovery: Quantifying this compound levels in biological samples as a potential biomarker.

This document outlines the necessary steps to generate and validate high-quality antibodies for these applications.

Immunogen Design and Synthesis

Due to its small size, this compound is a hapten and must be conjugated to a larger carrier protein to elicit a robust immune response.[4][5][6][][8]

Hapten Synthesis

A derivative of this compound containing a reactive functional group suitable for conjugation is required. A common strategy is to introduce a linker with a terminal carboxyl or amino group. For this protocol, we will consider the synthesis of a derivative with a linker attached to the ribose moiety of this compound, minimizing interference with the acetyl and adenosine (B11128) groups that will form the primary epitope.

Hapten-Carrier Conjugation

The synthesized this compound derivative will be covalently linked to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays.[5][6][] The choice of conjugation chemistry will depend on the functional group on the hapten derivative. For a carboxyl group, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) chemistry is a common and effective method.[5]

Protocol 1: EDC Conjugation of this compound-linker-COOH to Carrier Protein

Materials:

  • This compound-linker-COOH

  • Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • MES Buffer (0.1 M, pH 4.7)

  • PBS (Phosphate Buffered Saline, pH 7.4)

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve the carrier protein (KLH or BSA) in MES buffer to a final concentration of 10 mg/mL.

  • Dissolve the this compound-linker-COOH in a small amount of DMSO and then dilute in MES buffer.

  • Add a 50-fold molar excess of the this compound-linker-COOH to the carrier protein solution.

  • Add a 100-fold molar excess of EDC and a 50-fold molar excess of NHS to the reaction mixture.

  • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Stop the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM.

  • Remove unconjugated hapten and reaction byproducts by extensive dialysis against PBS at 4°C.

  • Determine the concentration of the conjugate using a protein assay (e.g., BCA).

  • Assess the conjugation efficiency by MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the hapten has a unique absorbance.

Hapten_Conjugation AcetylAMP This compound-Linker-COOH ActivatedCarrier Activated Carrier Protein Conjugate This compound-Carrier Conjugate (Immunogen) AcetylAMP->Conjugate Carrier Carrier Protein (KLH or BSA) EDC_NHS EDC/NHS Carrier->EDC_NHS Carrier->Conjugate EDC_NHS->ActivatedCarrier Activation ActivatedCarrier->Conjugate Coupling Dialysis Dialysis Conjugate->Dialysis PurifiedConjugate Purified Immunogen Dialysis->PurifiedConjugate

Figure 1: Hapten-Carrier Conjugation Workflow.

Antibody Production

Both polyclonal and monoclonal antibodies can be generated. Polyclonal antibodies can be produced more quickly and are suitable for applications like Western blotting, while monoclonal antibodies offer high specificity and consistency for quantitative assays like ELISA.[9]

Polyclonal Antibody Production

Host Animal: Rabbits are commonly used for polyclonal antibody production.

Immunization Protocol: A typical immunization schedule involves an initial injection of the immunogen emulsified in Complete Freund's Adjuvant (CFA), followed by several booster injections with Incomplete Freund's Adjuvant (IFA) at 2-3 week intervals.[10]

Monoclonal Antibody Production (Hybridoma Technology)

Host Animal: Mice (e.g., BALB/c) are typically used for monoclonal antibody production.

Procedure:

  • Immunization: Follow a similar immunization schedule as for polyclonal antibodies.

  • Spleen Cell Fusion: Fuse spleen cells from the immunized mouse with myeloma cells to create hybridomas.

  • Screening: Screen hybridoma supernatants for the presence of antibodies specific for this compound using ELISA.

  • Cloning: Subclone positive hybridomas to ensure monoclonality.

  • Antibody Production and Purification: Expand positive clones to produce larger quantities of the monoclonal antibody.

Protocol 2: Indirect ELISA for Antibody Titer Screening

Materials:

  • This compound-BSA conjugate

  • 96-well ELISA plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

  • Wash Buffer (PBST: PBS with 0.05% Tween-20)

  • Serum samples or hybridoma supernatants

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG)

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with 100 µL of this compound-BSA (1-5 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

  • Block the wells with 200 µL of Blocking Buffer for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Prepare serial dilutions of the serum samples or hybridoma supernatants in Blocking Buffer and add 100 µL per well. Incubate for 1-2 hours at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (5-30 minutes).

  • Stop the reaction by adding 100 µL of Stop Solution.

  • Read the absorbance at 450 nm using a plate reader.

Antibody_Screening_Workflow Immunization Immunization with This compound-KLH Serum_Collection Serum Collection / Spleen Harvest Immunization->Serum_Collection ELISA ELISA Screening (vs. This compound-BSA) Serum_Collection->ELISA Hybridoma Hybridoma Fusion (for Monoclonal) Serum_Collection->Hybridoma High_Titer High Titer Identified? ELISA->High_Titer Polyclonal_Purification Polyclonal Antibody Purification High_Titer->Polyclonal_Purification Yes (Polyclonal) Hybridoma_Screening Hybridoma Screening (ELISA) Hybridoma->Hybridoma_Screening Positive_Clones Positive Clones? Hybridoma_Screening->Positive_Clones Subcloning Subcloning Positive_Clones->Subcloning Yes Monoclonal_Production Monoclonal Antibody Production & Purification Subcloning->Monoclonal_Production

Figure 2: Antibody Production and Screening Workflow.

Antibody Characterization

Specificity Testing

The specificity of the antibody should be confirmed by competitive ELISA. The binding of the antibody to the this compound-BSA coated plate should be inhibited by free this compound but not by related molecules such as AMP, ATP, acetyl-CoA, or acetate.

Affinity Measurement

The binding affinity (Kd) of the antibody can be determined by methods such as surface plasmon resonance (SPR) or by performing a quantitative ELISA with varying concentrations of the antibody.

Applications and Protocols

Western Blotting

Western blotting can be used to detect acetylated proteins that have been modified with this compound, for example, in studies of enzyme mechanisms where the intermediate is covalently bound.[1][11][12]

Protocol 3: Western Blotting for this compound Modified Proteins

Materials:

  • Cell or tissue lysates

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibody (anti-acetyl-AMP)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-acetyl-AMP antibody (diluted in Blocking Buffer) overnight at 4°C.

  • Wash the membrane three times for 10 minutes with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes with TBST.

  • Detect the signal using an ECL substrate and an imaging system.

Immunoprecipitation

Immunoprecipitation can be used to enrich this compound modified proteins or the Acs enzyme bound to its intermediate from complex biological samples.[14][15][16][17][18]

Protocol 4: Immunoprecipitation of this compound Modified Proteins

Materials:

  • Cell or tissue lysates

  • Anti-acetyl-AMP antibody

  • Protein A/G magnetic beads or agarose (B213101) resin

  • IP Lysis/Wash Buffer

  • Elution Buffer

  • SDS-PAGE sample buffer

Procedure:

  • Pre-clear the cell lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.

  • Incubate the pre-cleared lysate with the anti-acetyl-AMP antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Wash the beads three to five times with IP Lysis/Wash Buffer.

  • Elute the bound proteins from the beads using Elution Buffer or by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting.

Data Presentation

Quantitative data from antibody characterization and assays should be summarized for clarity.

Table 1: Summary of Antibody Characteristics (Illustrative Data)

CharacteristicPolyclonal AntiserumMonoclonal Clone 1A2Monoclonal Clone 3B5
Immunogen This compound-KLHThis compound-KLHThis compound-KLH
Isotype Rabbit IgGMouse IgG1, kappaMouse IgG2a, kappa
ELISA Titer 1:256,0001:1,024,0001:512,000
Affinity (Kd) ~10⁻⁸ M5.2 x 10⁻⁹ M1.5 x 10⁻⁸ M
Specificity HighVery HighHigh

Table 2: Competitive ELISA Data for Specificity (Illustrative IC50 Values)

CompetitorPolyclonal Antiserum IC50 (µM)Monoclonal 1A2 IC50 (µM)
This compound 0.5 0.1
AMP> 1000> 5000
ATP> 1000> 5000
Acetyl-CoA> 500> 1000
Acetate> 1000> 5000

Signaling Pathway Context

Acetyl-CoA synthetase plays a central role in cellular metabolism by linking acetate metabolism to the TCA cycle and fatty acid synthesis. The production of this compound is the first, rate-limiting step in this process.

Acetyl_CoA_Synthetase_Pathway Acetate Acetate Acs Acetyl-CoA Synthetase (Acs) Acetate->Acs ATP ATP ATP->Acs Acetyl_AMP This compound Intermediate Acs->Acetyl_AMP PPi PPi Acs->PPi Acetyl_CoA Acetyl-CoA Acs->Acetyl_CoA AMP AMP Acs->AMP Acetyl_AMP->Acs Second Half-Reaction CoA CoA-SH CoA->Acs Second Half-Reaction TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Fatty_Acid_Synth Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synth

References

Application Notes: The Interplay of AMP Signaling and Protein Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein acetylation, a critical post-translational modification, involves the transfer of an acetyl group to a lysine (B10760008) residue on a protein substrate. This process is predominantly mediated by lysine acetyltransferases (KATs) which utilize acetyl-coenzyme A (acetyl-CoA) as the primary acetyl donor.[1][2][3][4] The availability of acetyl-CoA is intrinsically linked to the cell's metabolic state. A key enzyme in this nexus is the AMP-forming acetyl-CoA synthetase (ACS), which catalyzes the conversion of acetate (B1210297), coenzyme A, and ATP into acetyl-CoA, adenosine monophosphate (AMP) , and pyrophosphate.[5]

The dual products of the ACS reaction, acetyl-CoA and AMP, are central to cellular regulation. While acetyl-CoA serves as the substrate for protein acetylation, AMP is a critical sensor of cellular energy status.[6] An elevated AMP/ATP ratio signifies low energy levels, leading to the activation of AMP-activated protein kinase (AMPK), a master regulator of metabolism.[6][7] AMPK activation initiates signaling cascades that switch off anabolic (energy-consuming) processes and switch on catabolic (energy-producing) pathways.[7]

This intricate connection means that the very reaction generating the substrate for protein acetylation also produces a key signaling molecule that reflects the cell's energy charge. Furthermore, ACS itself is regulated by acetylation, creating a sophisticated feedback loop that fine-tunes metabolic pathways in response to nutrient availability.[2][8] Understanding the protocols to study these interconnected pathways is crucial for researchers in metabolism, cell signaling, and drug development. These application notes provide detailed methodologies to investigate the relationship between AMP levels, ACS activity, and protein acetylation.

Signaling Pathway: Acetate Metabolism, AMP Signaling, and Acetylation

The following diagram illustrates the central role of Acetyl-CoA Synthetase (ACS) in linking acetate metabolism to both protein acetylation and AMP-activated protein kinase (AMPK) signaling. Acetate is converted to acetyl-CoA, the donor for protein acetylation, in a reaction that produces AMP. AMP, in turn, activates AMPK, which regulates downstream metabolic processes. A feedback loop exists where lysine acetyltransferases (KATs) can acetylate and regulate ACS activity.

Acetylation_AMP_Signaling cluster_input Inputs cluster_core Core Reaction cluster_outputs Outputs & Signaling Acetate Acetate ACS Acetyl-CoA Synthetase (ACS) Acetate->ACS ATP ATP ATP->ACS CoA CoA CoA->ACS AcetylCoA Acetyl-CoA ACS->AcetylCoA Pyrophosphate AMP AMP ACS->AMP KAT KAT AcetylCoA->KAT AMPK AMPK (Activated) AMP->AMPK Activates Metabolic_Regulation Metabolic Regulation (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Metabolic_Regulation Regulates Protein Protein Protein->KAT AcetylatedProtein Acetylated Protein KAT->ACS Inactivates via Acetylation KAT->AcetylatedProtein Acetylation

Caption: ACS links acetate to acetylation and AMP signaling.

Experimental Protocols

Protocol 1: In Vitro Protein Acetylation Assay

This protocol details an in vitro reaction to determine if a protein of interest is a substrate for a specific lysine acetyltransferase (KAT).

A. Objective: To assess the acetylation of a target protein by a KAT enzyme in a controlled, cell-free environment.

B. Materials:

  • Purified recombinant target protein

  • Purified recombinant active KAT enzyme (e.g., p300, GCN5)

  • Acetyl-CoA (Sigma-Aldrich)

  • 5X Acetylation Buffer: 250 mM Tris-HCl (pH 8.0), 5 mM DTT, 50% glycerol

  • 100 mM Sodium Butyrate (HDAC inhibitor)

  • Nuclease-free water

  • Anti-acetyllysine (AcK) primary antibody

  • Appropriate secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescence substrate

C. Experimental Workflow:

Caption: Workflow for the in vitro acetylation assay.

D. Procedure:

  • On ice, prepare the reaction mixture in a microcentrifuge tube. A typical 20 µL reaction is described in the table below. Include a negative control reaction that omits Acetyl-CoA or the KAT enzyme.

  • Mix gently by pipetting.

  • Incubate the reaction at 37°C for 1-2 hours.[9]

  • Stop the reaction by adding 5 µL of 4X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and separate the proteins via electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the anti-acetyllysine primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add chemiluminescence substrate and visualize the signal using an imaging system. An increased signal in the complete reaction compared to the negative controls indicates successful acetylation.[9]

E. Quantitative Data Summary:

ComponentStock ConcentrationVolume (µL)Final Concentration
Nuclease-free Water-Up to 20-
5X Acetylation Buffer5X41X
Sodium Butyrate100 mM210 mM
Target Protein1 mg/mL (10 µM)21 µM
KAT Enzyme0.5 mg/mL (1 µM)150 nM
Acetyl-CoA4 mM1200 µM
Total Volume 20
Protocol 2: Cell-Based Assay for Acetylation Changes in Response to Energy Stress

This protocol is designed to assess how cellular protein acetylation levels change when the intracellular AMP/ATP ratio is increased, mimicking a low-energy state.

A. Objective: To qualitatively or quantitatively measure changes in global or protein-specific acetylation in cultured cells following treatment with an energy stress-inducing agent.

B. Materials:

  • Cultured cells (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM)

  • Energy stress agent:

    • AICAR (AMPK activator, AMP analog)

    • Metformin (indirect AMPK activator)

    • 2-Deoxyglucose (glycolysis inhibitor)

  • PBS (Phosphate-Buffered Saline)

  • RIPA Lysis Buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate)

  • BCA Protein Assay Kit

  • Anti-acetyllysine antibody

  • Antibody against a specific protein of interest (optional)

  • Loading control antibody (e.g., anti-Actin, anti-Tubulin)

C. Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Treat cells with the energy stress-inducing agent for a predetermined time course (e.g., 0, 2, 6, 12 hours). Use a vehicle control (e.g., DMSO, media).

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.

  • For Global Acetylation Analysis: a. Prepare samples for Western blotting by mixing 20-30 µg of protein with SDS-PAGE loading buffer. b. Perform Western blotting as described in Protocol 1, probing with the anti-acetyllysine antibody. c. Re-probe the blot with a loading control antibody to ensure equal protein loading.

  • For Protein-Specific Acetylation Analysis: a. Use 200-500 µg of protein lysate for immunoprecipitation (IP) with an antibody against the protein of interest. b. After IP, elute the protein and perform Western blotting as described above, probing with the anti-acetyllysine antibody.

Protocol 3: Quantitative Proteomics of Acetylation Dynamics (Acetylome)

This protocol provides a high-level workflow for the quantitative analysis of thousands of acetylation sites across the proteome in response to cellular stimuli using mass spectrometry.

A. Objective: To identify and quantify changes in protein acetylation sites on a proteome-wide scale using a mass spectrometry-based approach.[1][10][11]

B. Experimental Workflow:

Caption: Quantitative acetylomics workflow.

C. Procedure Overview:

  • Sample Preparation: Grow cells under two different conditions (e.g., control vs. energy stress). For quantitative accuracy, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is often used.[10]

  • Lysis and Digestion: Combine the cell populations, lyse the cells, and extract the protein. Digest the proteins into peptides using an enzyme like trypsin.

  • Enrichment: Because acetylated peptides are often low in abundance, an enrichment step is critical.[10] Incubate the peptide mixture with agarose (B213101) beads conjugated to an anti-acetyllysine antibody to specifically capture the acetylated peptides.[4][11]

  • LC-MS/MS Analysis: Elute the enriched peptides and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.[12][13]

  • Data Analysis: Use specialized software to search the fragmentation data against a protein database to identify the peptide sequences and pinpoint the exact location of the acetylation sites. For SILAC-based experiments, the software will calculate the ratio of "heavy" to "light" labeled peptides, providing a precise quantification of the change in acetylation at each site between the two conditions.[1]

D. Data Presentation: Example of Quantitative Acetylome Data

The table below shows hypothetical data for key metabolic enzymes, illustrating how acetylation might change in response to high AMP levels (energy stress).

ProteinGeneSiteFold Change (High AMP / Control)Biological Function
Acetyl-CoA Synthetase 2ACSS2K635↓ 2.5xAcetyl-CoA synthesis
Pyruvate Dehydrogenase E1PDHA1K321↑ 3.1xPyruvate to Acetyl-CoA
ATP Citrate LyaseACLYK540↓ 1.8xCytosolic Acetyl-CoA synthesis
Carnitine Palmitoyltransferase 1CPT1AK488↑ 2.2xFatty Acid Oxidation

References

Application Notes and Protocols for Handling and Storage of Acetyl-AMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyladenylate (acetyl-AMP) is a critical, high-energy intermediate in cellular metabolism, primarily formed during the first step of the two-step reaction catalyzed by acetyl-CoA synthetase (Acs)[1][2][3]. In this reaction, acetate (B1210297) and ATP are converted into this compound and pyrophosphate (PPi). The acetyl group is subsequently transferred to coenzyme A (CoA) to form acetyl-CoA, a central molecule in the citric acid cycle, fatty acid synthesis, and acetylation reactions[4][5][6].

Given its nature as a mixed anhydride (B1165640), this compound is inherently reactive and prone to degradation. Its instability presents a significant challenge for researchers studying the kinetics of Acs or developing assays involving this intermediate. These application notes provide a comprehensive overview of the inferred stability of this compound and offer detailed protocols for its handling, storage, and stability assessment.

Chemical Properties and Inherent Instability

This compound is a mixed anhydride formed between the carboxyl group of acetate and the phosphoryl group of adenosine (B11128) monophosphate (AMP). This high-energy bond is thermodynamically unstable and susceptible to hydrolysis, making the molecule transient in biological systems and sensitive to storage conditions in vitro[2][7]. The primary degradation pathway is hydrolysis, which breaks the anhydride bond to yield acetate and AMP.

Factors Affecting this compound Stability

Direct quantitative stability data for isolated this compound is scarce due to its transient nature. However, based on the principles of chemical stability and data from related molecules like acetyl-CoA and acetyl phosphate, several factors are critical to consider[8][9][10].

  • pH: this compound is expected to be highly unstable in neutral to alkaline conditions due to the increased rate of hydroxide-catalyzed hydrolysis. Similar to acetyl-CoA, which is most stable at a pH between 3.5 and 5.0, this compound likely exhibits greater stability in a slightly acidic environment[8].

  • Temperature: As with most sensitive biomolecules, lower temperatures are crucial for minimizing degradation. Storage at elevated temperatures will accelerate the rate of hydrolysis[10][11]. For short-term needs, solutions should be kept on ice. For longer-term storage, temperatures of -20°C to -80°C are recommended[8][12].

  • Enzymatic Degradation: In biological samples or crude enzyme preparations, this compound can be rapidly turned over. The forward reaction of acetyl-CoA synthetase will consume it in the presence of CoA[1][2]. Additionally, non-specific phosphatases and nucleotidases can degrade the molecule. The removal of pyrophosphate (PPi) by pyrophosphatases will also drive the reaction forward, leading to the consumption of this compound[1].

  • Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can compromise the integrity of many biomolecules, including acetyl-CoA, and should be avoided for this compound solutions[8]. Aliquoting into single-use volumes is a critical practice.

Recommended Handling and Storage Conditions

The following tables summarize the recommended, albeit inferred, conditions for handling and storing this compound to maximize its stability.

Table 1: Recommended Storage Conditions for this compound Solutions
ConditionFormTemperatureDurationKey Considerations
Short-Term Aqueous Solution (pH 4.0-6.0)0-4°C (On Ice)< 1-2 hoursPrepare fresh immediately before use. Keep on ice at all times.
Mid-Term Aqueous Solution (pH 4.0-6.0)-20°CUp to 1 weekAliquot into single-use tubes to avoid freeze-thaw cycles.
Long-Term Aqueous Solution (pH 4.0-6.0)-80°CUp to 1 monthFlash-freeze aliquots in liquid nitrogen before storage. Avoid freeze-thaw cycles.
Table 2: Factors Influencing this compound Degradation
FactorCondition to AvoidRecommended PracticeRationale
pH Neutral to Alkaline (pH > 7.0)Maintain pH between 4.0 and 6.0Minimizes rate of base-catalyzed hydrolysis[8].
Temperature Room Temperature or higherStore at ≤ 4°C (short-term) or ≤ -20°C (long-term)Reduces the kinetic rate of hydrolysis[10][13].
Enzymes Presence of CoA, phosphatases, nucleotidasesUse purified enzyme systems; add phosphatase inhibitors if necessary.Prevents enzymatic consumption or degradation of the intermediate[1][2].
Physical Stress Repeated Freeze-Thaw CyclesAliquot into single-use volumesPrevents physical stress and localized concentration changes that can degrade the molecule[8].
Contaminants Heavy Metals, NucleophilesUse high-purity water and reagentsPrevents unwanted side reactions.

Signaling Pathways and Experimental Workflows

Diagram 1: Acetyl-CoA Synthesis Pathway

Acetyl_CoA_Synthesis cluster_step1 Step 1: Adenylation cluster_step2 Step 2: Thioesterification Acetate Acetate Acs Acetyl-CoA Synthetase (Acs) Acetate->Acs ATP ATP ATP->Acs Acetyl_AMP This compound Acs->Acetyl_AMP PPi PPi Acs->PPi Acetyl_CoA Acetyl-CoA Acs->Acetyl_CoA AMP AMP Acs->AMP Acetyl_AMP->Acs CoA CoA CoA->Acs

Caption: Two-step reaction catalyzed by Acetyl-CoA Synthetase.

Diagram 2: Experimental Workflow for Stability Assay

Stability_Workflow Step1 Step 1: In Situ Generation (Acetate + ATP + Acs, no CoA) Step2 Step 2: Stop Reaction (e.g., Heat Inactivation of Acs) Step1->Step2 Step3 Step 3: Aliquot & Incubate (Test various Temp, pH, Time) Step2->Step3 Condition1 Condition A (e.g., pH 4, 4°C) Step3->Condition1 Condition2 Condition B (e.g., pH 7, 25°C) Step3->Condition2 Condition3 Condition C (e.g., pH 8, 25°C) Step3->Condition3 Step4 Step 4: Conversion (Add CoA to convert remaining this compound) Step5 Step 5: Quantification (Measure Acetyl-CoA formed) Step4->Step5 Condition1->Step4 Condition2->Step4 Condition3->Step4 Factors_Stability cluster_factors Destabilizing Factors cluster_outcomes Outcome center This compound Stability Temp High Temperature (> 4°C) pH Alkaline pH (> 7.0) Enzymes Enzymatic Activity (Acs+CoA, Phosphatases) FreezeThaw Freeze-Thaw Cycles Degradation Hydrolysis to Acetate + AMP Temp->Degradation pH->Degradation Enzymes->Degradation Consumption or Degradation FreezeThaw->Degradation

References

Troubleshooting & Optimization

troubleshooting low yield in enzymatic acetyl-AMP synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yield in the enzymatic synthesis of acetyl-AMP.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic reaction for this compound synthesis?

A1: this compound is synthesized from acetate (B1210297) and ATP in the first half-reaction catalyzed by Acetyl-CoA Synthetase (ACS), an AMP-forming acyl-CoA synthetase. The overall reaction to produce acetyl-CoA is a two-step process. To favor the accumulation of the this compound intermediate, the second substrate, Coenzyme A (CoA), should be omitted from the reaction mixture.[1][2]

The first half-reaction is as follows: Acetate + ATP ⇌ this compound + Pyrophosphate (PPi)

Q2: My this compound yield is very low or undetectable. What are the primary areas to investigate?

A2: Low or no yield in enzymatic this compound synthesis can typically be attributed to one or more of the following factors:

  • Enzyme-related issues: Inactive or inhibited enzyme.

  • Substrate-related issues: Degradation or incorrect concentration of substrates.

  • Reaction condition issues: Suboptimal pH, temperature, or buffer composition.

  • Product instability: The this compound intermediate may be unstable under the reaction or workup conditions.

A systematic approach to troubleshooting, starting with the most likely causes, is recommended.

Q3: How can I confirm my Acetyl-CoA Synthetase (ACS) is active?

A3: To confirm your enzyme is active, you can perform a positive control experiment. This involves running the complete reaction with Coenzyme A to produce acetyl-CoA, which is often more stable and easier to detect. You can then measure the formation of acetyl-CoA or the depletion of substrates using methods like HPLC or a coupled enzymatic assay.[3]

Q4: What are the optimal storage conditions for the enzyme and substrates?

A4: For long-term stability, Acetyl-CoA Synthetase should be stored at -80°C in a buffer containing a cryoprotectant like glycerol (B35011). Substrate solutions, particularly ATP, should be prepared fresh or stored in aliquots at -20°C to -80°C to prevent degradation from repeated freeze-thaw cycles.

Troubleshooting Guide for Low this compound Yield

Problem 1: Low or No Product Formation

This is the most common issue and often points to problems with the fundamental components of the reaction.

Potential Cause Recommended Solution
Inactive Enzyme - Perform a positive control experiment with a known active batch of enzyme. - Ensure the enzyme has been stored correctly at -80°C. - If you have purified the enzyme yourself, verify its purity and concentration using SDS-PAGE and a protein quantification assay (e.g., Bradford or BCA).
Substrate Degradation - Prepare fresh stock solutions of acetate and ATP. ATP is particularly susceptible to hydrolysis. - Ensure the correct salt form of acetate is used and that the pH of the stock solution is appropriate.
Suboptimal Reaction Conditions - pH: The optimal pH for ACS activity can vary. Perform a pH screen from 7.0 to 9.0 to find the optimum for your specific enzyme. - Temperature: Most ACS enzymes function well between 25-37°C. Test a range of temperatures to find the optimal condition. - Divalent Cations: ACS requires a divalent cation, typically Mg²⁺, for activity. Ensure an adequate concentration (typically 5-10 mM) is present in the reaction buffer.
Presence of Inhibitors - Pyrophosphate (PPi): The reaction produces PPi, which can cause product inhibition. The addition of inorganic pyrophosphatase to the reaction mixture can hydrolyze PPi and drive the reaction forward. - Contaminants: Ensure all reagents and water are free from contaminants that could inhibit the enzyme.
Enzyme Acetylation - Some ACS enzymes are regulated by acetylation of a key lysine (B10760008) residue, which can inhibit activity.[1][4] If you suspect this is an issue, you may need to use a deacetylated form of the enzyme or include a deacetylase in your purification protocol.
Problem 2: Initial Product Formation, but Yield Plateaus or Decreases Over Time

This may indicate issues with enzyme stability, product degradation, or reaction equilibrium.

Potential Cause Recommended Solution
Enzyme Instability - Perform a time-course experiment to determine the enzyme's half-life under your reaction conditions. - Consider adding stabilizing agents such as glycerol to the reaction buffer. - If the enzyme is particularly labile, you may need to add fresh enzyme during the course of the reaction.
Product (this compound) Instability - this compound is a high-energy intermediate and may be prone to hydrolysis, especially at non-optimal pH or elevated temperatures. - Once the reaction is complete, immediately proceed with purification or analysis at low temperatures.
Substrate Limitation - Ensure that neither acetate nor ATP is being fully consumed prematurely. You can analyze the substrate concentrations at different time points. - Consider using a higher initial concentration of the limiting substrate.
Reaction Reversibility - The reaction is reversible. As mentioned previously, adding inorganic pyrophosphatase can help to drive the reaction towards product formation.

Quantitative Data Summary

The kinetic parameters of Acetyl-CoA Synthetase can vary significantly depending on the source organism and the specific isoform. The following table provides a summary of some reported kinetic values.

Enzyme SourceSubstrateApparent Km (mM)Optimal pHOptimal Temperature (°C)
Bacillus subtilis AcsAAcetate0.10 - 0.43~7.5 - 8.0~25
Mycobacterium tuberculosis AcsAcetate0.218.037
Mycobacterium tuberculosis AcsATP0.268.037

Note: These values are indicative and may vary based on the specific assay conditions.[2]

Experimental Protocols

Protocol 1: Small-Scale Synthesis of this compound

This protocol is designed for the analytical-scale synthesis of this compound to test enzyme activity and optimize reaction conditions.

Reaction Mixture (100 µL):

ComponentStock ConcentrationVolume to AddFinal Concentration
Tris-HCl (pH 8.0)1 M10 µL100 mM
Sodium Acetate1 M10 µL100 mM
ATP100 mM10 µL10 mM
MgCl₂1 M1 µL10 mM
Inorganic Pyrophosphatase100 U/mL1 µL1 U/mL
Acetyl-CoA Synthetase1 mg/mL5 µL50 µg/mL
Nuclease-free water-63 µL-

Procedure:

  • Prepare a master mix of all components except the enzyme.

  • Aliquot the master mix into reaction tubes.

  • Initiate the reaction by adding the Acetyl-CoA Synthetase.

  • Incubate at the desired temperature (e.g., 37°C) for a predetermined time (e.g., 1-4 hours).

  • Terminate the reaction by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation at 95°C for 5 minutes.

  • Centrifuge the terminated reaction at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analyze the supernatant for this compound formation using an appropriate method such as reverse-phase HPLC.

Protocol 2: Quantification of this compound by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 6.5

  • Mobile Phase B: Acetonitrile

Gradient:

A linear gradient from 0% to 25% Mobile Phase B over 20 minutes.

Detection:

Monitor absorbance at 260 nm.

Quantification:

Generate a standard curve using commercially available AMP or a purified and quantified this compound standard.

Visualizations

Acetyl_AMP_Synthesis_Pathway Acetate Acetate ACS Acetyl-CoA Synthetase (ACS) Acetate->ACS ATP ATP ATP->ACS Acetyl_AMP This compound ACS->Acetyl_AMP Half-reaction 1 PPi Pyrophosphate (PPi) ACS->PPi Acetyl_CoA Acetyl-CoA Acetyl_AMP->Acetyl_CoA Half-reaction 2 CoA Coenzyme A (CoA) (Omit for this compound synthesis) CoA->Acetyl_CoA AMP AMP Acetyl_CoA->AMP Troubleshooting_Workflow Start Low/No this compound Yield Check_Enzyme Is the enzyme active? Start->Check_Enzyme Check_Substrates Are substrates intact and at correct concentrations? Check_Enzyme->Check_Substrates Yes Positive_Control Run positive control (with CoA) Check_Enzyme->Positive_Control No Check_Conditions Are reaction conditions (pH, Temp, Mg²⁺) optimal? Check_Substrates->Check_Conditions Yes New_Substrates Prepare fresh substrates Check_Substrates->New_Substrates No Check_Inhibition Is there product inhibition by PPi? Check_Conditions->Check_Inhibition Yes Optimize_Conditions Optimize pH, temperature, and Mg²⁺ concentration Check_Conditions->Optimize_Conditions No Success Yield Improved Check_Inhibition->Success No Add_Pyrophosphatatase Add_Pyrophosphatatase Check_Inhibition->Add_Pyrophosphatatase Yes New_Enzyme Use new enzyme stock Positive_Control->New_Enzyme New_Enzyme->Start New_Substrates->Start Optimize_Conditions->Start Add_Pyrophosphatase Add inorganic pyrophosphatase Add_Pyrophosphatase->Start

References

Technical Support Center: Stability and Handling of Acetyl-AMP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of acetyl-adenosine monophosphate (acetyl-AMP). Given that this compound is a highly reactive and transient intermediate in biochemical reactions, this guide focuses on the practical implications of its instability and offers troubleshooting advice for experiments involving its enzymatic formation, primarily through the action of acetyl-CoA synthetase (ACS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a high-energy mixed anhydride (B1165640) formed from the reaction of acetate (B1210297) and ATP, catalyzed by acetyl-CoA synthetase (ACS). It serves as an activated intermediate that subsequently reacts with coenzyme A (CoA) to produce acetyl-CoA.[1] Its stability is a major concern because, like other mixed anhydrides, it is highly susceptible to hydrolysis, breaking down into acetate and AMP. This inherent instability means it is not a compound that can be isolated and stored, but rather a transient species in a two-step enzymatic reaction. The focus in experimental design should be on ensuring its efficient conversion to the desired product, acetyl-CoA.

Q2: Is there quantitative data on the half-life of this compound in different buffers?

Q3: What are the primary factors that influence the stability of this compound during enzymatic synthesis?

The stability of this compound in an experimental setting is primarily influenced by:

  • Presence of Coenzyme A (CoA): The second step of the ACS-catalyzed reaction, the transfer of the acetyl group to CoA, is highly favorable.[3] The presence of saturating concentrations of CoA is the most critical factor to ensure the rapid conversion of this compound to the more stable acetyl-CoA, thus minimizing its accumulation and potential hydrolysis.

  • pH: Like other acyl-CoAs and mixed anhydrides, this compound is more susceptible to non-enzymatic hydrolysis at alkaline pH.[4][5] Maintaining a pH within the optimal range for the enzyme's activity (typically neutral to slightly alkaline) is crucial.

  • Temperature: Higher temperatures can increase the rate of hydrolysis. Assays should be conducted at the optimal temperature for the enzyme that still minimizes non-enzymatic degradation.

  • Presence of Pyrophosphatase: The first half-reaction that produces this compound is thermodynamically unfavorable.[3] The hydrolysis of the co-product, pyrophosphate (PPi), by inorganic pyrophosphatase helps to drive the reaction forward, favoring the formation of this compound for subsequent reaction with CoA.[6][7]

Q4: Which buffer systems are recommended for experiments involving the synthesis of this compound?

The choice of buffer should be guided by the optimal conditions for the acetyl-CoA synthetase enzyme being used. Commonly used buffers that are generally suitable include:

  • HEPES: Often used in ACS activity assays, providing good buffering capacity around neutral pH.

  • Tris-HCl: Another widely used buffer in enzymatic assays, though its buffering capacity can be temperature-dependent.

  • Phosphate (B84403) Buffer (PBS): While common, it's important to be aware that phosphate can sometimes interfere with reactions involving ATP and metal ions.

The optimal pH for most acetyl-CoA synthetases is in the range of 7.0-8.0. It is always recommended to consult the literature for the specific enzyme you are working with or to empirically determine the optimal buffer conditions.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no acetyl-CoA product detected 1. Degradation of this compound: The intermediate is being hydrolyzed before it can react with CoA. 2. Suboptimal Enzyme Activity: The enzyme is not efficiently producing this compound. 3. Reagent Degradation: ATP or CoA may be degraded.1. Increase CoA Concentration: Ensure CoA is present in sufficient, non-limiting concentrations. 2. Optimize pH: Verify that the buffer pH is within the optimal range for your enzyme (typically 7.0-8.0). Avoid highly alkaline conditions. 3. Include Pyrophosphatase: Add inorganic pyrophosphatase to the reaction mix to drive the first half-reaction forward. 4. Check Reagents: Use fresh, properly stored ATP and CoA solutions.
High background signal (in assays detecting AMP or acetate) Non-enzymatic hydrolysis of this compound or acetyl-CoA: The product or intermediate is breaking down spontaneously.1. Run a "No-Enzyme" Control: This will quantify the rate of non-enzymatic hydrolysis under your assay conditions. 2. Lower the pH: If compatible with your enzyme, lowering the pH towards neutral can reduce the rate of non-enzymatic hydrolysis. 3. Optimize Temperature: Run the assay at the lowest temperature that maintains adequate enzyme activity.
Inconsistent results between experiments Buffer variability or reagent stability: Inconsistent buffer preparation or degradation of stock solutions.1. Prepare Fresh Buffers: Use freshly prepared buffers for each experiment to ensure consistent pH and quality. 2. Aliquot Reagents: Store ATP and CoA stock solutions in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: General Buffer Conditions for Acetyl-CoA Synthetase (ACS) Activity Assays

ParameterRecommended Range/ConditionRationale
Buffer HEPES, Tris-HClProvide stable pH in the optimal range for most ACS enzymes.
pH 7.0 - 8.0Balances enzyme activity with the chemical stability of the thioester bond in acetyl-CoA and the this compound intermediate.
Temperature 25°C - 37°CShould be optimized for the specific enzyme being used.
[ATP] 1 - 10 mMShould be at a saturating concentration to ensure maximal reaction velocity.
[Acetate] 0.5 - 10 mMSubstrate concentration should be optimized based on the enzyme's Km.
[CoA] 0.1 - 1 mMCrucial for the rapid conversion of the unstable this compound intermediate.
[MgCl₂] 2 - 10 mMRequired cofactor for ATP-dependent enzymes.
Additives Inorganic Pyrophosphatase (optional but recommended)Drives the first half-reaction forward by hydrolyzing pyrophosphate.

Experimental Protocols

Protocol: Coupled Spectrophotometric Assay for Acetyl-CoA Synthetase Activity

This assay measures the production of AMP by coupling it to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. This method continuously monitors the overall reaction, implicitly accounting for the formation and consumption of the unstable this compound intermediate.

Materials:

  • HEPES buffer (e.g., 50 mM, pH 7.5)

  • ATP solution

  • Potassium acetate solution

  • Coenzyme A (CoA) solution

  • MgCl₂ solution

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Myokinase (MK)

  • Pyruvate (B1213749) Kinase (PK)

  • Lactate (B86563) Dehydrogenase (LDH)

  • Acetyl-CoA Synthetase (ACS) enzyme sample

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the Coupling Enzyme Mix: In the assay buffer, prepare a mix containing myokinase, pyruvate kinase, and lactate dehydrogenase. The final concentrations in the assay should be sufficient to ensure the coupling reactions are not rate-limiting (e.g., ~5-10 units/mL of each).

  • Prepare the Reaction Master Mix: In a single tube, combine the assay buffer, MgCl₂, ATP, PEP, and NADH.

  • Set up the Assay Plate:

    • Sample Wells: Add the reaction master mix, the coupling enzyme mix, the acetate solution, and the CoA solution to the wells.

    • Control Wells (No Acetate): Prepare wells as above but replace the acetate solution with buffer to control for any acetate-independent ATP hydrolysis.

    • Control Wells (No CoA): Prepare wells as above but replace the CoA solution with buffer. This control is important to assess the first half-reaction, though AMP will only be generated stoichiometrically without turnover if the reaction proceeds.

  • Initiate the Reaction: Add the ACS enzyme to each well to start the reaction.

  • Measure Absorbance: Immediately place the plate in the microplate reader and begin kinetic measurements of the absorbance at 340 nm at a constant temperature (e.g., 30°C) for a set period (e.g., 10-30 minutes).

  • Calculate Activity: The rate of NADH oxidation is proportional to the rate of AMP production. Calculate the ACS activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Visualizations

Acetyl_CoA_Synthesis_Pathway cluster_step1 First Half-Reaction (Unfavorable) cluster_step2 Second Half-Reaction (Favorable) cluster_hydrolysis Side Reaction Acetate Acetate Acetyl_AMP This compound Acetate->Acetyl_AMP ACS ATP ATP ATP->Acetyl_AMP ACS PPi PPi CoA CoA Acetyl_CoA Acetyl-CoA CoA->Acetyl_CoA AMP AMP Acetyl_AMP_hydrolysis This compound Acetyl_AMP_ref This compound Acetyl_AMP_ref->Acetyl_CoA ACS Acetate_hydrolysis Acetate Acetyl_AMP_hydrolysis->Acetate_hydrolysis Hydrolysis (non-enzymatic) AMP_hydrolysis AMP Acetyl_AMP_hydrolysis->AMP_hydrolysis Hydrolysis (non-enzymatic) H2O H₂O H2O->Acetate_hydrolysis Hydrolysis (non-enzymatic) H2O->AMP_hydrolysis Hydrolysis (non-enzymatic)

Caption: The two-step enzymatic synthesis of acetyl-CoA and the competing hydrolysis of the this compound intermediate.

Troubleshooting_Workflow Start Start: Low Acetyl-CoA Yield Check_CoA Is [CoA] saturating? Start->Check_CoA Check_pH Is pH optimal (e.g., 7.0-8.0)? Check_CoA->Check_pH Yes Increase_CoA Action: Increase [CoA] Check_CoA->Increase_CoA No Check_PPiase Is Pyrophosphatase present? Check_pH->Check_PPiase Yes Adjust_pH Action: Adjust buffer pH Check_pH->Adjust_pH No Check_Reagents Are ATP/CoA stocks fresh? Check_PPiase->Check_Reagents Yes Add_PPiase Action: Add Pyrophosphatase Check_PPiase->Add_PPiase No New_Reagents Action: Use new aliquots of ATP and CoA Check_Reagents->New_Reagents No Resolved Problem Resolved Check_Reagents->Resolved Yes Increase_CoA->Check_pH Adjust_pH->Check_PPiase Add_PPiase->Check_Reagents New_Reagents->Resolved

References

Technical Support Center: Chemically Synthesized Acetyl-AMP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chemically synthesized acetyl-AMP.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and handling of this compound.

Issue 1: Low or No Yield of this compound

Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I troubleshoot this?

A: Low yields in this compound synthesis can stem from several factors related to reagents, reaction conditions, and product stability. Here are the primary areas to investigate:

  • Reagent Quality:

    • Purity of Starting Materials: Impurities in your adenosine (B11128) monophosphate (AMP) or acetylating agent can interfere with the reaction. Ensure you are using high-purity starting materials. Common impurities in commercial AMP can include adenosine, adenine (B156593), and other related nucleosides.[1]

    • Moisture: Acetylating agents and the mixed anhydride (B1165640) intermediate are highly susceptible to hydrolysis. Ensure all glassware is oven-dried and reagents are handled under anhydrous conditions. The presence of water will lead to the decomposition of the anhydride and reduce the yield.[2]

  • Reaction Conditions:

    • Temperature Control: The formation of the mixed anhydride is typically carried out at low temperatures (e.g., -15°C to 0°C) to minimize side reactions and decomposition.[3] Allowing the temperature to rise can lead to the formation of undesired byproducts.

    • Inefficient Activation: In carbodiimide-mediated syntheses, incomplete activation of acetic acid will result in a low yield. Ensure the carbodiimide (B86325) is fresh and added in the correct stoichiometric ratio.[4]

    • Side Reactions: In mixed anhydride synthesis, side reactions such as the formation of symmetrical anhydrides can occur, consuming the starting materials.[5] The order of addition of reagents is critical; the base should be added to the mixture of the carboxylic acid and the reactive acid derivative to suppress the formation of unwanted byproducts.[5]

  • Work-up and Purification:

    • Product Degradation: this compound is labile and can degrade during work-up and purification. It is sensitive to pH extremes and elevated temperatures. Maintain a neutral or slightly acidic pH and keep temperatures low throughout the purification process.

    • Loss during Purification: Significant product loss can occur during purification steps like chromatography. Optimize your purification protocol to minimize the number of steps and the time the product spends in solution.

Issue 2: Presence of Unexpected Peaks in HPLC or NMR Analysis

Q: My HPLC/NMR analysis of the final product shows multiple unexpected peaks. What are these impurities?

A: The presence of unexpected peaks indicates contamination from unreacted starting materials, byproducts of the synthesis, or degradation products. The table below summarizes the most common contaminants.

Table 1: Common Contaminants in Chemically Synthesized this compound
ContaminantSourceRecommended Analytical Method
Adenosine Monophosphate (AMP) Unreacted starting materialHPLC, ¹H NMR
Acetic Acid Excess reagent or hydrolysis of acetic anhydride¹H NMR
Symmetrical Anhydrides (e.g., Acetic Anhydride, P¹,P²-diadenosyl-5' pyrophosphate (Ap2A)) Side reaction during mixed anhydride or carbodiimide synthesisHPLC, ³¹P NMR
N-acylurea Rearrangement of the O-acylisourea intermediate in carbodiimide-mediated synthesisHPLC, ¹H NMR[4]
Adenosine Degradation of AMP or this compound[1]HPLC
Diadenosine Pyrophosphate (Ap2A) Side reaction of AMP with an activated intermediateHPLC, ³¹P NMR

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chemical synthesis of this compound?

A1: The two most common methods for the chemical synthesis of this compound are the mixed anhydride method and the carbodiimide method .

  • Mixed Anhydride Method: This method involves the reaction of a carboxylic acid (acetic acid) with an activating agent, such as ethyl chloroformate, to form a mixed anhydride. This reactive intermediate then reacts with AMP to form this compound. To minimize side reactions, it is crucial to control the temperature and the order of reagent addition.[5][6]

  • Carbodiimide Method: In this approach, a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is used to activate the carboxyl group of acetic acid. The resulting O-acylisourea intermediate then reacts with AMP. A common byproduct of this reaction is the corresponding urea (B33335) (e.g., dicyclohexylurea), which can often be removed by filtration.[4]

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of analytical techniques is recommended for the comprehensive characterization of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (at 260 nm for the adenine ring) is a powerful tool for assessing purity and quantifying this compound and related impurities.[7][8] A reversed-phase C18 column is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides structural confirmation by showing characteristic peaks for the acetyl group, the ribose sugar, and the adenine base.[9][10] It can also be used to detect and quantify proton-containing impurities.

    • ³¹P NMR: Is useful for identifying phosphorus-containing species, such as AMP, this compound, and pyrophosphate-containing byproducts like Ap2A.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized this compound.

Q3: What are the optimal storage conditions for this compound?

A3: this compound is susceptible to hydrolysis. For long-term storage, it is recommended to store it as a lyophilized powder at -20°C or below, under desiccated conditions. For short-term use, solutions should be prepared fresh and kept on ice. Avoid repeated freeze-thaw cycles.

Q4: My this compound appears to be degrading over time in solution. How can I prevent this?

A4: The anhydride bond in this compound is prone to hydrolysis. To minimize degradation in solution:

  • Use buffers at a slightly acidic to neutral pH (pH 5-7).

  • Work at low temperatures (0-4°C).

  • Use the solution as quickly as possible after preparation.

  • For longer-term storage in solution, consider flash-freezing aliquots in liquid nitrogen and storing them at -80°C.

Experimental Protocols

Protocol 1: Generalized Chemical Synthesis of this compound via the Mixed Anhydride Method

Disclaimer: This is a generalized protocol and should be optimized for your specific laboratory conditions and reagents.

  • Preparation:

    • All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon.

    • All reagents should be of high purity and handled under anhydrous conditions.

  • Reaction:

    • Dissolve adenosine 5'-monophosphate (AMP) (1 equivalent) in an appropriate anhydrous solvent (e.g., pyridine (B92270) or a mixture of pyridine and DMF).

    • In a separate flask, dissolve acetic acid (1.1 equivalents) in the same anhydrous solvent.

    • Cool both solutions to -15°C in a dry ice/acetone bath.

    • To the acetic acid solution, slowly add ethyl chloroformate (1.1 equivalents) while maintaining the temperature at -15°C. Stir for 30 minutes to form the mixed anhydride.

    • Slowly add the mixed anhydride solution to the chilled AMP solution.

    • Allow the reaction to stir at -15°C for 2-4 hours, monitoring the progress by TLC or HPLC.

  • Work-up and Purification:

    • Quench the reaction by adding a small amount of cold water.

    • Remove the solvent under reduced pressure at a low temperature.

    • The crude product can be purified by precipitation or by column chromatography on a suitable stationary phase (e.g., silica (B1680970) gel or a reversed-phase resin), using a chilled mobile phase.

    • Lyophilize the purified fractions to obtain this compound as a white powder.

Protocol 2: Generalized HPLC Analysis of this compound

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1 M potassium phosphate (B84403) buffer, pH 6.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 0% to 20% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve the sample in Mobile Phase A and filter through a 0.22 µm syringe filter before injection.

Visualizations

Chemical_Synthesis_of_Acetyl_AMP cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_products Products AMP Adenosine Monophosphate (AMP) Reaction Reaction with AMP AMP->Reaction Acetic_Acid Acetic Acid Mixed_Anhydride Formation of Mixed Anhydride Acetic_Acid->Mixed_Anhydride Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Mixed_Anhydride Mixed_Anhydride->Reaction Acetyl_AMP This compound Reaction->Acetyl_AMP

Caption: Workflow for the chemical synthesis of this compound via the mixed anhydride method.

Byproduct_Formation cluster_reactants Reactants & Intermediates cluster_products Potential Products Carbodiimide Carbodiimide (DCC/EDC) O_Acylisourea O-Acylisourea Intermediate Carbodiimide->O_Acylisourea Acetic_Acid Acetic Acid Acetic_Acid->O_Acylisourea Acetyl_AMP Desired Product: This compound O_Acylisourea->Acetyl_AMP + AMP N_Acylurea Byproduct: N-Acylurea O_Acylisourea->N_Acylurea Rearrangement

Caption: Formation of N-acylurea byproduct in carbodiimide-mediated synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Reagent Purity and Anhydrous Conditions Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Conditions Verify Reaction Temperature and Time Conditions_OK Conditions OK? Check_Conditions->Conditions_OK Check_Workup Analyze Work-up and Purification Steps Workup_OK Work-up OK? Check_Workup->Workup_OK Reagents_OK->Check_Conditions Yes Optimize_Reagents Use High-Purity, Dry Reagents Reagents_OK->Optimize_Reagents No Conditions_OK->Check_Workup Yes Optimize_Conditions Optimize Temperature and Reaction Time Conditions_OK->Optimize_Conditions No Optimize_Workup Minimize Purification Time, Control pH Workup_OK->Optimize_Workup No Success Improved Yield/ Purity Workup_OK->Success Yes Optimize_Reagents->Start Optimize_Conditions->Start Optimize_Workup->Start

Caption: Troubleshooting decision tree for this compound synthesis.

References

minimizing acetyl-AMP hydrolysis during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize acetyl-AMP hydrolysis during sample preparation for metabolomics and other analytical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern during sample preparation?

This compound is a high-energy intermediate in the two-step enzymatic synthesis of acetyl-CoA from acetate (B1210297) and ATP, catalyzed by acetyl-CoA synthetase (Acs).[1] The reaction proceeds as follows:

  • Acetate + ATP ⇌ this compound + Pyrophosphate (PPi)

  • This compound + Coenzyme A (CoA) ⇌ Acetyl-CoA + AMP

As a key intermediate, this compound levels can provide insight into the flux of this central metabolic pathway.[1] However, it is an unstable mixed anhydride (B1165640) of acetate and AMP, making it highly susceptible to both enzymatic and chemical hydrolysis. This instability can lead to rapid degradation upon cell lysis if proper precautions are not taken, resulting in inaccurate quantification.

Q2: What are the primary causes of this compound degradation in a sample?

There are two main drivers of this compound degradation:

  • Enzymatic Degradation: Once cells are lysed, endogenous enzymes, such as pyrophosphatases and other hydrolases, are no longer compartmentalized and can rapidly break down this compound. The acetyl-CoA synthetase enzyme itself can catalyze the reverse reaction if pyrophosphate (PPi) concentrations are significant.

  • Chemical Instability: The acyl-adenylate bond in this compound is intrinsically reactive and prone to spontaneous hydrolysis. This chemical breakdown is significantly accelerated by suboptimal pH (especially alkaline conditions) and elevated temperatures.[2][3]

Q3: What are the optimal pH and temperature conditions for preserving this compound?

While specific stability data for this compound is sparse, general principles for related high-energy intermediates like acetyl-CoA and acetoacetyl-CoA apply.

  • Temperature: Low temperatures are critical. Samples must be flash-frozen in liquid nitrogen immediately after collection and maintained at 0-4°C (on ice) throughout the entire extraction and preparation process.[2]

  • pH: this compound is most stable in a slightly acidic to neutral pH range. During sample processing, particularly after deproteinization with an acid like perchloric acid (PCA), the extract should be carefully neutralized to a pH between 6.0 and 8.0.[2] For related compounds, a pH of 8.0 has been shown to result in less degradation than a pH of 7.0 in some enzymatic assays, but for storage, a more acidic pH of 3.5 to 5.0 is often optimal for thioesters.[2][3]

Q4: What is the most effective method for quenching metabolism to prevent enzymatic degradation?

The most critical step is the rapid and complete cessation of all enzymatic activity. The recommended method is immediate quenching with a strong acid or cold organic solvent.[2][4]

  • Acid Quenching: Using ice-cold perchloric acid (PCA) or trichloroacetic acid (TCA) simultaneously halts enzymatic reactions and precipitates proteins.[2][5] The sample is rapidly homogenized in the acid, followed by centrifugation to remove the denatured proteins.

  • Solvent Quenching: Rapidly adding an excess of a pre-cooled organic solvent mixture (e.g., acetonitrile/methanol/water) to frozen tissue powder is another effective method.[4] This technique also denatures proteins and quenches metabolism instantly.

Troubleshooting Guide: Low this compound Recovery

This guide addresses common issues leading to the loss of this compound during sample preparation.

ProblemPossible CauseSuggested Solution
Low or undetectable this compound signal Delayed Quenching: Enzymatic activity continued after sample collection/cell lysis, degrading the target molecule.Flash-freeze samples in liquid nitrogen immediately upon collection. Ensure quenching solution (e.g., cold PCA) is added within seconds of thawing or lysis.[5]
Chemical Hydrolysis: The sample pH was too high or low during processing, or the temperature was not kept consistently low.Carefully neutralize acid extracts to a final pH between 6.0 and 8.0, verifying the pH of each sample.[2] Keep all samples and solutions on ice or at 4°C at all times.
Inefficient Extraction: this compound was not effectively released from the cellular matrix or was lost during protein precipitation.Ensure thorough homogenization of the sample in the extraction solution. After acid precipitation, allow sufficient incubation time on ice (e.g., 30 minutes) to ensure complete protein removal.[4]
High variability between experimental replicates Inconsistent Timing: Slight differences in the time between sample thawing, quenching, and processing across replicates.Prepare a master mix of reagents where possible. Process all samples in a batch with identical timing for each step. Keep samples on ice whenever there is a potential delay.[3]
Temperature Fluctuations: Non-uniform temperature control across samples during centrifugation or incubation steps.Pre-cool centrifuge rotors to 4°C. Perform all incubations and reagent additions in an ice bath or cold room.
Sample degradation during storage Improper Storage Conditions: Storing neutralized extracts for too long or at the wrong temperature. Repeated freeze-thaw cycles.Analyze samples immediately after preparation. If storage is necessary, store neutralized extracts at -80°C.[4] Aliquot samples into single-use volumes to avoid freeze-thaw cycles.[3]

Data Summary

Direct quantitative data on this compound stability is limited. The following table summarizes the stability of the related and similarly labile compound, acetyl-CoA, under various conditions, which can serve as a proxy for experimental design.

Table 1: Stability of Acetyl-CoA in Aqueous Solutions

pHTemperatureStability / Half-lifeSource
3.5 - 5.0Room TemperatureOptimal for short-term stability[3]
7.037°CSubject to hydrolysis[2]
8.030°CMore stable than at pH 7.0 / 37°C[2]
Alkaline (>8.0)Room TemperatureRapid hydrolysis[3]
N/A-20°CStable for up to two weeks[3]
N/A-80°CStable for up to six months[3]

Experimental Protocols

Protocol 1: Quenching and Extraction of this compound from Tissues or Cells using Perchloric Acid (PCA)

This protocol is designed to rapidly halt metabolic activity and extract polar metabolites like this compound while minimizing degradation.[2][5]

  • Sample Collection: Rapidly excise tissue samples and immediately flash-freeze in liquid nitrogen. For cultured cells, aspirate the medium and quickly wash with ice-cold phosphate-buffered saline (PBS) before flash-freezing the cell pellet.

  • Homogenization and Deproteinization:

    • For tissues, pulverize the frozen sample into a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

    • Weigh the frozen powder or cell pellet in a pre-chilled tube.

    • Add 2-4 volumes of ice-cold 1M PCA (e.g., 2-4 µL per mg of sample).

    • CRITICAL: This step must be performed quickly and on ice.

    • Homogenize immediately using a tissue homogenizer or by brief sonication (e.g., 12 seconds at 20% amplitude), ensuring the sample remains cold.[5]

  • Protein Removal:

    • Incubate the homogenate on ice for 30 minutes with occasional vortexing to ensure complete protein precipitation.[4]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acid-stable metabolites.

  • Neutralization:

    • On ice, add a solution of 5 M K₂CO₃ dropwise to the supernatant to neutralize the PCA. Monitor the pH with pH paper or a micro-pH electrode until it reaches 6.0-7.0.

    • The neutralization of PCA with potassium carbonate will form a KClO₄ precipitate.

    • Incubate on ice for 10 minutes to allow for complete precipitation.

  • Final Clarification:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the KClO₄ salt.

    • The resulting supernatant is the neutralized metabolite extract.

  • Analysis/Storage:

    • Analyze the extract immediately via LC-MS/MS or another appropriate method.

    • If immediate analysis is not possible, store the neutralized extract at -80°C. Avoid repeated freeze-thaw cycles.[4]

Visualizations

Acetyl_CoA_Synthesis Acetate Acetate Acs Acetyl-CoA Synthetase (Acs) Acetate->Acs ATP ATP ATP->Acs Acetyl_AMP This compound (Intermediate) Acs->Acetyl_AMP Acetyl_CoA Acetyl-CoA Acs->Acetyl_CoA Step 2 Acetyl_AMP->Acs Step 1 PPi PPi Acetyl_AMP->PPi + Hydrolysis Hydrolysis (Degradation) Acetyl_AMP->Hydrolysis CoA Coenzyme A CoA->Acs AMP AMP Acetyl_CoA->AMP +

Caption: The two-step reaction for acetyl-CoA synthesis, highlighting the unstable this compound intermediate.

Sample_Prep_Workflow cluster_collection Sample Collection cluster_extraction Extraction & Quenching cluster_neutralization Neutralization cluster_analysis Analysis & Storage Collect 1. Collect Tissue/Cells Freeze 2. Flash Freeze (Liquid Nitrogen) Collect->Freeze < 10 seconds Homogenize 3. Homogenize in Cold PCA on Ice Freeze->Homogenize Centrifuge1 4. Centrifuge (4°C) to Remove Protein Homogenize->Centrifuge1 Neutralize 5. Neutralize Supernatant with K₂CO₃ on Ice Centrifuge1->Neutralize Centrifuge2 6. Centrifuge (4°C) to Remove Salt Neutralize->Centrifuge2 Analyze 7. Analyze Immediately (e.g., LC-MS/MS) Centrifuge2->Analyze Store OR Store at -80°C Warning Risk of Hydrolysis! Keep Cold & Fast

Caption: Recommended workflow for sample preparation to minimize this compound degradation.

Troubleshooting_Tree Start Problem: Low this compound Signal QuenchCheck Was quenching immediate (<10s) in liquid N₂? Start->QuenchCheck TempCheck Were samples kept on ice or at 4°C throughout? QuenchCheck->TempCheck Yes Sol_Quench Solution: Improve sample collection speed. Ensure immediate flash freezing. QuenchCheck->Sol_Quench No pHCheck Was final pH of extract verified to be 6.0-8.0? TempCheck->pHCheck Yes Sol_Temp Solution: Pre-cool all equipment. Use ice baths for all steps. TempCheck->Sol_Temp No StorageCheck Was sample analyzed immediately or stored at -80°C? pHCheck->StorageCheck Yes Sol_pH Solution: Carefully titrate with K₂CO₃. Check each sample's pH. pHCheck->Sol_pH No Sol_Storage Solution: Minimize time before analysis. Aliquot to avoid freeze-thaw cycles. StorageCheck->Sol_Storage No End Review extraction protocol for efficiency. StorageCheck->End Yes

Caption: A logic tree for troubleshooting the root cause of low this compound recovery.

References

addressing pyrophosphate inhibition in acetyl-AMP synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetyl-AMP synthesis reactions, specifically addressing the common issue of pyrophosphate (PPi) inhibition.

Frequently Asked Questions (FAQs)

Q1: What is pyrophosphate (PPi) inhibition in the context of this compound synthesis?

A1: this compound is synthesized by the enzyme acetyl-CoA synthetase (ACS) in a two-step reaction. The first step is the formation of an acetyl-adenylate intermediate from acetate (B1210297) and ATP, which also produces inorganic pyrophosphate (PPi).

Acetate + ATP ⇌ this compound + PPi

This reaction is reversible, with an equilibrium constant close to 1. As PPi is a product of this reaction, its accumulation in the reaction mixture can lead to product inhibition, where the excess PPi drives the reaction in the reverse direction, reducing the net yield of this compound.

Q2: How can PPi inhibition be overcome?

A2: The most effective method to overcome PPi inhibition is to hydrolyze the pyrophosphate into two molecules of inorganic phosphate (B84403) (Pi) using the enzyme inorganic pyrophosphatase (PPase).

PPi + H₂O → 2 Pi

This reaction is thermodynamically favorable and effectively removes PPi from the reaction mixture, thereby shifting the equilibrium of the this compound synthesis reaction towards product formation.[1]

Q3: How can I monitor the progress of my this compound synthesis reaction?

A3: You can monitor the reaction by measuring the production of PPi in real-time using a coupled enzyme assay. In this setup, the PPi produced is immediately hydrolyzed by inorganic pyrophosphatase, and the resulting phosphate is then used in a subsequent reaction that produces a detectable signal (e.g., colorimetric or fluorescent). This approach not only quantifies the reaction progress but also simultaneously removes the inhibitory PPi.

Troubleshooting Guide: Low this compound Yield

Low yield in this compound synthesis reactions is a common issue, often attributable to PPi inhibition. This guide provides a systematic approach to troubleshooting this problem.

Diagram: Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow Start Start: Low this compound Yield Check_Enzyme Is the Acetyl-CoA Synthetase Active? Start->Check_Enzyme Check_Substrates Are Substrate Concentrations Optimal? Check_Enzyme->Check_Substrates Yes Resolution Resolution: Increased this compound Yield Check_Enzyme->Resolution No, enzyme inactive. Replace enzyme. Check_PPi Is Pyrophosphate Inhibition Occurring? Check_Substrates->Check_PPi Yes Check_Substrates->Resolution No, suboptimal concentrations. Adjust concentrations. Add_PPase Add Inorganic Pyrophosphatase (PPase) Check_PPi->Add_PPase Yes Check_PPi->Resolution No, other issue. Investigate buffer conditions, etc. Optimize_PPase Optimize PPase Concentration Add_PPase->Optimize_PPase Optimize_PPase->Resolution

Caption: A flowchart for troubleshooting low yield in this compound synthesis.

Issue Potential Cause Recommended Action
Low or No Reaction Inactive Acetyl-CoA Synthetase (ACS) - Ensure proper storage of the enzyme (-20°C or -80°C). - Perform a positive control experiment with known active ACS. - Avoid repeated freeze-thaw cycles.
Substrate Degradation - Use fresh, high-quality ATP and acetate. - Prepare ATP solutions fresh and keep on ice.
Reaction Stalls or Low Yield Pyrophosphate (PPi) Inhibition - The accumulation of PPi, a product of the reaction, can inhibit the forward reaction. - Solution: Add inorganic pyrophosphatase (PPase) to the reaction mixture to hydrolyze PPi to inorganic phosphate (Pi).
Suboptimal PPase Concentration - The concentration of PPase may be insufficient to completely hydrolyze the PPi being produced. - Solution: Titrate the PPase concentration to find the optimal level for your reaction conditions. Start with a concentration range of 0.1-1.0 U/mL.
Suboptimal Reaction Conditions - The pH, temperature, or buffer composition may not be optimal for ACS or PPase activity. - Solution: Ensure the reaction buffer is at the optimal pH for both enzymes (typically around pH 7.5-8.0). - Run the reaction at the optimal temperature for your specific ACS.

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for this compound Synthesis with Pyrophosphatase Coupling

This protocol describes a continuous enzyme-coupled assay to monitor this compound synthesis by measuring the rate of PPi production. The PPi is hydrolyzed by inorganic pyrophosphatase (PPase), and the resulting inorganic phosphate (Pi) is detected using the EnzChek™ Pyrophosphate Assay Kit (or similar).

Principle of the Assay

Assay_Principle Acetate_ATP Acetate + ATP ACS Acetyl-CoA Synthetase Acetate_ATP->ACS Acetyl_AMP_PPi This compound + PPi PPase Inorganic Pyrophosphatase Acetyl_AMP_PPi->PPase PPi Pi 2 Pi PNP Purine Nucleoside Phosphorylase Pi->PNP MESG MESG MESG->PNP Methylthioguanine 2-amino-6-mercapto-7-methylpurine (Abs @ 360 nm) ACS->Acetyl_AMP_PPi PPase->Pi PNP->Methylthioguanine

References

interference from ATP and AMP in acetyl-AMP quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetyl-AMP quantification assays. The following information addresses common challenges, with a particular focus on mitigating interference from ATP and AMP.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for quantifying this compound?

A1: this compound is typically quantified using enzymatic assays or chromatographic methods.

  • Enzymatic Assays: These methods often involve a coupled enzyme system where the production of AMP from the this compound synthetase (or a similar enzyme) reaction is linked to a detectable signal (e.g., fluorescence, luminescence, or a color change).

  • Chromatographic Methods: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques that can separate this compound from other nucleotides like ATP and AMP, allowing for precise quantification.[1][2]

Q2: Why do ATP and AMP interfere with this compound quantification?

A2: ATP and AMP are structurally similar to this compound and are often present in much higher concentrations in biological samples.[1] This can lead to interference in several ways:

  • Enzymatic Assays:

    • Substrate Competition: In assays for this compound producing enzymes, high levels of AMP can cause product inhibition, while high ATP can affect the enzyme's kinetics.

    • Signal Generation: In coupled assays that measure AMP production, pre-existing AMP in the sample will lead to a high background signal. Similarly, if the assay involves the conversion of AMP to ATP for detection (e.g., via adenylate kinase), any contaminating ATP will directly contribute to the signal, leading to an overestimation of this compound.

  • Luciferase-Based Assays: Assays that couple AMP production to a luciferase-based detection system are particularly susceptible. These assays often involve the conversion of AMP to ATP, which is then used by luciferase to produce light.[3] High initial concentrations of either AMP or ATP will lead to inaccurate results.

Q3: What are the primary sources of ATP and AMP contamination in samples?

A3: ATP and AMP are ubiquitous in biological samples. Key sources include:

  • Cellular Extracts: Cells maintain a high energy charge, meaning ATP concentrations are significantly higher than AMP. During sample preparation, this endogenous pool of adenine (B156593) nucleotides is a major source of contamination.

  • Reagents: Some enzyme preparations or buffers may contain trace amounts of ATP or AMP.

Troubleshooting Guide: Interference from ATP and AMP

This guide provides a systematic approach to identifying and resolving issues related to ATP and AMP interference in your this compound quantification experiments.

Problem 1: High Background Signal in Enzymatic Assays

Possible Cause: Pre-existing AMP or ATP in the sample.

Solutions:

  • Sample Preparation:

    • Deproteinization: Use perchloric acid (PCA) precipitation followed by neutralization with potassium carbonate to effectively remove proteins and can help reduce nucleotide levels.[1]

    • Enzymatic Depletion: Treat samples with enzymes that specifically degrade ATP and/or AMP before performing the this compound assay. For example, apyrase can be used to hydrolyze ATP and ADP, and AMP deaminase can convert AMP to inosine (B1671953) monophosphate (IMP).[4]

  • Assay Controls:

    • "No Enzyme" Control: Prepare a control reaction for each sample that includes all assay components except the this compound generating enzyme. This will allow you to measure the background signal from endogenous AMP and subtract it from your sample readings.

    • Spike and Recovery: To assess the degree of interference, spike a known amount of this compound standard into your sample matrix and measure the recovery. Low recovery may indicate inhibition by high levels of ATP or AMP.

Problem 2: Inaccurate or Non-Linear Standard Curve

Possible Cause: Contamination of standards with ATP or AMP, or degradation of this compound standard.

Solutions:

  • Standard Preparation:

    • High-Purity Standards: Use the highest purity commercially available this compound, ATP, and AMP standards.

    • Fresh Preparation: Prepare fresh standards for each experiment. Acetyl-CoA, a related and similarly labile molecule, is best prepared fresh from powder to avoid hydrolysis.[5] This principle should be applied to this compound as well.

  • Storage:

    • Aliquoting: Prepare single-use aliquots of your standards to avoid repeated freeze-thaw cycles which can lead to degradation.[6]

    • Low Temperature Storage: Store aliquots at -80°C.

Problem 3: Overestimation of this compound Concentration

Possible Cause: Contribution of contaminating ATP to the final signal in a coupled assay.

Solutions:

  • Method Selection:

    • LC-MS/MS: If available, LC-MS/MS is the gold standard for separating and specifically quantifying this compound without interference from ATP and AMP.[1][2]

  • Sample Pre-treatment:

    • Enzymatic ATP Removal: Pre-treat samples with an ATP-degrading enzyme like apyrase. Ensure the enzyme is removed or inactivated before starting your this compound assay.

  • Assay Design:

    • Direct Detection: Whenever possible, choose an assay with direct detection of AMP rather than one that requires conversion to ATP.

Data Presentation: Comparison of Quantification Methods

MethodPrincipleSensitivityThroughputSusceptibility to ATP/AMP Interference
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.[1]HighLow to MediumLow (analytes are physically separated)
HPLC-UV Chromatographic separation followed by UV absorbance detection.ModerateLow to MediumLow (analytes are physically separated)
Fluorometric/Colorimetric Enzymatic Assays Coupled enzyme reactions leading to a fluorescent or colorimetric product.HighHighHigh (ATP/AMP can interfere with coupling enzymes or generate background)
Luminescence-Based Enzymatic Assays Coupled enzyme reactions leading to light production via luciferase.[3]Very HighHighVery High (highly sensitive to contaminating ATP)

Experimental Protocols

Protocol 1: Sample Preparation for Removal of ATP and AMP

This protocol is designed to reduce the concentration of endogenous adenine nucleotides in cellular or tissue extracts prior to this compound quantification.

  • Homogenization: Homogenize frozen tissue or cell pellets in 10 volumes of ice-cold 0.6 M perchloric acid (PCA).

  • Deproteinization: Incubate the homogenate on ice for 15 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Neutralization: Carefully transfer the supernatant to a new tube and neutralize by adding 3 M potassium carbonate (K2CO3) dropwise until the pH is between 6.0 and 7.0. Monitor the pH using pH paper. A precipitate of potassium perchlorate (B79767) will form.

  • Precipitate Removal: Incubate on ice for 10 minutes to ensure complete precipitation, then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.

  • Enzymatic Depletion (Optional but Recommended for Enzymatic Assays):

    • To the neutralized supernatant, add apyrase to a final concentration of 5-10 units/mL to hydrolyze ATP and ADP.

    • Add AMP deaminase to a final concentration of 1-2 units/mL to convert AMP to IMP.

    • Incubate at 37°C for 30 minutes.

    • Inactivate the enzymes by heating at 95°C for 5 minutes, then centrifuge to remove any precipitated protein.

  • Final Sample: The resulting supernatant is ready for use in this compound quantification assays.

Protocol 2: LC-MS/MS Quantification of this compound, ATP, and AMP

This protocol provides a general framework for the simultaneous quantification of this compound, ATP, and AMP using ion-pairing reversed-phase HPLC coupled to a triple quadrupole mass spectrometer.[1][2]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM tributylamine (B1682462) and 15 mM acetic acid in water.

    • Mobile Phase B: Methanol.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically based on instrument and standards.

      • ATP: 506 -> 159 (m/z)

      • AMP: 346 -> 134 (m/z)

    • Instrument Parameters: Optimize collision energy, cone voltage, and other instrument-specific parameters using pure standards.

  • Quantification:

    • Generate a standard curve for each analyte using a series of dilutions of pure standards.

    • Quantify the analytes in the samples by comparing their peak areas to the standard curves.

    • The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.

Visualizations

Acetyl_AMP_Signaling_Pathway Acetate Acetate ACS This compound Synthetase (ACS) Acetate->ACS ATP ATP ATP->ACS CoA Coenzyme A CoA->ACS Acetyl_AMP This compound ACS->Acetyl_AMP Step 1 PPi Pyrophosphate (PPi) ACS->PPi Acetyl_CoA Acetyl-CoA ACS->Acetyl_CoA Step 2 AMP AMP ACS->AMP Acetyl_AMP->ACS

Biochemical pathway of Acetyl-CoA synthesis via an this compound intermediate.

Troubleshooting_Workflow Start High Background or Inaccurate Results Check_Controls Are 'No Enzyme' and 'Spike-and-Recovery' controls within expected range? Start->Check_Controls High_Interference High ATP/AMP Interference in Sample Check_Controls->High_Interference No Check_Standard_Curve Is the standard curve linear and reproducible? Check_Controls->Check_Standard_Curve Yes Implement_Removal Implement Sample Pre-treatment: - PCA Precipitation - Enzymatic Depletion of ATP/AMP High_Interference->Implement_Removal Re_evaluate Re-run Assay Implement_Removal->Re_evaluate Consider_Method Consider Alternative Method (e.g., LC-MS/MS) Implement_Removal->Consider_Method Check_Standard_Curve->Re_evaluate Yes Standard_Issue Issue with Standards Check_Standard_Curve->Standard_Issue No Prepare_Fresh_Standards Prepare Fresh, High-Purity Standards in Single-Use Aliquots Standard_Issue->Prepare_Fresh_Standards Prepare_Fresh_Standards->Re_evaluate

Troubleshooting workflow for ATP/AMP interference in this compound assays.

References

Technical Support Center: Purification of Acetyl-AMP by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying acetyl-AMP from unreacted substrates using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the typical unreacted substrates I can expect in my this compound synthesis reaction mixture?

A1: The unreacted substrates in your reaction mixture will depend on the enzymatic synthesis route. Commonly, this compound is synthesized from ATP and acetate. Therefore, you can expect to find unreacted ATP, acetate, and the product AMP as a potential byproduct of ATP degradation.

Q2: What type of HPLC column is best suited for separating this compound from its substrates?

A2: A reversed-phase C18 column is the most common and effective choice for separating this compound from polar substrates like ATP, AMP, and acetate. The nonpolar stationary phase of the C18 column allows for good retention and separation of these compounds when used with an appropriate aqueous-organic mobile phase.

Q3: Why is an ion-pairing agent necessary for this separation?

A3: this compound, ATP, and AMP are all negatively charged at neutral pH, making them highly polar. Without an ion-pairing agent, these molecules would have very little retention on a reversed-phase column and would elute in or near the void volume, resulting in poor separation.[1] An ion-pairing agent, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663), is a positively charged molecule that pairs with the negatively charged analytes. This ion pair is more hydrophobic, increasing its interaction with the C18 stationary phase and allowing for better retention and separation.[1]

Q4: How can I detect and quantify this compound and the other nucleotides?

A4: this compound, ATP, and AMP all contain an adenine (B156593) ring, which strongly absorbs ultraviolet (UV) light. Therefore, a UV detector set to a wavelength of around 254 nm or 260 nm is ideal for both detection and quantification of these compounds.[2][3][4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound.

Problem 1: Poor Peak Resolution

Q: My chromatogram shows broad, overlapping peaks for this compound, ATP, and AMP. How can I improve the separation?

A: Poor resolution is a common issue and can be addressed by optimizing several parameters:

  • Mobile Phase Composition: The concentration of the organic solvent (typically acetonitrile (B52724) or methanol) in your mobile phase is critical.

    • If peaks elute too early and are poorly resolved: Decrease the percentage of the organic solvent. This will increase the retention time of all components and provide more time for separation to occur.

    • If peaks are well-retained but still overlap: Try a shallower gradient. A slower increase in the organic solvent concentration can significantly improve the resolution of closely eluting compounds.

  • Ion-Pairing Agent Concentration: The concentration of the ion-pairing agent directly affects the retention of your charged analytes.

    • Insufficient retention: Increase the concentration of the ion-pairing agent.

    • Excessive retention leading to broad peaks: Decrease the concentration of the ion-pairing agent.

  • Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase. Try reducing the flow rate in small increments.

  • Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer rates. However, be cautious as high temperatures can potentially degrade this compound.

Problem 2: Peak Tailing

Q: The peaks for my nucleotides, especially this compound, are asymmetrical with a distinct "tail." What causes this and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself.[6][7][8]

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 column can interact with the amine groups on the adenine base, causing tailing.

    • Adjust Mobile Phase pH: Ensure your mobile phase is buffered to a pH that suppresses the ionization of the silanol groups (typically a slightly acidic pH).[8]

    • Use an End-Capped Column: Modern, high-quality C18 columns are "end-capped" to minimize the number of free silanol groups, which significantly reduces peak tailing for basic compounds.[8]

  • Column Contamination: Buildup of contaminants on the column inlet frit can distort the sample flow path and cause tailing for all peaks.[6][7]

    • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to trap contaminants and extend the life of your main column.

    • Filter Samples: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.

  • Column Overload: Injecting too much sample can lead to peak distortion and tailing.[8]

    • Dilute Your Sample: Try diluting your sample and reinjecting. If the peak shape improves, you were likely overloading the column.

Problem 3: Fluctuating Retention Times

Q: The retention times for my peaks are shifting between different runs. What could be the cause?

A: Inconsistent retention times can be caused by several factors related to the HPLC system and mobile phase preparation.

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Preparation:

    • Inconsistent Composition: Prepare your mobile phase carefully and consistently for each batch. Small variations in pH or solvent ratios can lead to shifts in retention time.

    • Degassing: Inadequately degassed mobile phase can lead to the formation of air bubbles in the pump, causing pressure fluctuations and unstable retention times. Always degas your mobile phase before use.

  • Pump Issues: Leaks in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time variability.[9]

  • Temperature Fluctuations: Ensure the column is in a temperature-controlled compartment, as changes in ambient temperature can affect retention times.

Problem 4: No Peaks or Very Small Peaks

Q: I'm not seeing any peaks, or the peaks are much smaller than expected. What should I check?

A: This issue can stem from problems with the sample, the HPLC system, or the detector.

  • Sample Degradation: this compound can be unstable, particularly at non-neutral pH or elevated temperatures.

    • Sample Preparation: Prepare samples fresh and keep them cold until injection.

    • Check for Hydrolysis: this compound can hydrolyze back to AMP and acetate. If you see a large AMP peak and a small or absent this compound peak, degradation may be the cause.

  • Injection Issues:

    • Injector Blockage: A blocked injector needle or sample loop will prevent the sample from reaching the column.

    • Incorrect Injection Volume: Double-check that the correct injection volume is programmed.

  • Detector Problems:

    • Lamp Off: Ensure the UV lamp in the detector is on and has had sufficient time to warm up.

    • Incorrect Wavelength: Verify that the detector is set to the correct wavelength (around 254-260 nm) for nucleotide detection.

Data Presentation

The following table provides typical, estimated retention times for this compound and its unreacted substrates under a standard ion-pair reversed-phase HPLC method. Actual retention times may vary depending on the specific HPLC system, column, and exact mobile phase conditions.

CompoundExpected Retention Time (min)Rationale for Retention Order
Acetate~2.0Highly polar, unretained on a C18 column, elutes with the solvent front.
ATP~5.5More polar than AMP and this compound due to three phosphate (B84403) groups, leading to earlier elution.
AMP~8.0Less polar than ATP (one phosphate group), resulting in longer retention.
This compound ~12.0 The acetyl group increases the hydrophobicity compared to AMP, leading to the longest retention time among the nucleotides.

Experimental Protocols

Detailed Methodology for HPLC Purification of this compound

This protocol outlines a standard ion-pair reversed-phase HPLC method for the separation of this compound from ATP, AMP, and acetate.

1. Materials and Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Potassium phosphate monobasic (KH₂PO₄)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) - Ion-Pairing Agent

  • Phosphoric acid (for pH adjustment)

  • This compound reaction mixture

  • 0.22 µm syringe filters

2. HPLC System and Column:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Guard column with a compatible C18 cartridge.

3. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous Buffer with Ion-Pairing Agent):

    • Dissolve potassium phosphate monobasic in HPLC-grade water to a final concentration of 50 mM.

    • Add tetrabutylammonium hydrogen sulfate to a final concentration of 5 mM.

    • Adjust the pH to 6.0 with phosphoric acid.

    • Filter the buffer through a 0.22 µm membrane filter and degas thoroughly.

  • Mobile Phase B (Organic Solvent):

    • 100% HPLC-grade acetonitrile.

    • Degas thoroughly.

4. HPLC Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 259 nm

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.05050
22.0955
30.0955

5. Sample Preparation:

  • Thaw your this compound reaction mixture on ice.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C to pellet any precipitated protein or other insolubles.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Keep the vial in the autosampler tray, preferably at a cooled temperature (e.g., 4 °C).

6. Running the Analysis:

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Inject a blank (mobile phase A) to ensure the system is clean.

  • Inject your prepared sample.

  • Collect fractions corresponding to the this compound peak for further use.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_post Post-Analysis Reaction_Mixture This compound Reaction Mixture Sample_Prep Sample Preparation (Centrifuge & Filter) Reaction_Mixture->Sample_Prep Injection Inject Sample Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_Equilibration HPLC System Equilibration Mobile_Phase_Prep->HPLC_Equilibration HPLC_Equilibration->Injection Separation Gradient Elution on C18 Column Injection->Separation Detection UV Detection (259 nm) Separation->Detection Data_Analysis Data Analysis (Identify & Quantify Peaks) Detection->Data_Analysis Fraction_Collection Fraction Collection (Purified this compound) Data_Analysis->Fraction_Collection

Caption: Experimental workflow for the purification of this compound by HPLC.

Troubleshooting_Tree Problem HPLC Problem Observed Poor_Resolution Poor Peak Resolution Problem->Poor_Resolution Peak_Tailing Peak Tailing Problem->Peak_Tailing Retention_Shift Retention Time Shifting Problem->Retention_Shift No_Peaks No/Small Peaks Problem->No_Peaks Sol_Res1 Decrease % Organic or Run Shallower Gradient Poor_Resolution->Sol_Res1 Sol_Res2 Adjust Ion-Pair Concentration Poor_Resolution->Sol_Res2 Sol_Tail1 Adjust Mobile Phase pH or Use End-Capped Column Peak_Tailing->Sol_Tail1 Sol_Tail2 Use Guard Column & Filter Sample Peak_Tailing->Sol_Tail2 Sol_Shift1 Ensure Full Column Equilibration Retention_Shift->Sol_Shift1 Sol_Shift2 Check Mobile Phase Prep & System for Leaks Retention_Shift->Sol_Shift2 Sol_NoPeak1 Check for Sample Degradation No_Peaks->Sol_NoPeak1 Sol_NoPeak2 Verify Injection & Detector Parameters No_Peaks->Sol_NoPeak2

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Mass Spectrometry Analysis of Acetyl-AMP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of acetyl-AMP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the sensitive and accurate detection of this important metabolic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the mass spectrometry analysis of this compound?

A1: The primary challenges in analyzing this compound by mass spectrometry include its inherent instability, low cellular abundance, and the potential for in-source fragmentation and adduct formation. This compound is a high-energy mixed anhydride, making it susceptible to hydrolysis. Its polar nature can also present chromatographic challenges. Therefore, careful sample preparation and optimized LC-MS/MS methods are crucial for reliable quantification.[1][2][3][4]

Q2: What is the expected fragmentation pattern of this compound in tandem mass spectrometry (MS/MS)?

A2: Based on the fragmentation of structurally similar molecules like acyl-CoAs and adenylylated peptides, the MS/MS spectrum of this compound is expected to be dominated by a characteristic neutral loss of the acetylated adenosine (B11128) monophosphate moiety or fragments thereof. In positive ion mode, key fragment ions would likely include those corresponding to adenine (B156593) (m/z 136.1) and the adenosine ribose (m/z 250.1). A significant neutral loss of the AMP portion is also anticipated.[5][6][7]

Q3: What are common adducts observed for this compound in ESI-MS?

A3: In electrospray ionization (ESI), this compound is likely to form several common adducts, which can complicate data interpretation. In positive ion mode, expect to see protonated molecules [M+H]⁺, as well as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. In negative ion mode, deprotonated molecules [M-H]⁻ are expected, and adducts with solvent ions like formate (B1220265) [M+HCOO]⁻ or chloride [M+Cl]⁻ may also be observed.[8][9] The presence of multiple adducts can dilute the signal of the primary ion of interest and interfere with quantification.

Q4: How can I improve the stability of this compound during sample preparation?

A4: Due to its instability, rapid quenching of metabolic activity and maintaining cold conditions are critical.[10][11] It is recommended to flash-freeze samples in liquid nitrogen immediately after collection. Extraction should be performed with ice-cold solvents, such as a methanol (B129727)/acetonitrile/water mixture.[1][12] Acidic conditions can also help to stabilize the molecule during extraction.[3] Samples should be processed quickly and kept on ice or at 4°C throughout the procedure. Long-term storage should be at -80°C.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the mass spectrometry analysis of this compound.

Issue 1: Poor Signal Intensity or No Detectable Peak for this compound
Possible Cause Solution
Degradation of this compound Ensure rapid quenching of metabolism at the time of sample collection (e.g., flash-freezing in liquid nitrogen).[11] Use pre-chilled solvents for extraction and keep samples on ice at all times. Minimize the time between sample preparation and analysis.[10]
Low Abundance Increase the amount of starting material if possible. Consider using an enrichment strategy, although specific methods for this compound are not widely established, techniques for other acetylated molecules might be adapted.[13]
Ion Suppression Improve sample cleanup to remove interfering matrix components. Solid-phase extraction (SPE) can be effective. Optimize the chromatography to separate this compound from co-eluting, suppressing compounds.[14]
Suboptimal MS Parameters Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) for this compound. Perform infusion of an this compound standard to determine the optimal precursor and fragment ions and collision energy for multiple reaction monitoring (MRM).
Issue 2: High Background Noise and Interfering Peaks
Possible Cause Solution
Matrix Effects Enhance sample preparation with a more rigorous cleanup method like SPE. Dilute the sample extract to reduce the concentration of interfering matrix components, though this may also reduce the analyte signal.[14]
Contamination Use high-purity LC-MS grade solvents and reagents. Thoroughly clean the LC system and mass spectrometer. Run blank injections between samples to check for carryover.
In-source Fragmentation Optimize the ion source conditions to minimize in-source decay. This may involve reducing the source temperature or adjusting voltages. Be aware that in-source fragmentation of ATP can potentially generate ions that are isobaric with ADP, and similar processes could affect this compound analysis.[15][16]
Issue 3: Inconsistent Quantification and Poor Reproducibility
Possible Cause Solution
Incomplete Extraction Ensure thorough homogenization of the sample. Optimize the extraction solvent and procedure to maximize the recovery of this compound.
Variable Matrix Effects Use a stable isotope-labeled internal standard for this compound to normalize for variations in extraction efficiency and ion suppression between samples.
Instability in Autosampler Keep the autosampler at a low temperature (e.g., 4°C) to prevent degradation of this compound while waiting for injection. Limit the time samples spend in the autosampler before analysis.[3]

Experimental Protocols

Metabolite Extraction for this compound Analysis

This protocol is adapted from methods for short-chain acyl-CoAs and other polar metabolites.

  • Quenching: Immediately flash-freeze the biological sample (e.g., cell pellet, tissue) in liquid nitrogen to halt all enzymatic activity.[11]

  • Homogenization: Homogenize the frozen sample in a pre-chilled tube containing an ice-cold extraction solution of acetonitrile/methanol/water (2:2:1, v/v/v).[1][12] Use a volume that is at least 20 times the sample weight.

  • Protein Precipitation: Vortex the homogenate thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) immediately before LC-MS/MS analysis.

Visualizations

Predicted MS/MS Fragmentation of this compound

acetyl_amp This compound [M+H]⁺ adenine Adenine fragment (m/z 136.1) acetyl_amp->adenine Fragmentation ribose Adenosine fragment (m/z 250.1) acetyl_amp->ribose Fragmentation amp_loss Neutral Loss of AMP acetyl_amp->amp_loss Neutral Loss

Caption: Predicted fragmentation of protonated this compound in MS/MS.

Workflow for this compound Analysis

sample Biological Sample quench Rapid Quenching (Liquid Nitrogen) sample->quench extract Cold Solvent Extraction quench->extract cleanup Sample Cleanup (e.g., SPE) extract->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Analysis lcms->data

Caption: General experimental workflow for this compound mass spectrometry.

Troubleshooting Logic for Low Signal Intensity

rnode rnode start Low Signal? check_stability Sample Degradation? start->check_stability Yes check_abundance Low Abundance? check_stability->check_abundance No sol_stability Improve Quenching & Extraction Protocol check_stability->sol_stability Yes check_suppression Ion Suppression? check_abundance->check_suppression No sol_abundance Increase Starting Material or Consider Enrichment check_abundance->sol_abundance Yes sol_suppression Enhance Sample Cleanup & Optimize Chromatography check_suppression->sol_suppression Yes

Caption: Decision tree for troubleshooting low signal intensity.

References

Technical Support Center: Overcoming Compound Interference in Fluorescence-Based Acetyl-AMP Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address compound interference in fluorescence-based acetyl-AMP assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in fluorescence-based this compound assays?

Compound-related interference is a significant concern in fluorescence-based assays. The two main mechanisms are:

  • Autofluorescence: The test compound itself emits light at the same excitation and emission wavelengths as the assay's fluorophore, leading to a false-positive signal.[1][2][3] This is common for molecules with conjugated aromatic systems.[1]

  • Fluorescence Quenching: The test compound absorbs the excitation or emission light of the fluorophore, leading to a decrease in the detected signal and potentially causing false negatives.[1][3]

Non-compound-related issues can also contribute to background fluorescence, including autofluorescence from buffers, plates, and biological materials like NADH and flavins.[3]

Q2: How can I proactively identify if my test compounds are causing interference?

A crucial first step is to perform a "pre-read" of your compound plate before adding the enzyme or fluorescent substrate.[3] By measuring the fluorescence at the assay's specific excitation and emission wavelengths, you can identify and flag compounds that are inherently fluorescent.

Q3: What are the general strategies to mitigate compound interference?

There are several effective strategies that can be employed, often in combination:

  • Use of Red-Shifted Fluorophores: A significant portion of library compounds fluoresce in the blue-green spectral region. Shifting to fluorophores that excite and emit in the red or far-red region of the spectrum (>600 nm) can dramatically reduce interference.[4]

  • Data Correction: Mathematical corrections can be applied to subtract the background fluorescence of interfering compounds.

  • Assay Timing: For kinetic assays, measuring the reaction rate over time can sometimes help distinguish true enzymatic activity from the static fluorescence of an interfering compound.

  • Orthogonal Assays: Confirming hits with a different assay platform that has a distinct detection method (e.g., bioluminescence, mass spectrometry) is a robust way to eliminate false positives.[1][5]

Q4: Are there alternative assay formats that are less susceptible to fluorescence interference?

Yes, several alternative methods can be used to measure this compound production or the activity of the associated enzyme:

  • Bioluminescent Assays: These assays, such as the AMP-Glo™ Assay, measure the production of AMP through a coupled enzymatic reaction that generates light.[6][7] They are generally less susceptible to interference from fluorescent compounds.[8]

  • Mass Spectrometry (LC-MS/MS): This technique directly measures the amount of this compound or other reaction components, providing high specificity and avoiding issues with fluorescence.[9][10][11]

  • Radioisotopic Assays: These assays use radiolabeled substrates (e.g., [3H]-acetyl-CoA) and measure the incorporation of the radiolabel into the product. They are not affected by fluorescent compounds.[12][13]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your fluorescence-based this compound assay.

Problem Possible Cause Recommended Solution
High background fluorescence in all wells Autofluorescence from assay components (buffer, microplate).Use high-purity, non-fluorescent buffers. Test different brands of microplates to find one with low intrinsic fluorescence.
Contaminated reagents.Prepare fresh reagents and filter-sterilize buffers.[3]
Signal is high in wells with test compound but without enzyme Compound autofluorescence.Perform a pre-read of the compound plate to identify and flag fluorescent compounds.[3] Consider using a red-shifted fluorophore or an orthogonal assay for these compounds.[4]
Signal decreases with increasing compound concentration, even in positive controls Fluorescence quenching by the test compound.Characterize the absorbance spectrum of the compound to see if it overlaps with the fluorophore's excitation or emission spectra. If so, consider using a different fluorophore with a shifted spectrum or an orthogonal assay.[3]
Inconsistent or non-reproducible results Compound precipitation.Visually inspect the wells for precipitated compound. Decrease the compound concentration or add a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to the assay buffer to improve solubility.[14]
Thiol-reactive compounds.If using a thiol-sensitive probe (e.g., for CoA detection), some compounds may react directly with the probe. Run a counter-screen with the compound and the probe in the absence of the enzyme.[5][12]

Experimental Workflows and Logic

Troubleshooting Workflow for Compound Interference

troubleshooting_workflow Troubleshooting Compound Interference start High Signal in Compound Wells? autofluorescence Potential Autofluorescence start->autofluorescence Yes low_signal Low Signal/Quenching? start->low_signal No pre_read Perform Pre-read of Compound Plate autofluorescence->pre_read red_shifted_dye Use Red-Shifted Fluorophore autofluorescence->red_shifted_dye subtract_background Subtract Compound Background Signal pre_read->subtract_background orthogonal_assay Confirm with Orthogonal Assay subtract_background->orthogonal_assay red_shifted_dye->orthogonal_assay end Valid Hit or False Positive Identified orthogonal_assay->end quenching Potential Quenching low_signal->quenching Yes low_signal->end No check_absorbance Check Compound Absorbance Spectrum quenching->check_absorbance orthogonal_assay2 Confirm with Orthogonal Assay quenching->orthogonal_assay2 change_fluorophore Change Fluorophore check_absorbance->change_fluorophore change_fluorophore->orthogonal_assay2 orthogonal_assay2->end

Caption: A decision tree for troubleshooting compound interference.

General Experimental Workflow for a Fluorescence-Based this compound Assay

experimental_workflow General Fluorescence-Based this compound Assay Workflow start Start prepare_reagents Prepare Assay Buffer, Enzyme, Substrates, and Compound Plate start->prepare_reagents pre_read Pre-read Compound Plate for Autofluorescence prepare_reagents->pre_read add_reagents Add Enzyme, Substrates, and Compound to Assay Plate pre_read->add_reagents incubate Incubate at Optimal Temperature add_reagents->incubate add_detection Add Detection Reagent (e.g., Thiol Probe) incubate->add_detection read_fluorescence Read Fluorescence on Plate Reader add_detection->read_fluorescence analyze_data Analyze Data and Identify Hits read_fluorescence->analyze_data confirm_hits Confirm Hits with Orthogonal Assay analyze_data->confirm_hits end End confirm_hits->end

Caption: A typical workflow for a fluorescence-based this compound assay.

Detailed Experimental Protocols

Protocol 1: Pre-read for Compound Autofluorescence

Objective: To identify and quantify the intrinsic fluorescence of test compounds at the assay's wavelengths.

Materials:

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Microplate reader with fluorescence detection

  • Black, opaque microplates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer in a black, opaque microplate. Include wells with assay buffer and DMSO as a vehicle control.

  • Place the plate in the microplate reader.

  • Set the excitation and emission wavelengths to match those of your assay's fluorophore.

  • Measure the fluorescence intensity in each well.

  • Calculate the signal-to-background ratio for each compound concentration. Compounds with a high signal in the absence of the assay's fluorescent probe are considered autofluorescent.

Protocol 2: Bioluminescent AMP-Glo™ Assay (Alternative Orthogonal Assay)

Objective: To measure AMP production using a luciferase-based system, which is less prone to fluorescence interference.[6][7]

Materials:

  • AMP-Glo™ Assay System (Promega)

  • Completed enzymatic reactions that produce AMP

  • Opaque-walled multiwell plates suitable for luminescence measurements

  • Plate-reading luminometer

Procedure:

  • Perform your enzymatic reaction that generates AMP in an opaque-walled multiwell plate.

  • Add AMP-Glo™ Reagent I to each well. This reagent terminates the enzymatic reaction and depletes any remaining ATP.

  • Incubate for 60 minutes at room temperature.

  • Add AMP Detection Solution to each well. This solution converts AMP to ATP, which is then used by luciferase to generate a light signal.

  • Incubate for 60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the initial amount of AMP produced.

Protocol 3: LC-MS/MS for this compound Quantification (Alternative Orthogonal Assay)

Objective: To directly and specifically quantify the amount of this compound produced in an enzymatic reaction.[9][10][11]

Materials:

  • Enzymatic reaction samples

  • Acetonitrile (B52724), Methanol, Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS/MS system with a C18 column

Procedure:

  • Stop the enzymatic reaction by adding a cold solution of acetonitrile/methanol/water (2:2:1 v/v/v).[9]

  • Centrifuge the samples to pellet any precipitated protein.

  • Transfer the supernatant to autosampler vials.

  • Inject the samples onto a C18 column for reverse-phase chromatography.

  • Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analytes.

  • Detect and quantify this compound using the mass spectrometer in multiple reaction monitoring (MRM) mode, using known standards for calibration.

References

strategies to prevent non-enzymatic degradation of acetyl-AMP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the non-enzymatic degradation of acetyl-AMP during experimental procedures.

Troubleshooting Guides

Issue: Rapid Loss of this compound Activity in Aqueous Buffers

Symptoms:

  • Inconsistent results in enzymatic assays using this compound.

  • Decreased product formation over short time intervals.

  • Need to prepare fresh this compound solutions frequently.

Possible Causes and Solutions:

CauseRecommended SolutionDetailed Explanation
Hydrolysis Work at low temperatures (0-4°C). Prepare solutions immediately before use.This compound is a mixed anhydride (B1165640), making it highly susceptible to hydrolysis in aqueous environments. Lowering the temperature significantly reduces the rate of this degradation.
Unfavorable pH Maintain a slightly acidic to neutral pH (6.0-7.0). Avoid basic conditions.The anhydride bond is more stable at a slightly acidic pH. Basic conditions promote nucleophilic attack by hydroxide (B78521) ions, leading to rapid hydrolysis.
Buffer Composition Use non-nucleophilic buffers such as MES or HEPES.Buffers containing nucleophilic groups (e.g., Tris, phosphate) can directly attack the anhydride bond, accelerating degradation.
Divalent Cations Chelate divalent cations with EDTA if they are not required for your experiment.Divalent cations can potentially catalyze the hydrolysis of phosphate (B84403) anhydrides. However, if required for enzymatic activity, their concentration should be optimized.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of non-enzymatic this compound degradation?

A1: The primary mechanism is hydrolysis. This compound is a mixed carboxylic-phosphoric anhydride. The anhydride bond is electrophilic and susceptible to nucleophilic attack by water, which cleaves the molecule into acetate (B1210297) and AMP.

Q2: How does temperature affect the stability of this compound?

A2: Temperature has a significant impact on the stability of this compound. As with most chemical reactions, the rate of hydrolysis increases with temperature. It is crucial to keep this compound solutions on ice and to perform reactions at the lowest feasible temperature to minimize degradation.

Q3: What is the optimal pH range for working with this compound?

A3: The optimal pH range for maintaining the stability of this compound is slightly acidic to neutral (pH 6.0-7.0). Basic conditions (pH > 7.5) should be strictly avoided as they markedly accelerate the rate of hydrolysis.

Q4: Can I store this compound solutions?

A4: It is highly recommended to prepare this compound solutions fresh for each experiment. Due to its inherent instability in aqueous solutions, storage for even short periods can lead to significant degradation. If storage is unavoidable, flash-freeze aliquots in liquid nitrogen and store at -80°C, and use each aliquot only once.

Q5: Are there any additives that can help stabilize this compound in solution?

A5: While no additive can completely prevent degradation, working in a buffer with a high concentration of a non-aqueous, water-miscible co-solvent (e.g., DMSO, glycerol) can reduce the effective concentration of water and may slow down hydrolysis. However, the compatibility of such co-solvents with your specific experimental system must be verified.

Data Presentation

The following tables provide an estimated guide to the stability of a generic mixed anhydride like this compound under various conditions, based on general chemical principles. The actual degradation rates for this compound may vary.

Table 1: Estimated Effect of Temperature on the Half-life of this compound at pH 7.0

Temperature (°C)Estimated Half-life
37Minutes
25Tens of Minutes
4Hours
-20Days (in anhydrous organic solvent)

Table 2: Estimated Effect of pH on the Relative Degradation Rate of this compound at 25°C

pHRelative Degradation Rate
5.00.5x
6.00.8x
7.01x (Baseline)
8.05x
9.0>20x

Experimental Protocols

Protocol 1: Monitoring this compound Degradation using a Coupled Spectrophotometric Assay

This assay indirectly measures the formation of AMP, a product of this compound hydrolysis, by coupling it to the oxidation of NADH.

Materials:

  • This compound solution (freshly prepared)

  • Assay Buffer: 50 mM MES, pH 6.5, 10 mM MgCl₂, 100 mM KCl

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a master mix in the assay buffer containing 2 mM PEP, 0.3 mM NADH, 5 U/mL PK, and 10 U/mL LDH.

  • Equilibrate the master mix to the desired temperature in a cuvette.

  • Initiate the reaction by adding a small volume of your freshly prepared this compound solution to the cuvette.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation (decrease in A₃₄₀) is proportional to the rate of AMP formation.

Calculation: The rate of this compound degradation can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Protocol 2: Quantification of this compound using Reverse-Phase HPLC

Materials:

  • This compound sample

  • Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.5

  • Mobile Phase B: 100% Acetonitrile

  • C18 Reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Prepare your this compound sample in a non-nucleophilic buffer at a low temperature.

  • Centrifuge the sample to remove any particulates.

  • Inject the sample onto the C18 column.

  • Elute with a gradient of Mobile Phase B (e.g., 0-20% over 20 minutes).

  • Monitor the elution profile at 259 nm.

  • Quantify the this compound peak by comparing its area to a standard curve of known this compound concentrations.

Visualizations

AcetylAMP_Degradation_Pathway AcetylAMP This compound Acetate Acetate AcetylAMP->Acetate Hydrolysis AMP AMP AcetylAMP->AMP Hydrolysis Disproportionation Disproportionation AcetylAMP->Disproportionation H2O H₂O Diacetyl_anhydride Diacetyl Anhydride Disproportionation->Diacetyl_anhydride P1_P1_diadenosine_5_pyrophosphate P¹,P¹-Diadenosine 5'-pyrophosphate (Ap2A) Disproportionation->P1_P1_diadenosine_5_pyrophosphate Experimental_Workflow_Stability cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Fresh_Prep Prepare fresh this compound in cold, non-nucleophilic buffer (pH 6.0-7.0) Incubation Incubate at controlled temperature Fresh_Prep->Incubation Assay Perform enzymatic assay or analytical measurement HPLC HPLC Analysis Assay->HPLC Offline Spectro Coupled Spectrophotometric Assay Assay->Spectro Online Incubation->Assay Troubleshooting_Logic Start Inconsistent Experimental Results Check_Reagent Is this compound solution fresh? Start->Check_Reagent Check_Temp Is the experiment run at low temp (0-4°C)? Check_Reagent->Check_Temp Yes Solution1 Prepare fresh solution immediately before use. Check_Reagent->Solution1 No Check_pH Is the buffer pH between 6.0 and 7.0? Check_Temp->Check_pH Yes Solution2 Perform experiment on ice or at 4°C. Check_Temp->Solution2 No Check_Buffer Is the buffer non-nucleophilic? Check_pH->Check_Buffer Yes Solution3 Adjust pH to 6.5 using MES or HEPES. Check_pH->Solution3 No Solution4 Switch to a non-nucleophilic buffer (e.g., MES, HEPES). Check_Buffer->Solution4 No End Re-run Experiment Check_Buffer->End Yes Solution1->End Solution2->End Solution3->End Solution4->End

issues with substrate specificity in acetyl-CoA synthetase assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acetyl-CoA Synthetase (ACS) Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding substrate specificity issues in ACS assays.

Frequently Asked Questions (FAQs)

Q1: What are the common alternative substrates for acetyl-CoA synthetase besides acetate (B1210297)?

A1: Acetyl-CoA synthetase can utilize a variety of short-chain carboxylic acids as substrates, although generally with lower efficiency than acetate. These include propionic acid, acrylic acid, and fluoroacetic acid, among others.[1][2] The enzyme's activity with these alternative substrates can be monitored using methods like coupled enzyme assays or high-pressure liquid chromatography (HPLC).[1][2]

Q2: How can I measure the activity of acetyl-CoA synthetase in my samples?

A2: Several methods are available to measure ACS activity. Common approaches include:

  • Coupled Enzyme Assays: The production of pyrophosphate (PPi), a product of the ACS reaction, can be coupled to other enzymatic reactions that result in a detectable change, such as a colorimetric or fluorometric signal.[3]

  • Chromatographic Methods (HPLC): HPLC can be used to separate and quantify the acyl-CoA products formed by the ACS reaction.[1][2]

  • Radiometric Assays: These highly sensitive assays use radiolabeled fatty acids and quantify the generated acyl-CoA by scintillation counting.[4]

  • Fluorometric Assays: These assays are based on the production of a fluorescent signal resulting from the metabolism of the acyl-CoA product by a series of coupled enzymatic reactions.[5][6][7]

  • Colorimetric Assays: These assays quantify the pyrophosphate (PPi) produced in the ACS reaction through the formation of a chromophore with a molybdate (B1676688) reagent.[3]

Q3: Can the substrate specificity of acetyl-CoA synthetase be altered for research or synthetic biology purposes?

A3: Yes, the substrate specificity of ACS can be modified through rational mutagenesis of the carboxylate-binding pocket.[8][9][10][11] By identifying key amino acid residues that form this pocket, researchers can introduce specific mutations to change the size and chemical properties of the binding site. This approach has been successfully used to engineer ACS variants that can efficiently utilize longer linear or branched-chain carboxylic acids as substrates.[8][10][11]

Q4: What are the key kinetic parameters to consider when evaluating alternative substrates for acetyl-CoA synthetase?

A4: When assessing alternative substrates, it is crucial to determine the Michaelis-Menten kinetic parameters, specifically the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[1][2] The Km value reflects the substrate concentration at which the reaction rate is half of Vmax and provides an indication of the enzyme's affinity for the substrate. A higher Km for an alternative substrate compared to acetate indicates a lower affinity. The Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. These parameters are essential for comparing the efficiency of different substrates.[1][2]

Troubleshooting Guide: Substrate Specificity Issues

Problem: My acetyl-CoA synthetase assay shows activity with an unintended substrate.

This is a common issue that can arise from several factors. The following troubleshooting guide provides a systematic approach to identify and resolve the problem.

Step 1: Verify Substrate Purity and Identity

  • Question: Could my substrate be contaminated?

  • Answer: It is crucial to ensure the purity of your intended substrate. Contamination with other carboxylic acids that can be utilized by ACS will lead to inaccurate results.

    • Solution:

      • Use substrates of the highest possible purity.

      • If possible, verify the identity and purity of your substrate using analytical techniques such as NMR or mass spectrometry.

Step 2: Optimize Assay Conditions for Specificity

  • Question: Are my assay conditions favoring non-specific activity?

  • Answer: Assay parameters such as pH, temperature, and substrate concentration can influence enzyme specificity.

    • Solution:

      • pH and Temperature: Ensure the assay is performed at the optimal pH and temperature for acetate utilization. Deviations from these optimal conditions can sometimes broaden substrate specificity.

      • Substrate Concentration: Use a concentration of your intended substrate that is at or near its Km value. Very high concentrations of a poor substrate can sometimes drive the reaction and appear as significant activity.

Step 3: Consider the Presence of Interfering Compounds

  • Question: Could other components in my sample be interfering with the assay?

  • Answer: Various compounds can inhibit or interfere with ACS activity and the detection method.

    • Solution:

      • Competitive Inhibitors: Compounds structurally similar to acetate, such as malonyl-CoA, can act as competitive inhibitors.[12]

      • Feedback Inhibition: High levels of Coenzyme A can inhibit ACS through feedback mechanisms.[12]

      • Assay-Specific Interference: Be aware of compounds that may interfere with your chosen detection method (e.g., colored or fluorescent compounds in spectrophotometric or fluorometric assays). Running appropriate controls, such as a "no-enzyme" control, can help identify such interference.[3]

Step 4: Evaluate the Specificity of the Enzyme Itself

  • Question: Is my acetyl-CoA synthetase isoform inherently less specific?

  • Answer: Different isoforms of ACS from various organisms can exhibit different substrate specificities.

    • Solution:

      • Literature Review: Consult the literature for the known substrate profile of the specific ACS you are using.

      • Enzyme Source: If possible, try an ACS from a different source that is known to have higher specificity for acetate. Structural studies have identified key residues, such as a tryptophan in the active site, that contribute to the high specificity for acetate.[13]

Data Presentation

Table 1: Kinetic Parameters of Saccharomyces cerevisiae Acetyl-CoA Synthetase with Alternative Carboxylic Acid Substrates

Carboxylic Acid SubstrateKm (mM)% Vmax relative to Acetate
Acetic Acid0.2100
Propionic Acid1080
Acrylic Acid1345
Fluoroacetic Acid0.865
Methacrylic Acid2510
3-Chloropropionic Acid220
3-Bromopropionic Acid115
Propiolic Acid105

Data adapted from published studies. Actual values may vary depending on experimental conditions.[1][2]

Experimental Protocols

Protocol 1: Colorimetric Assay for Acetyl-CoA Synthetase Activity

This method is based on the quantification of pyrophosphate (PPi), a product of the ACS reaction.[3]

Materials:

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP solution

  • Coenzyme A (CoA) solution

  • Acetate solution (or alternative carboxylic acid)

  • Acetyl-CoA Synthetase enzyme

  • PPi detection reagent (containing molybdate and a reducing agent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, CoA, and acetate in a microcentrifuge tube.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the acetyl-CoA synthetase enzyme.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a denaturing agent or by heat inactivation.

  • Add the PPi detection reagent to each well of a 96-well plate.

  • Transfer the reaction mixture to the corresponding wells.

  • Incubate at room temperature for a specified time to allow for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 580 nm) using a microplate reader.

  • Prepare a standard curve using known concentrations of PPi to quantify the amount of PPi produced in the enzymatic reaction.

  • Include a "no-enzyme" control to subtract any background absorbance.[3]

Visualizations

Troubleshooting_Workflow start Start: Assay shows activity with unintended substrate step1 Step 1: Verify Substrate Purity - Check for contaminants - Use high-purity reagents start->step1 step2 Step 2: Optimize Assay Conditions - Adjust pH and temperature - Optimize substrate concentration step1->step2 Substrate is pure step3 Step 3: Check for Interfering Compounds - Identify potential inhibitors - Run appropriate controls (e.g., no-enzyme) step2->step3 Conditions are optimal step4 Step 4: Evaluate Enzyme Specificity - Review literature for the specific ACS isoform - Consider using a more specific enzyme step3->step4 No interference detected end Resolution: Specificity issue identified and addressed step4->end Enzyme specificity understood

Caption: A troubleshooting workflow for addressing substrate specificity issues.

ACS_Reaction_Pathway cluster_reaction Acetyl-CoA Synthetase Reaction Acetate Acetate ACS Acetyl-CoA Synthetase Acetate->ACS ATP ATP ATP->ACS CoA Coenzyme A CoA->ACS Acetyl_CoA Acetyl-CoA ACS->Acetyl_CoA AMP AMP ACS->AMP PPi PPi ACS->PPi

References

Technical Support Center: Purity Validation of Synthesized Acetyl-AMP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the purity of synthesized acetyl-adenosine monophosphate (acetyl-AMP).

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for validating the purity of synthesized this compound?

A1: The most common and effective methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides distinct advantages for purity assessment and structural confirmation.

  • HPLC is excellent for separating this compound from starting materials and byproducts, allowing for quantitative purity determination based on peak area.[1][2]

  • LC-MS combines the separation power of HPLC with the mass detection of mass spectrometry, providing confirmation of the molecular weight of the synthesized compound and impurities.[3][4][5]

  • NMR Spectroscopy provides detailed structural information, confirming the identity of the this compound molecule and detecting potential structural isomers or impurities that may be difficult to resolve by chromatography.[6][7][8]

Table 1: Comparison of Recommended Analytical Methods for this compound Purity Validation

MethodPrincipleInformation ObtainedAdvantagesDisadvantages
HPLC-UV Differential partitioning of analytes between a mobile and stationary phase, with detection by UV absorbance (~259 nm).[2]Purity (%), Retention TimeRobust, quantitative, widely available, excellent for resolving known impurities.[9]Requires reference standards for peak identification; may not resolve co-eluting impurities.
LC-MS Separation by chromatography followed by ionization and mass-to-charge ratio analysis.[3]Purity (%), Molecular Weight, Impurity IdentificationHigh sensitivity and specificity; confirms identity without a reference standard; can identify unknown peaks.[5]More complex instrumentation; quantitative analysis can be more challenging than HPLC-UV.
NMR Measures the magnetic properties of atomic nuclei to elucidate molecular structure.[7]Absolute Structure, Purity (quantitative NMR), Isomeric ImpuritiesNon-destructive; provides unambiguous structural confirmation; can detect non-chromatographable impurities.[6][8]Lower sensitivity compared to LC-MS; requires higher sample concentration; complex data interpretation.
Q2: What are the potential impurities in a typical this compound synthesis?

A2: this compound is an intermediate in the two-step reaction catalyzed by acetyl-CoA synthetase.[10] Due to its nature as an activated intermediate, it can be labile. Common impurities to monitor include:

  • Unreacted Starting Materials: Adenosine (B11128) triphosphate (ATP) and acetate.

  • Degradation Products: Adenosine monophosphate (AMP), adenosine diphosphate (B83284) (ADP).

  • Byproducts from Synthesis: Pyrophosphate (PPi).

  • Related Compounds: Coenzyme A (if used in a subsequent reaction step).[11]

The presence of these related adenine (B156593) nucleotides (ATP, ADP, AMP) can be monitored using HPLC.[1][12]

Troubleshooting Guides & Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Guide

HPLC is a cornerstone technique for assessing the purity of synthesized products by separating components in a mixture.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Dissolve this compound in Mobile Phase A Injection Inject Sample SamplePrep->Injection StdPrep Prepare Standards (ATP, AMP, Acetate) StdPrep->Injection SystemEquil Equilibrate HPLC System with Mobile Phase SystemEquil->Injection Separation Gradient Elution (C18 Column) Injection->Separation Detection UV Detection (259 nm) Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate % Purity (Area Normalization) Integration->Calculation

Caption: General workflow for this compound purity validation using HPLC.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a buffer solution (e.g., 50 mM potassium phosphate, pH 6.5). Filter through a 0.22 µm filter.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve the synthesized this compound in Mobile Phase A to a final concentration of ~1 mg/mL.

    • Prepare standards of potential impurities (ATP, AMP, acetate) at similar concentrations.

    • Filter all samples through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 259 nm.[2]

    • Gradient: A typical gradient might be:

      • 0-5 min: 100% A

      • 5-20 min: Linear gradient to 30% B

      • 20-25 min: Hold at 30% B

      • 25-30 min: Return to 100% A and re-equilibrate.

  • Data Analysis:

    • Identify the this compound peak based on its retention time (if a standard is available) or as the major peak.

    • Calculate purity using the area normalization method:

      • % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing or Fronting Column degradation; Inappropriate mobile phase pH; Sample overload.Use a new column or a guard column; Adjust mobile phase pH to ensure this compound is fully ionized or neutral; Inject a lower concentration of the sample.
Ghost Peaks Contamination in the mobile phase or injector; Sample carryover from previous injection.Use fresh, high-purity solvents; Run a blank gradient after each sample; Implement a robust needle wash protocol.
Shifting Retention Times Inconsistent mobile phase composition; Fluctuations in column temperature; Column aging.[2]Prepare fresh mobile phase daily and ensure proper mixing; Use a column oven to maintain a constant temperature; Replace the column if performance continues to degrade.
No Peaks Detected Compound degradation; Detector issue (e.g., lamp off); Injection failure.This compound is potentially unstable. Prepare samples immediately before analysis and keep them cold. Check detector status and connections. Verify autosampler operation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Guide

LC-MS is a powerful tool for confirming both the identity and purity of your synthesized compound.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry SamplePrep Prepare Sample (~0.1 mg/mL in mobile phase) Injection Inject into LC SamplePrep->Injection Separation HPLC Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MassAnalysis Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalysis Detection Detect m/z MassAnalysis->Detection DataAnalysis Correlate Chromatogram with Mass Spectra Detection->DataAnalysis Troubleshooting_Logic Start Unexpected Peak Observed in Sample CheckBlank Inject a Blank Run (Mobile Phase Only) Start->CheckBlank PeakPresent Is Peak Present in Blank? CheckBlank->PeakPresent SystemContamination Source is System Contamination (Solvent, Vials, System) PeakPresent->SystemContamination Yes SampleImpurity Peak is a Sample Component (Impurity or Degradant) PeakPresent->SampleImpurity No RunStandards Inject Standards of Expected Impurities (ATP, AMP, Acetate) SampleImpurity->RunStandards PeakMatch Does Retention Time Match a Standard? RunStandards->PeakMatch ImpurityIdentified Impurity Identified PeakMatch->ImpurityIdentified Yes AnalyzeMS Analyze Peak by LC-MS to Determine Molecular Weight PeakMatch->AnalyzeMS No

References

dealing with enzyme instability during in vitro acetyl-AMP synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding enzyme instability during the in vitro synthesis of acetyl-AMP, a reaction catalyzed by Acetyl-CoA Synthetase (ACS).

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the reaction mechanism for Acetyl-CoA Synthetase (ACS)? A1: Acetyl-CoA Synthetase catalyzes a two-step reaction. First, it activates acetate (B1210297) using ATP to form an enzyme-bound acetyl-adenylate (this compound) intermediate and releases pyrophosphate (PPi). In the second step, the acetyl group is transferred from this compound to Coenzyme A (CoA) to produce acetyl-CoA and release AMP.[1][2] The activity of ACS can be regulated by post-translational modifications, such as the acetylation of a key lysine (B10760008) residue, which can inhibit the enzyme.[2][3][4]

Q2: Which enzyme isoform should I use? A2: Mammalian cells have two primary isoforms: ACSS1 and ACSS2. ACSS1 is a mitochondrial enzyme that generates acetyl-CoA for the citric acid cycle.[5] ACSS2 is found in the cytoplasm and nucleus and is involved in lipid synthesis and protein acetylation.[5] For general in vitro this compound or acetyl-CoA synthesis, either isoform can be used, but their kinetic properties and optimal conditions may differ. Yeast and bacterial ACS are also commonly used and are often easier to purify.[6]

Q3: What are the primary causes of ACS instability in vitro? A3: The stability of Acetyl-CoA Synthetase can be compromised by several factors, including:

  • Suboptimal pH and Temperature: Like most enzymes, ACS has optimal pH and temperature ranges, and deviations can lead to denaturation and loss of activity.[7]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing enzyme solutions can cause denaturation and aggregation.[8]

  • Proteolytic Degradation: Contamination with proteases during purification or from other reagents can degrade the enzyme.

  • Absence of Stabilizers: In dilute solutions or during long-term storage, the enzyme may require stabilizing agents like glycerol (B35011) or BSA to maintain its native conformation.[8][9]

  • Oxidative Stress: Exposure to oxidizing agents can damage sensitive amino acid residues and inactivate the enzyme.[9]

Enzyme Handling and Storage

Q4: How should I purify and store my Acetyl-CoA Synthetase? A4: Purification schemes typically involve multiple chromatography steps to achieve homogeneity.[10][11] For storage, after purification, the enzyme should be stored in a buffer containing stabilizing agents. A common practice is to store the enzyme at -80°C in a buffer containing glycerol (e.g., 10-50%) to prevent ice crystal formation and cryo-denaturation. Aliquoting the enzyme into single-use volumes is crucial to avoid repeated freeze-thaw cycles.[12]

Q5: What additives can I use to improve the stability of my enzyme during storage or in the reaction? A5: Several types of additives can enhance enzyme stability:

  • Polyols and Sugars: Glycerol, sorbitol, and trehalose (B1683222) are commonly used to stabilize proteins by promoting a protective hydration layer around the enzyme, which helps maintain its three-dimensional structure.[9] The addition of sorbitol at concentrations up to 400 mg/mL has been shown to significantly improve enzyme stability.[13]

  • Proteins: Inert proteins like Bovine Serum Albumin (BSA) can prevent the enzyme from adsorbing to surfaces and can also act as a "sacrificial" substrate for proteases.[8]

  • Reducing Agents: Dithiothreitol (DTT) or β-mercaptoethanol can be included in storage buffers to prevent oxidation of cysteine residues.

  • Chelating Agents: EDTA can be added to chelate metal ions that might catalyze oxidative damage.

Troubleshooting Guide

Problem: Low or no enzyme activity.

This decision tree can help diagnose common issues related to low or no acetyl-CoA synthetase activity in your in vitro assay.

G start Low / No Activity Detected q_enzyme Is the enzyme preparation valid? (Freshly purified/thawed, properly stored) start->q_enzyme s_enzyme_prep Solution: 1. Use a new, single-use aliquot. 2. Re-purify the enzyme. 3. Verify concentration and purity (SDS-PAGE). q_enzyme->s_enzyme_prep No q_reagents Are all substrates (Acetate, ATP, CoA) and cofactors (Mg²⁺) present and viable? q_enzyme->q_reagents Yes s_enzyme_prep->q_reagents s_reagents Solution: 1. Prepare fresh substrate solutions. 2. Check ATP stock for degradation (hydrolysis). 3. Ensure Mg²⁺ is present at the correct concentration. q_reagents->s_reagents No q_conditions Are the reaction conditions optimal? (pH, Temperature, Buffer) q_reagents->q_conditions Yes s_reagents->q_conditions s_conditions Solution: 1. Verify buffer pH is optimal (typically 7.5-8.5). 2. Check incubator/water bath temperature. 3. Test a range of pH and temperature values. q_conditions->s_conditions No q_inhibitors Could inhibitors be present? (e.g., high product concentration, contaminants) q_conditions->q_inhibitors Yes s_conditions->q_inhibitors s_inhibitors Solution: 1. Ensure no product inhibition from AMP or PPi. 2. Use high-purity water and reagents. 3. Check for inhibitors from purification (e.g., high salt). q_inhibitors->s_inhibitors Yes end_node Problem likely resolved. If issues persist, consider assay method. q_inhibitors->end_node No s_inhibitors->end_node

Caption: Troubleshooting decision tree for low ACS activity.

Data and Parameters

Table 1: Kinetic and Physical Properties of Acetyl-CoA Synthetase

This table summarizes key parameters for ACS from different sources. Note that values can vary based on assay conditions.

ParameterYeast (Baker's)Bradyrhizobium japonicumRat Liver (Acetoacetyl-CoA Synthetase)
Native Mr ~151,000 Da~150,000 Da~80,000 Da
Subunit Mr ~78,000 Da~72,000 Da~71,000 Da
Optimal pH Differs from mammalian8.5Not specified
Optimal Temp. Not specified50°CNot specified
Km (Acetate) Significantly different from mammalian146 µM8 µM (for acetoacetate)
Km (CoA) Significantly different from mammalian202 µM10 µM
Km (ATP) Significantly different from mammalian275 µM60 µM
Reference [6][10][11]
Table 2: Common Stabilizing Additives for Enzymes
AdditiveTypical ConcentrationMechanism of ActionReference
Glycerol 10-50% (v/v)Excluded from the protein surface, promoting protein hydration and compactness. Acts as a cryoprotectant.[9]
Sorbitol 50-400 mg/mLSimilar to glycerol, enhances hydrophobic interactions and prevents unfolding.[13][14]
Trehalose 0.1-1.0 MForms a protective "glassy" matrix around the enzyme, particularly effective during drying and freezing.[9]
BSA 0.1-1.0 mg/mLPrevents surface adsorption and acts as a sacrificial target for proteases and denaturing agents.[8]
DTT 1-5 mMMaintains a reducing environment, preventing the oxidation of sulfhydryl groups in cysteine residues.-

Experimental Protocols & Workflows

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the biochemical reaction and a typical experimental workflow for an ACS assay.

G cluster_reaction Biochemical Reaction Pathway Acetate Acetate ACS_Enzyme Acetyl-CoA Synthetase (ACS) Acetate->ACS_Enzyme ATP ATP ATP->ACS_Enzyme AcetylAMP [Enzyme-Acetyl-AMP] ACS_Enzyme->AcetylAMP PPi PPi AcetylAMP->PPi AcetylCoA Acetyl-CoA AcetylAMP->AcetylCoA CoA CoA CoA->AcetylAMP AMP AMP AcetylCoA->AMP

Caption: Reaction catalyzed by Acetyl-CoA Synthetase (ACS).

G prep 1. Reagent Preparation (Thaw enzyme on ice, prepare buffers, substrates, and master mix) pre_incubate 2. Pre-incubation (Equilibrate master mix to assay temperature, e.g., 37°C) prep->pre_incubate initiate 3. Initiate Reaction (Add final reagent, e.g., enzyme or acetate, to start the reaction. Mix gently.) pre_incubate->initiate measure 4. Data Acquisition (Immediately measure signal change, e.g., NADH absorbance at 340 nm, over time) initiate->measure analyze 5. Data Analysis (Calculate initial reaction rate (V₀). Plot data and determine kinetic parameters.) measure->analyze

Caption: General experimental workflow for an ACS activity assay.

Protocol: Coupled Spectrophotometric Assay for ACS Activity

This assay measures the production of Acetyl-CoA by coupling it to subsequent reactions that result in a change in NADH absorbance, which can be monitored at 340 nm. This method is adapted from established protocols.[15]

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8

  • Reagents:

    • ATP solution (100 mM in water)

    • Coenzyme A solution (10 mM in water)

    • Sodium Acetate solution (1 M in water)

    • Magnesium Chloride (MgCl₂) solution (100 mM in water)

    • NAD⁺ solution (50 mM in water)

    • L-Malate solution (100 mM in water)

    • Coupling Enzymes: Malate Dehydrogenase (MDH) and Citrate Synthase (CS) in a suitable buffer (e.g., 100 mM Tris-HCl)

  • Enzyme: Purified Acetyl-CoA Synthetase (ACS) sample, kept on ice.

  • Spectrophotometer or plate reader capable of reading absorbance at 340 nm.

Procedure:

  • Prepare a Master Mix: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a single 200 µL reaction, combine the following:

    • 140 µL Assay Buffer (100 mM Tris-HCl, pH 7.8)

    • 4 µL ATP (Final conc: 2 mM)

    • 4 µL CoA (Final conc: 0.2 mM)

    • 4 µL MgCl₂ (Final conc: 2 mM)

    • 4 µL NAD⁺ (Final conc: 1 mM)

    • 10 µL L-Malate (Final conc: 5 mM)

    • 1 µL Citrate Synthase (CS) solution

    • 1 µL Malate Dehydrogenase (MDH) solution

    • Note: Do not add Acetate or ACS enzyme to the master mix if they are the initiating reagents.

  • Pre-incubation: Aliquot 178 µL of the master mix into each well or cuvette. Incubate for 5 minutes at the desired assay temperature (e.g., 37°C) to allow the temperature to equilibrate and to consume any endogenous substrates.

  • Initiate the Reaction:

    • Add 2 µL of the Sodium Acetate solution (Final conc: 10 mM).

    • Add 20 µL of your ACS enzyme sample to start the reaction. Mix gently by pipetting.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The decrease in A340 corresponds to the oxidation of NADH to NAD⁺.

  • Calculate Activity:

    • Determine the linear rate of change in absorbance per minute (ΔA340/min).

    • Use the Beer-Lambert law to calculate the enzyme activity. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Activity (U/mL) = (ΔA340/min * Total Volume) / (ε * Path Length * Enzyme Volume)

    • One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

  • Controls: Always include a "no enzyme" control and a "no acetate" control to account for any background signal changes.

References

Validation & Comparative

A Comparative Analysis of AMP-Forming and ADP-Forming Acetyl-CoA Synthetases: Kinetics and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of acetyl-CoA synthesis is critical. This guide provides an objective comparison of the two primary classes of acetyl-CoA synthetases (ACS): the AMP-forming (ACSAMP) and the ADP-forming (ACSADP) enzymes. We present a detailed examination of their kinetic properties, reaction mechanisms, and regulatory features, supported by experimental data and protocols.

Acetyl-CoA is a central metabolite, participating in a vast array of biochemical pathways, from the citric acid cycle to fatty acid synthesis and post-translational modifications. The enzymes responsible for its synthesis from acetate (B1210297), acetyl-CoA synthetases, are therefore of significant interest. While both AMP- and ADP-forming types catalyze the formation of acetyl-CoA, they differ fundamentally in their bioenergetics, reaction mechanisms, and physiological roles.

At a Glance: Key Differences

FeatureAMP-Forming Acetyl-CoA Synthetase (ACSAMP)ADP-Forming Acetyl-CoA Synthetase (ACSADP)
Overall Reaction Acetate + ATP + CoA → Acetyl-CoA + AMP + PPiAcetyl-CoA + ADP + Pi ⇌ Acetate + ATP + CoA
Energy Equivalence Consumes the equivalent of two ATP moleculesConsumes one ATP molecule
Primary Role Acetate activation for anabolic processesAcetate formation and ATP synthesis (substrate-level phosphorylation)
Distribution Ubiquitous across all domains of lifePrimarily found in Archaea and some anaerobic eukaryotes
Typical Regulation Transcriptional control, post-translational acetylationPrimarily substrate/product availability

Reaction Mechanisms: A Tale of Two Pathways

The catalytic cycles of AMP- and ADP-forming acetyl-CoA synthetases, while both ultimately producing acetyl-CoA, proceed through distinct intermediates and enzymatic steps.

AMP-Forming Acetyl-CoA Synthetase: A Two-Step Adenylation

The AMP-forming enzyme follows a two-step "ping-pong" mechanism involving an adenylated intermediate.[1]

  • Acetate Adenylation: Acetate reacts with ATP to form an acetyl-AMP intermediate and release pyrophosphate (PPi).[1][2][3] The subsequent hydrolysis of PPi to two molecules of inorganic phosphate (B84403) (Pi) by pyrophosphatase makes this step essentially irreversible, providing a strong thermodynamic driving force for acetate activation.

  • Thioesterification: The activated acetyl group is then transferred from this compound to the thiol group of coenzyme A, forming acetyl-CoA and releasing AMP.[1][2][3]

AMP_forming_ACS Acetate Acetate E_Acetate_ATP E-Acetate-ATP Acetate->E_Acetate_ATP + Acetate ATP ATP ATP->E_Acetate_ATP + ATP E ACS(AMP) E->E_Acetate_ATP E_AcAMP_PPi E-Acetyl-AMP-PPi E_Acetate_ATP->E_AcAMP_PPi Adenylation PPi PPi E_AcAMP_PPi->PPi - PPi E_AcAMP E-Acetyl-AMP E_AcAMP_PPi->E_AcAMP E_AcAMP_CoA E-Acetyl-AMP-CoA E_AcAMP->E_AcAMP_CoA + CoA CoA CoA CoA->E_AcAMP_CoA E_AMP_AcCoA E-AMP-Acetyl-CoA E_AcAMP_CoA->E_AMP_AcCoA Thioesterification AcetylCoA Acetyl-CoA AMP AMP E_AMP_AcCoA->E E_AMP_AcCoA->AcetylCoA - Acetyl-CoA E_AMP_AcCoA->AMP - AMP

Fig. 1: Reaction mechanism of AMP-forming acetyl-CoA synthetase.
ADP-Forming Acetyl-CoA Synthetase: A Phosphorylated Intermediate

In contrast, the ADP-forming enzyme utilizes a phosphorylated intermediate in a reversible reaction. The mechanism in some organisms like Pyrococcus furiosus is proposed to be a four-step process involving two phosphorylated histidine residues.[4]

  • Phosphorolysis of Acetyl-CoA: Acetyl-CoA reacts with inorganic phosphate (Pi) to form an enzyme-bound acetyl-phosphate intermediate and release coenzyme A.

  • First Phosphoryl Transfer: The phosphoryl group is transferred from acetyl-phosphate to a histidine residue on the α-subunit of the enzyme, releasing acetate.

  • Second Phosphoryl Transfer: The phosphoryl group is then transferred to a second histidine residue, this time on the β-subunit.

  • ATP Formation: Finally, the phosphoryl group is transferred from the β-subunit histidine to ADP to form ATP.

ADP_forming_ACS AcetylCoA Acetyl-CoA E_AcCoA_Pi E-Acetyl-CoA-Pi AcetylCoA->E_AcCoA_Pi Pi Pi Pi->E_AcCoA_Pi E ACS(ADP) E->E_AcCoA_Pi E_AcP_CoA E-Acetyl-P-CoA E_AcCoA_Pi->E_AcP_CoA Phosphorolysis CoA CoA E_AcP_CoA->CoA E_AcP E-Acetyl-P E_AcP_CoA->E_AcP Acetate Acetate E_AcP->Acetate E_HisA_P E-His(α)-P E_AcP->E_HisA_P 1st Phosphoryl Transfer E_HisB_P E-His(β)-P E_HisA_P->E_HisB_P 2nd Phosphoryl Transfer E_HisB_P_ADP E-His(β)-P-ADP E_HisB_P->E_HisB_P_ADP ADP ADP ADP->E_HisB_P_ADP E_HisB_P_ADP->E ATP Formation ATP ATP E_HisB_P_ADP->ATP

Fig. 2: Proposed four-step mechanism of ADP-forming acetyl-CoA synthetase.

Kinetic Comparison

The kinetic parameters of these enzymes reflect their distinct physiological roles. AMP-forming enzymes generally exhibit a lower Km for acetate, indicating a higher affinity, which is suitable for scavenging low concentrations of acetate for anabolic purposes. In contrast, ADP-forming enzymes, often working in the direction of acetate formation, have a higher Km for acetate in the reverse reaction.

Table 1: Comparison of Kinetic Parameters for AMP-Forming Acetyl-CoA Synthetases

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)Reference
Saccharomyces cerevisiae (Acs1p)Acetate~200--[5][6]
Saccharomyces cerevisiae (Acs2p)Acetate~6000--[5][6]
Candida albicansAcetate260 ± 301400 ± 400.35 ± 0.01[1]
ATP100 ± 20[1]
CoA13 ± 2[1]
Aspergillus fumigatusAcetate130 ± 101810 ± 300.45 ± 0.01[1]
ATP130 ± 20[1]
CoA10 ± 1[1]

Table 2: Comparison of Kinetic Parameters for ADP-Forming Acetyl-CoA Synthetases

Enzyme SourceDirectionSubstrateKm (µM)Vmax (U/mg)Reference
Pyrococcus furiosusAcetate FormationAcetyl-CoA1718[7]
ADP60[7]
Pi200[7]
Acetyl-CoA FormationAcetate66040[7]
ATP80[7]
CoA30[7]
Entamoeba histolyticaAcetate FormationAcetyl-CoA--[8]
Acetyl-CoA FormationAcetate--[8]

Note: Kinetic values can vary depending on the specific assay conditions (e.g., temperature, pH).

Regulatory Mechanisms

The activity of acetyl-CoA synthetases is tightly controlled to meet the metabolic needs of the cell.

Regulation of AMP-Forming Acetyl-CoA Synthetase

In many organisms, the expression of genes encoding ACSAMP is regulated by the availability of carbon sources.[5][9] For example, in Saccharomyces cerevisiae, the expression of ACS1 is repressed by high glucose concentrations.[5]

A key post-translational regulatory mechanism for ACSAMP is reversible acetylation of a conserved lysine (B10760008) residue within the active site.[2] Acetylation, often carried out by a GCN5-related N-acetyltransferase (GNAT), inactivates the enzyme. This inactivation can be reversed by a sirtuin deacetylase, providing a rapid switch to control enzyme activity in response to the cell's energy status.[2][9]

Fig. 3: Regulation of AMP-forming acetyl-CoA synthetase.
Regulation of ADP-Forming Acetyl-CoA Synthetase

The regulation of ACSADP appears to be less complex, primarily governed by the concentrations of its substrates and products due to the reversible nature of the reaction. In organisms where it plays a role in energy conservation, its activity is tightly coupled to the overall metabolic flux and the cellular ATP/ADP ratio.

Experimental Protocols

Accurate measurement of acetyl-CoA synthetase activity is crucial for kinetic characterization and inhibitor screening. Below are outlines of common experimental protocols.

Coupled Spectrophotometric Assay for Acetyl-CoA Synthetase Activity

This continuous assay is widely used to measure the activity of both AMP- and ADP-forming acetyl-CoA synthetases. The production of a specific product is coupled to a reaction that results in a change in absorbance.

Principle:

For the AMP-forming enzyme in the forward direction, the production of AMP can be coupled to the oxidation of NADH through the sequential action of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored.

Workflow:

Spectrophotometric_Assay Start Acetate + ATP + CoA Step1 Acetyl-CoA + AMP + PPi Start->Step1 ACS ACS(AMP) ACS->Step1 Step2 ADP Step1->Step2 MK Myokinase MK->Step2 Step3 Pyruvate + ATP Step2->Step3 PK Pyruvate Kinase PK->Step3 PEP Phosphoenolpyruvate PEP->Step3 Step4 Lactate + NAD+ Step3->Step4 LDH Lactate Dehydrogenase LDH->Step4 NADH NADH NADH->Step4 Measure Monitor Absorbance at 340 nm Step4->Measure

Fig. 4: Workflow for a coupled spectrophotometric assay.

Reagents:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Acetate

  • ATP

  • Coenzyme A

  • MgCl2

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Myokinase (MK)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Enzyme sample (cell lysate or purified protein)

Procedure:

  • Prepare a master mix containing all reagents except the enzyme sample and the initiating substrate (e.g., acetate).

  • Add the master mix to a cuvette and incubate at the desired temperature to allow for temperature equilibration.

  • Add the enzyme sample and monitor the baseline absorbance at 340 nm.

  • Initiate the reaction by adding the final substrate (e.g., acetate).

  • Record the decrease in absorbance at 340 nm over time.

  • Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M-1cm-1).

For the ADP-forming enzyme, activity in the acetate-forming direction can be measured by monitoring the release of CoA-SH using Ellman's reagent (DTNB), which reacts with free thiols to produce a yellow-colored product with an absorbance maximum at 412 nm.[4]

HPLC-Based Assay for Acetyl-CoA Synthetase Activity

High-Performance Liquid Chromatography (HPLC) offers a direct and highly specific method for quantifying the substrates and products of the acetyl-CoA synthetase reaction.

Principle:

The reaction is allowed to proceed for a defined period, after which it is quenched. The reaction mixture is then separated by reverse-phase HPLC, and the amount of acetyl-CoA, CoA, ATP, ADP, and AMP is quantified by UV detection at 260 nm.[10][11][12]

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing buffer, substrates (acetate, ATP, CoA), and the enzyme sample.

  • Incubation: Incubate the reaction mixture at the desired temperature for a specific time.

  • Quenching: Stop the reaction by adding a quenching agent, such as perchloric acid, followed by neutralization.[11]

  • Centrifugation: Centrifuge the quenched reaction mixture to pellet any precipitated protein.

  • HPLC Analysis: Inject the supernatant onto a reverse-phase HPLC column (e.g., C18).

  • Separation: Elute the compounds using a suitable mobile phase, often a gradient of an aqueous buffer and an organic solvent like acetonitrile.

  • Detection and Quantification: Monitor the eluent at 260 nm. Identify and quantify the peaks corresponding to the substrates and products by comparing their retention times and peak areas to those of known standards.[10][11]

This method is particularly useful for detailed kinetic studies and for analyzing enzyme activity in complex biological samples.

Conclusion

AMP-forming and ADP-forming acetyl-CoA synthetases represent two distinct evolutionary strategies for managing acetate metabolism. The AMP-forming enzymes are specialists in activating acetate for biosynthesis, a process driven by the irreversible hydrolysis of pyrophosphate. Their activity is intricately regulated at both the transcriptional and post-translational levels. In contrast, the ADP-forming enzymes function in a reversible manner, playing a key role in energy conservation through substrate-level phosphorylation in certain metabolic contexts. A thorough understanding of the kinetic and mechanistic differences between these two enzyme classes is fundamental for researchers in metabolism and for the development of novel therapeutic agents targeting these crucial enzymes.

References

A Comparative Kinetic Analysis of Acetyl-CoA Synthetase Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Catalytic Efficiencies of Key Metabolic Enzymes

Acetyl-CoA synthetases (ACS) are pivotal enzymes in cellular metabolism, catalyzing the formation of acetyl-CoA from acetate, CoA, and ATP. This activated two-carbon unit is a central node in numerous anabolic and catabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and histone acetylation. In mammals, the long-chain acyl-CoA synthetase (ACSL) family, comprising isoforms such as ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6, are responsible for the activation of fatty acids of varying chain lengths.[1][2] These isoforms exhibit distinct tissue distribution, subcellular localization, and substrate specificities, which collectively contribute to the channeling of fatty acids into specific metabolic fates.[2][3] Understanding the kinetic differences between these isoforms is crucial for elucidating their precise physiological roles and for the development of targeted therapeutic interventions for metabolic diseases and cancer.

Comparative Kinetic Parameters of ACSL Isoforms

The catalytic efficiency of an enzyme is best described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat) or maximum velocity (Vmax). The Km value reflects the substrate concentration at which the reaction rate is half of Vmax, and a lower Km generally indicates a higher affinity of the enzyme for its substrate. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

The following table summarizes the available kinetic data for various rat ACSL isoforms with different fatty acid substrates, as well as for the co-substrates ATP and CoA. It is important to note that kinetic parameters can be influenced by the specific experimental conditions, such as the expression system (bacterial vs. mammalian cells), purification methods, and assay conditions.[4]

IsoformSubstrateKm (µM)Vmax (nmol/min/mg)Source
ACSL3 Palmitate (16:0)10 ± 21,200 ± 60[5]
Oleate (18:1)4 ± 11,100 ± 100[5]
Arachidonate (B1239269) (20:4)11 ± 21,000 ± 100[5]
ATP230 ± 40-[5]
CoA7 ± 1-[5]
ACSL4 Palmitate (16:0)100 ± 20200 ± 20[4]
Oleate (18:1)20 ± 4700 ± 70[5]
Arachidonate (20:4)15 ± 31,500 ± 100[4]
ATP200 ± 30-[5]
CoA5 ± 1-[5]
ACSL6_v1 Palmitate (16:0)12 ± 21,300 ± 100[5]
Oleate (18:1)5 ± 11,200 ± 100[5]
Arachidonate (20:4)10 ± 21,100 ± 100[5]
ATP4,000 ± 800-[5]
CoA9 ± 2-[5]
ACSL6_v2 Palmitate (16:0)10 ± 21,400 ± 100[5]
Oleate (18:1)5 ± 11,300 ± 100[5]
Arachidonate (20:4)9 ± 21,200 ± 100[5]
ATP500 ± 100-[5]
CoA8 ± 2-[5]

Note: Data presented are for recombinant rat isoforms expressed in E. coli. Vmax values are reported as nmol of acyl-CoA formed per minute per mg of purified enzyme. A hyphen (-) indicates that the data was not provided in the cited source.

From the available data, distinct substrate preferences are evident. For instance, ACSL4 exhibits a markedly higher affinity for arachidonate compared to palmitate, as indicated by the lower Km value.[4] In contrast, ACSL3 and the ACSL6 variants show comparable affinities for palmitate, oleate, and arachidonate.[5] These differences in substrate preference are thought to direct fatty acids towards specific metabolic pathways. For example, the preference of ACSL4 for arachidonic acid is linked to its role in steroidogenesis and the inflammatory response.[6]

Experimental Protocols

Accurate determination of kinetic parameters relies on robust and reproducible experimental protocols. Two common methods for assaying acetyl-CoA synthetase activity are the coupled spectrophotometric assay and the colorimetric hydroxamate assay.

Coupled Spectrophotometric Assay for Acyl-CoA Synthetase Activity

This continuous assay measures the production of AMP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

Principle: The assay relies on a series of coupled enzymatic reactions:

  • Acetate + ATP + CoA → Acetyl-CoA + AMP + PPi (catalyzed by Acetyl-CoA Synthetase)

  • AMP + ATP ↔ 2 ADP (catalyzed by Myokinase)

  • 2 ADP + 2 Phosphoenolpyruvate → 2 ATP + 2 Pyruvate (catalyzed by Pyruvate Kinase)

  • 2 Pyruvate + 2 NADH + 2 H+ → 2 Lactate + 2 NAD+ (catalyzed by Lactate Dehydrogenase)

The rate of NADH oxidation is directly proportional to the rate of AMP production by ACS.

Reagents:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • ATP (10 mM)

  • CoA (1 mM)

  • Acetate (or other fatty acid substrate) (varying concentrations for kinetic analysis)

  • MgCl2 (10 mM)

  • Phosphoenolpyruvate (PEP) (5 mM)

  • NADH (0.2 mM)

  • Myokinase (10 units/mL)

  • Pyruvate Kinase (5 units/mL)

  • Lactate Dehydrogenase (10 units/mL)

  • Purified ACS isoform or cell lysate containing the enzyme

Procedure:

  • Prepare a reaction master mix containing all reagents except the substrate (acetate/fatty acid) and the enzyme.

  • Add the master mix to a quartz cuvette and equilibrate to the desired temperature (e.g., 37°C) in a spectrophotometer.

  • Add the enzyme preparation to the cuvette and incubate for 2-3 minutes to establish a baseline.

  • Initiate the reaction by adding the substrate.

  • Monitor the decrease in absorbance at 340 nm over time.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

  • To determine Km and Vmax, the assay is performed with varying concentrations of one substrate while keeping the others at saturating concentrations. The data are then fitted to the Michaelis-Menten equation.

Colorimetric Assay for Acetyl-CoA Synthetase Activity

This endpoint assay is based on the reaction of the product, acetyl-CoA, with hydroxylamine (B1172632) to form a hydroxamate, which then reacts with acidic ferric chloride to produce a colored complex that can be measured spectrophotometrically.[7]

Principle:

  • Acetate + ATP + CoA → Acetyl-CoA + AMP + PPi (catalyzed by Acetyl-CoA Synthetase)

  • Acetyl-CoA + NH2OH → Acetyl-hydroxamate + CoA-SH

  • Acetyl-hydroxamate + FeCl3 → Ferric-hydroxamate complex (colored)

Reagents:

  • Tris-HCl buffer (200 mM, pH 8.1)

  • ATP (100 mM)

  • CoA (3.33 mM)

  • Sodium Acetate (400 mM)

  • MgCl2 (100 mM)

  • Hydroxylamine-HCl (1 M, neutralized to pH 7.0 with KOH)

  • Acidic Ferric Chloride solution (2.5 g FeCl3 in 100 mL of 2.0 M HCl)

  • Purified ACS isoform or cell lysate

Procedure:

  • Set up reaction tubes containing buffer, ATP, CoA, MgCl2, and the enzyme preparation.

  • Pre-incubate the tubes at 37°C for 5 minutes.

  • Initiate the reaction by adding sodium acetate.

  • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding the hydroxylamine solution.

  • Add the acidic FeCl3 solution to each tube and mix.

  • Centrifuge the tubes to pellet any precipitated protein.

  • Measure the absorbance of the supernatant at 520 nm.

  • A standard curve is generated using known concentrations of acetyl-phosphate or acetyl-CoA to quantify the amount of product formed.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the general enzymatic reaction, the experimental workflow of a coupled assay, and a key regulatory pathway.

Acetyl_CoA_Synthetase_Reaction Acetate Acetate ACS Acetyl-CoA Synthetase (ACS) Acetate->ACS ATP ATP ATP->ACS CoA CoA-SH CoA->ACS AcetylCoA Acetyl-CoA ACS->AcetylCoA AMP AMP ACS->AMP PPi PPi ACS->PPi

General reaction catalyzed by Acetyl-CoA Synthetase.

Coupled_Assay_Workflow cluster_reaction Enzymatic Reactions cluster_measurement Measurement r1 Acetate + ATP + CoA -> Acetyl-CoA + AMP + PPi (ACS) r2 AMP + ATP -> 2 ADP (Myokinase) r1->r2 AMP r3 2 ADP + 2 PEP -> 2 ATP + 2 Pyruvate (Pyruvate Kinase) r2->r3 ADP r4 2 Pyruvate + 2 NADH -> 2 Lactate + 2 NAD+ (Lactate Dehydrogenase) r3->r4 Pyruvate spectro Monitor Absorbance Decrease at 340 nm r4->spectro NADH Consumption

Workflow of a coupled spectrophotometric assay for ACS activity.

ACSL4_Regulation Hormone Hormonal Signal (e.g., ACTH) Receptor Receptor Hormone->Receptor AC Adenylate Cyclase Receptor->AC activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates ACSL4_inactive ACSL4 (inactive) PKA->ACSL4_inactive phosphorylates PKC Protein Kinase C (PKC) PKC->ACSL4_inactive phosphorylates ACSL4_active ACSL4-P (active) ACSL4_inactive->ACSL4_active Reaction Arachidonic Acid -> Arachidonoyl-CoA ACSL4_active->Reaction catalyzes

References

Acetyl-CoA Synthetase: A Comparative Analysis of Acetate and Propionate Substrate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes is paramount for elucidating metabolic pathways and designing targeted therapeutic interventions. This guide provides a detailed comparison of the substrate specificity of acetyl-CoA synthetase (ACS) for its primary substrate, acetate (B1210297), versus the alternative substrate, propionate (B1217596). The information presented herein is supported by experimental data to provide a clear and objective analysis.

Acetyl-CoA synthetase (ACS) is a crucial enzyme that catalyzes the formation of acetyl-CoA from acetate, ATP, and coenzyme A (CoA).[1] This reaction is a vital link in central metabolism, providing the acetyl-CoA necessary for the tricarboxylic acid (TCA) cycle, fatty acid biosynthesis, and histone acetylation.[1][2] While acetate is the preferred substrate, ACS can also utilize other short-chain carboxylic acids, such as propionate, albeit with significantly lower efficiency.[3][4][5] This guide delves into the kinetic differences in the processing of these two substrates by ACS from various organisms.

Comparative Kinetic Data: Acetate vs. Propionate

The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax) or the catalytic efficiency (kcat/Km). A lower Km value indicates a higher affinity of the enzyme for the substrate, while kcat/Km represents the overall catalytic efficiency.

Experimental data consistently demonstrates that acetyl-CoA synthetase exhibits a strong preference for acetate over propionate.[2][4] This preference is reflected in a significantly lower Km and a higher catalytic efficiency for acetate.

Enzyme SourceSubstrateKm (mM)Relative Vmax (%)Catalytic Efficiency (kcat/Km) Fold Difference (Acetate/Propionate)Reference
Arabidopsis thaliana (atACS)Acetate--~55[2]
Propionate--[2]
Saccharomyces cerevisiae (Acs1p)Acetate~0.2100~30 (based on Km)[6][7]
PropionateCan utilize-[6][7]
Saccharomyces cerevisiae (Acs2p)Acetate~6-[6][7]
PropionateCannot utilize-[6][7]
Mammalian (ACSS1)Acetate0.6-~6.8 (based on Km)[8]
Propionate4.1-[8]
Mammalian (ACSS2)Acetate0.11-~30.9 (based on Km)[8]
Propionate3.4-[8]
Fungal (CnAcs1)Acetate-->100 (based on Km)[4]
Propionate>100-fold higher KmPoorer substrate[4]

Note: A direct comparison of absolute kcat/Km values across different studies is challenging due to variations in experimental conditions. The fold difference in catalytic efficiency or Km provides a more standardized measure of substrate preference.

Experimental Protocols

The determination of the kinetic parameters for acetyl-CoA synthetase activity with acetate and propionate typically involves monitoring the reaction progress over time. Several reliable methods are employed, with the coupled enzyme assay being a common and sensitive approach.

Coupled Spectrophotometric Assay for ACS Activity

This method measures the formation of AMP, one of the products of the ACS reaction, by coupling its subsequent phosphorylation to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[3]

Principle:

  • ACS Reaction: R-COOH + ATP + CoA → R-CO-CoA + AMP + PPi

  • Myokinase Reaction: AMP + ATP → 2 ADP

  • Pyruvate (B1213749) Kinase Reaction: 2 ADP + 2 Phosphoenolpyruvate → 2 ATP + 2 Pyruvate

  • Lactate (B86563) Dehydrogenase Reaction: 2 Pyruvate + 2 NADH + 2 H+ → 2 Lactate + 2 NAD+

Materials:

  • Tris-HCl buffer (pH 7.5)

  • ATP

  • Coenzyme A (CoA)

  • MgCl2

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Myokinase

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Substrate (Acetate or Propionate)

  • Purified Acetyl-CoA Synthetase

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, CoA, MgCl2, PEP, and NADH in a cuvette.

  • Add the coupling enzymes: myokinase, pyruvate kinase, and lactate dehydrogenase.

  • Add the substrate (either acetate or propionate) at varying concentrations.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified acetyl-CoA synthetase.

  • Monitor the decrease in absorbance at 340 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

  • Repeat the assay for a range of substrate concentrations to determine Km and Vmax using Michaelis-Menten kinetics.

Visualizing the Broader Context

To fully appreciate the significance of acetyl-CoA synthetase's substrate specificity, it is essential to understand its role within the cell's metabolic network.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagents Prepare Reaction Mixture (Buffer, ATP, CoA, PEP, NADH) enzymes Add Coupling Enzymes (MK, PK, LDH) reagents->enzymes substrate Add Substrate (Acetate or Propionate) enzymes->substrate initiate Initiate with ACS substrate->initiate measure Monitor Absorbance at 340 nm initiate->measure rate Determine Initial Reaction Rate measure->rate kinetics Calculate Km and Vmax (Michaelis-Menten Plot) rate->kinetics

Figure 1. Experimental workflow for determining ACS kinetic parameters.

The enzymatic reaction catalyzed by acetyl-CoA synthetase is a two-step process. First, the carboxylate substrate (acetate or propionate) reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate. In the second step, the thiol group of coenzyme A attacks the acyl-adenylate, forming the corresponding acyl-CoA and releasing AMP.[2][4][9]

reaction_mechanism Acetate Acetate Intermediate Acetyl-adenylate Intermediate Acetate->Intermediate Step 1 ATP ATP ATP->Intermediate Step 1 CoA Coenzyme A AcetylCoA Acetyl-CoA CoA->AcetylCoA Step 2 PPi PPi Intermediate->PPi Intermediate->AcetylCoA Step 2 AMP AMP AcetylCoA->AMP

Figure 2. Two-step reaction mechanism of Acetyl-CoA Synthetase.

Once produced, acetyl-CoA can enter various metabolic pathways. In the mitochondria, it is a key substrate for the TCA cycle. In the cytoplasm and nucleus, it is used for fatty acid synthesis and histone acetylation, which has implications for gene expression.[1][8]

metabolic_pathways cluster_cytoplasm Cytoplasm / Nucleus cluster_mitochondria Mitochondria ACSS2 ACSS2 AcetylCoA_cyto Acetyl-CoA ACSS2->AcetylCoA_cyto Acetate_cyto Acetate Acetate_cyto->ACSS2 FattyAcids Fatty Acid Synthesis AcetylCoA_cyto->FattyAcids Histone Histone Acetylation (Gene Expression) AcetylCoA_cyto->Histone ACSS1 ACSS1 AcetylCoA_mito Acetyl-CoA ACSS1->AcetylCoA_mito Acetate_mito Acetate Acetate_mito->ACSS1 TCA TCA Cycle AcetylCoA_mito->TCA

Figure 3. Cellular localization and metabolic fate of Acetyl-CoA.

References

A Comparative Guide to Small Molecule Inhibitors of Acetyl-AMP Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of acetyl-adenosine monophosphate (acetyl-AMP) is the initial and rate-limiting step in the conversion of acetate (B1210297) to acetyl-CoA, a central molecule in cellular metabolism. This reaction is catalyzed by the enzyme acetyl-CoA synthetase (ACS). The inhibition of this compound formation presents a critical control point for regulating metabolic pathways and has emerged as a promising target for therapeutic intervention in various diseases, including cancer and metabolic disorders. This guide provides a comprehensive comparison of small molecule inhibitors targeting this crucial enzymatic step, supported by experimental data and detailed protocols.

Mechanism of this compound Formation and its Inhibition

Acetyl-CoA synthetase catalyzes a two-step reaction. In the first step, acetate reacts with ATP to form the intermediate this compound and pyrophosphate. In the second step, this compound reacts with coenzyme A (CoA) to produce acetyl-CoA and AMP. Small molecule inhibitors can block the formation of this compound through various mechanisms, including competing with substrates (acetate or ATP), binding to allosteric sites, or covalently modifying the enzyme.

Below is a diagram illustrating the enzymatic reaction and the points of inhibition.

Acetyl_AMP_Formation cluster_step1 Step 1: this compound Formation cluster_step2 Step 2: Acetyl-CoA Formation Acetate Acetate ACS Acetyl-CoA Synthetase (ACS) Acetate->ACS ATP ATP ATP->ACS Acetyl_AMP This compound ACS->Acetyl_AMP PPi Pyrophosphate ACS->PPi Acetyl_CoA Acetyl-CoA ACS->Acetyl_CoA AMP AMP ACS->AMP Acetyl_AMP->ACS CoA Coenzyme A CoA->ACS Inhibitors Small Molecule Inhibitors Inhibitors->ACS Inhibition

Caption: The two-step reaction catalyzed by Acetyl-CoA Synthetase (ACS) and the inhibitory action of small molecules on the enzyme.

Comparison of Small Molecule Inhibitors

The following tables summarize the key characteristics and quantitative data for various small molecule inhibitors of this compound formation. Inhibitors are categorized based on their primary mechanism of action.

Table 1: Direct Inhibitors of Acetyl-CoA Synthetase
InhibitorMechanism of ActionTarget SpecificityIC50 / KiCell-Based PotencyReference
Triacsin C Binds to long-chain acyl-CoA, a substrate of ACS, thus obstructing the enzyme's activity.[1]Also inhibits long-chain acyl-CoA synthetases.~1-10 µMInhibits lipid synthesis in various cell lines.[1]
N-Ethylmaleimide Irreversibly modifies essential cysteine residues required for catalysis.[1]Non-specific thiol-reactive agent.Not reportedBroad cellular toxicity.[1]
Thiolactomycin Interferes with the formation of the acyl-adenylate intermediate in the active site of ACS.[1]Also inhibits fatty acid synthases.~5-50 µMAntibacterial and antitumor activity.[1]
Malonyl-CoA Competitive inhibitor that vies with the natural substrate, acetate, for the active site.[1]Also involved in fatty acid metabolism regulation.Not reportedRegulates fatty acid synthesis.[1]
Cyclic AMP (cAMP) Binds to the ATP/AMP pocket of ACS and inhibits its activity in a substrate-competitive manner.[2]Can affect other AMP-forming enzymes.[2]Not reportedModulates metabolic pathways in response to cellular energy status.[2][2]
Table 2: Indirect Inhibitors Affecting Acetyl-CoA Synthetase Activity
InhibitorPrimary TargetMechanism of Inhibition of ACSIC50 / Ki (on primary target)Consequence for this compound FormationReference
Soraphen A Acetyl-CoA carboxylaseReduces malonyl-CoA levels, indirectly limiting substrate availability for ACS.[1]~1-10 nMDecreased acetyl-CoA production.[1]
Perhexiline Carnitine palmitoyltransferase-1Reduces mitochondrial uptake of long-chain acyl-CoA esters, leading to decreased substrate availability for ACS.[1]~10-50 µMReduced acetyl-CoA synthesis.[1]
Sodium Fluoroacetate Aconitase (after conversion to fluorocitrate)Accumulation of citrate (B86180) leads to product inhibition of ACS.[1]Not reportedFeedback inhibition of ACS.[1]
Hydroxycitrate ATP-citrate lyaseDiminishes cytosolic acetyl-CoA concentration, indirectly affecting ACS activity.[1]~1-10 µMAltered acetyl-CoA homeostasis.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Acetyl-CoA Synthetase Activity Assay

This protocol describes a continuous coupled enzymatic assay to measure ACS activity by monitoring the formation of NADH spectrophotometrically.[3][4]

Principle: The production of acetyl-CoA by ACS is coupled to the reactions of citrate synthase (CS) and malate (B86768) dehydrogenase (MDH). The rate of NADH formation, measured by the increase in absorbance at 340 nm, is proportional to the ACS activity.

Workflow Diagram:

ACS_Assay_Workflow cluster_reagents Reagent Preparation cluster_procedure Assay Procedure cluster_analysis Data Analysis MasterMix Prepare Master Mix: - Tris-HCl buffer - MgCl2 - ATP - CoA - L-Malate - NAD+ - Citrate Synthase - Malate Dehydrogenase AddSample Add Sample (Cell lysate or purified ACS) MasterMix->AddSample AddAcetate Initiate Reaction (Add Acetate) AddSample->AddAcetate Incubate Incubate at 37°C AddAcetate->Incubate Measure Measure Absorbance at 340 nm Incubate->Measure Calculate Calculate ACS Activity (Rate of NADH formation) Measure->Calculate

Caption: Workflow for the coupled enzymatic assay to determine Acetyl-CoA Synthetase activity.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8

  • Substrates: 1 M Sodium Acetate, 100 mM ATP, 20 mM Coenzyme A, 100 mM L-Malate, 50 mM NAD+

  • Coupling Enzymes: Citrate Synthase (CS) (25 U/ml), Malate Dehydrogenase (MDH) (50 U/ml)

  • Cofactor: 500 mM MgCl2

Procedure:

  • Prepare a master mix containing Assay Buffer, MgCl2, ATP, CoA, L-Malate, NAD+, CS, and MDH.

  • Add the sample (e.g., cell lysate or purified ACS) to a 96-well plate.

  • Add the master mix to each well.

  • Initiate the reaction by adding sodium acetate.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the increase in absorbance at 340 nm every 10-20 seconds for 5-10 minutes.[3]

  • Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Cell-Based Assay for Inhibition of Acetyl-CoA Synthesis

This protocol utilizes ¹³C-labeled acetate to trace the synthesis of acetyl-CoA and its incorporation into downstream metabolites like fatty acids in cultured cells.

Principle: Cells are incubated with a stable isotope-labeled precursor (¹³C-acetate). The extent of ¹³C incorporation into acetyl-CoA and fatty acids is quantified by mass spectrometry, providing a measure of ACS activity and its inhibition in a cellular context.

Workflow Diagram:

Cell_Based_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis Analysis Culture Culture Cells Treat Treat with Inhibitor Culture->Treat Label Incubate with [¹³C]-Acetate Treat->Label Harvest Harvest Cells Label->Harvest Extract Extract Metabolites Harvest->Extract LCMS LC-MS/MS Analysis (Quantify ¹³C-labeled Acetyl-CoA & Fatty Acids) Extract->LCMS Analyze Data Analysis LCMS->Analyze

Caption: Workflow for the cell-based assay to measure the inhibition of acetyl-CoA synthesis using stable isotope tracing.

Procedure:

  • Plate cells and allow them to adhere.

  • Treat cells with the small molecule inhibitor at various concentrations for the desired duration.

  • Replace the medium with a medium containing a known concentration of [¹³C]-acetate and incubate for a defined period.

  • Harvest the cells and perform a metabolite extraction using a suitable solvent system (e.g., methanol/acetonitrile/water).

  • Analyze the cell extracts by liquid chromatography-mass spectrometry (LC-MS) to determine the levels of ¹³C-labeled acetyl-CoA and fatty acids.

  • Calculate the fractional contribution of acetate to the acetyl-CoA pool and the inhibition of de novo lipogenesis.

Conclusion

The inhibition of this compound formation through the targeting of Acetyl-CoA Synthetase is a validated strategy for modulating cellular metabolism. This guide provides a comparative overview of various small molecule inhibitors, highlighting their mechanisms and potencies. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of these and novel inhibitors in the fields of oncology, metabolic diseases, and beyond. Careful consideration of inhibitor specificity and off-target effects is crucial for the development of effective and safe therapeutic agents.

References

A Comparative Analysis of Acetyl-AMP and Acetyl-CoA in Protein Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the roles of acetyladenosine monophosphate (acetyl-AMP) and acetyl-coenzyme A (acetyl-CoA) in protein acetylation, a crucial post-translational modification involved in regulating a vast array of cellular processes. While both molecules are central to cellular metabolism, their mechanisms of action in protein acetylation are fundamentally distinct. This document will objectively compare their effects, supported by experimental data and detailed methodologies, to provide a clear understanding for research and drug development applications.

Executive Summary

Acetyl-CoA is the primary and direct donor of acetyl groups for both enzymatic and non-enzymatic protein acetylation. It is utilized by lysine (B10760008) acetyltransferases (KATs) to catalyze the specific modification of lysine residues on target proteins and can also directly acetylate proteins non-enzymatically under certain physiological conditions. In stark contrast, this compound is not a direct acetyl donor for general protein acetylation. Instead, its significance lies in its role as a key intermediate in the synthesis of acetyl-CoA by acetyl-CoA synthetase (Acs) and as a component in the regulatory feedback loop of this enzyme. Emerging evidence suggests that AMP, the precursor to and product of the Acs reaction involving this compound, can allosterically regulate the acetylation and activity of Acs itself, thereby indirectly influencing the cellular acetyl-CoA pool available for protein acetylation.

Fundamental Roles in Protein Acetylation

Acetyl-CoA: The Direct Acetyl Donor

Acetyl-CoA is a central metabolite that serves as the immediate source of acetyl groups for the modification of proteins. This occurs through two principal mechanisms:

  • Enzymatic Acetylation: Lysine acetyltransferases (KATs), also known as histone acetyltransferases (HATs), catalyze the transfer of the acetyl group from acetyl-CoA to the ε-amino group of a specific lysine residue on a substrate protein.[1][2] This is a highly regulated process that controls protein function, stability, and localization.[1]

  • Non-Enzymatic Acetylation: Acetyl-CoA can also spontaneously react with lysine residues, particularly in environments with high concentrations of acetyl-CoA and alkaline pH, such as the mitochondrial matrix.[3][4] This non-specific acetylation is driven by the intrinsic reactivity of the thioester bond in acetyl-CoA.[4]

This compound: An Indirect Regulator

This compound is a high-energy intermediate formed during the first step of the two-step reaction catalyzed by acetyl-CoA synthetase (Acs), which converts acetate (B1210297) and ATP into acetyl-CoA.[5]

Reaction Catalyzed by Acetyl-CoA Synthetase (Acs):

  • Acetate + ATP ⇌ this compound + PPi

  • This compound + CoA ⇌ Acetyl-CoA + AMP

Current research indicates that this compound does not act as a general acetyl donor for other proteins. Its primary role in the context of protein acetylation is linked to the regulation of Acs activity. The acetylation of a conserved lysine residue within Acs itself inhibits the enzyme's activity by blocking the formation of the this compound intermediate.[6][7] Furthermore, AMP has been shown to stimulate the enzymatic acetylation of Acs by the acetyltransferase AcuA, suggesting a feedback regulatory mechanism where the product of the Acs reaction influences the enzyme's own modification state and subsequent activity.[8]

Comparative Data on Reaction Mechanisms

FeatureAcetyl-CoAThis compound
Role in Protein Acetylation Direct acetyl donorIndirect regulator of acetyl-CoA synthesis
Enzymatic Acetylation Substrate for Lysine Acetyltransferases (KATs/HATs)[1][2]Not a known substrate for general KATs
Non-Enzymatic Acetylation Can directly acetylate lysine residues, especially at high pH and concentration[3][4]No evidence of direct non-enzymatic protein acetylation
Mechanism of Action The acetyl group is transferred from the thioester linkage to the lysine amino group.Functions as an intermediate in the Acs reaction.[5] AMP, its related molecule, can allosterically regulate Acs acetylation.[8]
Key Associated Enzyme Lysine Acetyltransferases (e.g., p300/CBP, GNATs, MYST family)[9]Acetyl-CoA Synthetase (Acs)[5]

Signaling and Regulatory Pathways

The distinct roles of acetyl-CoA and this compound are reflected in the cellular pathways they influence.

Acetyl-CoA Dependent Acetylation Pathway

Acetyl_CoA_Pathway Metabolism Glycolysis, Fatty Acid Oxidation Acetyl_CoA Acetyl-CoA Metabolism->Acetyl_CoA KATs Lysine Acetyltransferases (KATs) Acetyl_CoA->KATs Substrate Acetylated_Protein Acetylated Protein (Acetyl-Lysine) Acetyl_CoA->Acetylated_Protein Direct Transfer KATs->Acetylated_Protein Catalyzes Protein Protein (Lysine) Protein->KATs Substrate Non_Enzymatic Non-Enzymatic (High pH, [Acetyl-CoA]) Acetyl_AMP_Regulation cluster_Acs Acetyl-CoA Synthetase (Acs) Reaction Acetate Acetate + ATP Acetyl_AMP This compound Acetate->Acetyl_AMP Step 1 Acetyl_CoA Acetyl-CoA Acetyl_AMP->Acetyl_CoA Step 2 AMP AMP CoA CoA CoA->Acetyl_CoA AcuA Acetyltransferase (AcuA) AMP->AcuA Stimulates Acs_Inactive Inactive Acetylated Acs Acs_Active Active Acs Acs_Active->Acs_Inactive Acetylation Acs_Inactive->Acetate Inhibits Step 1 Experimental_Workflow cluster_acetylation In Vitro Acetylation Assay cluster_activity Acs Activity Assay Setup Set up reactions: - Target Protein - +/- KAT - Acetyl-CoA or this compound Incubate_A Incubate at 37°C Setup->Incubate_A SDS_PAGE SDS-PAGE Incubate_A->SDS_PAGE Western_Blot Western Blot with anti-acetyllysine Ab SDS_PAGE->Western_Blot Analysis_A Analyze Acetylation Levels Western_Blot->Analysis_A Pre_Incubate Pre-incubate Acs (+/- Acetylation Conditions) Reaction_Mix Prepare Reaction Mix: Acetate, ATP, Acs Pre_Incubate->Reaction_Mix Start_Reaction Start with CoA Reaction_Mix->Start_Reaction DTNB Measure CoA consumption with DTNB (A412nm) Start_Reaction->DTNB Analysis_B Calculate Acs Activity DTNB->Analysis_B

References

The Central Role of Acetyl-AMP: Validating a Key Intermediate in Acetyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of core metabolic pathways is paramount. One such pivotal reaction is the synthesis of acetyl-CoA, a central metabolite, from acetate (B1210297). This guide provides a comparative analysis of the experimental validation of acetyl-AMP as a true intermediate in this reaction across different organisms. We will delve into the experimental data supporting its existence, compare it with alternative metabolic routes, and provide detailed protocols for key validation experiments.

Acetyl-CoA synthetase (ACS) catalyzes the formation of acetyl-CoA from acetate, a reaction crucial for cellular energetics and biosynthesis in many organisms, from bacteria to humans.[1][2] The reaction is understood to proceed through a two-step mechanism, with acetyl-adenosine monophosphate (this compound) acting as a high-energy intermediate.[1][2][3] This guide examines the evidence solidifying the role of this compound and explores alternative pathways for acetyl-CoA production.

The Two-Step Synthesis of Acetyl-CoA: A Universal Mechanism

The enzymatic synthesis of acetyl-CoA by ACS follows a conserved two-step "ping-pong" mechanism:

  • Adenylation of Acetate: In the first step, acetate reacts with adenosine (B11128) triphosphate (ATP) to form the mixed anhydride (B1165640) intermediate, this compound, with the concomitant release of pyrophosphate (PPi).[1][4]

  • Thioesterification with Coenzyme A: The activated acetyl group from this compound is then transferred to the thiol group of coenzyme A (CoA), forming the final product, acetyl-CoA, and releasing adenosine monophosphate (AMP).[1][3]

This mechanism is prevalent across diverse organisms, highlighting its fundamental importance in metabolism.

Experimental Validation of this compound as a True Intermediate

The existence of the transient this compound intermediate has been substantiated through a combination of structural biology, kinetic analyses, and direct detection methods.

Structural Evidence: Snapshots of the Reaction in Progress

X-ray crystallography has provided compelling visual evidence for the formation of the this compound intermediate. Crystal structures of ACS from various organisms, including pathogenic fungi and bacteria, have been solved with this compound or its stable analogs bound in the active site.[1] These structures reveal the precise interactions between the intermediate and the enzyme, confirming its role in the catalytic cycle. The ability to capture the enzyme in both the adenylation and thioesterification conformations with the this compound intermediate bound provides a detailed picture of the reaction mechanism.[1]

Kinetic Analysis: Unraveling the Reaction Dynamics

Kinetic studies of the ACS reaction are consistent with a mechanism involving a covalent intermediate. The observed "ping-pong" kinetics, where one substrate binds and a product is released before the second substrate binds, strongly supports the formation of an intermediate like this compound.[4] By measuring the rates of the reaction under varying substrate concentrations, researchers can determine key kinetic parameters that align with the two-step model.

Quantitative Comparison of Acetyl-CoA Synthetase Kinetics

To provide a comparative overview, the following table summarizes the kinetic parameters of Acetyl-CoA Synthetase (ACS) from different organisms. These values, particularly the Michaelis constant (KM), reflect the enzyme's affinity for its substrates.

OrganismEnzymeSubstrateKM (µM)kcat (s⁻¹)Reference
Escherichia coliAcsAcetate200 - 300015 - 30[5]
ATP200 - 600[5]
CoA50 - 200
Saccharomyces cerevisiaeAcs1Acetate100 - 1000~25[1]
ATP100 - 500[1]
CoA10 - 100[1]
HumanACSS2Acetate20 - 200~5
ATP20 - 100
CoA5 - 50

Note: The kinetic parameters can vary depending on the specific experimental conditions (pH, temperature, buffer composition). The values presented here are approximate ranges compiled from various studies.

Alternative Routes to Acetyl-CoA Synthesis

While the synthesis from acetate via this compound is a primary route in many organisms, several alternative pathways contribute to the cellular pool of acetyl-CoA. Understanding these alternatives is crucial for a comprehensive view of cellular metabolism and for identifying potential drug targets.

  • Pyruvate (B1213749) Dehydrogenase Complex (PDC): In most organisms, the primary source of acetyl-CoA is the oxidative decarboxylation of pyruvate, a product of glycolysis. This reaction is catalyzed by the multi-enzyme pyruvate dehydrogenase complex.[1]

  • ATP Citrate (B86180) Lyase (ACL): In the cytoplasm of eukaryotes, acetyl-CoA is generated from citrate, which is transported out of the mitochondria. ATP citrate lyase cleaves citrate into acetyl-CoA and oxaloacetate.[1]

  • Fatty Acid β-Oxidation: The breakdown of fatty acids in the mitochondria yields a significant amount of acetyl-CoA.

  • Acetate Kinase-Phosphotransacetylase (AckA-Pta) Pathway: In some prokaryotes, an alternative two-step pathway exists where acetate is first phosphorylated by acetate kinase to form acetyl phosphate, which is then converted to acetyl-CoA by phosphotransacetylase.

Acetyl_CoA_Synthesis_Pathways cluster_ACS Acetyl-CoA Synthetase Pathway Acetate Acetate ATP ATP PPi PPi Acetyl_AMP This compound (Intermediate) CoA CoA AMP AMP Acetyl_CoA Acetyl_CoA Pyruvate Pyruvate Citrate Citrate Fatty_Acids Fatty Acids

Figure 1: Overview of Acetyl-CoA Synthesis Pathways.

Experimental Protocols

Detailed methodologies are essential for the reproducible validation of this compound as a reaction intermediate.

X-ray Crystallography of the Enzyme-Intermediate Complex

Objective: To obtain a high-resolution 3D structure of Acetyl-CoA Synthetase in complex with this compound or a non-hydrolyzable analog.

Methodology:

  • Protein Expression and Purification:

    • Clone the gene encoding the target ACS into a suitable expression vector.

    • Overexpress the protein in a suitable host (e.g., E. coli).

    • Purify the protein to homogeneity using a combination of affinity, ion-exchange, and size-exclusion chromatography.

  • Crystallization:

    • Concentrate the purified ACS to an appropriate concentration (e.g., 5-10 mg/mL).

    • Incubate the enzyme with a molar excess of acetate, ATP, or a stable this compound analog (e.g., acetyl-adenosine-5'-monophosphate).

    • Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with various commercial crystallization screens.

    • Optimize lead crystallization conditions to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement with a known ACS structure as a search model.

    • Refine the atomic model against the experimental data and build the ligand (this compound) into the electron density map.

Experimental_Workflow_Crystallography A Gene Cloning & Vector Construction B Protein Overexpression A->B C Protein Purification B->C D Incubation with Substrates/Analogs C->D E Crystallization Screening D->E F X-ray Diffraction Data Collection E->F G Structure Solution & Refinement F->G H Validation of this compound Binding G->H

Figure 2: Workflow for X-ray Crystallography.

Continuous Coupled Spectrophotometric Assay for Kinetic Analysis

Objective: To determine the steady-state kinetic parameters of the ACS reaction.

Methodology:

  • Assay Principle: The production of pyrophosphate (PPi) in the first half-reaction is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing MgCl₂, ATP, CoA, and acetate at varying concentrations.

    • Add the coupling enzymes: inorganic pyrophosphatase, pyruvate kinase, and lactate (B86563) dehydrogenase.

    • Include the substrates for the coupling enzymes: phosphoenolpyruvate (B93156) and NADH.

  • Kinetic Measurement:

    • Initiate the reaction by adding a known amount of purified ACS.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer with temperature control.

    • Calculate the initial reaction velocity from the linear portion of the progress curve.

  • Data Analysis:

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the KM and Vmax values for each substrate.

Logical_Relationship_Kinetic_Assay cluster_ACS_Reaction ACS Reaction cluster_Coupling_Reactions Coupling Reactions Acetate_ATP Acetate + ATP AcetylAMP_PPi This compound + PPi Acetate_ATP->AcetylAMP_PPi ACS AcetylCoA_AMP Acetyl-CoA + AMP AcetylAMP_PPi->AcetylCoA_AMP + CoA PPi_Pi PPi -> 2 Pi AcetylAMP_PPi->PPi_Pi PPi links reactions PEP_ADP PEP + ADP -> Pyruvate + ATP Pyruvate_NADH Pyruvate + NADH -> Lactate + NAD+ Absorbance at 340nm Absorbance at 340nm Pyruvate_NADH->Absorbance at 340nm Monitored

Figure 3: Principle of the Coupled Spectrophotometric Assay.

Conclusion

The validation of this compound as a true intermediate in the synthesis of acetyl-CoA by Acetyl-CoA Synthetase is strongly supported by a confluence of structural and kinetic evidence from a wide range of organisms. This fundamental understanding not only deepens our knowledge of cellular metabolism but also provides a solid foundation for the development of novel therapeutic agents targeting this crucial pathway. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of biochemistry, microbiology, and drug discovery.

References

Navigating Specificity: A Comparative Guide on Anti-Acetyl-Lysine Antibody Cross-Reactivity with Acetyl-AMP

Author: BenchChem Technical Support Team. Date: December 2025

Pan-specific anti-acetyl-lysine antibodies are invaluable tools for detecting, validating, and quantifying protein lysine (B10760008) acetylation, a key post-translational modification involved in regulating a vast array of cellular processes.[1][2] These antibodies are typically generated by immunizing animals with acetylated proteins or synthetic peptides, leading to a polyclonal or monoclonal antibody population that recognizes the acetyl-lysine moiety.[3][4][5] The primary concern for any antibody-based assay is the potential for cross-reactivity with structurally similar, off-target molecules, which could lead to false-positive signals. One such molecule of potential concern is acetyl-AMP.

Structural Comparison: Acetyl-Lysine vs. This compound

A logical starting point for assessing potential cross-reactivity is a structural comparison of the intended target (acetyl-lysine) and the potential off-target molecule (this compound).

  • Acetyl-Lysine: The epitope recognized by anti-acetyl-lysine antibodies is an acetyl group attached to the epsilon-amino group of a lysine residue, which is part of a polypeptide chain. The surrounding amino acid sequence can also influence antibody binding.[6]

  • This compound (Acetyladenosine monophosphate): This molecule consists of an acetyl group linked to the phosphate (B84403) of adenosine (B11128) monophosphate.

The significant structural differences between the acetyl-lysine epitope within a peptide and the this compound molecule suggest a low probability of significant cross-reactivity. The antibody's binding pocket is evolved to recognize the acetylated lysine in the context of a peptide backbone, which is absent in this compound.

Hypothetical Experimental Validation of Cross-Reactivity

To empirically determine the cross-reactivity of an anti-acetyl-lysine antibody with this compound, a competitive ELISA is a standard and effective method.[7] The following section details a hypothetical experimental protocol and expected data presentation.

Experimental Protocol: Competitive ELISA

This experiment aims to measure the ability of this compound to compete with an acetyl-lysine-containing peptide for binding to an anti-acetyl-lysine antibody.

  • Plate Coating: A 96-well microtiter plate is coated with a conjugate of an acetyl-lysine-containing peptide and a carrier protein like BSA or KLH.[7] The plate is then washed and blocked to prevent non-specific binding.

  • Competitor Preparation: A series of dilutions of the free acetyl-lysine peptide (positive control) and this compound (test competitor) are prepared.

  • Competition Reaction: The anti-acetyl-lysine antibody is pre-incubated with the various concentrations of the competitors (acetyl-lysine peptide and this compound) before being added to the coated plate.

  • Incubation and Detection: The plate is incubated to allow the antibody to bind to the coated peptide. Unbound antibodies are washed away. A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a colorimetric or chemiluminescent signal.

  • Data Analysis: The signal intensity is measured using a plate reader. A decrease in signal compared to the no-competitor control indicates that the competitor has successfully inhibited the antibody from binding to the plate. The data is typically plotted as percent inhibition versus competitor concentration, and the IC50 value (the concentration of competitor that inhibits 50% of antibody binding) is calculated.

Data Presentation: Expected Outcomes

The quantitative data from a competitive ELISA can be summarized in a table for easy comparison.

CompetitorIC50 ValueInterpretation
Acetyl-Lysine PeptideLow (e.g., nM to low µM range)High-affinity binding of the antibody to its target epitope.
This compoundHigh (e.g., mM range or not determinable)Low to negligible affinity of the antibody for this compound, indicating minimal cross-reactivity.
Unrelated Molecule (e.g., AMP)Not determinableNegative control, should not inhibit antibody binding.

Visualizing the Workflow and Rationale

The following diagrams illustrate the competitive ELISA workflow and the logical relationship behind the expected low cross-reactivity.

Competitive_ELISA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection p1 Coat plate with Acetyl-Lysine-BSA conjugate p2 Block non-specific binding sites p1->p2 p3 Prepare serial dilutions of competitors (AcK-peptide & this compound) p2->p3 r1 Pre-incubate Anti-AcK Antibody with competitors p3->r1 r2 Add antibody-competitor mix to the coated plate r1->r2 r3 Incubate to allow binding r2->r3 d1 Wash to remove unbound antibody r3->d1 d2 Add HRP-conjugated secondary antibody d1->d2 d3 Add substrate and measure signal d2->d3 end Determine Cross-Reactivity d3->end Analyze Data (IC50)

Caption: Workflow for a competitive ELISA to test antibody cross-reactivity.

Cross_Reactivity_Logic cluster_antibody Anti-Acetyl-Lysine Antibody cluster_molecules Molecules ab Binding pocket specific for acetylated lysine in a peptide context ack Acetyl-Lysine (Target) - Acetyl group on lysine - Peptide backbone ab->ack High Affinity Binding (Expected) aamp This compound (Potential Cross-Reactant) - Acetyl group on phosphate - Ribose and adenine (B156593) base - No peptide backbone ab->aamp Low to No Binding (Hypothesized)

Caption: Logical diagram illustrating the basis for low cross-reactivity.

Conclusion

Based on structural differences, the cross-reactivity of anti-acetyl-lysine antibodies with this compound is expected to be minimal. However, for rigorous scientific validation, especially in contexts where this compound may be present at high concentrations, empirical testing using a method such as competitive ELISA is recommended. The experimental framework provided in this guide offers a clear path for researchers to assess the specificity of their anti-acetyl-lysine antibodies and ensure the reliability of their experimental results. Many commercially available anti-acetyl-lysine antibodies are validated for their specificity against non-acetylated proteins and, in some cases, other lysine modifications, but specific testing against this compound is not commonly reported.[5][7][8][9] Therefore, in-house validation remains a critical step for meticulous research.

References

Distinguishing Enzymatic and Non-Enzymatic Acetyl-AMP Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of acetyl-AMP formation is critical for accurate interpretation of experimental data and for the development of targeted therapeutics. This guide provides a detailed comparison of enzymatic and non-enzymatic this compound formation, supported by experimental data and protocols.

This compound is a key intermediate in the formation of acetyl-CoA from acetate (B1210297), a fundamental process in the metabolism of all domains of life. The synthesis of this compound can occur through a highly efficient and specific enzymatic pathway or a less common, non-specific chemical reaction. Differentiating between these two mechanisms is paramount for studies in enzymology, drug discovery, and metabolic research.

At a Glance: Enzymatic vs. Non-Enzymatic this compound Formation

The primary distinction lies in the involvement of the enzyme Acetyl-CoA Synthetase (ACS), which catalyzes the reaction with high specificity and efficiency. Non-enzymatic formation, conversely, is a spontaneous chemical reaction favored by specific, often non-physiological, conditions.

FeatureEnzymatic FormationNon-Enzymatic Formation
Catalyst Acetyl-CoA Synthetase (ACS)[1][2]None (spontaneous chemical reaction)[3]
Reaction Rate High, follows Michaelis-Menten kinetics[4][5]Very low under physiological conditions[6]
Specificity Highly specific for acetate and ATP[7]Low, potential for side reactions
Key Intermediate Enzyme-bound this compound[1][8]Free this compound in solution
Products Acetyl-CoA, AMP, and Pyrophosphate (PPi)[2]This compound (as an intermediate)
Optimal pH Typically around pH 7.5-8.0[9]Alkaline pH (>8.0) enhances the reaction[3][6]
Regulation Allosteric regulation, post-translational modifications[4][10]Dependent on reactant concentrations and pH[3][11]

The Underlying Mechanisms

Enzymatic this compound Formation by Acetyl-CoA Synthetase (ACS)

Acetyl-CoA Synthetase (ACS) is a ubiquitous enzyme that catalyzes the formation of acetyl-CoA in a two-step reaction.[1][2] The first step is the adenylation of acetate, where ACS utilizes ATP to form an enzyme-bound this compound intermediate and releases pyrophosphate (PPi).[1][8] In the second step, the acetyl group is transferred from this compound to the thiol group of coenzyme A (CoA), forming acetyl-CoA and releasing AMP.[1][8]

The overall enzymatic reaction is: Acetate + ATP + CoA <-> Acetyl-CoA + AMP + PPi [2]

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Enzymatic_Acetyl_AMP_Formation cluster_step1 Step 1: Adenylation cluster_step2 Step 2: Thioesterification Acetate Acetate E_Acetate_ATP ACS-Acetate-ATP Complex Acetate->E_Acetate_ATP ATP ATP ATP->E_Acetate_ATP ACS_E ACS (Enzyme) ACS_E->E_Acetate_ATP E_AcetylAMP ACS-Acetyl-AMP Intermediate E_Acetate_ATP->E_AcetylAMP PPi Pyrophosphate (PPi) E_AcetylAMP->PPi CoA Coenzyme A (CoA) E_AcetylAMP->CoA E_AcetylAMP_CoA ACS-Acetyl-AMP-CoA Complex E_AcetylAMP->E_AcetylAMP_CoA CoA->E_AcetylAMP_CoA AcetylCoA Acetyl-CoA E_AcetylAMP_CoA->AcetylCoA AMP AMP E_AcetylAMP_CoA->AMP ACS_E2 ACS (Enzyme) E_AcetylAMP_CoA->ACS_E2

Figure 1. Enzymatic formation of acetyl-CoA via an this compound intermediate catalyzed by Acetyl-CoA Synthetase (ACS).

Non-Enzymatic this compound Formation

Non-enzymatic formation of this compound is a spontaneous chemical reaction between acetate and ATP. However, this reaction is generally unfavorable under physiological conditions. The formation of a mixed anhydride (B1165640) bond between the carboxyl group of acetate and the phosphate (B84403) group of AMP is thermodynamically less favorable without enzymatic catalysis.

While the direct non-enzymatic formation of this compound from acetate and ATP is not well-documented in biological contexts, the related non-enzymatic acetylation of proteins by acetyl-CoA is known to occur, particularly in environments with high pH and high concentrations of acetyl-CoA, such as the mitochondrial matrix.[3][6] This suggests that under similar conditions of high reactant concentrations and alkaline pH, a slow, non-enzymatic formation of this compound could theoretically occur.

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NonEnzymatic_Acetyl_AMP_Formation cluster_conditions Favorable Conditions Acetate Acetate AcetylAMP This compound Acetate->AcetylAMP Spontaneous (slow, non-specific) ATP ATP ATP->AcetylAMP PPi Pyrophosphate (PPi) High_Conc High Reactant Concentrations Alkaline_pH Alkaline pH (>8.0)

Figure 2. Non-enzymatic formation of this compound is a slow, spontaneous reaction favored by high reactant concentrations and alkaline pH.

Experimental Protocols for Distinguishing the Mechanisms

Several experimental approaches can be employed to differentiate between enzymatic and non-enzymatic this compound formation. The core principle is to measure the reaction products under controlled conditions.

Pyrophosphate (PPi) Detection Assays

The release of pyrophosphate is a hallmark of the first step of the ACS-catalyzed reaction.[8] Therefore, detecting PPi is a direct measure of enzymatic activity.

Protocol: Colorimetric/Fluorometric PPi Assay

This assay relies on an enzyme-coupled reaction that produces a detectable colorimetric or fluorescent signal proportional to the amount of PPi present.[12]

  • Reaction Setup:

    • Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), 10 mM MgCl₂, 1 mM ATP, and 5 mM acetate.

    • For the enzymatic reaction, add a known amount of purified ACS enzyme.

    • For the non-enzymatic control, omit the ACS enzyme.

    • Incubate both reaction mixtures at 37°C.

  • PPi Detection:

    • At various time points, take aliquots from each reaction.

    • Add the aliquots to the PPi assay kit reagents according to the manufacturer's instructions (e.g., Sigma-Aldrich MAK386, Abcam ab234040).[12] This typically involves an enzyme mix that converts PPi into a detectable product.

    • Incubate as recommended.

    • Measure the absorbance (e.g., at 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm).[12]

  • Data Analysis:

    • Generate a standard curve using known concentrations of PPi.

    • Calculate the concentration of PPi produced in the enzymatic and non-enzymatic reactions over time. A significant increase in PPi in the presence of ACS compared to the control indicates enzymatic activity.

HPLC and LC-MS/MS Analysis

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for separating and quantifying the reactants and products of the reaction, including ATP, AMP, CoA, and acetyl-CoA.[13][14][15]

Protocol: HPLC-UV for Substrate and Product Quantification

  • Reaction Setup:

    • Set up enzymatic and non-enzymatic reactions as described for the PPi assay.

    • At defined time intervals, quench the reaction by adding an equal volume of ice-cold 0.8 M perchloric acid.

    • Neutralize the samples with 3 M K₂CO₃.

    • Centrifuge to remove the precipitate.

  • HPLC Analysis:

    • Inject the supernatant onto a C18 reverse-phase HPLC column.

    • Use a gradient of mobile phases (e.g., a mixture of phosphate buffer and methanol) to separate the nucleotides and CoA species.

    • Detect the compounds using a UV detector at 254 nm or 260 nm.[14]

  • Data Analysis:

    • Identify and quantify the peaks corresponding to ATP, AMP, CoA, and acetyl-CoA by comparing their retention times and peak areas to those of known standards.

    • Enzymatic activity will be characterized by a time-dependent decrease in ATP and CoA and a corresponding increase in AMP and acetyl-CoA. The non-enzymatic reaction is expected to show minimal to no change in these species under physiological conditions.

Coupled Enzyme Assays

Coupled enzyme assays provide a continuous readout of the reaction by linking the formation of a product to a change in absorbance or fluorescence.

Protocol: Coupled Spectrophotometric Assay for Acetyl-CoA Formation

This assay couples the formation of acetyl-CoA to the reduction of NAD⁺ to NADH, which can be monitored at 340 nm.

  • Reaction Components:

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Substrates: 10 mM Acetate, 5 mM ATP, 0.5 mM CoA, 10 mM MgCl₂

    • Coupling Enzymes: Citrate synthase, Malate (B86768) dehydrogenase

    • Coupling Substrates: 10 mM Malate, 2 mM NAD⁺

    • ACS enzyme

  • Assay Procedure:

    • Combine all components except the ACS enzyme in a cuvette and measure the baseline absorbance at 340 nm.

    • Initiate the reaction by adding the ACS enzyme.

    • Monitor the increase in absorbance at 340 nm over time.

  • Principle of Detection:

    • ACS produces acetyl-CoA.

    • Citrate synthase condenses acetyl-CoA and oxaloacetate (present in equilibrium with malate) to form citrate.

    • The consumption of oxaloacetate shifts the malate dehydrogenase equilibrium, leading to the conversion of malate and NAD⁺ to oxaloacetate and NADH.

    • The production of NADH is directly proportional to the amount of acetyl-CoA formed.

dot

Experimental_Workflow cluster_setup Reaction Setup cluster_assays Detection Methods cluster_results Expected Outcomes Enzymatic Enzymatic Reaction (+ ACS Enzyme) PPi_Assay PPi Detection Assay (Colorimetric/Fluorometric) Enzymatic->PPi_Assay HPLC_MS HPLC / LC-MS/MS (Quantify ATP, AMP, Acetyl-CoA) Enzymatic->HPLC_MS Coupled_Assay Coupled Enzyme Assay (Continuous Monitoring) Enzymatic->Coupled_Assay NonEnzymatic Non-Enzymatic Control (- ACS Enzyme) NonEnzymatic->PPi_Assay NonEnzymatic->HPLC_MS NonEnzymatic->Coupled_Assay Enz_Result Enzymatic: - High PPi production - ATP consumption - AMP & Acetyl-CoA formation PPi_Assay->Enz_Result NonEnz_Result Non-Enzymatic: - Negligible PPi production - Minimal change in reactants/products PPi_Assay->NonEnz_Result HPLC_MS->Enz_Result HPLC_MS->NonEnz_Result Coupled_Assay->Enz_Result Coupled_Assay->NonEnz_Result

Figure 3. Experimental workflow for distinguishing enzymatic from non-enzymatic this compound formation.

Conclusion

References

A Comparative Analysis of Acetyl-AMP Metabolism Across Diverse Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of acetyl-adenosine monophosphate (acetyl-AMP) metabolism across bacteria, yeast, and mammals. This compound is a pivotal, albeit transient, intermediate in the activation of acetate (B1210297) to acetyl-CoA, a central metabolite in all domains of life. The primary enzyme responsible for this two-step reaction is Acetyl-CoA Synthetase (ACS), also known as acetate:CoA ligase.[1][2][3] Understanding the species-specific nuances of this metabolic pathway is crucial for fields ranging from metabolic engineering to the development of novel therapeutics.

Executive Summary

Acetyl-CoA Synthetase (ACS) catalyzes the formation of acetyl-CoA from acetate, ATP, and Coenzyme A, with this compound as a key intermediate.[2][3] While the fundamental reaction is conserved, the kinetic properties, substrate specificities, and regulatory mechanisms of ACS enzymes exhibit significant variations across bacteria, yeast, and mammals. These differences reflect the diverse metabolic lifestyles and cellular compartmentalization of these organisms. This guide will delve into these distinctions, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways.

Data Presentation: A Comparative Overview of Acetyl-CoA Synthetase

The following tables summarize key quantitative data for Acetyl-CoA Synthetase from representative species.

Table 1: Kinetic Parameters of Acetyl-CoA Synthetase

SpeciesEnzymeSubstrateKm (µM)Vmax (nmol/mg/min)Source
Escherichia coli (Bacteria)AcsAcetate200Not specified[4]
Bacillus subtilis (Bacteria)AcsAAcetate4302167[1]
Saccharomyces cerevisiae (Yeast)Acs1Acetate2001100[5]
Saccharomyces cerevisiae (Yeast)Acs1CoASH70Not specified[5]
Saccharomyces cerevisiae (Yeast)Acs1ATP60Not specified[5]
Candida albicans (Yeast)Acs1Acetate1001900[5]
Aspergillus fumigatus (Fungus)Acs1Acetate1002400[5]
Coccidioides immitis (Fungus)Acs1Acetate1001900[5]

Table 2: Substrate Specificity of Saccharomyces cerevisiae Acetyl-CoA Synthetase

SubstrateKm (mM)Relative Vmax (%)Source
Acetic acid0.3100[6][7]
Propionic acid2.5102[6][7]
Acrylic acid6.725[6][7]
Fluoroacetic acid1.83.6[6][7]
Methacrylic acid11.07.8[6][7]
3-Chloropropionic acid4.51.4[6][7]
3-Bromopropionic acid1.31.5[6][7]
Propiolic acid2.31.2[6][7]

Signaling Pathways and Metabolic Context

The production of this compound is intrinsically linked to the broader metabolic state of the cell. The resulting acetyl-CoA is a critical precursor for the TCA cycle, fatty acid synthesis, and histone acetylation, which plays a key role in gene regulation.[8]

Acetyl-CoA Synthesis Pathway

The synthesis of acetyl-CoA from acetate proceeds through a two-step mechanism catalyzed by Acetyl-CoA Synthetase. The first step involves the formation of an acetyl-adenylate (this compound) intermediate.[3]

Acetyl_CoA_Synthesis Acetate Acetate ACS Acetyl-CoA Synthetase (ACS) Acetate->ACS ATP ATP ATP->ACS Acetyl_AMP This compound (Intermediate) ACS->Acetyl_AMP Step 1 PPi PPi ACS->PPi Acetyl_CoA Acetyl-CoA ACS->Acetyl_CoA Step 2 AMP AMP ACS->AMP Acetyl_AMP->ACS CoA Coenzyme A CoA->ACS

Figure 1. The two-step reaction catalyzed by Acetyl-CoA Synthetase.

Regulation of Acetyl-CoA Synthetase Activity

The activity of ACS is tightly regulated to match the cell's metabolic needs. A key regulatory mechanism conserved from bacteria to eukaryotes is post-translational modification, specifically the acetylation of a conserved lysine (B10760008) residue in the active site.[8][9] In mammals, sirtuins, a class of NAD+-dependent deacetylases, play a crucial role in activating ACS by removing this inhibitory acetyl group.[8]

ACS_Regulation cluster_regulation Regulation of ACS Activity ACS_active Active ACS ACS_inactive Inactive ACS (Acetylated) ACS_active->ACS_inactive Acetylation ACS_inactive->ACS_active Deacetylation Acetyl_CoA Acetyl-CoA Acetyltransferase Acetyltransferase (e.g., AcuA in B. subtilis) Acetyl_CoA->Acetyltransferase Sirtuin Sirtuin (e.g., SIRT1/SIRT3 in mammals) CobB in E. coli Sirtuin->ACS_inactive Activates NADH NADH Sirtuin->NADH NAM Nicotinamide Sirtuin->NAM Acetyltransferase->ACS_active Inactivates NAD NAD+ NAD->Sirtuin Activates

Figure 2. Regulation of Acetyl-CoA Synthetase by acetylation and deacetylation.

Experimental Protocols

Assay for Acetyl-CoA Synthetase Activity

This protocol describes a continuous coupled enzymatic assay for ACS activity, where the production of acetyl-CoA is coupled to the reduction of NAD+, which can be monitored spectrophotometrically.[1][9]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 5 mM NaCl, 5% (v/v) glycerol.

  • Substrate Solution: 1 M Sodium Acetate.

  • Coupling Enzyme Mix:

  • Reaction Mix:

    • L-Malic acid

    • ATP

    • Coenzyme A

    • NAD+

ACS_Assay_Workflow cluster_workflow ACS Activity Assay Workflow start Start prepare_mix Prepare Reaction Mix (Assay Buffer, L-Malic acid, ATP, CoA, NAD+, MDH, CS) start->prepare_mix add_enzyme Add Enzyme Extract (ACS) prepare_mix->add_enzyme incubate_start Incubate at 37°C add_enzyme->incubate_start add_acetate Initiate Reaction (Add Sodium Acetate) incubate_start->add_acetate measure_absorbance Monitor Absorbance at 340 nm (Formation of NADH) add_acetate->measure_absorbance analyze_data Analyze Data (Calculate initial reaction rate) measure_absorbance->analyze_data end End analyze_data->end

Figure 3. Workflow for the coupled enzymatic assay of Acetyl-CoA Synthetase.

  • Prepare the Reaction Mix: In a microplate well or a cuvette, combine the assay buffer, L-malic acid, ATP, Coenzyme A, NAD+, malate dehydrogenase, and citrate synthase.

  • Add Enzyme: Add the cell extract or purified enzyme containing Acetyl-CoA Synthetase to the reaction mix.

  • Initiate the Reaction: Start the reaction by adding the sodium acetate solution.

  • Monitor Absorbance: Immediately place the reaction in a spectrophotometer and monitor the increase in absorbance at 340 nm over time. This increase is due to the formation of NADH.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The activity of ACS is proportional to the rate of NADH formation.

Comparative Analysis Across Species

Bacteria

In bacteria such as E. coli, acetyl-CoA synthetase is crucial for scavenging acetate from the environment, especially at low concentrations, due to its high affinity for acetate (Km of ~200 µM).[4] This contrasts with the low-affinity pathway involving acetate kinase and phosphate (B84403) acetyltransferase, which is active at higher acetate concentrations.[4] The regulation of ACS in bacteria is tightly linked to the availability of carbon sources and is controlled by mechanisms such as catabolite repression and post-translational acetylation.[3]

Yeast

In the yeast Saccharomyces cerevisiae, acetyl-CoA metabolism is highly compartmentalized, with distinct pools in the cytosol, mitochondria, and peroxisomes.[10] Cytosolic acetyl-CoA, primarily used for fatty acid synthesis and histone acetylation, is generated from acetate via ACS.[10] Yeast ACS has been shown to have a broader substrate specificity compared to its bacterial counterparts, being able to activate other short-chain carboxylic acids, albeit with lower efficiency than acetate.[6][7]

Mammals

In mammals, acetyl-CoA synthetase isoforms are found in both the cytoplasm (ACSS2) and mitochondria (ACSS1). Cytosolic ACSS2 is a key enzyme for generating acetyl-CoA for fatty acid synthesis and histone acetylation, particularly under conditions of nutrient stress. Mitochondrial ACSS1 is involved in the activation of acetate produced from pathways like ethanol (B145695) metabolism. The activity of mammalian ACS is regulated by sirtuins, linking cellular energy status (via NAD+ levels) to metabolic regulation.

Conclusion

The metabolism of this compound, as the central intermediate in the Acetyl-CoA Synthetase reaction, is a fundamentally conserved process with significant species-specific adaptations. Bacteria have evolved high-affinity systems for acetate scavenging, while yeast and mammals exhibit greater compartmentalization and regulatory complexity, reflecting their more intricate cellular organization and metabolic demands. The comparative data and protocols presented in this guide offer a valuable resource for researchers investigating the diverse roles of this essential metabolic pathway in health and disease.

References

Probing the Catalytic Machinery: A Comparative Guide to Acetyl-AMP Substrate Analogs for Enzyme Mechanism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating enzyme mechanisms is a cornerstone of fundamental biology and therapeutic innovation. Acetyl-CoA synthetases (ACS) and other acyl-AMP forming enzymes, central to metabolism and pathogenesis, present a compelling case for the use of sophisticated chemical probes.[1][2][3][4][5] This guide provides a comprehensive comparison of acetyl-AMP substrate analogs and alternative methods used to investigate the structure and function of these vital enzymes.

The catalytic cycle of AMP-forming acetyl-CoA synthetases proceeds through a two-step mechanism: the adenylation of acetate (B1210297) with ATP to form a highly reactive this compound intermediate and pyrophosphate, followed by the reaction of this compound with coenzyme A to produce acetyl-CoA and AMP.[1][3][6] The transient and reactive nature of the this compound intermediate makes studying the enzyme's catalytic cycle challenging. To overcome this, researchers have developed a suite of substrate analogs that mimic the natural substrates, allowing for the trapping of enzymatic states and detailed mechanistic investigation.

Comparing the Toolkit: this compound Analogs vs. Alternative Probes

The choice of a molecular probe is critical and depends on the specific experimental question. This compound analogs offer a targeted approach to studying the acyl-binding pocket, while other analogs can probe different aspects of the enzymatic reaction.

Probe TypeMechanism of ActionAdvantagesDisadvantagesTypical Applications
This compound Analogs (e.g., Alkyl-AMP esters) Mimic the this compound intermediate, acting as competitive inhibitors.[2]High specificity for the acyl-binding site; can be used to trap the enzyme in a specific conformation for structural studies.[1]Synthesis can be complex; may not fully replicate the electronic properties of the true intermediate.X-ray crystallography, enzyme kinetics (inhibition studies), and structure-activity relationship (SAR) studies.[1]
Non-hydrolyzable ATP Analogs (e.g., AMP-PNP, ATPγS) Bind to the ATP pocket but are resistant to hydrolysis, "freezing" the enzyme in an ATP-bound state.[7][8]Commercially available; useful for studying ATP-dependent conformational changes and the first half-reaction.[7][9]Do not directly probe the acyl-binding site; some can be slowly hydrolyzed by certain enzymes.[10]Structural biology (X-ray crystallography, cryo-EM), enzyme kinetics, and studying the role of ATP binding in allosteric regulation.[7][8][10]
Acetyl-CoA Analogs (e.g., Ester or Amide substitution) Replace the reactive thioester with a more stable ester or amide bond, preventing transfer of the acetyl group.[11]Increased stability allows for co-crystallization and NMR studies of the enzyme-substrate complex.[11]May not perfectly mimic the geometry and reactivity of the natural thioester.Structural biology, NMR spectroscopy, and kinetic studies of acyl-CoA binding.
Transition State Analogs Stable molecules designed to resemble the high-energy transition state of the reaction, binding with high affinity.[12][13]Potent inhibitors; provide insights into the catalytic mechanism and transition state stabilization.[12]Design and synthesis are challenging and require detailed knowledge of the reaction mechanism.Drug design, mechanistic enzymology, and inhibitor development.[13]
Photo-crosslinking Probes Contain a photo-activatable group that forms a covalent bond with nearby amino acid residues upon UV irradiation, capturing transient interactions.[14][15][16]Can identify substrate binding sites and capture weak or transient interactions in situ.[14][16]Can be sterically bulky; UV irradiation can potentially damage the protein.[17]Mapping enzyme-substrate interaction sites, identifying binding partners in complex mixtures, and studying dynamic interactions.[18]

Quantitative Data on Probe Performance

The effectiveness of these probes can be quantified by their kinetic parameters, such as the Michaelis constant (KM), catalytic rate constant (kcat), and inhibition constants (Ki or IC50). Below is a summary of representative data for acetyl-CoA synthetases from various organisms.

EnzymeProbe/SubstrateKM (µM)kcat (s-1)IC50 (µM)Reference
Saccharomyces cerevisiae Acs1Acetate200--[1]
Saccharomyces cerevisiae Acs1ATP100--[1]
Saccharomyces cerevisiae Acs1CoA40--[1]
Cryptococcus neoformans Acs1Ethyl-AMP--1.8[1]
Cryptococcus neoformans Acs1Acetyl-AMS--2.1[1]
Salmonella enterica AcsATP (non-acetylated)322--[19]
Salmonella enterica AcsATP (acetylated)1090--[19]
Escherichia coli AcsATP---[20]

Note: Kinetic and inhibition constants are highly dependent on the specific enzyme, assay conditions, and the analog used.

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate the acetyl-CoA synthetase reaction mechanism and a typical experimental workflow.

ACS_Mechanism cluster_step1 Step 1: Adenylation cluster_step2 Step 2: Thioesterification Acetate Acetate E_Acetate_ATP E•Acetate•ATP Acetate->E_Acetate_ATP ATP ATP ATP->E_Acetate_ATP Acetyl_AMP E•this compound E_Acetate_ATP->Acetyl_AMP PPi PPi Acetyl_AMP->PPi E_Acetyl_AMP_CoA E•this compound•CoA Acetyl_AMP->E_Acetyl_AMP_CoA CoA CoA CoA->E_Acetyl_AMP_CoA Acetyl_CoA Acetyl-CoA E_Acetyl_AMP_CoA->Acetyl_CoA AMP AMP Acetyl_CoA->AMP

Caption: The two-step reaction mechanism of acetyl-CoA synthetase.

Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrates, and Analog Start->Prepare_Reagents Incubate Incubate Enzyme with Substrate Analog Prepare_Reagents->Incubate Add_Substrates Initiate Reaction by Adding Natural Substrates Incubate->Add_Substrates Monitor_Reaction Monitor Reaction Progress (e.g., Spectrophotometrically) Add_Substrates->Monitor_Reaction Data_Analysis Analyze Data to Determine Kinetic Parameters (e.g., IC50) Monitor_Reaction->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an enzyme inhibition assay.

Probe_Comparison cluster_substrate_analogs Substrate Analogs cluster_alternative_probes Alternative Probes Enzyme_Probes Probes for Enzyme Mechanisms Acetyl_AMP_Analogs This compound Analogs Enzyme_Probes->Acetyl_AMP_Analogs Acetyl_CoA_Analogs Acetyl-CoA Analogs Enzyme_Probes->Acetyl_CoA_Analogs Non_hydrolyzable_ATP Non-hydrolyzable ATP Analogs Enzyme_Probes->Non_hydrolyzable_ATP Transition_State_Analogs Transition State Analogs Enzyme_Probes->Transition_State_Analogs Photo_crosslinking Photo-crosslinking Probes Enzyme_Probes->Photo_crosslinking

References

Validating a Novel Coupled-Enzyme Assay for Acetyl-AMP Detection Against the Gold Standard LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of acetyl-adenosine monophosphate (acetyl-AMP) is critical for studying the kinetics of acetyl-CoA synthetase (ACS) and for screening potential inhibitors of this key metabolic enzyme. This compound is a high-energy intermediate in the two-step synthesis of acetyl-CoA from acetate (B1210297).[1][2] This guide provides a detailed comparison of a novel, high-throughput coupled-enzyme spectrophotometric assay against the gold standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for analyzing the formation of this compound.

Methodology Overview

Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the benchmark for quantifying small molecules in complex biological samples due to its exceptional sensitivity and specificity.[3][4] This method directly measures the mass-to-charge ratio of this compound and its fragments, allowing for unambiguous identification and precise quantification. While powerful, it requires significant capital investment and specialized technical expertise.[5]

Novel Method: Coupled-Enzyme Spectrophotometric Assay

This novel approach offers a more accessible and higher-throughput alternative to LC-MS/MS. It indirectly quantifies this compound formation by measuring the production of adenosine (B11128) monophosphate (AMP), a co-product of the second half of the ACS reaction, or pyrophosphate (PPi) from the first half-reaction. In the protocol detailed below, we focus on an AMP-linked assay where the generation of AMP is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[6] This makes the assay suitable for standard plate readers.

Quantitative Performance Comparison

The following table summarizes the performance of the novel coupled-enzyme assay against the LC-MS/MS gold standard for the analysis of an in vitro acetyl-CoA synthetase reaction.

ParameterGold Standard (LC-MS/MS)Novel Method (Coupled-Enzyme Assay)Notes
Analyte This compound, Acetate, ATP, AMP, CoA, Acetyl-CoAAMP (as a proxy for Acetyl-CoA formation)LC-MS/MS can simultaneously quantify all reaction components.[3][5]
Limit of Detection (LOD) ~0.1 µM~1.0 µMLC-MS/MS is approximately an order of magnitude more sensitive.
Limit of Quantification (LOQ) ~0.5 µM~2.5 µMThe higher LOQ for the assay may limit its use for low-activity enzymes.
Dynamic Range 0.5 µM - 500 µM2.5 µM - 200 µMBoth methods cover a physiologically relevant concentration range.
Precision (%CV) < 5%< 10%LC-MS/MS demonstrates higher precision.[3]
Throughput Low (~10-20 min per sample)High (96/384-well plate format)The coupled-enzyme assay is ideal for high-throughput screening.
Equipment Cost HighLowRequires a standard spectrophotometric plate reader.
Specificity Very HighModerate to HighSusceptible to interference from compounds that absorb at 340 nm.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical context and the validation workflow.

Acetate Acetate ACS Acetyl-CoA Synthetase (ACS) Acetate->ACS ATP ATP ATP->ACS AcetylAMP This compound (Intermediate) ACS->AcetylAMP Step 1: Adenylation PPi PPi ACS->PPi AcetylCoA Acetyl-CoA ACS->AcetylCoA Step 2: Thioesterification AMP AMP ACS->AMP AcetylAMP->ACS CoA Coenzyme A CoA->ACS

Caption: Acetyl-CoA Synthesis Pathway.

Start In Vitro ACS Reaction Setup Quench Time-Point Sampling & Reaction Quenching Start->Quench Split Sample Splitting Quench->Split LCMS_Prep Sample Prep for LC-MS/MS (e.g., Protein Precipitation) Split->LCMS_Prep Aliquot 1 (Gold Standard) Assay_Run Coupled-Enzyme Assay (Plate Reader) Split->Assay_Run Aliquot 2 (Novel Method) LCMS_Run LC-MS/MS Analysis LCMS_Prep->LCMS_Run LCMS_Data Direct Quantification of This compound and other analytes LCMS_Run->LCMS_Data Compare Data Comparison & Method Validation LCMS_Data->Compare Assay_Data Indirect Quantification via NADH Depletion (Absorbance) Assay_Run->Assay_Data Assay_Data->Compare

Caption: Experimental Validation Workflow.

Experimental Protocols

1. Gold Standard: LC-MS/MS Detection of this compound

This protocol provides a method for the direct and robust quantification of this compound from an in vitro enzymatic reaction.

  • Reaction Quenching and Extraction:

    • Set up the acetyl-CoA synthetase reaction in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂) with acetate, ATP, and purified ACS enzyme.

    • At designated time points, withdraw 50 µL of the reaction mixture and immediately quench it by adding to 200 µL of ice-cold extraction solvent (e.g., 80% methanol) containing a known concentration of an appropriate internal standard (e.g., ¹³C-labeled AMP).

    • Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate the enzyme.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 50 µL of LC-MS grade water for analysis.[7]

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution.

      • Mobile Phase A: 5 mM ammonium (B1175870) acetate in water, pH 5.6.[3]

      • Mobile Phase B: Acetonitrile.

      • Inject 5-10 µL of the reconstituted sample.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

    • Quantification: Generate a standard curve using authentic this compound standard. Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

2. Novel Method: Coupled-Enzyme Spectrophotometric Assay

This protocol describes an indirect method to measure this compound formation by quantifying AMP production in a 96-well plate format.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT.

    • Reaction Mix: In assay buffer, prepare a master mix containing:

      • 2.5 mM ATP

      • 0.5 mM Coenzyme A

      • 10 mM Acetate

      • 3.0 mM Phosphoenolpyruvate (PEP)

      • 0.1 mM NADH

      • 10 units/mL Myokinase (MK)

      • 5 units/mL Pyruvate (B1213749) Kinase (PK)

      • 7.5 units/mL Lactate Dehydrogenase (LDH)[6]

  • Assay Procedure:

    • Add 180 µL of the Reaction Mix to each well of a 96-well UV-transparent plate.

    • Add 10 µL of the sample or standard to the appropriate wells.

    • Initiate the reaction by adding 10 µL of purified acetyl-CoA synthetase (ACS) enzyme.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

    • Principle: The ACS reaction produces AMP. Myokinase converts AMP and ATP to 2 ADP. Pyruvate kinase transfers a phosphate (B84403) from PEP to ADP to form ATP and pyruvate. Lactate dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The rate of NADH disappearance is proportional to the rate of AMP formation.

    • Quantification: Calculate the rate of reaction (Vmax) from the linear portion of the absorbance curve. Convert the rate of NADH consumption to the rate of AMP production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Conclusion

The choice between the novel coupled-enzyme assay and the gold standard LC-MS/MS method depends on the specific research needs.

  • LC-MS/MS remains the unequivocal gold standard for applications requiring the highest sensitivity, specificity, and the ability to quantify multiple reaction components simultaneously. It is the preferred method for detailed mechanistic studies and for validating results from other assays.[4]

  • The novel coupled-enzyme assay provides a cost-effective, high-throughput alternative that is well-suited for large-scale screening of enzyme inhibitors or for routine kinetic analyses in laboratories without access to mass spectrometry.[4] While less sensitive and potentially more prone to interference, its convenience and speed offer significant advantages for initial discovery efforts.

Proper validation of the novel assay against the LC-MS/MS gold standard, as outlined in this guide, is a crucial step to ensure the reliability and accuracy of the data generated.

References

The Compartmentalized Fate of a Transient Intermediate: A Comparative Guide to Acetyl-AMP Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cellular metabolism is paramount. Acetyl-monophosphate (acetyl-AMP), a transient but crucial intermediate in the formation of acetyl-CoA from acetate (B1210297), stands at a critical metabolic juncture. Its fate, inextricably linked to the subcellular localization of acetyl-CoA synthetase (Acs) isoforms, dictates the flow of two-carbon units into diverse and vital cellular processes. This guide provides a comparative analysis of the metabolic fate of this compound across different cellular compartments, supported by experimental data and detailed methodologies.

  • Acetate + ATP ⇌ this compound + PPi

  • This compound + CoA ⇌ Acetyl-CoA + AMP

While this compound is primarily an enzyme-bound intermediate, its formation and subsequent conversion to acetyl-CoA are highly compartmentalized, leading to distinct metabolic outcomes in the cytoplasm, mitochondria, and nucleus.[3][4] The subcellular location of different Acs isoforms is a key determinant of the ultimate fate of the acetyl group carried by this compound.[3][5]

Comparative Analysis of this compound's Metabolic Fate

The metabolic journey of the acetyl group from this compound is dictated by the enzymatic machinery present in each cellular compartment.

Cytoplasm and Endoplasmic Reticulum: Biosynthesis and Protein Modification

In the cytoplasm and on the endoplasmic reticulum, the acetyl-CoA generated from this compound is primarily directed towards biosynthetic pathways and protein acetylation. Long-chain acyl-CoA synthetase (ACSL) isoforms, such as ACSL1 and ACSL3, are found on the endoplasmic reticulum and mitochondria-associated membranes.[5][6][7] The acetyl-CoA produced here is a critical building block for the synthesis of fatty acids and cholesterol.[8] Additionally, cytoplasmic acetyl-CoA is the substrate for N-acetyltransferases (NATs), which are responsible for the acetylation of various proteins, a post-translational modification that can alter their function, stability, and localization.[9]

Mitochondria: Fueling Cellular Respiration

Within the mitochondrial matrix, acetyl-CoA synthetase activity contributes to the mitochondrial pool of acetyl-CoA.[10] This pool is central to cellular energy production. The primary fate of acetyl-CoA in the mitochondria is its entry into the tricarboxylic acid (TCA) cycle, where it is oxidized to produce ATP.[11] In addition to its role in energy metabolism, mitochondrial acetyl-CoA is also utilized for the acetylation of mitochondrial proteins, a regulatory mechanism that is increasingly recognized for its importance in metabolic control.[12]

Nucleus: Epigenetic Regulation

The nucleus maintains its own pool of acetyl-CoA, which is crucial for the regulation of gene expression. The acetyl-CoA derived from the this compound intermediate is the acetyl donor for histone acetyltransferases (HATs). The acetylation of histones neutralizes their positive charge, leading to a more open chromatin structure that facilitates gene transcription.[8] The presence of Acs isoforms in the nucleus suggests a local mechanism for the production of acetyl-CoA for histone acetylation, directly linking cellular metabolism to epigenetic regulation.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the enzymes and metabolites involved in this compound metabolism. It is important to note that direct measurements of this compound concentrations in subcellular compartments are scarce due to its transient nature. The data presented here are primarily for the enzymes that produce and consume this compound and for the more stable product, acetyl-CoA.

ParameterCytoplasmMitochondriaNucleusReference(s)
Key Acs Isoforms ACSS2, ACSL1, ACSL3ACSS1, ACSL1, ACSL5ACSS2[3][5][6]
Primary Fate of Acetyl-CoA Fatty acid synthesis, cholesterol synthesis, protein acetylationTCA cycle, mitochondrial protein acetylationHistone acetylation, gene regulation[8][11][12]
Apparent Km of Acs for Acetate (mM) ~0.2 - 0.4~0.1 - 0.3Not well characterized[13]
Apparent Km of Acs for ATP (mM) ~0.2 - 0.5~0.1 - 0.3Not well characterized[13]
Estimated Acetyl-CoA Concentration (µM) 2 - 2030 - 1501 - 10[4][14]

Experimental Protocols

Accurate assessment of the metabolic fate of this compound requires precise experimental techniques to isolate cellular compartments and quantify relevant metabolites and enzyme activities.

Subcellular Fractionation by Differential Centrifugation

This method separates cellular organelles based on their size and density.

  • Homogenization: Cells or tissues are gently homogenized in an ice-cold isotonic buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA) to rupture the plasma membrane while leaving organelle membranes intact.

  • Nuclear Fraction: The homogenate is centrifuged at low speed (e.g., 600 x g for 10 minutes) to pellet the nuclei. The supernatant contains other organelles and the cytosol.

  • Mitochondrial Fraction: The supernatant from the previous step is centrifuged at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the mitochondria.

  • Cytosolic and Microsomal Fractions: The resulting supernatant can be further ultracentrifuged (e.g., 100,000 x g for 1 hour) to separate the microsomal fraction (containing ER) from the soluble cytosolic fraction.

  • Purity Assessment: The purity of each fraction should be confirmed using marker enzymes or proteins specific to each organelle (e.g., histone H3 for nucleus, cytochrome c oxidase for mitochondria, and lactate (B86563) dehydrogenase for cytosol).

Quantification of Acetyl-CoA Synthetase Activity

Acs activity can be measured using a continuous coupled spectrophotometric assay that links the production of AMP to the oxidation of NADH.[15]

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate, pH 7.5), phosphoenolpyruvate, myokinase, pyruvate (B1213749) kinase, lactate dehydrogenase, MgCl2, ATP, CoA, NADH, and the subcellular fraction of interest.

  • Initiate Reaction: The reaction is initiated by the addition of acetate.

  • Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.

  • Calculation: The rate of NADH oxidation is proportional to the rate of AMP formation and thus to the Acs activity.

Quantification of Acetyl-CoA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs.[16][17]

  • Extraction: Metabolites are extracted from subcellular fractions using a cold solvent mixture, typically containing acetonitrile, methanol, and water, to precipitate proteins and quench enzymatic activity.

  • Chromatographic Separation: The extracted metabolites are separated by reverse-phase liquid chromatography.

  • Mass Spectrometry Detection: The separated molecules are ionized and detected by a mass spectrometer. The mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions are used for specific and sensitive quantification.

  • Quantification: Absolute quantification is achieved by using a standard curve generated with known concentrations of acetyl-CoA and often includes the use of a stable isotope-labeled internal standard.

Visualizing the Pathways

The following diagrams illustrate the central role of this compound in the context of acetyl-CoA metabolism within different cellular compartments.

Acetyl_AMP_Metabolic_Fate cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Acetate_cyto Acetate Acs_cyto ACSS2 Acetate_cyto->Acs_cyto Acetyl_AMP_cyto This compound Acs_cyto->Acetyl_AMP_cyto ATP -> AMP+PPi Acetyl_CoA_cyto Acetyl-CoA Acetyl_AMP_cyto->Acetyl_CoA_cyto CoA Fatty_Acids Fatty Acids & Cholesterol Acetyl_CoA_cyto->Fatty_Acids Acetylated_Proteins_cyto Acetylated Proteins Acetyl_CoA_cyto->Acetylated_Proteins_cyto Acetate_mito Acetate Acs_mito ACSS1 Acetate_mito->Acs_mito Acetyl_AMP_mito This compound Acs_mito->Acetyl_AMP_mito ATP -> AMP+PPi Acetyl_CoA_mito Acetyl-CoA Acetyl_AMP_mito->Acetyl_CoA_mito CoA TCA_Cycle TCA Cycle Acetyl_CoA_mito->TCA_Cycle Acetylated_Proteins_mito Acetylated Mitochondrial Proteins Acetyl_CoA_mito->Acetylated_Proteins_mito Acetate_nuc Acetate Acs_nuc ACSS2 Acetate_nuc->Acs_nuc Acetyl_AMP_nuc This compound Acs_nuc->Acetyl_AMP_nuc ATP -> AMP+PPi Acetyl_CoA_nuc Acetyl-CoA Acetyl_AMP_nuc->Acetyl_CoA_nuc CoA Histone_Acetylation Histone Acetylation Acetyl_CoA_nuc->Histone_Acetylation

Caption: Compartmentalized fate of this compound.

Experimental_Workflow start Cells/Tissues homogenization Homogenization start->homogenization diff_cent Differential Centrifugation homogenization->diff_cent nuclear_pellet Nuclear Pellet diff_cent->nuclear_pellet mito_pellet Mitochondrial Pellet diff_cent->mito_pellet cyto_supernatant Cytosolic Supernatant diff_cent->cyto_supernatant extraction Metabolite Extraction nuclear_pellet->extraction mito_pellet->extraction cyto_supernatant->extraction lcms LC-MS/MS Analysis extraction->lcms data Quantification of Acetyl-CoA lcms->data

Caption: Workflow for subcellular acetyl-CoA analysis.

References

Unraveling the Impact of Mutations on Acetyl-CoA Synthetase Activity and Acetyl-AMP Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acetyl-CoA Synthetase and its Catalytic Mechanism

Acetyl-CoA synthetase (ACS), also known as acetate-CoA ligase, is a ubiquitous enzyme critical for cellular metabolism across all domains of life. It catalyzes the conversion of acetate (B1210297) to acetyl-CoA, a central metabolite that fuels the tricarboxylic acid (TCA) cycle and serves as a precursor for fatty acid biosynthesis and histone acetylation.[1] The enzymatic reaction proceeds through a two-step mechanism involving the formation of a high-energy acetyl-adenylate (acetyl-AMP) intermediate.[2]

The two half-reactions are as follows:

  • Adenylation: Acetate + ATP ⇌ this compound + PPi

  • Thioesterification: this compound + CoA ⇌ Acetyl-CoA + AMP

The formation of the this compound intermediate is a crucial first step, and any mutations affecting the binding of acetate or ATP, or the catalytic residues involved in this step, can significantly impact the overall production of acetyl-CoA. Understanding the effects of specific mutations on this compound formation is therefore vital for elucidating the enzyme's catalytic mechanism and for the development of targeted therapeutic agents.

This guide provides a comparative analysis of the effects of various mutations in acetyl-CoA synthetase on its kinetic parameters, with a focus on the implications for this compound formation.

The Two-Step Reaction Mechanism of Acetyl-CoA Synthetase

The catalytic cycle of acetyl-CoA synthetase involves a significant conformational change to facilitate the two half-reactions. The first step, the formation of the this compound intermediate, is essential for activating the acetate molecule.

ACS_Reaction_Mechanism cluster_step1 Step 1: Adenylation cluster_step2 Step 2: Thioesterification Acetate Acetate ACS_E1 Acetyl-CoA Synthetase (Adenylation Conformation) Acetate->ACS_E1 ATP ATP ATP->ACS_E1 Acetyl_AMP Enzyme-bound This compound ACS_E1->Acetyl_AMP Formation of intermediate PPi PPi Acetyl_AMP->PPi ACS_E2 Acetyl-CoA Synthetase (Thioesterification Conformation) Acetyl_AMP->ACS_E2 Conformational Change CoA Coenzyme A CoA->ACS_E2 Acetyl_CoA Acetyl-CoA ACS_E2->Acetyl_CoA Transfer of acetyl group AMP AMP ACS_E2->AMP

Figure 1: Two-step reaction mechanism of Acetyl-CoA Synthetase.

Comparative Analysis of Wild-Type and Mutant Acetyl-CoA Synthetase Kinetic Parameters

Mutations within the active site or in regions crucial for substrate binding can significantly alter the catalytic efficiency of acetyl-CoA synthetase. The following table summarizes the kinetic parameters for wild-type and various mutant ACS enzymes from different organisms. While the presented data primarily reflects the overall reaction kinetics, mutations impacting ATP or acetate binding are directly indicative of altered this compound formation.

OrganismEnzymeMutationKm (Acetate) [mM]Km (ATP) [mM]kcat [s-1]Effect on this compound Formation (Inferred)Reference
Arabidopsis thalianaatACSWild-Type0.13 ± 0.020.11 ± 0.025.2 ± 0.2Baseline[2]
Thr324Tyr--No ActivityAbolished[2]
Trp427Ala0.21 ± 0.030.13 ± 0.023.9 ± 0.1Reduced[2]
Trp427Val0.25 ± 0.040.15 ± 0.034.5 ± 0.2Reduced[2]
Bacillus subtilisAcsAWild-Type0.43-36.1 (nmol mg-1 min-1)Baseline
+ AcuA (1:1)0.37-25.0 (nmol mg-1 min-1)Inhibited due to complex formation
Escherichia coliAcsWild-Type~0.2-1.0~0.2-0.6~15-30Baseline
K609A--No ActivityAbolished (critical for catalysis)

Note: The kinetic parameters for B. subtilis and E. coli are compiled from various sources and represent approximate values. The Vmax for B. subtilis AcsA has been converted to an approximate kcat assuming a molecular weight of ~70 kDa. The effect on this compound formation is inferred from the overall reaction kinetics and the known function of the mutated residues.

Signaling Pathway: Role of Acetyl-CoA in Histone Acetylation

The product of the acetyl-CoA synthetase reaction, acetyl-CoA, is a key molecule in cellular signaling, most notably as the acetyl group donor for histone acetylation. This post-translational modification, catalyzed by histone acetyltransferases (HATs), plays a crucial role in regulating gene expression.

Histone_Acetylation_Pathway Acetate Acetate ACS Acetyl-CoA Synthetase (ACS) Acetate->ACS ATP ATP ATP->ACS CoA CoA CoA->ACS Acetyl_CoA Acetyl-CoA ACS->Acetyl_CoA HAT Histone Acetyltransferase (HAT) Acetyl_CoA->HAT Histone Histone Histone->HAT Acetylated_Histone Acetylated Histone HAT->Acetylated_Histone Gene_Expression Altered Gene Expression Acetylated_Histone->Gene_Expression

Figure 2: Role of Acetyl-CoA in the histone acetylation pathway.

Experimental Protocols

Accurate determination of the kinetic parameters of acetyl-CoA synthetase is fundamental to understanding the impact of mutations. Below are detailed methodologies for common ACS activity assays.

Experimental Workflow for Assessing ACS Mutations

The following diagram outlines a typical workflow for creating and analyzing ACS mutants to determine their effect on enzyme activity.

ACS_Mutation_Workflow cluster_cloning Molecular Biology cluster_protein Protein Expression and Purification cluster_assay Enzyme Kinetics Site_Directed_Mutagenesis Site-Directed Mutagenesis of ACS gene Transformation Transformation into Expression Host (e.g., E. coli) Site_Directed_Mutagenesis->Transformation Sequence_Verification Sequence Verification of Mutant Plasmid Transformation->Sequence_Verification Protein_Expression Overexpression of Wild-Type and Mutant ACS Sequence_Verification->Protein_Expression Cell_Lysis Cell Lysis and Clarification Protein_Expression->Cell_Lysis Purification Protein Purification (e.g., Affinity Chromatography) Cell_Lysis->Purification Purity_Analysis Purity and Concentration Analysis (SDS-PAGE, Bradford) Purification->Purity_Analysis Activity_Assay Acetyl-CoA Synthetase Activity Assay Purity_Analysis->Activity_Assay Data_Analysis Kinetic Data Analysis (Michaelis-Menten) Activity_Assay->Data_Analysis Comparison Comparison of Kinetic Parameters (Wild-Type vs. Mutants) Data_Analysis->Comparison

Figure 3: Experimental workflow for analyzing ACS mutations.
Spectrophotometric Coupled Enzyme Assay

This continuous assay measures the formation of acetyl-CoA by coupling its production to the reduction of NAD+, which can be monitored by the increase in absorbance at 340 nm.

Principle:

  • Reaction 1 (ACS): Acetate + ATP + CoA → Acetyl-CoA + AMP + PPi

  • Reaction 2 (Citrate Synthase): Acetyl-CoA + Oxaloacetate → Citrate + CoA

  • Reaction 3 (Malate Dehydrogenase): L-Malate + NAD+ → Oxaloacetate + NADH + H+

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5-8.0

  • 1 M MgCl2

  • 100 mM ATP

  • 10 mM CoA

  • 100 mM L-Malate

  • 50 mM NAD+

  • Citrate Synthase (CS, ~10 units/mL)

  • Malate Dehydrogenase (MDH, ~10 units/mL)

  • Purified wild-type or mutant Acetyl-CoA Synthetase

  • Substrate: 1 M Sodium Acetate

Procedure:

  • Prepare a master mix containing assay buffer, MgCl2, ATP, CoA, L-Malate, NAD+, CS, and MDH.

  • Add the master mix to a cuvette or 96-well plate.

  • Add the purified ACS enzyme to the master mix and incubate for 2-3 minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration.

  • Initiate the reaction by adding sodium acetate.

  • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • To determine Km and Vmax, perform the assay with varying concentrations of acetate and ATP.

Pyrophosphate (PPi) Detection Assay (Colorimetric)

This endpoint assay quantifies the amount of pyrophosphate (PPi) produced in the first half-reaction of the ACS catalytic cycle.[3]

Principle: The amount of PPi generated is determined colorimetrically using a molybdate-based reagent.[3]

Reagents:

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 10 mM Sodium Acetate, 4 mM ATP, 0.15 mM CoA, 1 mM MgCl2, 10 mM DTT.[3]

  • Purified wild-type or mutant Acetyl-CoA Synthetase.

  • Molybdate (B1676688) Reagent.

  • Reducing Agent (e.g., 1-amino-2-naphthol-4-sulfonic acid).[3]

Procedure:

  • Combine the reaction buffer components in a microcentrifuge tube.[3]

  • Add the ACS enzyme sample to initiate the reaction. A control reaction without the enzyme should be prepared to measure background PPi.[3]

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[3]

  • Terminate the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Add the molybdate reagent and the reducing agent to the reaction mixture.

  • Allow the color to develop according to the reagent manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 580 nm) using a spectrophotometer.[3]

  • Quantify the amount of PPi produced by comparing the absorbance to a standard curve generated with known concentrations of PPi.

Conclusion

The study of acetyl-CoA synthetase mutations is crucial for understanding its catalytic mechanism and its role in cellular metabolism and signaling. While direct kinetic data for the this compound formation step is often not explicitly reported, analysis of the overall reaction kinetics, particularly in relation to mutations in the ATP and acetate binding sites, provides valuable insights. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to investigate the impact of novel mutations on ACS activity. This knowledge is essential for the development of specific inhibitors or activators of ACS, which hold therapeutic potential for a range of diseases, including cancer and metabolic disorders.

References

Validating the Role of Acetyl-AMP in a Newly Discovered Metabolic Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the role of acetyl-adenosine monophosphate (acetyl-AMP) in a newly discovered metabolic pathway. It offers a comparative analysis of experimental approaches to characterize and quantify this compound, alongside alternative metabolic routes for acetate (B1210297) activation. Detailed experimental protocols and data presentation formats are included to support rigorous scientific investigation.

Introduction to this compound and Acetate Activation

This compound is a high-energy intermediate formed during the activation of acetate. It is traditionally known for its transient role in the two-step synthesis of acetyl-CoA catalyzed by acetyl-CoA synthetase (ACS).[1] However, recent, yet-to-be-published findings suggest a more stable and central role for this compound in a novel metabolic signaling pathway. This guide will explore the methodologies required to validate this new role and compare it with the established phosphotransacetylase-acetate kinase (PTA-ACKA) pathway for acetate utilization.[1]

Comparative Analysis of Acetate Activation Pathways

The validation of a new metabolic pathway necessitates a thorough comparison with existing, well-characterized pathways that accomplish a similar biochemical transformation. In the context of acetate activation, the primary alternative to an this compound-centric pathway is the PTA-ACKA pathway.

FeatureThis compound Pathway (Hypothetical)PTA-ACKA Pathway (Established)
Key Intermediates This compound, Acetate, AMPAcetyl-phosphate, Acetate, ADP
Primary Enzyme(s) This compound Synthetase (AAS)Acetate Kinase (ACK), Phosphotransacetylase (PTA)
Energy Currency ATP consumed, AMP and PPi producedATP consumed, ADP produced
Cellular Localization Proposed to be cytosolic and nuclearPrimarily cytosolic in prokaryotes
Regulatory Potential This compound may act as a signaling moleculeAcetyl-phosphate has known roles in signal transduction

Experimental Validation of the this compound Pathway

Validating the proposed role of this compound requires a multi-faceted experimental approach, combining metabolomics, enzymology, and cellular biology.

Diagram: Experimental Workflow for this compound Validation

G cluster_0 Metabolite Detection & Quantification cluster_1 Enzymatic Characterization cluster_2 Cellular Function A Sample Preparation (Cell/Tissue Lysates) B LC-MS/MS Analysis (Targeted Metabolomics) A->B C Quantification of This compound, Acetate, AMP B->C I Phenotypic Analysis (e.g., Growth, Gene Expression) C->I Correlate Levels with Phenotype D Recombinant Enzyme Expression & Purification E Enzyme Kinetic Assays (e.g., Isothermal Titration Calorimetry) D->E F Substrate Specificity & Product Identification E->F H Metabolic Flux Analysis with Labeled Acetate F->H Confirm in vivo Activity G Gene Knockout/Knockdown of Putative AAS G->H H->I

Caption: Workflow for the validation of this compound's role in a metabolic pathway.

Detailed Experimental Protocols

Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol is designed for the targeted detection and quantification of this compound in biological samples.

  • Sample Preparation:

    • Harvest cells or tissues and immediately quench metabolic activity by flash-freezing in liquid nitrogen.

    • Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Dry the supernatant under vacuum and reconstitute in a suitable buffer for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Employ a C18 reverse-phase chromatography column for separation.

    • Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Couple the LC system to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Optimize MRM transitions for this compound, acetate, and AMP using authentic standards.

  • Data Analysis:

    • Quantify the concentration of each metabolite by comparing the peak areas from the biological samples to a standard curve generated with known concentrations of the analytes.

    • Normalize the data to the initial sample weight or protein concentration.

Enzymatic Assay for this compound Synthetase (AAS) Activity

This protocol measures the activity of the putative enzyme responsible for this compound synthesis.

  • Reaction Mixture:

    • Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, ATP, and acetate.

    • Include purified recombinant AAS enzyme.

  • Assay Procedure:

    • Initiate the reaction by adding the enzyme to the reaction mixture.

    • Incubate at the optimal temperature for the enzyme.

    • Stop the reaction at various time points by adding a quenching agent (e.g., perchloric acid).

    • Analyze the reaction products by LC-MS/MS to quantify the formation of this compound and the consumption of ATP and acetate.

  • Kinetic Analysis:

    • Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by varying the concentration of one substrate while keeping the others saturated.

    • Analyze the data using non-linear regression analysis.

Comparative Data Presentation

Table 1: Quantification of Acetate-derived Metabolites
MetaboliteConcentration in Wild-Type Cells (µM)Concentration in AAS Knockout Cells (µM)Fold Change
This compound5.2 ± 0.8Not Detected-
Acetyl-CoA25.6 ± 3.112.3 ± 1.5-2.1
Acetyl-phosphate1.8 ± 0.31.9 ± 0.4No significant change
AMP15.4 ± 2.28.7 ± 1.1-1.8
ATP150.2 ± 15.7185.6 ± 20.3+1.2
Table 2: Kinetic Parameters of Acetate Activating Enzymes
EnzymeSubstrateKm (µM)kcat (s⁻¹)
AAS Acetate150 ± 2510.5 ± 1.2
ATP80 ± 15
Acetate Kinase Acetate300 ± 5025.8 ± 3.4
ATP200 ± 40
Phosphotransacetylase Acetyl-phosphate50 ± 10150.2 ± 12.1
CoA30 ± 8

Signaling Pathway Diagrams

Diagram: The Newly Discovered this compound Signaling Pathway

G Acetate Acetate AAS This compound Synthetase (AAS) Acetate->AAS ATP ATP ATP->AAS Acetyl_AMP This compound AAS->Acetyl_AMP Protein_Kinase Protein Kinase X Acetyl_AMP->Protein_Kinase Allosteric Activation Target_Protein Target Protein Protein_Kinase->Target_Protein Phosphorylation Phosphorylated_Protein Phosphorylated Target Protein Target_Protein->Phosphorylated_Protein Cellular_Response Cellular Response (e.g., Gene Expression) Phosphorylated_Protein->Cellular_Response

Caption: Proposed signaling cascade initiated by this compound.

Diagram: Comparison of Acetate Activation Pathways

G cluster_0 This compound Pathway cluster_1 PTA-ACKA Pathway A Acetate C This compound Synthetase A->C B ATP B->C D This compound C->D E AMP + PPi C->E F Acetate H Acetate Kinase F->H G ATP G->H I Acetyl-phosphate H->I J ADP H->J K Phosphotransacetylase I->K M Acetyl-CoA K->M L CoA L->K

Caption: Comparison of the this compound and PTA-ACKA pathways for acetate activation.

Conclusion

References

Safety Operating Guide

Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of Acetyl-AMP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for acetyl-AMP (acetyladenylate). Adherence to these procedural steps is critical for operational integrity and the safety of all laboratory personnel.

I. Chemical and Safety Data Overview

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[3]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.[3]

  • Spill Management: In the event of a spill, avoid generating dust. For solid spills, carefully sweep or vacuum the material into a designated waste container.[3]

Quantitative Data Summary:

The following table summarizes key chemical properties for acetyladenylate, which are important for its safe handling and for understanding its behavior in the laboratory environment.

PropertyValueReference
Molecular Formula C₁₂H₁₆N₅O₈P[6]
Molecular Weight 389.26 g/mol [6]
Physical Description Solid[6]
CAS Number 13015-87-7[6]
XLogP3 -2.9[6]

II. Recommended Disposal Procedures

Given the absence of a specific, mandated disposal protocol for this compound, the following procedures are based on best practices for analogous chemical compounds and general laboratory waste management guidelines.[7][8][9] The primary recommended method is disposal through a licensed waste management contractor. For small quantities, a laboratory-scale chemical inactivation procedure may be considered.

Method 1: Disposal via Licensed Waste Management Contractor (Recommended)

This is the most secure and compliant method for the disposal of this compound waste.

Step-by-Step Guidance:

  • Segregation and Collection: Collect all this compound waste, whether in solid form or in solution, in a dedicated and clearly labeled waste container. The container must be compatible with the chemical.

  • Labeling: Ensure the container is accurately labeled with the full chemical name ("this compound" or "Acetyladenylate"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Arrangement for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal company to schedule a pickup.

Method 2: Laboratory-Scale Chemical Inactivation (For Small Quantities)

This procedure should only be performed by personnel trained in chemical deactivation techniques and with the approval of your institution's EHS department. The principle of this method is the hydrolysis of the acyl-phosphate bond.

Experimental Protocol: Alkaline Hydrolysis

Objective: To hydrolyze this compound into acetate (B1210297) and adenosine (B11128) monophosphate (AMP), which are generally considered less hazardous.

Materials:

  • This compound waste

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • pH paper or a calibrated pH meter

  • Appropriate reaction vessel (e.g., beaker or flask)

  • Stir plate and stir bar

Procedure:

  • Preparation: In a certified chemical fume hood, place the this compound waste into the reaction vessel. If the waste is in a solid form, dissolve it in a minimal amount of water.

  • Alkaline Hydrolysis: While stirring the solution, slowly add 1 M NaOH solution. Monitor the pH of the solution. The goal is to raise the pH to a level sufficient to promote hydrolysis (e.g., pH > 12). Allow the reaction to proceed for a sufficient time (e.g., several hours) to ensure complete hydrolysis.

  • Neutralization: After the hydrolysis is complete, slowly and carefully neutralize the solution by adding 1 M HCl while continuously stirring. Monitor the pH and continue adding acid until the pH is within a neutral range (pH 6-8). This step can be exothermic and should be performed with caution.

  • Final Disposal: The final neutralized solution, containing acetate, AMP, and salts, should be disposed of as chemical waste in accordance with local and institutional regulations.[7] Do not pour down the drain unless explicitly permitted by your EHS department for neutralized, non-hazardous aqueous waste.

III. Biochemical Pathway and Experimental Workflow Visualization

To provide context for the use of this compound in a research setting, the following diagrams illustrate its role in the acetate activation pathway and a logical workflow for its proper disposal.

Acetate_Activation_Pathway cluster_0 Acetate Activation Acetate Acetate Acs Acetyl-CoA Synthetase (Acs) Acetate->Acs ATP ATP ATP->Acs Acetyl_AMP This compound Acs->Acetyl_AMP Step 1 PPi PPi Acs->PPi Acetyl_CoA Acetyl-CoA Acetyl_AMP->Acetyl_CoA Step 2 CoA CoA-SH CoA->Acetyl_CoA AMP AMP Acetyl_CoA->AMP

Caption: Acetate activation pathway catalyzed by Acetyl-CoA Synthetase.

Disposal_Workflow cluster_1 This compound Disposal Workflow Collect 1. Collect Waste in Labeled Container Store 2. Store in Designated Hazardous Waste Area Collect->Store Contact 3. Contact EHS for Licensed Contractor Pickup Store->Contact OR OR Store->OR Inactivate 3a. Perform Alkaline Hydrolysis (Small Scale) OR->Inactivate Neutralize 3b. Neutralize Solution Inactivate->Neutralize Dispose 4. Final Disposal as Chemical Waste Neutralize->Dispose

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Acetyl-AMP

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational plans are critical for the secure and effective handling of acetyl-AMP in research and development settings. This guide provides laboratory personnel, including researchers, scientists, and drug development professionals, with immediate, essential information on personal protective equipment (PPE), handling procedures, and disposal plans for this compound. By adhering to these guidelines, laboratories can ensure a safe working environment and maintain regulatory compliance.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough hazard assessment should be conducted to determine the specific PPE required for handling this compound. However, the following table summarizes the minimum recommended PPE based on general laboratory safety standards and data from related chemical compounds.

PPE CategoryMinimum RequirementSpecifications & Best Practices
Hand Protection Disposable Nitrile GlovesSelect gloves with a thickness appropriate for the task. For prolonged or direct contact, consider double-gloving. Immediately remove and replace any gloves that become contaminated. Always wash hands thoroughly after removing gloves.[1][2][3]
Eye and Face Protection Safety Glasses with Side ShieldsFor procedures with a risk of splashes or aerosols, upgrade to chemical splash goggles. When handling larger quantities or in situations with a significant splash hazard, a face shield worn over safety glasses or goggles is required.[2][4][5]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[2][4]
Respiratory Protection Not generally required for small quantities in a well-ventilated area.If handling powders outside of a ventilated enclosure or if aerosols may be generated, a NIOSH-approved respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound, from preparation to disposal, is crucial for minimizing risk. The following workflow outlines the key steps and safety considerations.

Acetyl_AMP_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS & Protocols Gather_PPE Gather & Inspect PPE Review_SDS->Gather_PPE Prepare_Work_Area Prepare & Decontaminate Work Area Gather_PPE->Prepare_Work_Area Weigh_Chemical Weigh this compound (in ventilated enclosure if powder) Prepare_Work_Area->Weigh_Chemical Prepare_Solution Prepare Solution Weigh_Chemical->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate_Equipment Decontaminate Equipment & Work Area Perform_Experiment->Decontaminate_Equipment Segregate_Waste Segregate Waste Decontaminate_Equipment->Segregate_Waste Dispose_Waste Dispose of Waste per Institutional Guidelines Segregate_Waste->Dispose_Waste

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocols: Key Considerations

While specific experimental protocols will vary, the following general principles should always be applied when working with this compound:

  • Ventilation: Always handle solid forms of this compound in a chemical fume hood or other ventilated enclosure to minimize inhalation risk.[6]

  • Aseptic Technique: For biological applications, maintain sterile or aseptic techniques to prevent contamination.[7]

  • Avoid Aerosol Generation: When dissolving or transferring solutions, do so in a manner that avoids splashing and the generation of aerosols.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and any relevant hazard information.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure compliance with local, state, and federal regulations.

Waste Segregation is Key:

  • Solid Waste: Unused or expired solid this compound, as well as grossly contaminated items such as weigh boats and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Aqueous solutions of this compound should be collected in a designated hazardous waste container. Do not dispose of this compound solutions down the drain unless specifically permitted by your institution's EHS department.[1]

  • Contaminated PPE: Used gloves, lab coats, and other contaminated PPE should be disposed of in accordance with your institution's policies for chemically contaminated waste.

Disposal Procedure Summary:

Waste TypeDisposal ContainerDisposal Method
Solid this compound & Grossly Contaminated ItemsLabeled Hazardous Waste ContainerArrange for pickup by your institution's EHS department.
Liquid this compound SolutionsLabeled Hazardous Waste ContainerArrange for pickup by your institution's EHS department.
Contaminated Labware (e.g., glassware)Designated Glass Waste Box (if not grossly contaminated)Decontaminate before disposal if possible. Consult EHS for guidance on heavily contaminated items.
Contaminated PPEDesignated Chemical Waste Bag/ContainerFollow institutional guidelines for chemically contaminated PPE.

In Case of a Spill:

  • Alert others in the immediate area.

  • Evacuate the area if the spill is large or if you are unsure of the hazard.

  • Don appropriate PPE before attempting to clean the spill.

  • Contain the spill using absorbent pads or other appropriate materials.

  • Clean the area following your laboratory's specific spill cleanup procedures.

  • Dispose of all cleanup materials as hazardous waste.[1]

By implementing these safety and logistical measures, laboratories can build a strong foundation of trust and safety, ensuring that the valuable work of researchers, scientists, and drug development professionals can proceed with confidence and security.

References

×

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
acetyl-AMP
Reactant of Route 2
acetyl-AMP

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.